3-(Azetidin-3-yl)pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(azetidin-3-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMZUWJDEZQVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736510 | |
| Record name | 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236791-61-9 | |
| Record name | 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Azetidin-3-yl)pyridine dihydrochloride chemical properties
An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. It merges two structurally important motifs: the strained, four-membered azetidine ring and the aromatic pyridine ring. The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical properties, synthesis, characterization, and strategic applications.
Core Chemical Identity and Structural Elucidation
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. 3-(Azetidin-3-yl)pyridine is typically supplied as a dihydrochloride salt to improve its stability and handling characteristics as a solid.
| Identifier | Value | Source |
| Compound Name | This compound | [3] |
| CAS Number | 1236791-32-4 | [4] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 207.1 g/mol | [5] |
| Canonical SMILES | C1C(CN1)C2=CN=CC=C2.Cl.Cl | |
| InChI Key | NICDQCJISYGBRN-UHFFFAOYSA-N | [3] |
The Azetidine Scaffold: A Strategic Asset in Medicinal Chemistry
The inclusion of an azetidine ring is a deliberate and strategic choice in modern drug design. This four-membered, nitrogen-containing heterocycle is not merely a linker but an active contributor to a molecule's overall profile.
Core Physicochemical Advantages:
-
Conformational Rigidity: The inherent ring strain of the azetidine forces its substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[6]
-
Three-Dimensionality (sp³-richness): In an era where many drug candidates suffer from "flatness" (high sp² character), leading to poor solubility and non-specific binding, the sp³-rich nature of the azetidine ring introduces valuable three-dimensional topology. This enhances solubility and improves the pharmacokinetic profile.[1]
-
Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation compared to more flexible alkylamine chains. Its incorporation can block common sites of metabolism, thereby increasing the half-life of a drug.[1]
-
Novel Chemical Space: Azetidines provide access to novel chemical vectors and intellectual property space, making them highly attractive for discovery programs.[7]
The utility of this scaffold is validated by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the azetidine ring is crucial for achieving the desired efficacy and safety profile.[1]
Physicochemical and Stability Profile
| Property | Value/Observation | Rationale & Handling Insight |
| Appearance | White to off-white crystalline powder or solid. | The solid, salt form ensures easier handling and weighing compared to the free base, which may be an oil. |
| Stability | Stable under normal conditions. Hygroscopic. | The dihydrochloride salt form is stable, but the compound readily absorbs moisture from the air.[8] It is critical to store it in a desiccated environment. |
| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent degradation from moisture and atmospheric CO₂, proper storage is paramount.[9][10] Use of a glovebox or desiccator is best practice. |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | The salt form significantly enhances solubility in polar solvents, which is advantageous for preparing stock solutions for biological assays or aqueous-phase reactions. |
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. While numerous specific routes exist, a generalized and logical workflow is presented below.
Exemplary Protocol: Conceptual Steps
-
Nitrogen Protection: The secondary amine of the azetidine precursor is highly nucleophilic. To prevent it from interfering with subsequent carbon-carbon bond-forming reactions, it must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with acid.
-
Carbon-Carbon Bond Formation: A key step is coupling the protected azetidine core with the pyridine ring. This can be achieved through various organometallic cross-coupling reactions. For instance, converting a protected 3-haloazetidine into an organozinc or organoboron species for a Negishi or Suzuki coupling with a 3-halopyridine is a robust strategy.
-
Deprotection: Once the carbon skeleton is assembled, the Boc group is removed. This is typically accomplished by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).
-
Salt Formation and Purification: The resulting free base is often an oil and can be unstable. It is converted to the dihydrochloride salt by treating a solution of the base (e.g., in isopropanol or ether) with a stoichiometric excess of HCl (either as a gas or a solution in a solvent). The salt typically precipitates and can be isolated by filtration and purified by recrystallization, yielding the final product.
Spectroscopic Characterization
Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: 4 distinct aromatic signals, typically downfield (>7.5 ppm), showing characteristic coupling patterns. The protonation of the pyridine nitrogen will further shift these signals downfield. Azetidine Protons: A complex multiplet for the C3 methine proton and two or more multiplets for the four C2/C4 methylene protons, typically in the aliphatic region (3.5-5.0 ppm). The NH₂⁺ protons may appear as a broad singlet. |
| ¹³C NMR | Pyridine Carbons: 5 aromatic carbon signals, with carbons adjacent to the nitrogen appearing at characteristic chemical shifts.[11] Azetidine Carbons: 3 aliphatic carbon signals corresponding to the methine carbon (C3) and the two equivalent methylene carbons (C2/C4). |
| Mass Spec (ESI+) | The primary observed ion will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₈H₁₁N₂⁺. |
| FT-IR | Characteristic peaks for N-H stretching (broad, from the ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and N-H bending. |
Applications in Research and Drug Development
This compound is not an end-product but a versatile starting material for constructing more complex molecules.
-
Scaffold for Library Synthesis: The secondary amine of the azetidine ring serves as a perfect handle for diversification. It can be readily functionalized via reductive amination, acylation, alkylation, or sulfonylation to generate large libraries of analogues for high-throughput screening (HTS).[6][12]
-
Structure-Activity Relationship (SAR) Studies: In a lead optimization campaign, this building block allows for systematic exploration of the chemical space. By modifying the azetidine nitrogen, researchers can fine-tune properties like potency, selectivity, solubility, and cell permeability to improve a drug candidate's overall profile.[12]
-
Fragment-Based Drug Design (FBDD): The relatively small and rigid structure is suitable for FBDD approaches. The azetidine-pyridine core can serve as a starting fragment that binds to a biological target, which is then elaborated upon to increase affinity.[6]
-
Therapeutic Targets: Given the prevalence of pyridine and azetidine motifs, this scaffold is relevant for developing modulators of various target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels, particularly in therapeutic areas like oncology, inflammation, and central nervous system (CNS) disorders.[1][13]
Safety, Handling, and Storage Protocol
Proper handling is essential to ensure user safety and maintain the integrity of the compound. The following guidelines are based on data for azetidine hydrochlorides and related pyridine compounds.
7.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields.[14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[8][14]
7.2 Handling and Hygiene
-
Avoid all personal contact.[10]
-
Wash hands and face thoroughly after handling.[9]
-
Do not eat, drink, or smoke in the laboratory.[14]
-
Handle as a hygroscopic material; minimize exposure to air.
7.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][14]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[14]
7.4 Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from moisture.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a high-value building block for chemical and pharmaceutical research. Its structure combines the advantageous properties of the conformationally rigid, sp³-rich azetidine ring with the versatile aromatic pyridine system. A thorough understanding of its chemical properties, handling requirements, and synthetic utility allows researchers to effectively leverage this compound in the design and discovery of novel bioactive molecules, accelerating progress in the development of next-generation therapeutics.
References
[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026. [2] Azetidine Derivatives in Drug Design. Ambeed.com. [12] Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals, 2022. [7] Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks, 2019. [6] Azetidines. Enamine. SAFETY DATA SHEET. Sigma-Aldrich, 2025. [15] Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride | C9H11ClN2O | CID 86263266. PubChem. [8] SAFETY DATA SHEET. Fisher Scientific. [9] SAFETY DATA SHEET. TCI Chemicals, 2024. [3] this compound (C8H10N2). PubChemLite. [14] Azetidin-3-ol hydrochloride-SDS-MedChemExpress. MedChemExpress. [16] SUPPORTING INFORMATION. The Royal Society of Chemistry. [13] Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [17] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [10] 2-(Azetidin-3-yl)pyridine dihydrochloride. Apollo Scientific, 2022. 4-(azetidin-3-yl)pyridine dihydrochloride. Echemi. [18] WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents. [19] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH, 2023. [5] cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride. Chemenu. [20] Synthesis of Azetidines. Progress in Chemistry. [21] Azetidin-3-one | C3H5NO | CID 1516505. PubChem - NIH. [11] Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [22] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers, 2022. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH, 2022. [23] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [24] Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [25] H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. ResearchGate.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride [english.chemenu.com]
- 6. Azetidines - Enamine [enamine.net]
- 7. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. studylib.net [studylib.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride | C9H11ClN2O | CID 86263266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 19. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Azetidines [manu56.magtech.com.cn]
- 21. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of 3-(Azetidin-3-yl)pyridine dihydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. The unique structural features of the azetidine ring, including its inherent ring strain and three-dimensional character, coupled with the electronic properties of the pyridine moiety, make this compound a valuable scaffold for the development of novel therapeutics. This document delves into the causality behind synthetic strategies, provides detailed analytical protocols for structural verification, and explores its role in the design of bioactive agents.
Introduction: The Significance of the Azetidine-Pyridine Scaffold
The confluence of a strained four-membered azacyclic ring and an aromatic pyridine system in 3-(Azetidin-3-yl)pyridine bestows upon it a unique combination of physicochemical properties that are highly sought after in drug design. Azetidines have emerged as crucial motifs in medicinal chemistry, offering a greater three-dimensional structural diversity compared to more traditional, flatter aromatic rings.[1][2] This "sp3-richness" can lead to improved solubility, metabolic stability, and target-binding selectivity.[1] The azetidine ring is conformationally constrained, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]
The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic profile and its ability to interact with biological targets. The substitution pattern on the pyridine ring is critical, and the 3-substituted isomer offers a distinct vector for molecular elaboration compared to its 2- and 4-substituted counterparts.
This guide will dissect the molecular architecture of this compound, providing a foundation for its strategic implementation in drug discovery programs.
Molecular Structure and Physicochemical Properties
The fundamental structure of 3-(Azetidin-3-yl)pyridine consists of an azetidine ring linked at its 3-position to the 3-position of a pyridine ring. The dihydrochloride salt form is common for improving solubility and handling of the otherwise basic free amine.
Molecular Formula (Free Base): C₈H₁₀N₂ Molecular Formula (Dihydrochloride): C₈H₁₂Cl₂N₂
Structural Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Key Physicochemical Properties (Predicted and Analog-Based)
| Property | Value | Source/Method |
| Molecular Weight (Dihydrochloride) | 207.10 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents | Inferred from salt form |
| pKa (Azetidine Nitrogen) | ~8-9 (predicted) | Based on similar azetidine derivatives |
| pKa (Pyridine Nitrogen) | ~5 (predicted) | Based on 3-substituted pyridines |
Synthesis and Characterization
The synthesis of 3-(Azetidin-3-yl)pyridine typically involves the formation of the azetidine ring or the coupling of a pre-formed azetidine synthon with a pyridine derivative. A common strategy involves the use of a protected azetidine precursor to control reactivity and avoid undesired side reactions.
General Synthetic Approach
A plausible and commonly employed synthetic route involves the reaction of a protected 3-iodo- or 3-bromoazetidine with a pyridylboronic acid or ester under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). The protecting group, often a tert-butoxycarbonyl (Boc) group, is subsequently removed under acidic conditions, which also facilitates the formation of the dihydrochloride salt.
Experimental Protocol: Illustrative Synthesis of N-Boc-3-(pyridin-3-yl)azetidine
This is a representative protocol based on established methodologies for similar compounds.
-
Reaction Setup: To a solution of 1-Boc-3-iodoazetidine (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection and Salt Formation: The purified N-Boc-3-(pyridin-3-yl)azetidine is dissolved in a suitable solvent (e.g., methanol or 1,4-dioxane) and treated with an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the azetidine and pyridine protons. The protons on the azetidine ring will appear as multiplets in the aliphatic region, while the pyridine protons will be in the aromatic region. The chemical shifts and coupling constants will be indicative of the 3,3'-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the azetidine ring and the pyridine ring. The chemical shifts will be influenced by the nitrogen atoms in both rings.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak corresponding to the free base [M+H]⁺.
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the secondary amine in the azetidine ring (as the hydrochloride salt), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.
Applications in Drug Discovery
This compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.[3] Its utility stems from the ability to functionalize the secondary amine of the azetidine ring, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Diagram 2: Role in Medicinal Chemistry
Caption: The central role of the title compound in the drug discovery pipeline.
The azetidine-pyridine scaffold has been incorporated into molecules targeting a variety of biological systems, including:
-
Central Nervous System (CNS) Disorders: The rigid nature of the azetidine ring can be advantageous for designing ligands for CNS receptors and transporters.[4]
-
Oncology: Azetidine-containing compounds have been investigated as inhibitors of various kinases and other cancer-related targets.[5]
-
Infectious Diseases: The unique scaffold can be used to develop novel antibacterial and antiviral agents.
Safety and Handling
As a dihydrochloride salt of an amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. While specific toxicity data is not widely available, related compounds are known to be irritants.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, three-dimensional azetidine ring and a functionalizable pyridine moiety provides a robust platform for the design of novel bioactive compounds. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of the next generation of therapeutics.
References
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
- Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.
- Synthesis of azetidine derivatives. Google Patents.
- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
- Azetidines of pharmacological interest. PubMed.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.
- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- 3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine. PubChem.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
- Azetidines. American Elements.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
Foreword: The Strategic Importance of the Azetidine Scaffold
An In-depth Technical Guide to the Synthesis of 3-(Azetidin-3-yl)pyridine Dihydrochloride
The 3-(Azetidin-3-yl)pyridine moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, four-membered azacyclic core introduces a defined three-dimensional geometry, acting as a versatile bioisostere for various functional groups and enabling precise vectoral projection of substituents into protein binding pockets. The azetidine ring, while strained, is significantly more stable than its three-membered aziridine counterpart, offering a balance of conformational constraint and synthetic tractability[1]. This guide provides a comprehensive overview of robust and validated synthetic pathways to this compound, designed for researchers and drug development professionals seeking to leverage this valuable building block.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of 3-(Azetidin-3-yl)pyridine reveals two primary strategic disconnections, forming the basis of the most prevalent synthetic routes. The core challenge lies in the formation of the C-C bond between the azetidine and pyridine rings.
Pathway A disconnects this key bond, suggesting a cross-coupling reaction between an N-protected 3-functionalized azetidine and a corresponding pyridine derivative. This is a convergent approach.
Pathway B involves the formation of the C-C bond via nucleophilic addition of a pyridyl organometallic reagent to an N-protected azetidin-3-one, followed by manipulation of the resulting tertiary alcohol.
The final step in both pathways is the deprotection of the azetidine nitrogen and subsequent formation of the dihydrochloride salt to enhance stability and aqueous solubility.
Caption: Retrosynthetic analysis of 3-(Azetidin-3-yl)pyridine.
Pathway A: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
This pathway is often favored for its reliability, functional group tolerance, and the commercial availability of the requisite building blocks. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis[2][3].
Workflow Overview
Sources
Unraveling the Enigmatic Mechanism of 3-(Azetidin-3-yl)pyridine Dihydrochloride: A Technical Guide for Researchers
Executive Summary
The landscape of neuropharmacology is in a perpetual state of evolution, with novel molecular entities continuously emerging as potential therapeutic agents. Among these, small molecules targeting the nicotinic acetylcholine receptor (nAChR) system hold immense promise for addressing a spectrum of central nervous system (CNS) disorders. This technical guide delves into the hypothesized mechanism of action of 3-(Azetidin-3-yl)pyridine dihydrochloride, a compound of significant interest within the scientific community. While direct pharmacological data for this specific molecule remains limited in publicly accessible literature, a robust body of evidence from structurally analogous compounds allows for a well-founded exploration of its likely molecular interactions and functional consequences. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the putative mechanism of action, supported by structure-activity relationship (SAR) insights from related azetidinyl-pyridine derivatives, and outlining detailed experimental protocols for its empirical validation.
Introduction: The Azetidinyl-Pyridine Scaffold in Neuropharmacology
The azetidinyl-pyridine scaffold has garnered considerable attention in medicinal chemistry due to its presence in a variety of neurologically active agents. The pyridine ring serves as a crucial pharmacophore, mimicking the pyrrolidine ring of nicotine, while the azetidine moiety, a four-membered saturated heterocycle, imparts conformational rigidity and unique stereochemical properties. This combination has proven effective in designing potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).
This compound, with its direct linkage of the azetidine ring to the 3-position of the pyridine, represents a core structure within this class of compounds. Its dihydrochloride salt form enhances solubility and stability, making it suitable for experimental evaluation. Based on extensive research into its analogs, the primary hypothesis is that this compound functions as a modulator of neuronal nAChRs.
The Primary Molecular Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. These receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits. The subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, ion permeability, and desensitization kinetics.
The α4β2 subtype is the most abundant high-affinity nicotine binding site in the mammalian brain and is implicated in various physiological processes, including learning, memory, attention, and reward. A significant body of literature on azetidinyl-pyridine analogs points towards the α4β2 nAChR as a principal target.
Hypothesized Binding and Gating Modulation
It is postulated that this compound acts as an agonist or a partial agonist at the α4β2 nAChR. The binding of an agonist to the extracellular domain of the nAChR, at the interface between α and β subunits, induces a conformational change that opens the transmembrane ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane and subsequent cellular responses.
The key interactions likely involve:
-
A Cation-π Interaction: The positively charged nitrogen of the azetidine ring is hypothesized to form a cation-π interaction with a tryptophan residue in the aromatic box of the α subunit binding pocket.
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor with a hydrogen bond donor residue in the binding pocket, a characteristic interaction for nicotinic ligands.
The following diagram illustrates the proposed signaling pathway upon activation of α4β2 nAChRs by an agonist like 3-(Azetidin-3-yl)pyridine.
In Vivo Evaluation
Following in vitro characterization, in vivo studies are crucial to understand the compound's effects at a systemic level.
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier.
Methodology: Administer the compound to rodents via relevant routes (e.g., intravenous, oral) and collect blood and brain tissue samples at various time points. Analyze the samples using LC-MS/MS to determine the concentration of the compound and its metabolites.
Objective: To evaluate the physiological and behavioral effects of the compound consistent with nAChR modulation.
Methodology: A variety of animal models can be employed, depending on the therapeutic area of interest. Examples include:
-
Hot Plate Test or Tail-Flick Test: To assess analgesic effects.
-
Novel Object Recognition Test or Morris Water Maze: To evaluate effects on learning and memory.
-
Microdialysis: To measure the release of neurotransmitters like dopamine in specific brain regions (e.g., nucleus accumbens) following compound administration.
Conclusion and Future Directions
Based on the robust evidence from its structural analogs, this compound is strongly hypothesized to be a potent agonist or partial agonist at neuronal nicotinic acetylcholine receptors, with a likely preference for the α4β2 subtype. This interaction is predicted to modulate cation influx, leading to neuronal depolarization and subsequent downstream signaling events that can influence a range of physiological and cognitive processes.
The proposed mechanism of action provides a solid foundation for the empirical investigation of this compound. The experimental protocols outlined in this guide offer a systematic approach to validate this hypothesis, determine the precise pharmacological profile of this compound, and unlock its potential as a novel therapeutic agent for CNS disorders. Future research should focus on conducting these key experiments to move from a well-informed hypothesis to a data-driven understanding of this promising molecule.
References
- Decker, M. W., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]
- Ghatol, A., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex.
- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
- Holladay, M. W., et al. (1998). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 41(4), 407-412. [Link]
- Musachio, J. L., et al. (1998). 5-[I-125/123]Iodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. Life Sciences, 63(3), PL33-PL38. [Link]
- Valette, H., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259. [Link]
An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride for Research Applications
Introduction: The Azetidine Moiety in Nicotinic Acetylcholine Receptor Modulation
For researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology, the quest for selective and potent modulators of neuronal nicotinic acetylcholine receptors (nAChRs) is of paramount importance. These ligand-gated ion channels are implicated in a host of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases.[1] Within the diverse landscape of nAChR ligands, compounds featuring the azetidine scaffold have emerged as a promising class of molecules.[2] The constrained, four-membered ring of azetidine can confer advantageous physicochemical properties, such as improved metabolic stability and receptor-binding affinity, making it an attractive structural motif in medicinal chemistry.[2]
This technical guide provides a comprehensive overview of 3-(Azetidin-3-yl)pyridine dihydrochloride, a research chemical that serves as a valuable tool for investigating nAChR function. We will delve into its chemical and physical properties, provide a detailed synthetic methodology, explore its mechanism of action, and present established experimental protocols for its characterization and use in preclinical research.
Chemical and Physical Properties
This compound is a heterocyclic compound that exists as a solid, typically a powder. Its structure features a pyridine ring linked to an azetidine ring at the 3-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical factor for in vitro and in vivo experimental work.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Cl₂N₂ | |
| Molecular Weight | 207.10 g/mol | |
| CAS Number | 1236791-61-9 | |
| Appearance | White to off-white powder | General chemical supplier information |
| Solubility | Soluble in water and polar organic solvents | General chemical supplier information |
| Storage | Store in a cool, dry place, protected from light and moisture | General chemical supplier information |
Synthesis of 3-(Azetidin-3-yl)pyridine
The synthesis of 3-(azetidin-3-yl)pyridine can be achieved through various synthetic routes. A common strategy involves the construction of the azetidine ring followed by its coupling to the pyridine moiety. The following is a representative synthetic scheme based on established methods for the synthesis of substituted azetidines.[3][4]
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs.
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue (e.g., cortex or thalamus) or cell lines expressing the nAChR subtype of interest.
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., nicotine or unlabeled epibatidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or vehicle
-
Membrane preparation
-
Radioligand
-
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Novel Object Recognition Test
This protocol outlines a behavioral test to assess the effects of this compound on recognition memory in rodents.
Animals:
-
Adult male or female rats or mice.
Apparatus:
-
An open-field arena.
-
A set of different objects that are of similar size but different in shape and texture.
Procedure:
-
Habituation: Acclimate the animals to the testing room and the open-field arena for several days prior to testing.
-
Training:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).
-
-
Testing:
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena. One of the familiar objects is replaced with a novel object.
-
Record the time the animal spends exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.
-
A higher DI indicates better recognition memory.
-
Pharmacokinetics and Toxicology
Pharmacokinetics (ADME):
Specific pharmacokinetic data for this compound is not extensively published. However, based on studies of similar azetidine-containing nAChR agonists, a favorable ADME profile can be anticipated. [5]These compounds generally exhibit good oral bioavailability and brain penetration, which are essential for CNS-active drugs. [6]Metabolism is likely to occur in the liver via cytochrome P450 enzymes, and excretion is expected to be primarily through the kidneys. [7] Toxicology:
The dihydrochloride salt form is generally well-tolerated in preclinical studies. Safety data sheets for related compounds indicate that they may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. Acute toxicity studies on a structurally related compound, 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine, showed a relatively low acute toxicity in mice. [6]
Applications in Research and Drug Discovery
This compound is a valuable tool for a range of research applications:
-
Probing nAChR Function: Its potent and selective agonist activity allows for the investigation of the role of α4β2 nAChRs in various physiological and pathological processes.
-
In Vivo Models of CNS Disorders: It can be used in animal models of cognitive impairment, nicotine addiction, depression, and pain to evaluate the therapeutic potential of targeting α4β2 nAChRs. [8][7]* Lead Compound for Drug Discovery: The azetidinylpyridine scaffold can serve as a starting point for the development of novel nAChR modulators with improved efficacy, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a key research chemical for the study of nicotinic acetylcholine receptors. Its favorable chemical properties, potent agonist activity, and potential for good in vivo characteristics make it an invaluable tool for neuroscientists and pharmacologists. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into the therapeutic potential of modulating nAChR function.
References
- Akaike, A., et al. (2010). Nicotinic acetylcholine receptor-mediated protection of neurons. Journal of Neurochemistry, 112(3), 577-584.
- Rani, V.E., & Reddy, P.R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
- The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. (2014). Pharmacology Research & Perspectives, 2(2), e00026.
- Interaction of the Nicotinic Agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) With Nicotinic Acetylcholine Receptor Subtypes Expressed in Cell Lines and Rat Cortex. (1998).
- Synthesis of azetidines. (n.d.). Organic Chemistry Portal.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Nicotinic agonist. (n.d.). In Wikipedia.
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). Journal of Medicinal Chemistry, 62(23), 10866-10880.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). Medicinal Chemistry Research, 32(1), 1-25.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1), 223-264.
- 5-[I-125/123]lodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. (1998). Life Sciences, 63(2), PL19-PL24.
- Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior. (2010). Journal of Pharmacology and Experimental Therapeutics, 333(3), 767-775.
- Pre-clinical properties of the alpha4beta2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. (2010). British Journal of Pharmacology, 160(2), 354-364.
- The Antinociceptive Effects of Nicotinic Partial Agonists Varenicline and Sazetidine-A in Murine Acute and Tonic Pain Models. (2012). Journal of Pharmacology and Experimental Therapeutics, 342(3), 778-788.
- Preclinical pharmacology of the alpha4beta2 nAChR partial agonist varenicline related to effects on reward, mood and cognition. (2009). Biochemical Pharmacology, 78(7), 727-736.
- Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2*. (2011). Journal of Pharmacology and Experimental Therapeutics, 338(3), 853-860.
- Long-lasting cognitive improvement with nicotinic receptor agonists: mechanisms of pharmacokinetic-pharmacodynamic discordance. (2005). Trends in Pharmacological Sciences, 26(7), 352-360.
- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2011). Proceedings of the National Academy of Sciences, 108(47), 19193-19198.
- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. (2019). Nicotine & Tobacco Research, 21(3), 296-307.
Sources
- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. 5-[I-125/123]lodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antinociceptive Effects of Nicotinic Partial Agonists Varenicline and Sazetidine-A in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 3-(Azetidin-3-yl)pyridine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of 3-(Azetidin-3-yl)pyridine dihydrochloride, a heterocyclic building block of increasing significance in medicinal chemistry. We will dissect its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role as a key pharmacophore in the modulation of nicotinic acetylcholine receptors (nAChRs). This document is designed to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this versatile scaffold in their discovery programs.
The Azetidine-Pyridine Moiety: A Confluence of Favorable Properties
The 3-(Azetidin-3-yl)pyridine scaffold represents a strategic amalgamation of two key heterocyclic systems: the strained, three-dimensional azetidine ring and the aromatic, hydrogen-bond accepting pyridine ring. This combination imparts a unique set of physicochemical and pharmacological properties that are highly advantageous in modern drug design.
The azetidine ring, a four-membered saturated heterocycle, offers a rigid, sp³-rich core. Its inherent ring strain and constrained geometry provide unique exit vectors for substituents compared to larger, more flexible saturated heterocycles like piperidine or pyrrolidine. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine moiety can improve metabolic stability and aqueous solubility, key parameters in optimizing pharmacokinetic profiles.
The pyridine ring, a six-membered aromatic heterocycle, is a well-established pharmacophore. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The aromatic nature of the pyridine ring also allows for π-π stacking interactions. By combining these two moieties, 3-(Azetidin-3-yl)pyridine emerges as a versatile scaffold that can effectively probe the chemical space of a target's binding site.
Synthesis and Physicochemical Characterization
The synthesis of this compound is a multi-step process that typically involves the construction of the azetidine ring followed by its coupling to a pyridine derivative. While numerous methods for azetidine synthesis exist, a common approach involves the cyclization of a suitably functionalized acyclic precursor.
Representative Synthetic Protocol
A general, representative protocol for the synthesis of 3-(Azetidin-3-yl)pyridine, which is then converted to its dihydrochloride salt, is outlined below. This protocol is a composite of established methods for the synthesis of similar azetidine derivatives and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-Benzhydryl-3-azetidinone
This step involves the protection of the azetidine nitrogen and the introduction of a ketone functionality at the 3-position, a common precursor for further functionalization.
Step 2: Reductive Amination to form 3-Amino-1-benzhydrylazetidine
The ketone is converted to an amine, which will serve as a handle for coupling to the pyridine ring.
Step 3: Coupling with 3-Bromopyridine
A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between the azetidine and pyridine rings.
Step 4: Deprotection and Salt Formation
The benzhydryl protecting group is removed under hydrogenolysis conditions, and the resulting free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Benzhydryl-3-azetidinone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
3-Bromopyridine
-
Palladium(II) acetate
-
BINAP
-
Sodium tert-butoxide
-
Toluene
-
Palladium on carbon (10%)
-
Hydrochloric acid (in diethyl ether or dioxane)
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Synthesis of 3-Amino-1-benzhydrylazetidine: To a solution of 1-benzhydryl-3-azetidinone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.
-
Synthesis of 3-(1-Benzhydrylazetidin-3-yl)pyridine: To a solution of 3-amino-1-benzhydrylazetidine (1.0 eq) and 3-bromopyridine (1.2 eq) in toluene, add palladium(II) acetate (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq). Degas the mixture and heat to 100 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction by TLC or LC-MS. After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography.
-
Synthesis of this compound: Dissolve the purified 3-(1-benzhydrylazetidin-3-yl)pyridine (1.0 eq) in methanol and add 10% palladium on carbon (0.1 eq by weight). Subject the mixture to hydrogenation (50 psi H₂) at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Dissolve the resulting oil in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether (2.0 M) dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior. The following table summarizes key estimated and experimental properties.
| Property | Value (Estimated/Representative) | Source/Method |
| Molecular Formula | C₈H₁₂Cl₂N₂ | - |
| Molecular Weight | 207.10 g/mol | - |
| Appearance | White to off-white solid | Supplier Data |
| pKa (Azetidine N) | ~8.5 - 9.5 | Estimated from similar azetidines |
| pKa (Pyridine N) | ~5.2 | [1] |
| LogP (free base) | ~0.5 - 1.5 | Estimated using software |
| Aqueous Solubility | High (as dihydrochloride salt) | Expected for salt form |
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyridine and azetidine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, providing further evidence of its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A single major peak indicates a high degree of purity.
Medicinal Chemistry Applications: A Focus on Nicotinic Acetylcholine Receptors
The 3-(Azetidin-3-yl)pyridine scaffold is a particularly valuable building block for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes in the central nervous system (CNS), making them attractive targets for the treatment of neurological and psychiatric disorders.
The Role of the 3-(Azetidin-3-yl)pyridine Moiety as a Nicotinic Pharmacophore
The 3-(Azetidin-3-yl)pyridine moiety serves as an excellent bioisostere for the core pharmacophore of nicotine and other nAChR agonists. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the protonated azetidine nitrogen can engage in a cation-π interaction with an aromatic residue in the receptor's binding site. The constrained nature of the azetidine ring helps to orient the pyridine ring in a favorable conformation for binding.
Targeting the α4β2 nAChR Subtype
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key target for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] Modulators of the α4β2 nAChR can enhance cognitive function and have neuroprotective effects.[2]
The 3-(Azetidin-3-yl)pyridine scaffold has been successfully incorporated into potent and selective α4β2 nAChR ligands. For example, analogs of 3-(azetidin-3-yl)pyridine have shown high affinity for this receptor subtype, demonstrating the utility of this scaffold in designing selective modulators.
Nicotinic Acetylcholine Receptor Signaling Pathways
Activation of nAChRs by agonists leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events. The specific signaling pathways activated depend on the nAChR subtype and the cell type.
In neurons, nAChR activation can lead to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.[2] The influx of Ca²⁺ through nAChRs can also activate a number of intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[3] These pathways are involved in promoting cell survival and synaptic plasticity.
Caption: Simplified nAChR signaling pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of compounds containing the 3-(Azetidin-3-yl)pyridine scaffold.
In Vitro Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype, such as α4β2.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine)
-
Test compound (3-(Azetidin-3-yl)pyridine derivative)
-
Non-specific binding control (e.g., nicotine or unlabeled agonist)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sources
3-(Azetidin-3-yl)pyridine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Privileged scaffolds, those motifs consistently found in biologically active compounds, offer a rational starting point for the design of novel therapeutics. This guide focuses on 3-(Azetidin-3-yl)pyridine dihydrochloride, a heterocyclic building block that marries the advantageous properties of both the azetidine and pyridine rings. The unique structural and electronic characteristics of this scaffold provide medicinal chemists with a powerful tool to modulate physicochemical properties, enhance target engagement, and ultimately, improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document will delve into the core attributes of 3-(Azetidin-3-yl)pyridine, its synthesis and reactivity, and its application in drug discovery through relevant case studies, providing a comprehensive resource for researchers in the field.
Introduction: The Strategic Value of the Azetidinyl-Pyridine Moiety
The pursuit of novel chemical entities with improved "drug-like" properties is a central theme in medicinal chemistry. Success in this endeavor often hinges on the ability to navigate complex biological systems, a challenge that requires precise control over a molecule's size, shape, polarity, and metabolic stability. The 3-(Azetidin-3-yl)pyridine scaffold has emerged as a valuable asset in this context, offering a unique combination of features derived from its constituent rings.
The azetidine ring , a four-membered saturated heterocycle, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions.[1][2] This constrained geometry reduces the entropic penalty upon binding, potentially leading to higher affinity.[2] Furthermore, the sp³-rich character of the azetidine ring can enhance metabolic stability and aqueous solubility, key attributes for developing orally bioavailable drugs.[1]
Complementing the azetidine is the pyridine ring , a six-membered aromatic heterocycle. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[3] The pyridine moiety is a common feature in numerous FDA-approved drugs, highlighting its broad utility in establishing favorable pharmacokinetic profiles and biological activity.[3]
The fusion of these two motifs in 3-(Azetidin-3-yl)pyridine creates a versatile building block with a three-dimensional structure that can be strategically employed to explore chemical space and optimize lead compounds.
Physicochemical and Pharmacokinetic Profile
The physicochemical properties of a building block are critical determinants of the ultimate drug-like characteristics of the final compound. This compound offers a favorable profile that can be fine-tuned through subsequent chemical modifications.
| Property | Value (Predicted/Experimental) | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₂Cl₂N₂ | Provides the basic atomic composition. |
| Molecular Weight | 207.10 g/mol | A relatively low molecular weight allows for the addition of other functional groups without exceeding typical "rule-of-five" guidelines. |
| Predicted XlogP | 0.2 | Indicates a favorable balance between lipophilicity and hydrophilicity, which is often correlated with good absorption and distribution properties.[2] |
| Predicted pKa | Basic | The presence of two nitrogen atoms (one on the azetidine and one on the pyridine) provides basic centers that can be protonated at physiological pH, potentially enhancing solubility. The dihydrochloride salt form further improves aqueous solubility. |
| Aqueous Solubility | High (as dihydrochloride salt) | Essential for formulation and in vivo administration. |
The combination of a polar pyridine ring and a saturated azetidine ring contributes to a desirable pharmacokinetic profile. The azetidine moiety can act as a bioisosteric replacement for larger, more lipophilic groups, thereby improving metabolic stability and reducing off-target effects.
Synthetic Strategies and Key Reactions
The utility of a building block is directly tied to its synthetic accessibility and the predictability of its chemical transformations. 3-(Azetidin-3-yl)pyridine can be synthesized through various routes, and its functional handles allow for a range of subsequent modifications.
Synthesis of the 3-(Azetidin-3-yl)pyridine Scaffold
A common strategy for the synthesis of 3-substituted azetidines involves the construction of the azetidine ring from an acyclic precursor, followed by the introduction of the pyridine moiety, or vice versa. A representative, though not specific to the title compound, synthetic approach is outlined below, based on established methods for similar structures.[4]
Figure 1: Generalized synthetic workflow for 3-(Azetidin-3-yl)pyridine.
Experimental Protocol: Synthesis of a Protected 3-(Pyridin-3-yl)azetidine Intermediate (Illustrative)
This protocol is a generalized representation and may require optimization for specific substrates.
-
Step 1: Formation of N-Boc-3-oxoazetidine. To a solution of a suitable starting material, such as 1,3-dichloro-2-propanol, in an appropriate solvent, add a protecting group source like di-tert-butyl dicarbonate (Boc₂O) and a base. The reaction is typically stirred at room temperature until completion.
-
Step 2: Grignard Reaction with 3-Bromopyridine. The N-Boc-3-oxoazetidine is then reacted with a Grignard reagent prepared from 3-bromopyridine in an ethereal solvent such as THF at low temperature (e.g., -78 °C).
-
Step 3: Dehydration. The resulting tertiary alcohol is dehydrated under acidic conditions to yield N-Boc-3-(pyridin-3-yl)azetidine.
-
Step 4: Deprotection and Salt Formation. The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. Subsequent treatment with ethereal HCl provides the desired this compound.
Key Reactions for Derivatization
The secondary amine of the azetidine ring is a key functional handle for further elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The azetidine nitrogen can be readily acylated with a variety of acylating agents, such as acid chlorides or activated carboxylic acids.
Experimental Protocol: N-Acylation of 3-(Azetidin-3-yl)pyridine
-
Step 1: Free-Basing. Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with a base (e.g., triethylamine or diisopropylethylamine) to generate the free base.
-
Step 2: Acylation. To the solution of the free base, add the desired acid chloride or a pre-activated carboxylic acid (e.g., using a coupling reagent like HATU) at 0 °C.
-
Step 3: Work-up and Purification. The reaction is typically stirred at room temperature until completion, followed by an aqueous work-up and purification by column chromatography to yield the N-acylated product.
The azetidine nitrogen can also be functionalized via reductive amination with aldehydes or ketones.
Figure 2: Workflow for reductive amination of 3-(Azetidin-3-yl)pyridine.
Experimental Protocol: Reductive Amination of 3-(Azetidin-3-yl)pyridine
-
Step 1: Imine Formation. In a suitable solvent such as dichloromethane or dichloroethane, combine 3-(Azetidin-3-yl)pyridine (as the free base), the desired aldehyde or ketone, and a catalytic amount of acetic acid. The mixture is stirred at room temperature to facilitate the formation of the iminium ion.
-
Step 2: Reduction. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.
-
Step 3: Work-up and Purification. Upon completion, the reaction is quenched with a basic aqueous solution, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
Applications in Drug Discovery: Case Studies
The true value of a building block is demonstrated through its successful application in drug discovery programs. The 3-(azetidinyl)pyridine and its closely related analogs have been incorporated into a number of promising therapeutic agents.
Case Study: A-85380 and Analogs - Potent Nicotinic Acetylcholine Receptor (nAChR) Agonists
A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][5] While not identical to the title compound, it is a very close structural analog and serves as an excellent example of the utility of the azetidinyl-pyridine scaffold.
Figure 3: Simplified signaling pathway of A-85380 at the α4β2 nAChR.
Rationale for the Azetidinyl-Pyridine Scaffold in A-85380:
-
High Affinity and Selectivity: The 3-pyridyl ether moiety is crucial for high-affinity binding to the α4β2 nAChR. The azetidine ring, in the (S)-configuration, provides the optimal spatial orientation for interaction with the receptor's binding pocket, contributing to its high selectivity over other nAChR subtypes.[1]
-
Pharmacokinetic Properties: The scaffold contributes to a favorable pharmacokinetic profile, allowing for good brain penetration, which is essential for a centrally acting agent.[6] Radiolabeled forms of A-85380 have been used in positron emission tomography (PET) studies in humans to investigate nAChR density in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]
-
Therapeutic Potential: A-85380 has demonstrated a broad-spectrum analgesic profile in preclinical models of acute, persistent, and neuropathic pain.[1][7] This has spurred the development of novel nAChR ligands based on this scaffold for the treatment of pain and other CNS disorders.[1]
Synthesis of A-85380:
The synthesis of A-85380 involves the coupling of (S)-1-Boc-2-azetidinemethanol with 3-hydroxypyridine via a Mitsunobu reaction, followed by the deprotection of the Boc group.[5] This synthetic route highlights the utility of functionalized azetidine building blocks in constructing complex molecules.
Potential Applications in Other Therapeutic Areas
The versatility of the 3-(azetidin-3-yl)pyridine scaffold extends beyond nAChR agonists. Its ability to serve as a rigid core and present substituents in well-defined vectors makes it an attractive candidate for the development of inhibitors for various enzyme classes and modulators of other receptor systems.
-
Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, often forming key hydrogen bonds in the hinge region of the ATP binding site. The azetidine moiety can be functionalized to occupy adjacent hydrophobic pockets, potentially leading to potent and selective inhibitors.
-
GPCR Modulators: The three-dimensional nature of the 3-(azetidin-3-yl)pyridine scaffold is well-suited for targeting the complex binding sites of G-protein coupled receptors (GPCRs). The azetidine nitrogen can be derivatized to introduce functionalities that modulate receptor activity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad range of 3-(azetidin-3-yl)pyridine derivatives is proprietary to individual drug discovery programs, general principles can be inferred from the properties of the scaffold and related compounds.
-
Substitution on the Azetidine Nitrogen: This is the most common point of diversification. The nature of the substituent (e.g., alkyl, acyl, aryl) will significantly impact the molecule's overall lipophilicity, basicity, and ability to interact with the target protein.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence the electronic properties of the molecule and provide additional points of interaction with the target. For example, the introduction of electron-withdrawing or -donating groups can modulate the pKa of the pyridine nitrogen.
-
Stereochemistry: For chiral derivatives, such as those with substituents on the azetidine ring, the stereochemistry can be critical for biological activity, as demonstrated by the (S)-enantiomer of A-85380 being the more active form.
Conclusion
This compound represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained azetidine ring and an electronically versatile pyridine ring provides a powerful platform for the design of novel therapeutics with optimized physicochemical, pharmacokinetic, and pharmacodynamic properties. The successful application of closely related scaffolds in the development of potent and selective nAChR agonists underscores the potential of this building block. As medicinal chemists continue to explore novel chemical space in the quest for safer and more effective medicines, the strategic incorporation of privileged scaffolds like 3-(Azetidin-3-yl)pyridine will undoubtedly play a crucial role in shaping the future of drug design.
References
- A-85380 - Wikipedia. URL: https://en.wikipedia.org/wiki/A-85380
- Rueter, L. E., et al. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS drug reviews, 12(2), 100–112. URL: https://pubmed.ncbi.nlm.nih.gov/16958984/
- Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5479707/
- A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. | Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-85380%3A-a-pharmacological-probe-for-the-preclinical-Rueter-Donnelly%E2%80%90Roberts/8b3a0a38210816b8b98165b6e680e303423b036d
- 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10700242/
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38189331/
- cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride - Chemenu. URL: https://www.chemenu.com/products/cas-1236791-32-4
- This compound (C8H10N2) - PubChemLite. URL: https://pubchemlite.org/compound/3-(azetidin-3-yl)pyridine_dihydrochloride
- Azetidine - Wikipedia. URL: https://en.wikipedia.org/wiki/Azetidine
- Synthesis of Azetidines. URL: https://www.progchem.ac.cn/EN/10.7536/PC180113
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - ResearchGate. URL: https://www.researchgate.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. URL: https://www.mdpi.com/1420-3049/28/3/1063
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. URL: https://serve.sciendo.com/pdf/hetero/84/1/hetero.84.1.223.pdf
- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. URL: https://www.researchgate.net/publication/384262175_Recent_progress_in_synthesis_of_3-functionalized_azetidines
- Azetidine synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm
- 4-(azetidin-3-yl)pyridine dihydrochloride - Echemi. URL: https://www.echemi.com/products/pid_358043-4-azetidin-3-yl-pyridine-dihydrochloride.html
- Azetidines | AMERICAN ELEMENTS® | Products | Applications. URL: https://www.americanelements.com/azetidines
- Azetidines | Fisher Scientific. URL: https://www.fishersci.com/us/en/browse/90203008/azetidines
Sources
- 1. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 3. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride [english.chemenu.com]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. A-85380 - Wikipedia [en.wikipedia.org]
- 6. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. | Semantic Scholar [semanticscholar.org]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3-(Azetidin-3-yl)pyridine Derivatives
Foreword: The Azetidine Advantage in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. In this dynamic environment, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for imbuing drug candidates with desirable properties. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules.[1][2] When coupled with the versatile pyridine ring, a ubiquitous feature in FDA-approved drugs, the resulting 3-(Azetidin-3-yl)pyridine scaffold presents a compelling platform for interrogating a diverse range of biological targets. This guide provides an in-depth exploration of the biological activities of 3-(Azetidin-3-yl)pyridine derivatives, with a primary focus on their profound impact as modulators of nicotinic acetylcholine receptors and their burgeoning potential in other therapeutic arenas.
The Epicenter of Activity: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The most extensively characterized biological activity of 3-(Azetidin-3-yl)pyridine derivatives lies in their potent and often selective modulation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to synaptic transmission in the central and peripheral nervous systems, and their dysfunction is implicated in a host of neurological and psychiatric disorders.
The α4β2 nAChR Subtype: A High-Affinity Target
A significant body of research has established the α4β2 nAChR subtype as a primary target for many 3-(Azetidin-3-yl)pyridine derivatives. These compounds have demonstrated high affinity in radioligand binding assays, often exhibiting Ki values in the picomolar to low nanomolar range.[3][4] For instance, the seminal compound A-85380, a 3-((S)-2-azetidinylmethoxy)pyridine, is a potent and selective ligand for the human α4β2 nAChR.[3] Its fluoro-derivative, F-A-85380, displays even more remarkable affinity, with Ki values of 48 pM and 46 pM for displacing [3H]cytisine and [3H]epibatidine, respectively.[3] This high affinity has positioned such derivatives as valuable tools for in vivo imaging of central nAChRs using Positron Emission Tomography (PET).[3]
The interaction of these derivatives with the α4β2 nAChR is not merely limited to binding. Many act as agonists, capable of activating the receptor and inducing downstream signaling. Notably, chronic exposure to some of these agonists, such as (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA), has been shown to up-regulate the number of nAChR binding sites, a phenomenon with potential therapeutic implications for conditions characterized by a deficit in nicotinic signaling.[4]
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The biological activity of 3-(Azetidin-3-yl)pyridine derivatives at nAChRs is exquisitely sensitive to their molecular architecture. The following SAR insights have been gleaned from the literature:
-
The Azetidine Ring: The presence of the azetidine ring is crucial for the high-affinity binding observed in many of these compounds. Its constrained conformation likely orients the pyridine moiety in an optimal position for interaction with the nAChR binding pocket.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can dramatically influence both binding affinity and functional activity. For example, substitutions at the C5 position of the pyridine ring with bulky groups like phenyl or heteroaryl moieties have been explored to probe the steric tolerance of the nAChR binding site.[5] These studies have revealed that such substitutions can yield compounds with a range of activities, from potent agonists to antagonists.[5]
-
The Linker: The nature of the linker connecting the azetidine and pyridine rings is another critical determinant of activity. In derivatives like A-85380, an ether linkage is employed. The length and flexibility of this linker can impact the overall conformation of the molecule and, consequently, its interaction with the receptor.
The following diagram illustrates the key pharmacophoric elements of 3-(Azetidin-3-yl)pyridine derivatives for nAChR binding.
Caption: Key pharmacophoric features of 3-(Azetidin-3-yl)pyridine derivatives for nAChR binding.
Therapeutic Implications in CNS Disorders
The ability of 3-(Azetidin-3-yl)pyridine derivatives to potently and selectively modulate α4β2 nAChRs makes them highly attractive candidates for the treatment of a range of CNS disorders. Dysregulation of the α4β2 nAChR system has been linked to Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention-deficit/hyperactivity disorder (ADHD). The development of selective α4β2 nAChR agonists and positive allosteric modulators (PAMs) is a key focus of current research efforts.[6] The favorable physicochemical and pharmacokinetic properties often conferred by the azetidine scaffold further enhance the potential of these derivatives as CNS-penetrant therapeutics.[7]
Expanding the Horizon: Other Biological Activities
While the modulation of nAChRs represents the most well-documented biological activity of 3-(Azetidin-3-yl)pyridine derivatives, the inherent versatility of the azetidine and pyridine scaffolds suggests a broader therapeutic potential.
Anticonvulsant Properties
Emerging evidence points to the potential of azetidinone derivatives, which share the four-membered nitrogen-containing ring, as anticonvulsant agents.[8] Some studies have shown that certain 2-azetidinone derivatives can delay the onset of chemically induced convulsions in animal models.[8] The proposed mechanism of action involves the enhancement of GABA-mediated inhibitory neurotransmission.[8] While this activity has not been extensively explored for 3-(Azetidin-3-yl)pyridine derivatives specifically, it represents a promising avenue for future investigation, particularly given the role of nAChRs in modulating neuronal excitability.
Antibacterial and Antiproliferative Potential
The pyridine ring is a common structural motif in a wide array of compounds with demonstrated antibacterial and antiproliferative activities.[9][10][11] For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against Gram-positive bacteria, comparable to the clinically used antibiotic linezolid.[10] Similarly, various pyridine derivatives have been reported to exhibit antiproliferative effects against a range of cancer cell lines.[9][11][12] The incorporation of an azetidine ring into such pyridine-based pharmacophores could lead to the development of novel antibacterial and anticancer agents with improved pharmacokinetic properties.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro binding affinities of selected 3-(Azetidin-3-yl)pyridine derivatives and related compounds for nAChRs.
| Compound | nAChR Subtype | Assay | Ki (nM) | Reference |
| F-A-85380 | human α4β2 | [3H]cytisine displacement | 0.048 | [3] |
| F-A-85380 | human α4β2 | [3H]epibatidine displacement | 0.046 | [3] |
| MPA | recombinant α4β2 | [3H]nicotine displacement | 1.21 | [4] |
| Cytisine | recombinant α4β2 | [3H]nicotine displacement | 0.46 | [4] |
| 5-Phenyl-substituted pyridine analogue | neuronal nAChR | Not specified | 0.055 - 0.69 | [5] |
| 3,5-diacyl-2,4-dialkyl-6-phenylpyridine | human A3 adenosine receptor | [125I]AB-MECA displacement | 7.94 - 20 | [13] |
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific nAChR subtype.
-
Preparation of Cell Membranes:
-
Culture a cell line stably expressing the nAChR subtype of interest (e.g., M10 cells for α4β2).[4]
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]nicotine or [3H]cytisine), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., nicotine or cytisine).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.
-
The following diagram illustrates the workflow for a typical radioligand binding assay.
Caption: A streamlined workflow for determining nAChR binding affinity.
Conclusion and Future Directions
The 3-(Azetidin-3-yl)pyridine scaffold has firmly established itself as a privileged motif in the design of potent and selective modulators of nicotinic acetylcholine receptors. The unique structural and physicochemical properties conferred by the azetidine ring make these derivatives particularly well-suited for targeting the central nervous system. While the primary focus of research has been on their potential in treating neurological and psychiatric disorders, emerging evidence suggests a broader therapeutic scope, including anticonvulsant, antibacterial, and antiproliferative activities.
Future research in this area should continue to explore the vast chemical space around the 3-(Azetidin-3-yl)pyridine core. A deeper understanding of the structure-activity relationships will be crucial for fine-tuning the selectivity and functional activity of these compounds for different nAChR subtypes and other biological targets. Furthermore, a more comprehensive evaluation of their efficacy in preclinical models of disease is warranted to translate the promising in vitro data into tangible therapeutic advances. The 3-(Azetidin-3-yl)pyridine scaffold is poised to remain a fertile ground for the discovery of novel and impactful medicines for years to come.
References
- Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(13), 2251-2259.
- Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 798-811.
- Abdrakhmanova, G. R., et al. (1999). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Journal of Pharmacology and Experimental Therapeutics, 288(2), 563-570.
- Jadhav, S. B., et al. (2022). Synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. NeuroQuantology, 20(8), 2429-2437.
- López-Vallejo, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Various Authors. (2025). Azetidine derivatives with CNS activity.
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 148, 107435.
- van Rhee, A. M., et al. (1998). Structure-activity relationships and molecular modeling of 3,5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 41(18), 3438-3449.
- Various Authors. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Biss, J. W., et al. (2000). Substituted pyridines as modulators of the mammalian neuronal nicotinic acetylcholine receptor.
- Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4583.
- Various Authors. (2025). Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives.
- Fucile, S., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8567.
- Al-Masoudi, W. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences, 7(2), 12-21.
- Various Authors. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c254-c263.
- López-Vallejo, F., et al. (2024).
- Musachio, J. L., et al. (1998). 5-[I-125/123]Iodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. Life Sciences, 63(3), PL21-PL26.
- Various Authors. (2026).
- Various Authors. (2026).
Sources
- 1. scilit.com [scilit.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride as a Nicotinic Acetylcholine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Azetidin-3-yl)pyridine dihydrochloride and its analogs as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). The unique structural characteristics of the azetidine ring, including its high ring strain and sp3-rich nature, confer favorable pharmacokinetic properties, making this scaffold highly attractive for the design of novel therapeutics targeting nAChR-mediated neurological and psychiatric disorders.[1] This guide delves into the synthesis, mechanism of action, experimental characterization, and therapeutic potential of this class of compounds, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[2] Their dysregulation is implicated in a wide range of pathologies, including Alzheimer's disease, Parkinson's disease, ADHD, depression, and nicotine addiction, making them a significant target for therapeutic intervention.[3] The development of subtype-selective nAChR ligands is a key strategy to modulate specific neural circuits while minimizing off-target effects. The 3-(Azetidin-3-yl)pyridine scaffold has emerged as a promising chemotype, demonstrating high affinity and selectivity for various nAChR subtypes, particularly the α4β2 subtype, which is abundant in the brain and a key player in cognitive function and nicotine dependence.[4][5]
Chemical Synthesis and Physicochemical Properties
The synthesis of 3-(Azetidin-3-yl)pyridine and its derivatives often involves multi-step sequences that leverage modern organic chemistry techniques for the construction of the strained azetidine ring. While numerous methods exist for azetidine synthesis, a common approach involves the cyclization of γ-aminoalcohols or related precursors.[6][7]
Representative Synthetic Scheme
A plausible synthetic route to N-Boc-3-(pyridin-3-yl)azetidine, a key intermediate, is outlined below. This approach highlights the strategic use of protecting groups and stereospecific reactions to achieve the desired product.
Caption: A generalized workflow for the synthesis of the target compound.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic profile, including solubility, membrane permeability, and metabolic stability.
| Property | Value (Predicted/Reported) | Significance |
| Molecular Formula | C8H12Cl2N2 | Defines the elemental composition. |
| Molecular Weight | 207.1 g/mol | Influences diffusion and transport. |
| XlogP (predicted) | 0.2 | Indicates a degree of lipophilicity suitable for CNS penetration. |
| Topological Polar Surface Area | 29.1 Ų | A low value suggests good membrane permeability. |
Data for the closely related 4-(azetidin-3-yl)pyridine dihydrochloride from commercial suppliers.[8][9]
Mechanism of Action: Interaction with nAChR Subtypes
3-(Azetidin-3-yl)pyridine and its derivatives act as agonists or partial agonists at various nAChR subtypes. Their binding affinity and functional activity are highly dependent on the specific arrangement of subunits that form the pentameric receptor channel.
Binding Affinity and Selectivity
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for its target receptor.[10] These assays typically involve the displacement of a radiolabeled ligand with known high affinity by the unlabeled test compound.
| Compound/Analog | nAChR Subtype | Binding Affinity (Ki) | Selectivity Ratio (α4β2 vs. others) | Reference |
| A-85380 (a close analog) | human α4β2 | 0.04 nM | ~3700-fold vs. α7 | [2] |
| 2-fluoro-A-85380 | human α4β2 | 48 pM | High | [4][5] |
| Analog 3 | human α4β2 | 10 pM | ~8100-fold vs. α3β4 | [11] |
| Analog 5 | human α4β2 | 42 pM | ~1400-fold vs. α3β4 | [11] |
Functional Activity
Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp, are employed to measure the functional consequences of ligand binding, including ion channel activation and desensitization.[12][13]
| Compound/Analog | nAChR Subtype | Functional Activity (EC50/IC50) | Efficacy (% of ACh max) | Reference |
| A-85380 | human α4β2 | EC50 = 0.7 µM | Potent activator | [2] |
| Analog 13 | human α4β2 | EC50 = 43 nM, IC50 = 32 nM | Partial agonist | [2] |
| Analog 3 | human α4β2 | EC50 = 0.52 µM | 41% | [11] |
| Analog 5 | human α4β2 | EC50 = 1.0 µM | 37% | [11] |
Some analogs, such as Sazetidine-A, have been described as "silent desensitizers," meaning they bind with high affinity to the desensitized state of the receptor without causing channel activation, leading to a potent blockade of nicotine-stimulated function.[14]
Downstream Signaling Pathways
Upon activation by an agonist, nAChRs undergo a conformational change, opening an ion channel permeable to cations like Na+ and Ca2+. The resulting influx of these ions leads to membrane depolarization and the activation of various intracellular signaling cascades.[4] Two prominent pathways are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and synaptic plasticity.[4]
Caption: Key signaling pathways activated by nAChR ligands.
Experimental Characterization: Protocols and Methodologies
The characterization of 3-(Azetidin-3-yl)pyridine and its analogs as nAChR ligands requires a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[10]
Materials:
-
Biological Material: Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain tissue).
-
Radioligand: A high-affinity nAChR ligand such as [³H]Epibatidine or [³H]Cytisine.[10]
-
Test Compound: Unlabeled this compound, prepared in a dilution series.
-
Non-specific Binding Competitor: A high concentration of a known nAChR agonist like Nicotine or Carbachol.[10]
-
Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors) and Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.[10]
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold homogenization buffer and pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membrane Preparation.
-
Non-specific Binding (NSB): Non-specific Binding Competitor + Radioligand + Membrane Preparation.
-
Competition: Test Compound (at various concentrations) + Radioligand + Membrane Preparation.[10]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[10]
-
Detection: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[10]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: Use non-linear regression to fit the data and determine the concentration of the test compound that inhibits 50% of specific binding (IC50).
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Caption: A step-by-step workflow of a competitive radioligand binding assay.
Electrophysiology Protocol
This protocol provides a general outline for characterizing the functional activity of this compound using whole-cell patch-clamp electrophysiology.[5][13]
Materials:
-
Cells: A cell line stably expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells).[5]
-
Solutions: Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4) and intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP, pH 7.2).
-
Test Compound: this compound dissolved in the extracellular solution at various concentrations.
-
Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Patching: Form a high-resistance seal (giga-seal) between the patch pipette filled with intracellular solution and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Drug Application: Apply the test compound at different concentrations to the cell using a rapid perfusion system.
-
Data Recording: Record the ionic currents elicited by the test compound at a holding potential of -70 mV.[5]
-
Data Analysis: Measure the peak amplitude of the current responses and plot a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Pharmacokinetics and In Vivo Studies
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy and safety. Azetidine-containing compounds often exhibit improved metabolic stability and solubility.[1]
While specific pharmacokinetic data for this compound is limited, studies on analogous pyridine-containing compounds provide valuable insights. Oral bioavailability can vary significantly depending on the specific chemical structure, and metabolism is often mediated by cytochrome P450 enzymes.
In vivo studies are essential to evaluate the therapeutic potential and CNS effects of these compounds. For example, radiolabeled analogs like [18F]F-A-85380 have been used in Positron Emission Tomography (PET) imaging to visualize nAChR distribution in the brain and assess drug-target engagement.[4] Behavioral assays in animal models are also employed to investigate the effects on cognition, anxiety, and depression.
Therapeutic Potential and Future Directions
The high affinity and selectivity of 3-(Azetidin-3-yl)pyridine analogs for specific nAChR subtypes make them promising candidates for the treatment of various CNS disorders. Their potential applications include:
-
Cognitive Enhancement: In conditions like Alzheimer's disease and ADHD.[3]
-
Depression: As novel antidepressants with a unique mechanism of action.
-
Pain Management: For the treatment of neuropathic pain.
-
Smoking Cessation: By modulating nicotine's effects at α4β2 nAChRs.
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance brain penetration and oral bioavailability, while further refining their selectivity profiles to minimize side effects. The development of novel analogs with different functional activities, such as positive allosteric modulators, may also open new therapeutic avenues.
References
- Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry. [Link]
- Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
- Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
- Nicotinic acetylcholine receptor (nAChR) signaling pathways.
- Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]
- Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
- Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. PubMed. [Link]
- Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. [Link]
- Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central. [Link]
- Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
- Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. [Link]
- Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. PubMed. [Link]
- Synthesis of Azetidines. Progress in Chemistry. [Link]
- (PDF) Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs.
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. [Link]
- Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female R
- Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. PubMed. [Link]
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]
- Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed. [Link]
- Azetidin-3-one. PubChem. [Link]
- Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived
- Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activ
- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacological Profiling of 3-(Azetidin-3-yl)pyridine Analogs
Introduction: The Significance of the 3-(Azetidin-3-yl)pyridine Scaffold in Neuroscience Drug Discovery
The 3-(Azetidin-3-yl)pyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly for targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors, ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems, are implicated in a host of physiological processes including cognitive function, mood, and addiction.[2][3] Consequently, nAChRs are a focal point for the development of novel therapeutics for a range of disorders such as Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[4][5]
The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and a three-dimensional character to molecules, which can enhance binding affinity, selectivity, and pharmacokinetic properties compared to more flexible analogs.[1] When coupled with a pyridine ring, a common pharmacophore for nAChR ligands, the resulting 3-(Azetidin-3-yl)pyridine core offers a versatile platform for generating potent and subtype-selective modulators.[4][6]
This guide provides a comprehensive framework for the pharmacological profiling of novel 3-(Azetidin-3-yl)pyridine analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental cascade. Our approach is rooted in a philosophy of self-validating systems, where each stage of the profiling process builds upon the last to create a cohesive and robust data package, essential for informed decision-making in a drug discovery program.[7]
Part 1: Primary Target Engagement and Affinity Determination
The initial step in characterizing any new analog is to confirm its interaction with the intended target and quantify the strength of that interaction. For 3-(Azetidin-3-yl)pyridine analogs, the primary targets are typically nAChR subtypes, with a particular focus on the α4β2 subtype due to its high prevalence in the brain and its role in mediating the effects of nicotine.[4][6][8]
The "Why": Establishing Target Binding as the Foundation
Before investing resources in more complex functional and in vivo studies, it is critical to establish that the synthesized compound binds to the intended molecular target with sufficient affinity. Radioligand binding assays are the gold standard for this purpose. They are relatively high-throughput and provide a quantitative measure of affinity (the inhibition constant, Kᵢ), which is invaluable for establishing structure-activity relationships (SAR) within a chemical series.[4][9] A potent Kᵢ value is often the first gatekeeper for a compound's progression.
Experimental Workflow: Radioligand Competition Binding Assay
The principle of this assay is competition. A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs) is incubated with a source of the receptor (e.g., cell membranes from a stable cell line expressing the human α4β2 subtype, or rat brain homogenates).[6][8] The unlabeled test compound (the 3-(Azetidin-3-yl)pyridine analog) is added at increasing concentrations, and its ability to displace the radioligand is measured.
Below is a diagram illustrating the general workflow for determining target affinity.
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Protocol: α4β2 nAChR Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human α4 and β2 nAChR subunits.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.
-
-
Competition Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at 10-12 different concentrations (e.g., from 1 pM to 10 µM).
-
Radioligand (e.g., [³H]epibatidine) at a final concentration close to its Kₔ value (e.g., 50 pM).[6]
-
Membrane preparation (e.g., 20-50 µg of protein per well).
-
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known high-affinity unlabeled ligand, e.g., 10 µM nicotine).
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
-
Data Presentation: Affinity and Initial Selectivity
The results of binding assays for a series of analogs should be summarized in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R-Group Modification | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) | Selectivity (α3β4/α4β2) |
| AZP-001 | -H | 0.5 | 50 | >1000 | 100x |
| AZP-002 | -CH₃ | 0.2 | 80 | >1000 | 400x |
| AZP-003 | -F | 1.2 | 60 | >1000 | 50x |
| AZP-004 | -Cl | 0.8 | 45 | >1000 | 56x |
This is example data and does not reflect real experimental results.
Part 2: Functional Characterization: From Binding to Biological Effect
High affinity does not guarantee the desired biological effect. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).[3][4] Functional assays are therefore essential to determine the pharmacological nature of the ligand-receptor interaction.
The "Why": Defining the Mode of Action
Understanding a compound's functional activity is paramount for predicting its in vivo effects. An agonist might be desired for treating a deficit in neurotransmission, while an antagonist could be used to block an overactive pathway.[5] Partial agonists, like varenicline, offer a nuanced approach, providing some receptor stimulation while also blocking the effects of a full agonist like nicotine, a highly desirable profile for smoking cessation therapies.[10] The choice of functional assay depends on the ion channel's properties. nAChRs are cation channels, and their activation leads to an influx of ions like Na⁺ and Ca²⁺, which depolarizes the cell membrane. This can be measured directly using electrophysiology or indirectly via downstream second messengers or ion-sensitive dyes.[2]
Experimental Workflow: In Vitro Functional Assays
A common and scalable method for assessing nAChR function involves using a fluorescent plate reader to measure changes in intracellular calcium or membrane potential in a cell line stably expressing the target receptor subtype.
Caption: Workflow for Cell-Based Functional Assays.
Detailed Protocol: Calcium Flux Assay for α4β2 nAChR Agonists/Antagonists
-
Cell Plating:
-
Plate a cell line stably expressing the human α4β2 nAChR (e.g., SH-EP1-hα4β2) in black-walled, clear-bottom 96- or 384-well plates.
-
Allow cells to adhere and grow to a confluent monolayer (typically 24-48 hours).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid, to prevent dye leakage).
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Performance (on a fluorescent plate reader like FLIPR):
-
Wash the cells with assay buffer (a physiological salt solution like Hanks' Balanced Salt Solution with HEPES).
-
For Agonist Mode:
-
Prepare a source plate containing the 3-(Azetidin-3-yl)pyridine analogs at various concentrations.
-
Place both the cell plate and the source plate into the instrument.
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument will automatically add the test compounds to the cell plate and continue to record the fluorescence signal over time (typically 2-5 minutes).
-
-
For Antagonist Mode:
-
Pre-incubate the dye-loaded cells with the test compounds for a set period (e.g., 15-30 minutes).
-
Prepare a source plate containing a known nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plates in the instrument, establish a baseline, and then add the agonist. Record the fluorescence response.
-
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
For Agonist Mode: Plot the response against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum efficacy, often expressed as a percentage of the response to a reference full agonist like acetylcholine).
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC₅₀.
-
Data Presentation: Functional Activity Profile
| Compound ID | Agonist EC₅₀ (nM) | Agonist Eₘₐₓ (% of ACh) | Antagonist IC₅₀ (nM) | Functional Mode |
| AZP-001 | 5 | 95% | >10,000 | Full Agonist |
| AZP-002 | 2 | 45% | 50 | Partial Agonist |
| AZP-003 | >10,000 | <5% | 25 | Antagonist |
| AZP-004 | 10 | 80% | 200 | Partial Agonist |
This is example data and does not reflect real experimental results.
Part 3: In Vitro ADME and Toxicology Profiling
A compound with excellent potency and functional activity is of little therapeutic value if it is rapidly metabolized, cannot cross biological membranes, or is toxic to cells.[11] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial for identifying compounds with drug-like potential and mitigating late-stage failures.[12][13] This phase of profiling answers critical questions about a compound's viability as a drug candidate.[14]
The "Why": Selecting for Drug-Like Properties
The goal of early ADME-Tox profiling is to filter out compounds with undesirable properties before committing to expensive and time-consuming in vivo studies.[12] Key parameters to assess include:
-
Solubility: Poor solubility can hinder absorption and lead to inconsistent bioavailability.
-
Metabolic Stability: Rapid metabolism by liver enzymes (like cytochrome P450s) can lead to a short duration of action and low exposure.
-
Permeability: The ability to cross the intestinal wall (for oral drugs) and the blood-brain barrier (for CNS drugs) is essential for reaching the target site.
-
Cytotoxicity: General toxicity to cells is a major red flag for safety.
Experimental Workflows: A Tiered Approach to ADME-Tox
A battery of high-throughput in vitro assays is typically employed to build a comprehensive ADME-Tox profile.
Caption: Tiered workflow for in vitro ADME-Tox profiling.
Detailed Protocol: Microsomal Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes.
-
Reagents:
-
Liver microsomes (human or from other species like rat).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Test compound stock solution.
-
Control compounds (one high-turnover, one low-turnover).
-
-
Incubation:
-
Pre-warm a solution of microsomes in phosphate buffer to 37°C.
-
Add the test compound (at a low concentration, e.g., 1 µM) and gently mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) based on the t½ and the protein concentration used in the assay.
-
Data Presentation: Consolidated ADME-Tox Profile
| Compound ID | Kinetic Solubility (µM) | Human Microsomal t½ (min) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | HepG2 Cytotoxicity IC₅₀ (µM) |
| AZP-001 | 150 | 45 | 15 | >100 |
| AZP-002 | 120 | >60 | 20 | >100 |
| AZP-003 | 25 | 55 | 8 | 75 |
| AZP-004 | 80 | 15 | 12 | >100 |
This is example data and does not reflect real experimental results. Pₐₚₚ = apparent permeability coefficient.
Conclusion: Synthesizing a Comprehensive Profile for Candidate Selection
The pharmacological profiling of 3-(Azetidin-3-yl)pyridine analogs is a multi-faceted process that requires a logical and systematic approach. By integrating target affinity data, functional characterization, and early ADME-Tox assessment, researchers can build a robust understanding of a compound's potential. This integrated dataset allows for confident, data-driven decisions, ensuring that only the most promising candidates, those with a balanced profile of potency, efficacy, selectivity, and drug-like properties, are advanced toward more complex preclinical and clinical development.[7] This rigorous, front-loaded approach ultimately increases the probability of success in the challenging field of neuroscience drug discovery.
References
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central.
- ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree.
- An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.
- ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology.
- The impact of early ADME profiling on drug discovery and development strategy. ResearchGate.
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix.
- Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed.
- Chemistry and Pharmacological Characterization of Novel Nitrogen Analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. ACS Publications.
- An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. PubMed.
- Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PubMed Central.
- Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. PubMed.
- Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central.
- 5-[I-125/123]lodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. PubMed.
- Receptor Binding Characteristics of a 3H-labeled Azetidine Analogue of Nicotine. PubMed.
- Chemistry And Pharmacological Characterization Of Novel Nitrogen Analogues Of Amop-H-Oh (Sazetidine-A 6-[5-(Azetidin-2-Ylmethoxy). CORE.
- Characterization and pharmacological evaluation of new pyridine analogs. De Gruyter.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect.
- Substituted pyridines as modulators of the mammalian neuronal nicotinic acetylcholine receptor. Google Patents.
- Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. ResearchGate.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central.
- Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. ResearchGate.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicalpub.com [clinicalpub.com]
- 8. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 14. pharmtech.com [pharmtech.com]
A Technical Guide to Determining the Organic Solvent Solubility of 3-(Azetidin-3-yl)pyridine Dihydrochloride
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthetic chemistry and purification to formulation and bioavailability.[1][2][3] 3-(Azetidin-3-yl)pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility challenge due to its highly polar and ionic nature. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound in a range of organic solvents. Rather than presenting pre-existing data, which is not publicly available, this document details the underlying scientific principles and provides a robust, field-proven experimental protocol based on the gold-standard shake-flask method.[4]
Introduction: The Critical Role of Organic Solvent Solubility
In drug development, understanding an API's solubility in organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for reaction media, controlling reaction kinetics, and managing product isolation and crystallization.
-
Purification: Designing effective crystallization, extraction, or chromatographic purification steps. For instance, selecting a solvent in which the API has low solubility can be ideal for precipitation.
-
Formulation Development: For non-aqueous formulations, such as those for parenteral delivery or topical applications, solubility dictates the choice of excipients and the achievable drug concentration.[5]
-
Analytical Method Development: Preparing stock solutions and standards for quantification methods like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents.[6][7]
Theoretical Physicochemical Analysis of this compound
The molecular structure of this compound dictates its probable solubility behavior. As a dihydrochloride salt, the molecule carries two formal positive charges, localized on the pyridine and azetidine nitrogen atoms. This ionic character imparts several key properties that are expected to govern its solubility.
-
High Polarity and Ionicity: The presence of two hydrochloride salts makes the compound extremely polar. Salts of mineral acids tend to be highly polar and can increase hygroscopicity.[8] This suggests a general principle: "like dissolves like."[9] Therefore, solubility is expected to be poor in non-polar, aprotic solvents (e.g., hexane, toluene) and more favorable in highly polar solvents.
-
Lattice Energy: As a crystalline salt, the compound possesses significant crystal lattice energy. A solvent must provide sufficient solvation energy to overcome these strong intermolecular forces and dissolve the solid.
-
Hydrogen Bonding: The protonated nitrogen atoms are strong hydrogen bond donors. Solvents that are effective hydrogen bond acceptors (e.g., alcohols, DMSO) are more likely to successfully solvate the molecule.
The interplay of these factors is visualized in the diagram below.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The equilibrium or thermodynamic solubility is the most accurate and relevant measure for drug development. The shake-flask method is the internationally recognized gold-standard procedure for this determination.[4][10] It involves agitating an excess of the solid compound in the chosen solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved API in the supernatant.
Materials and Equipment
-
API: this compound (solid, purity >98%)
-
Solvents: A representative panel of analytical grade organic solvents should be selected. A recommended starting set includes:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Non-Polar: Toluene, Heptane
-
Chlorinated: Dichloromethane (DCM)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
Experimental Workflow
The workflow for determining solubility is a sequential process ensuring accuracy and reproducibility.
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a glass vial. The key is to ensure undissolved solid remains at equilibrium.[4]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but preliminary experiments should confirm the time required to reach a plateau in concentration.[1][10]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered sample with a suitable diluent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The pyridine ring provides a strong chromophore, making UV detection a suitable choice.[6][7][11] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid) is a common starting point for pyridine-containing compounds.[6]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table for easy comparison and analysis. This allows for rapid identification of suitable solvents for various applications.
Table 1: Template for Reporting Solubility Data of this compound
| Solvent Class | Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Observations |
| Polar Protic | Methanol | 25 | [Experimental Value] | [Experimental Value] | e.g., Clear solution |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | e.g., Clear solution | |
| Polar Aprotic | Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | e.g., Fine suspension |
| DMSO | 25 | [Experimental Value] | [Experimental Value] | e.g., Fully dissolved | |
| Non-Polar | Toluene | 25 | [Experimental Value] | [Experimental Value] | e.g., Insoluble |
| Chlorinated | Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | e.g., Sparingly soluble |
Conclusion
Determining the organic solvent solubility of a highly polar API salt like this compound is a foundational step in its chemical and pharmaceutical development. While public data is unavailable, the principles of physicochemical analysis combined with the robust and reliable shake-flask method provide a clear path for researchers to generate this critical data. By systematically applying the protocols outlined in this guide, scientists can make informed, data-driven decisions to accelerate their research and development programs.
References
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection. BenchChem.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Martinez, M. N., & Amidon, G. L. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 28–32.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128.
- Moreton, C. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube.
- Chemistry LibreTexts. (2016). 17.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. who.int [who.int]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
3-(Azetidin-3-yl)pyridine dihydrochloride CAS number 1236791-61-9
An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride (CAS 1236791-61-9): A Privileged Scaffold for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its physicochemical properties, strategic importance in medicinal chemistry, plausible synthetic routes, and essential analytical and safety protocols. The narrative is designed to provide not just data, but a deeper understanding of the causality behind its utility as a high-value building block in the pursuit of novel therapeutics.
Introduction: The Strategic Value of a Hybrid Scaffold
This compound is a heterocyclic building block that marries two of the most valuable motifs in modern drug discovery: the strained, sp³-rich azetidine ring and the versatile aromatic pyridine ring. The azetidine moiety, a four-membered saturated heterocycle, is increasingly recognized for its ability to confer desirable pharmacokinetic properties.[1][2] Its conformational rigidity and three-dimensional character can lead to improved metabolic stability, enhanced solubility, and lower lipophilicity when used as a bioisosteric replacement for more common groups like piperidine or cyclohexane.[1][3]
Simultaneously, the pyridine ring is a cornerstone of pharmaceutical design, present in a vast number of FDA-approved drugs.[4][5] Its nitrogen atom acts as a hydrogen bond acceptor and a mild base, enabling critical interactions with biological targets and influencing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[5] The combination of these two scaffolds in a single, compact molecule provides a unique, conformationally restricted vector for exploring chemical space, particularly in the development of agents targeting the Central Nervous System (CNS).[6]
Physicochemical and Structural Profile
The fundamental properties of this compound are summarized below. As a salt, it is typically a solid powder, with properties like water solubility enhanced by the hydrochloride form.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1236791-61-9 | [7][8] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [7] |
| Molecular Weight | 207.10 g/mol | [7] |
| Canonical SMILES | C1C(CN1)C2=CC=CN=C2.Cl.Cl | [7] |
| Monoisotopic Mass | 206.04288 Da | [9] |
| Appearance | Typically a powder or solid | [10] |
| Predicted XlogP | 0.2 | [9] |
| Predicted CCS ([M+H]⁺) | 124.0 Ų | [9] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="CH", pos="-1.3,0.75!"]; C2 [label="CH", pos="-1.3,-0.75!"]; N2_H [label="NH2+", pos="0,-1.5!", fontcolor="#202124"]; C3 [label="CH", pos="1.3,-0.75!"]; C4 [label="CH", pos="1.3,0.75!"]; C_bridge [label="C", pos="0,0!"]; C_az1 [label="CH2", pos="-2.5,0!"]; C_az2 [label="CH2", pos="-3.8,0.75!"]; N_az_H [label="NH2+", pos="-3.8,-0.75!", fontcolor="#202124"]; C_az3 [label="CH", pos="-5.1,0!"];
// Draw bonds for pyridine ring edge [style=solid]; N1 -- C1; C1 -- C2; C2 -- C_bridge; C_bridge -- C3; C3 -- C4; C4 -- N1;
// Double bonds in pyridine edge [style=double]; N1 -- C4; C1 -- C2; C_bridge -- C3;
// Bridge to Azetidine edge [style=solid]; C_bridge -- C_az1;
// Azetidine ring C_az1 -- C_az2; C_az2 -- N_az_H; N_az_H -- C_az3; C_az3 -- C_az1;
// Dihydrochloride label label_node [label="· 2HCl", pos="2.5,0!", fontsize=14, fontcolor="#5F6368"]; }
Caption: Chemical structure of this compound.
Rationale in Medicinal Chemistry: A Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The azetidine-pyridine core is an emerging example due to the distinct advantages each component offers.
-
The Azetidine Advantage : The strained four-membered ring provides a rigid, three-dimensional exit vector that is fundamentally different from more flexible or planar linkers. This rigidity reduces the entropic penalty upon binding to a protein target, potentially increasing ligand affinity.[3] Furthermore, the sp³-hybridized nature of the azetidine ring increases the fraction of sp³ carbons (Fsp³) in a molecule, a property often correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[1]
-
The Pyridine Anchor : The pyridine ring serves as a versatile anchor for target engagement. Its nitrogen atom is a key hydrogen bond acceptor, mimicking interactions often seen with amide or carbonyl groups. The aromatic system can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. Its inclusion often improves metabolic stability and can mitigate issues with protein binding.[5]
This synergistic combination makes 3-(Azetidin-3-yl)pyridine a valuable starting point for library synthesis, particularly for targets where conformational constraint is key, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes in the CNS.[6] A notable example of a related structure is A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], a high-affinity ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), highlighting the scaffold's potential in neuroscience.[11]
Caption: The synergistic contributions of the azetidine and pyridine moieties.
General Synthetic Strategy and Workflow
While a specific, peer-reviewed synthesis for CAS 1236791-61-9 is not widely published, a robust and logical synthetic route can be proposed based on established organometallic cross-coupling reactions. The following protocol is a representative example, designed to be self-validating through in-process controls and final characterization.
Caption: Plausible retrosynthetic approach via Suzuki cross-coupling.
Experimental Protocol: Suzuki Cross-Coupling Approach
This protocol describes a plausible synthesis from commercially available starting materials.
Step 1: Palladium-Catalyzed Suzuki Coupling
-
Rationale: The Suzuki coupling is a highly reliable and versatile C-C bond-forming reaction with a broad functional group tolerance, making it ideal for coupling heterocyclic fragments.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.0 eq), 3-bromopyridine (1.1 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, N-Boc-3-(pyridin-3-yl)azetidine, via flash column chromatography on silica gel.
Step 2: Boc Deprotection and Dihydrochloride Salt Formation
-
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, easily removed under acidic conditions. The subsequent addition of ethereal HCl ensures the formation of the stable, crystalline dihydrochloride salt, which aids in purification and handling.
-
Dissolve the purified N-Boc-3-(pyridin-3-yl)azetidine (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
If TFA was used, dissolve the residue in a minimal amount of diethyl ether or isopropanol.
-
Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
Quality Control and Analytical Methodology
To ensure the identity, purity, and quality of the final compound, a panel of standard analytical techniques must be employed.
Table 2: Recommended Analytical Methods for Quality Control
| Technique | Purpose | Typical Parameters / Expected Results |
| ¹H NMR | Structural Confirmation | - Aromatic Region (δ 7.5-9.0 ppm): Signals corresponding to the 4 protons on the pyridine ring. - Aliphatic Region (δ 3.5-4.5 ppm): Signals corresponding to the 5 protons on the azetidine ring. - Broad signals for the N-H protons. |
| ¹³C NMR | Structural Confirmation | - Signals in the aromatic region (~120-150 ppm) for pyridine carbons. - Signals in the aliphatic region (~30-60 ppm) for azetidine carbons. |
| LC-MS (ESI+) | Identity & Purity | - Purity: HPLC chromatogram (e.g., at 254 nm) should show a major peak >95% purity. - Identity: Mass spectrum should show the [M+H]⁺ ion for the free base (C₈H₁₀N₂) at m/z ≈ 135.09. |
| FTIR | Functional Group ID | Characteristic peaks for aromatic C-H, aliphatic C-H, N-H stretches, and C=N/C=C stretches of the pyridine ring. |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory. The information below is based on data from similar heterocyclic hydrochlorides.[12][13][14]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
Conclusion and Future Outlook
This compound represents more than just another chemical reagent; it is a strategically designed building block that leverages the beneficial properties of two highly valued medicinal chemistry scaffolds. Its inherent conformational rigidity, combined with the versatile electronic and binding properties of the pyridine ring, makes it an exceptionally valuable tool for developing next-generation therapeutics. Researchers and drug development professionals can utilize this compound to access novel chemical space, optimize lead compounds, and ultimately address challenging biological targets, particularly within the complex landscape of CNS disorders. As the principles of three-dimensional molecular design continue to gain prominence, the demand for sophisticated scaffolds like this is set to grow, paving the way for future pharmaceutical innovations.
References
- This compound | 1236791-61-9 | C8H12Cl2N2. Appchem. [Link]
- Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. PubChem. [Link]
- Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology. [Link]
- This compound (C8H10N2). PubChemLite. [Link]
- Wessjohann, L. A., et al. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Singh, S., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
- The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- WO2000063168A1 - Synthesis of azetidine derivatives.
- Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Azetidin-3-one. PubChem, NIH. [Link]
- Natarajan, R., et al. (2013). (PDF) Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone.
- Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central, NIH. [Link]
- Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin...). PubMed Central. [Link]
- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride [english.chemenu.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
- 8. arctomsci.com [arctomsci.com]
- 9. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 10. echemi.com [echemi.com]
- 11. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
An In-depth Technical Guide to the Safe Handling and Use of 3-(Azetidin-3-yl)pyridine dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Azetidin-3-yl)pyridine dihydrochloride. As a compound frequently utilized in medicinal chemistry and drug discovery, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond procedural checklists to explain the rationale behind each recommendation, empowering researchers to conduct their work with confidence and safety.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound incorporating both a pyridine ring and an azetidine ring.[1] The dihydrochloride salt form generally presents as a solid and enhances aqueous solubility, a common strategy in drug development.[2] Understanding its fundamental properties is the first step in a robust safety assessment.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Information | Rationale and Handling Implications |
|---|---|---|
| Molecular Formula | C8H12Cl2N2 | Provides basic compositional data. |
| Molecular Weight | 207.1 g/mol [3] | Essential for accurate molar calculations in experimental protocols. |
| Appearance | Likely a white to beige crystalline solid or powder.[4] | As a solid, the primary exposure risk during handling is inhalation of dust. |
| Solubility | Expected to be soluble in water.[2] | The dihydrochloride salt form increases polarity and water solubility. |
| Hygroscopicity | High potential for hygroscopicity.[2] | The salt nature makes it prone to absorbing moisture from the air. This necessitates storage in a desiccated, tightly sealed environment to maintain sample integrity. |
| Chemical Stability | Stable under recommended storage conditions.[5] | Avoid strong oxidizing agents and strong bases. The dihydrochloride salt will react with bases to liberate the free base form. |
Hazard Identification and GHS Classification
Table 2: Anticipated GHS Hazard Classification | Hazard Class | GHS Category | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[2][7] |
/ | | Skin Irritation | Category 2 | H315: Causes skin irritation[8] | | | Eye Irritation | Category 2A | H319: Causes serious eye irritation[8] | | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8] | |Trustworthiness of Assessment: This hazard profile is a synthesis of data from analogous compounds. The pyridine moiety is associated with toxicity and irritation, while the hydrochloride salt form can contribute to skin and respiratory irritation.[2][9] Therefore, treating this compound with the precautions outlined is a scientifically sound and self-validating safety approach. Always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the material.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with engineering controls, which are the most effective line of defense, followed by appropriate PPE.
Primary Engineering Control:
-
Certified Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[10] This is non-negotiable and serves to prevent inhalation of airborne particulates and vapors.
Personal Protective Equipment (PPE): The selection of PPE is a critical decision point in the experimental workflow. The following diagram outlines the logic for appropriate selection.
Caption: Spill Response Decision Workflow.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [10]Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. [8]If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. [8]If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. [11]Seek immediate medical attention and show the SDS or container label to the medical professional. [7]
Waste Disposal
All waste containing this compound, including unused material, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container. [10]* Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Never dispose of this chemical down the drain. [12]Disposal must be handled through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations. [13][12]
References
- Standard Operating Procedure for Pyridines. (n.d.). University of Washington.
- Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Safety Data Sheet: 3-Acetylpyridine. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: Pyridine. (2018, October). Thermo Fisher Scientific.
- Safety Data Sheet: Pyridine hydrochloride. (2010, October 29). Thermo Fisher Scientific.
- Pyridine MSDS. (2010, June 10). Actylis Lab Solutions.
- Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. PubChem.
- This compound (C8H10N2). PubChemLite.
- Safety Data Sheet: 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride. (n.d.). AK Scientific, Inc.
- Safety Data Sheet: Azetidin-3-ol hydrochloride. (n.d.). MedChemExpress.
- Safety Data Sheet: Pyridine. (2025, December 19). Fisher Scientific.
- Safety Data Sheet: Azetidine Hydrochloride. (2024, December 16). TCI Chemicals.
- Safety Data Sheet: 2-(Azetidin-3-yl)pyridine dihydrochloride. (2022, May 17). Apollo Scientific.
- This compound. Acros Pharmatech.
- Safety Data Sheet: 3-Acetyl Pyridine synthetic. (2025, January 25). Advanced Biotech.
- Safety Data Sheet: 2-(5-pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride. (n.d.). AK Scientific, Inc.
- 4-(azetidin-3-yl)pyridine dihydrochloride Product Information. (n.d.). Chemenu.
- GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia.
- 4-(azetidin-3-yl)pyridine dihydrochloride Product Description. (n.d.). Echemi.
Sources
- 1. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride [english.chemenu.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound [acrospharma.co.kr]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. mu.edu.sa [mu.edu.sa]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. prod.adv-bio.com [prod.adv-bio.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. actylislab.com [actylislab.com]
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Azetidine-Pyridine Compounds
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its unique conformational rigidity, sp³-rich character, and favorable physicochemical properties have established it as a valuable scaffold for drug design.[2][3] When combined with the pyridine ring—one of the most prevalent N-heterocycles in pharmaceuticals—the resulting azetidine-pyridine core offers a powerful tool for modulating biological activity. This guide provides an in-depth exploration of the discovery and history of these compounds, focusing on the evolution of synthetic strategies that unlocked their potential. We will delve into the scientific rationale behind their use as bioisosteres, examine key applications in drug discovery with quantitative data, and provide detailed, field-proven experimental protocols for their synthesis.
The Rise of a Privileged Scaffold: Azetidines in Modern Medicinal Chemistry
1.1. Historical Context: Overcoming the Synthetic Hurdle of Ring Strain
For many years, azetidines were largely unexplored in medicinal chemistry, primarily due to the synthetic challenges associated with constructing the strained four-membered ring.[4] Traditional methods were often low-yielding or required harsh conditions, limiting their accessibility. The inherent ring strain, approximately 25.4 kcal/mol, while bestowing desirable conformational rigidity, also made the ring susceptible to opening, demanding carefully controlled synthetic approaches.[3] Early syntheses relied on classical cyclization reactions, such as the intramolecular nucleophilic substitution of γ-amino halides, which often suffered from competing elimination and polymerization side reactions.[5] The paradigm began to shift significantly with the advent of modern synthetic methodologies, including photocycloadditions, ring expansions of aziridines, and palladium-catalyzed C-H amination, which have made these scaffolds more accessible.[1][6]
1.2. Physicochemical Rationale: The Azetidine Advantage
The growing prominence of azetidine-containing compounds is rooted in the distinct physicochemical and pharmacokinetic advantages they confer upon a molecule.[2]
-
Structural Rigidity and 3D Character: The constrained nature of the azetidine ring reduces the conformational flexibility of a molecule.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[7] Its non-planar, sp³-rich structure provides access to new chemical space compared to flat aromatic rings.[2]
-
Improved Solubility and Reduced Lipophilicity: Replacing larger, more lipophilic rings like piperidine with the smaller azetidine moiety can lead to a significant decrease in the logarithm of the partition coefficient (logP). This often translates to improved aqueous solubility, a critical parameter for oral bioavailability and formulation.
-
Enhanced Metabolic Stability: The substitution pattern on the azetidine ring can sterically hinder sites of metabolic attack (e.g., cytochrome P450 oxidation), leading to increased metabolic stability and a longer half-life in vivo.[2][8]
-
Novel Exit Vectors: The azetidine scaffold provides unique three-dimensional exit vectors for substituents, allowing medicinal chemists to probe unexplored regions of a target's binding pocket.[4]
1.3. The Azetidine-Pyridine Motif: A Strategic Bioisosteric Replacement
Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's potency, selectivity, or pharmacokinetic profile.[9] The azetidine ring has emerged as a highly effective bioisostere for the larger and more flexible piperidine ring, which is the third most frequently used ring structure in pharmaceuticals.[10][11] The substitution of a piperidine with an azetidine in a pyridine-containing scaffold can maintain the crucial nitrogen interaction while fundamentally altering the molecule's properties in beneficial ways.
Caption: Bioisosteric replacement of piperidine with azetidine.
Synthetic Evolution: From Curiosity to Core Methodology
The journey to efficiently synthesize azetidine-pyridine compounds has been marked by significant innovation. A variety of robust methods now exist, allowing for the creation of diverse and highly functionalized derivatives.
2.1. The Photochemical Revolution: Aza Paternò–Büchi Reactions
One of the most direct and elegant methods for constructing the azetidine ring is the Aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[12] While the carbonyl version of this reaction is well-established, the aza-variant was historically less developed.[12] The reaction involves the photochemical excitation of an imine, which then reacts with an alkene (such as a vinylpyridine) to form the four-membered azetidine ring in a single, atom-economical step.
-
Causality in Mechanism: The success of this reaction is highly dependent on the electronic properties of both the imine and the alkene. Typically, the reaction is most efficient between an electron-rich alkene and an electron-poor imine, or vice versa, to facilitate the necessary orbital interactions in the excited state. The choice of photosensitizer or direct irradiation wavelength is critical to selectively excite the imine without inducing unwanted side reactions in the alkene partner.
Caption: Generalized Aza Paternò–Büchi reaction workflow.
2.2. A Modular Approach: Direct Functionalization of Azetidine Scaffolds
A highly versatile and increasingly popular strategy involves the direct functionalization of a pre-existing azetidine core. A notable example is the photochemical reaction between azetidine-2-carboxylic acids and alkenes like 4-vinylpyridine.[13] This method, which can be performed in both batch and flow chemistry setups, allows for the direct installation of a pyridine-containing alkyl chain onto the azetidine ring.
-
Trustworthiness of the Method: This approach is particularly powerful because it leverages readily available starting materials. The decarboxylative alkylation proceeds under mild conditions, often using a photocatalyst, and provides a reliable route to novel azetidine building blocks for drug discovery libraries.[13] The separation of diastereomers, if formed, is typically achievable via standard chromatographic techniques.
2.3. Foundational Cyclization and Rearrangement Strategies
Beyond photochemical methods, several other strategies remain crucial for the synthesis of the azetidine core, which can then be further elaborated to include a pyridine moiety.
-
Intramolecular C-N Bond Formation: This involves the cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group in the gamma position. Modern variations include palladium-catalyzed intramolecular amination of unactivated C-H bonds, which offers high regioselectivity under relatively mild conditions.[6]
-
Ring Expansion of Aziridines: The three-membered aziridine ring can be expanded to a four-membered azetidine through reaction with ylides, such as dimethylsulfoxonium methylide.[6] This method provides a pathway from one strained ring system to another.
-
Reduction of β-Lactams: β-Lactams (azetidin-2-ones) are a readily accessible class of compounds, famous for their role in penicillin antibiotics.[14] Their reduction provides direct access to the corresponding azetidine scaffold.[5]
Application in Drug Discovery: Case Studies and Quantitative Insights
The theoretical benefits of the azetidine-pyridine motif are borne out in numerous drug discovery campaigns, where its inclusion has led to compounds with superior biological and pharmacological profiles.
3.1. Case Study: Azetidine Amides as Potent and Selective STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly active, promotes tumor cell proliferation and survival. The development of small-molecule STAT3 inhibitors is a major goal in oncology. Researchers successfully optimized a series of proline-based inhibitors by replacing the proline core with an (R)-azetidine-2-carboxamide linker, leading to a new class of potent and selective STAT3 inhibitors.[15][16]
-
Expertise in Design: The rationale for this substitution was to reduce the molecular size and lipophilicity while maintaining the rigid conformation necessary for high-affinity binding. This change resulted in analogues with significantly improved potency and better cellular activity against breast tumor cells.[16]
Table 1: Comparative Activity of STAT3 Inhibitors
| Compound | Linker Scaffold | STAT3 IC₅₀ (µM) | Selectivity vs. STAT1/STAT5 | Reference |
|---|---|---|---|---|
| BP-1-102 | Proline | 6.8 | Moderate | [16] |
| 5o | Azetidine | 0.38 | >18 µM | [15] |
| 8i | Azetidine | 0.34 | >18 µM | [15] |
| 9k | Azetidine | N/A (High cell activity) | High |[16] |
Data synthesized from cited literature to show the significant potency improvement achieved by replacing the proline linker with an azetidine scaffold.
3.2. Case Study: Azelnidipine, an Azetidine-Containing Dihydropyridine
While not a direct azetidine-pyridine linkage, the FDA-approved antihypertensive drug Azelnidipine showcases the successful incorporation of an azetidine substituent onto a dihydropyridine core, a close relative of pyridine.[7][17] Azelnidipine is a calcium channel blocker where the azetidine moiety plays a crucial role in defining its pharmacokinetic profile and receptor interaction.[2] This example validates the clinical utility of combining these two heterocyclic families.
Experimental Protocols: A Practical Guide
This section provides a representative, step-by-step protocol based on published methodologies for the synthesis of azetidine-pyridine compounds.[13]
4.1. Protocol: Synthesis of 2-(2-(Pyridin-4-yl)ethyl)azetidine-2-carboxylic Acid via Photochemical Alkylation
This protocol describes the direct photochemical modification of N-Boc-azetidine-2-carboxylic acid with 4-vinylpyridine.
Caption: Experimental workflow for photochemical synthesis.
Materials:
-
N-Boc-azetidine-2-carboxylic acid (1.0 equiv)
-
4-vinylpyridine (1.5-2.0 equiv)
-
4CzIPN (photocatalyst, 2.0 mol%)
-
LiOH·H₂O (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aq. NH₄Cl
-
Brine
Procedure:
-
Reaction Setup (Self-Validating System):
-
In a clean, dry flask, dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv), LiOH·H₂O (1.1 equiv), and 4CzIPN (0.02 equiv) in anhydrous DMF to a concentration of 0.2 M.
-
Causality: LiOH·H₂O acts as a base to deprotonate the carboxylic acid, forming the carboxylate salt which is essential for the subsequent single-electron transfer (SET) and decarboxylation process. 4CzIPN is a potent organic photocatalyst that efficiently absorbs light in the near-UV spectrum.
-
Add 4-vinylpyridine (1.5 equiv) to the solution. An excess of the alkene is used to ensure complete consumption of the limiting radical intermediate and maximize yield.
-
-
Photochemical Reaction:
-
Transfer the solution to a syringe pump and flow it through a transparent tubing reactor wrapped around a 365 nm UV light source. Set the flow rate to ensure an appropriate residence time (e.g., 30 mL/min for a given reactor volume).
-
Causality: The flow chemistry setup ensures uniform irradiation of the reaction mixture, preventing over-irradiation and decomposition that can occur in batch reactors. It also provides excellent temperature control and scalability.
-
-
Workup and Extraction:
-
Collect the reaction output into a separatory funnel containing ethyl acetate and saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Causality: The aqueous wash removes the inorganic base (LiOH) and any water-soluble byproducts.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by preparative HPLC or column chromatography on silica gel.
-
Trustworthiness: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the successful synthesis.
-
Conclusion and Future Directions
The synthesis and application of azetidine-pyridine compounds have matured significantly, driven by the demand for novel chemical matter with improved drug-like properties. The historical difficulty in accessing the azetidine scaffold has been overcome by modern synthetic innovations, particularly in photochemistry and catalysis. As a bioisosteric replacement for the ubiquitous piperidine-pyridine motif, this scaffold offers a clear pathway to enhancing solubility, metabolic stability, and potency. Future advancements will likely focus on developing even more efficient, enantioselective synthetic routes and exploring new applications in areas beyond oncology and CNS disorders, further cementing the role of the azetidine-pyridine core in the medicinal chemist's toolkit.
References
- Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate.
- Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (n.d.). ResearchGate.
- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. [Link]
- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry. 24(21), 5444-5449. [Link]
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amin
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4175. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
- Stashkevych, O., et al. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications.
- Synthesis of Azetidines. (2011). Progress in Chemistry, 23, 165. [Link]
- A fascile synthesis of azetidines. (1967). The Journal of Organic Chemistry. [Link]
- Synthesis of azetidines. (n.d.). Organic Chemistry Portal.
- synthesis of azetidine .pptx. (2021). Slideshare. [Link]
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (2019).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Azetidines - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 11. mykhailiukchem.org [mykhailiukchem.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. img01.pharmablock.com [img01.pharmablock.com]
theoretical studies on 3-(Azetidin-3-yl)pyridine conformation
An In-depth Technical Guide to the Theoretical Conformational Analysis of 3-(Azetidin-3-yl)pyridine
Abstract
3-(Azetidin-3-yl)pyridine is a significant heterocyclic scaffold in modern medicinal chemistry, valued for its unique combination of a rigid, sp³-rich azetidine ring and an aromatic pyridine moiety.[1][2] Understanding the three-dimensional conformational preferences of this molecule is paramount for rational drug design, as conformation dictates molecular shape, governs interactions with biological targets, and influences pharmacokinetic properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the conformational landscape of 3-(Azetidin-3-yl)pyridine. We will delve into the principles of quantum mechanics (QM) and molecular mechanics (MM), provide detailed, field-proven protocols for conducting conformational analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the discovery of novel therapeutics.
Introduction: The Confluence of Structure and Function
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly popular motif in drug discovery.[2] Its inherent ring strain and conformational rigidity offer a unique structural element that can enhance metabolic stability, improve solubility, and provide a well-defined vector for substituent placement.[2][3] When coupled with the pyridine ring—a ubiquitous component in pharmaceuticals known for its ability to engage in hydrogen bonding and π-stacking interactions—the resulting 3-(Azetidin-3-yl)pyridine scaffold presents a compelling starting point for library design.[4][5][6][7]
The ultimate biological activity of a molecule is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms in space, or conformation, determines how a molecule fits into a protein's binding pocket and the nature of the non-covalent interactions it can form. Therefore, a thorough understanding of the accessible conformations and the energy barriers between them is a cornerstone of modern, structure-based drug design.[8][9]
While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable conformational data, they are often resource-intensive and may only capture a single state of the molecule. Theoretical and computational chemistry offers a powerful, complementary approach.[10] Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for a comprehensive exploration of a molecule's potential energy surface, providing deep insights into its dynamic behavior and conformational preferences in various environments.[4][9][11][12]
Core Structural Elements and Conformational Degrees of Freedom
The conformational behavior of 3-(Azetidin-3-yl)pyridine is primarily governed by two key structural features: the puckering of the azetidine ring and the rotation around the single bond connecting the two heterocyclic systems.
-
Azetidine Ring Puckering: Unlike planar aromatic rings, the four-membered azetidine ring is not flat. It adopts a puckered conformation to alleviate some of its inherent ring strain.[13][14] This puckering is a dynamic process, and the ring can invert between different puckered states. The degree of puckering and the preferred conformation can be influenced by the substituents on the ring and their interaction with the rest of the molecule.
-
Inter-ring Torsional Angle: The central pivot for conformational diversity in 3-(Azetidin-3-yl)pyridine is the C-C single bond connecting C3 of the pyridine ring to C3 of the azetidine ring. Rotation around this bond dictates the relative orientation of the two rings. Mapping the energy as a function of this dihedral angle is the primary objective of the conformational analysis.
Caption: A typical workflow for DFT-based conformational analysis.
Results: Interpreting the Conformational Landscape
The primary output of the computational study is a set of low-energy conformers and their corresponding thermodynamic properties. This data should be organized for clear interpretation.
The Potential Energy Surface
The PES plot is the most intuitive visualization of the conformational preferences. It will reveal:
-
Global Minimum: The conformation with the lowest energy.
-
Local Minima: Other stable, low-energy conformations.
-
Rotational Barriers: The energy required to rotate from one minimum to another. High barriers suggest that the molecule is "locked" in certain conformations at room temperature, while low barriers indicate conformational flexibility.
Quantitative Data Summary
Summarize the key findings for the stable conformers in a table. The Gibbs free energy (ΔG) is the most relevant value for comparing conformer stability at a given temperature, as it includes both enthalpic and entropic contributions.
| Conformer ID | Dihedral Angle (τ) (°) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |
| 1 | tbd | 0.00 | 0.00 | tbd |
| 2 | tbd | tbd | tbd | tbd |
| 3 | tbd | tbd | tbd | tbd |
| (Note: tbd = to be determined by calculation. This table serves as a template for presenting results.) |
The Boltzmann population, calculated from the ΔG values, provides a statistical prediction of the percentage of each conformer present in a sample at thermal equilibrium.
Conclusion and Implications for Drug Discovery
This guide has detailed a robust, self-validating theoretical workflow for the conformational analysis of 3-(Azetidin-3-yl)pyridine. By employing DFT-based PES scans and subsequent refinement of energy minima, researchers can gain a comprehensive understanding of the molecule's preferred three-dimensional structures and dynamic behavior.
The insights derived from these theoretical studies are directly applicable to drug development:
-
Pharmacophore Modeling: Identifying the lowest energy conformers helps in defining the 3D arrangement of chemical features (pharmacophore) necessary for biological activity.
-
Structure-Based Design: The calculated conformers can be used as starting points for molecular docking studies to predict binding modes to a target protein. [1][4]Understanding the energetic cost of adopting a "bioactive" conformation (i.e., the conformation required for binding) is crucial for lead optimization.
-
ADMET Prediction: Conformational properties influence physical characteristics like solubility and membrane permeability, which are critical components of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. [9] By integrating these computational methodologies early in the drug discovery pipeline, research organizations can make more informed decisions, prioritize the synthesis of the most promising compounds, and ultimately accelerate the journey from a chemical scaffold to a life-saving therapeutic.
References
- ConfGen - Schrödinger. Schrödinger.
- Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. (2021).
- MacroModel | Schrödinger Life Science. Schrödinger.
- Small Molecule Tools - VeraChem LLC. VeraChem LLC.
- CSD Conformer Generator - CCDC. CCDC.
- Conformational preferences of proline analogues with different ring size. PubMed. (2007).
- Configuration and conformation of substituted azetidines. Semantic Scholar.
- Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. RSC Publishing.
- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
- NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. PMC - PubMed Central.
- What impact does AI have on computational chemistry in drug discovery? Bio-IT World. (2025).
- The World's First Quantum AIDD Benchmark for FIC Drug Discovery Is Released: From 10% Success Rate to Deterministic Design. BioSpace. (2026).
- Previous strategies towards azetidines and this approach. ResearchGate.
- Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. ChemRxiv.
- To what extent is computational chemistry (and modelling in general) currently being applied in drug discovery? ResearchGate.
- Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. (2024).
- Femtosecond Dynamics of Pyridine in the Condensed Phase: Valence Isomerization by Conical Intersections. The Journal of Physical Chemistry A - ACS Publications.
- The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. (2025).
- Reactive force field molecular dynamics simulation of pyridine combustion assisted by an electric field. UCL Discovery.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021).
- Acidity Study on 3-Substituted Pyridines. MDPI.
- Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. NIScPR.
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.
- Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect. (2024).
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH.
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. (2025).
- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. (2020).
- Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. ResearchGate. (2021).
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. NIH.
- Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. (2025).
- Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Scribd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 7. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. steeronresearch.com [steeronresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Reactive force field molecular dynamics simulation of pyridine combustion assisted by an electric field - UCL Discovery [discovery.ucl.ac.uk]
- 13. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 3-(Azetidin-3-yl)pyridine Dihydrochloride: An Experimental Protocol and Application Guide
Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer significant advantages in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The incorporation of the azetidine motif can profoundly influence the pharmacological profile of a molecule, enhancing its binding affinity and selectivity for its biological target.[1] 3-(Azetidin-3-yl)pyridine, in particular, is a valuable building block for the synthesis of a wide range of biologically active compounds, finding applications in the development of novel therapeutics for various diseases. This guide provides a comprehensive experimental protocol for the synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride, a stable and readily usable form of this important synthetic intermediate.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of an N-protected intermediate, tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate. This is accomplished via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This specific approach has been selected due to its high efficiency and tolerance of a wide range of functional groups. The subsequent step involves the deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions, which concurrently facilitates the formation of the dihydrochloride salt.
Part 1: Synthesis of tert-Butyl 3-(Pyridin-3-yl)azetidine-1-carboxylate
This initial stage of the synthesis focuses on the creation of the carbon-carbon bond between the azetidine and pyridine rings. The use of a palladium catalyst in the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl compounds. The Boc protecting group is employed to prevent side reactions involving the azetidine nitrogen, ensuring the selective formation of the desired product.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-bromoazetidine-1-carboxylate | 187974-32-9 | 252.12 | 1.0 g | 3.97 |
| Pyridin-3-ylboronic acid | 1692-25-7 | 122.92 | 0.58 g | 4.76 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.045 g | 0.20 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 0.163 g | 0.40 |
| Potassium phosphate tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 2.53 g | 11.91 |
| Toluene | 108-88-3 | 92.14 | 20 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-bromoazetidine-1-carboxylate (1.0 g, 3.97 mmol), pyridin-3-ylboronic acid (0.58 g, 4.76 mmol), palladium(II) acetate (0.045 g, 0.20 mmol), SPhos (0.163 g, 0.40 mmol), and potassium phosphate tribasic (2.53 g, 11.91 mmol).
-
Solvent Addition and Degassing: Add toluene (20 mL) and water (2 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate as a solid.
Part 2: Synthesis of this compound
The final step in the synthesis involves the removal of the acid-labile Boc protecting group. The use of hydrochloric acid not only facilitates the deprotection but also leads to the formation of the stable dihydrochloride salt of the product, which is often a crystalline solid and easier to handle and store than the free base.
Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | - | 248.32 | 1.0 g | 4.03 |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 (for HCl) | 10 mL | 40.0 |
| Diethyl ether | 60-29-7 | 74.12 | 50 mL | - |
Procedure:
-
Deprotection: Dissolve tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate (1.0 g, 4.03 mmol) in 4 M HCl in 1,4-dioxane (10 mL) in a round-bottom flask at room temperature.
-
Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS. The product, this compound, will often precipitate out of the solution as a white solid.
-
Isolation: After the reaction is complete, add diethyl ether (50 mL) to the reaction mixture to further precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Characterization Data
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.58 (d, J = 2.4 Hz, 1H), 8.52 (dd, J = 4.8, 1.6 Hz, 1H), 7.65 (dt, J = 8.0, 2.0 Hz, 1H), 7.28 (dd, J = 8.0, 4.8 Hz, 1H), 4.35 (t, J = 8.8 Hz, 2H), 4.05 (t, J = 8.8 Hz, 2H), 3.80-3.70 (m, 1H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.4, 149.2, 148.1, 135.2, 134.9, 123.6, 80.1, 58.2 (2C), 34.1, 28.6 (3C).
This compound:
-
¹H NMR (400 MHz, D₂O): δ 8.85 (s, 1H), 8.75 (d, J = 5.6 Hz, 1H), 8.30 (d, J = 8.0 Hz, 1H), 7.85 (dd, J = 8.0, 5.6 Hz, 1H), 4.50-4.40 (m, 5H).
-
¹³C NMR (101 MHz, D₂O): δ 144.5, 142.8, 141.2, 138.1, 127.3, 55.9 (2C), 32.7.
Visualizing the Process
Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Perspectives
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthesis is robust and scalable, making it suitable for both academic research and industrial drug development settings. The strategic use of a Suzuki-Miyaura coupling and a straightforward deprotection/salt formation protocol ensures high yields and purity of the final product. The availability of this key building block will undoubtedly facilitate the discovery and development of novel azetidine-containing pharmaceuticals with improved therapeutic profiles.
References
- Singh, G. S., D’hooghe, M., & De Kimpe, N. (2008). Azetidines. In Comprehensive Organic Synthesis II (Vol. 4, pp. 1-131). Elsevier. [Link]
Sources
A Modern Chromatographic Approach for the Purification of 3-(Azetidin-3-yl)pyridine Dihydrochloride
An Application Note for Drug Development Professionals
Abstract
The purification of small, polar heterocyclic compounds such as 3-(Azetidin-3-yl)pyridine dihydrochloride presents a significant challenge for traditional chromatographic methods. As a highly polar, water-soluble basic compound, it exhibits poor retention and peak shape in reversed-phase (RP) chromatography and is incompatible with normal-phase (NP) conditions. This application note provides a detailed guide for researchers and drug development professionals on the successful purification of this compound using modern chromatographic techniques. We present two robust, orthogonal protocols based on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), explaining the mechanistic basis for each approach and offering detailed, step-by-step methodologies for implementation from analytical to preparative scale.
Introduction: The Purification Challenge
3-(Azetidin-3-yl)pyridine is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates due to the desirable physicochemical properties conferred by the pyridine and azetidine moieties.[1][2] It is typically synthesized and handled as a dihydrochloride salt to improve stability and solubility.[3] However, these very properties—high polarity, dicationic nature in solution, and extreme water solubility—make its purification a non-trivial task.
Traditional reversed-phase chromatography, the workhorse of purification labs, often fails for such molecules. The analyte has minimal interaction with non-polar stationary phases (like C18), leading to elution in or near the solvent front, precluding any meaningful separation from polar impurities.[4][5] Furthermore, the basic nitrogen atoms can engage in secondary interactions with acidic residual silanols on silica-based columns, resulting in severe peak tailing and low recovery.[6] This guide provides a strategic framework and validated protocols to overcome these challenges using HILIC and MMC.
Strategic Approach: Selecting the Right Chromatographic Mode
The key to purifying this compound is to employ a stationary phase that can generate productive interactions with the polar, charged analyte. HILIC and MMC are ideal for this purpose, operating on distinct yet complementary retention mechanisms.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. In these conditions, a water-enriched layer forms on the surface of the stationary phase. Polar analytes like our target compound partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase.[4][7] HILIC is particularly effective for separating compounds based on their polarity and hydrophilicity.
-
Mixed-Mode Chromatography (MMC): MMC employs stationary phases with multiple functionalities, most commonly combining hydrophobic (reversed-phase) and ion-exchange characteristics.[8][9] For a dicationic analyte, a column with both C18 chains and cation-exchange groups (e.g., sulfonate or carboxylate) is ideal. This allows for dual retention mechanisms: hydrophobic interactions with the non-polar ligands and powerful electrostatic interactions with the ion-exchange sites.[10] This provides exceptional flexibility, as retention can be independently modulated by altering both the organic solvent content and the mobile phase's ionic strength and pH.[8][11]
The following diagram illustrates the logical workflow for developing a purification method for this compound.
Caption: Method development workflow for polar basic compounds.
Protocol 1: HILIC Purification
This protocol is ideal for separating the target compound from impurities with different polarities. The use of volatile buffers like ammonium formate makes it fully compatible with mass spectrometry (MS) for fraction analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Analytical or Preparative HPLC/UPLC system with a gradient pump and UV detector. |
| Analytical Column | Amide-based HILIC column (e.g., TSKgel Amide-80), 3 µm, 4.6 x 150 mm.[7] |
| Preparative Column | Matching stationary phase, 10 µm, 21.2 x 250 mm (or sized for required loading). |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid. |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Sample Diluent | 90:10 (v/v) Acetonitrile:Water. |
| Analyte | This compound crude sample. |
Rationale for Choices:
-
Amide Column: Amide phases offer excellent retention and selectivity for polar, basic compounds and are generally more robust than bare silica columns in HILIC mode.[12]
-
Ammonium Formate Buffer: This volatile salt provides ionic strength to improve peak shape by mitigating secondary interactions, and its volatility is crucial for easy removal post-purification and for MS compatibility.[13]
-
Acidic pH (3.5): A low pH ensures that the azetidine and pyridine nitrogens are consistently protonated, leading to reproducible retention. It also helps to suppress silanol activity.[12]
-
High Acetonitrile Sample Diluent: Dissolving the sample in a solvent similar in strength to the initial mobile phase is critical to prevent peak distortion and splitting.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium formate in HPLC-grade water and adjusting the pH. Filter through a 0.22 µm membrane.
-
Sample Preparation: Dissolve the crude this compound in the Sample Diluent to a final concentration of 5-10 mg/mL. Sonicate briefly if needed to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 10-15 column volumes, or until a stable baseline is achieved.
-
Chromatographic Run: Inject the sample and run the following gradient:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 5 | 95 | - |
| 20.0 | 1.0 | 40 | 60 | Linear |
| 22.0 | 1.0 | 40 | 60 | Hold |
| 22.1 | 1.0 | 5 | 95 | Step |
| 30.0 | 1.0 | 5 | 95 | Hold |
| Note: Flow rate should be adjusted for preparative scale. |
-
Detection: Monitor the elution profile at a UV wavelength of 260 nm, characteristic of the pyridine ring.
-
Fraction Collection & Post-Processing: Collect the fractions corresponding to the main product peak. Combine the fractions and remove the solvents via lyophilization or rotary evaporation.
Protocol 2: Mixed-Mode (Reversed-Phase/Cation-Exchange) Purification
This protocol offers a powerful, orthogonal separation mechanism. It is particularly effective for separating the target compound from other cationic impurities or from non-polar contaminants that may be present.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Analytical or Preparative HPLC/UPLC system with a gradient pump and UV detector. |
| Analytical Column | Mixed-mode RP/Cation-Exchange column (e.g., SIELC Primesep D), 5 µm, 4.6 x 150 mm.[10] |
| Preparative Column | Matching stationary phase, 10 µm, sized appropriately for the purification scale. |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Sample Diluent | 20:80 (v/v) Acetonitrile:Mobile Phase A. |
| Analyte | This compound crude sample. |
Rationale for Choices:
-
RP/Cation-Exchange Column: This phase provides two modes of retention. The cation-exchange mechanism strongly retains the dicationic analyte, while the reversed-phase mechanism provides selectivity for the overall molecule and its impurities.[8][14]
-
Low pH Buffer (3.0): Ensures the analyte is fully cationic for strong interaction with the cation-exchange groups.
-
Buffer Concentration: The concentration of the buffer (ionic strength) is a critical parameter. Increasing the salt concentration will decrease retention by competing with the analyte for the ion-exchange sites, providing an additional lever to fine-tune selectivity.[11]
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A as described in the HILIC protocol, adjusting the pH to 3.0. Filter.
-
Sample Preparation: Dissolve the crude sample in the Sample Diluent to a concentration of 5-10 mg/mL. Filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10-15 column volumes.
-
Chromatographic Run: Inject the sample and run the following gradient:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 95 | 5 | - |
| 25.0 | 1.0 | 50 | 50 | Linear |
| 27.0 | 1.0 | 50 | 50 | Hold |
| 27.1 | 1.0 | 95 | 5 | Step |
| 35.0 | 1.0 | 95 | 5 | Hold |
| Note: Flow rate should be adjusted for preparative scale. |
-
Detection: Monitor at 260 nm.
-
Fraction Collection & Post-Processing: Collect and process fractions as described previously.
Caption: Comparison of HILIC and Mixed-Mode retention mechanisms.
Conclusion
The purification of this compound is readily achievable with high purity and recovery when appropriate chromatographic strategies are employed. Both HILIC and Mixed-Mode Chromatography offer robust and scalable solutions that overcome the significant limitations of traditional reversed-phase methods. HILIC provides separation based on hydrophilicity, while Mixed-Mode chromatography offers powerful, tunable retention through a combination of ionic and hydrophobic interactions. The choice between them can be guided by the specific impurity profile of the crude material, with the two methods serving as excellent orthogonal options for achieving the highest possible purity required in drug development.
References
- Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- SIELC Technologies. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
- SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography.
- Patel, K. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
- Multiple Authors. (2018). How can I isolate polar basic compound with silica gel column chromatography? ResearchGate.
- Multiple Authors. (2023). Purification of strong polar and basic compounds. Reddit.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- Li, H. et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1850-1855.
- Saito, K. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
- BioPharm International. (2010). Mixed-Mode Chromatography in Downstream Process Development.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.
- Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe.
- D'Attoma, A., et al. (2022). Mixed-Mode Chromatography—A Review. LCGC International.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Porphyrin-Systems. (n.d.). This compound.
- Fletcher, S. P. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Sources
- 1. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride [english.chemenu.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound – porphyrin-systems [porphyrin-systems.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
Application and Protocol Guide for the Analytical Characterization of 3-(Azetidin-3-yl)pyridine Dihydrochloride
Version: 1.0
Introduction: The Structural Significance of 3-(Azetidin-3-yl)pyridine Dihydrochloride
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a pyridine ring and a strained azetidine ring, presents a unique three-dimensional profile that can be exploited for targeted interactions with biological macromolecules. The pyridine moiety, a common feature in numerous pharmaceuticals, offers hydrogen bonding capabilities and potential for π-π stacking interactions.[1][2] The azetidine component introduces a degree of conformational rigidity and a vector for substitution that can be used to modulate physicochemical properties and target engagement.[1][3]
As a dihydrochloride salt, the compound's solubility and solid-state properties are critical considerations for its application in synthesis and potential formulation.[4] Therefore, a comprehensive analytical characterization is paramount to ensure its identity, purity, and solid-state form, which are critical quality attributes in the drug development pipeline.
This guide provides a detailed overview of the essential analytical techniques and protocols for the robust characterization of this compound. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 207.1 g/mol | [4] |
| CAS Number | 1236791-61-9 | [4] |
| Appearance | Expected to be a solid | |
| Predicted XlogP | 0.2 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is the cornerstone for the unambiguous identification and structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyridine and azetidine rings.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the dihydrochloride salt and its non-interfering chemical shift range. The presence of exchangeable protons (N-H) from the azetidinium and pyridinium moieties makes DMSO-d₆ an excellent choice as it slows down the exchange rate, often allowing for their observation.
-
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic aromatic signals of the pyridine ring and the aliphatic signals of the azetidine ring are expected.[6][7]
-
¹³C NMR: This provides information on the number of different types of carbon atoms and their chemical environment. The chemical shifts of the pyridine and azetidine carbons will be distinct.[8][9]
-
2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings, confirming the connectivity within the pyridine and azetidine spin systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -1 to 15 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the aromatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire standard COSY and HSQC spectra to aid in definitive spectral assignments.
-
Expected NMR Data
The following table summarizes the expected chemical shifts for the key protons and carbons of this compound in DMSO-d₆.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine H2 | ~8.9 | ~148 |
| Pyridine H4 | ~8.6 | ~145 |
| Pyridine H5 | ~7.8 | ~125 |
| Pyridine H6 | ~8.7 | ~150 |
| Azetidine CH | ~4.5 | ~35 |
| Azetidine CH₂ | ~4.2 | ~55 |
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
HPLC is the primary method for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this polar, water-soluble compound.
Rationale for Experimental Choices
-
Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of small molecules, including heterocyclic compounds.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is typically used in RP-HPLC. The buffer controls the pH and improves peak shape, which is crucial for the basic nitrogen atoms in the molecule.[11]
-
Detection: The pyridine ring contains a chromophore that allows for sensitive detection using a UV-Vis detector, typically in the range of 254-265 nm.[10]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL for analysis.
-
Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Rationale for Experimental Choices
-
Ionization Technique: ESI is ideal for polar and ionic compounds, as it allows for the gentle transfer of ions from solution to the gas phase, typically resulting in the observation of the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Mass Range: Scan from m/z 50 to 500.
-
Expected Mass Spectrometry Data
| Ion | Expected m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 135.0917 | This corresponds to the free base. |
| [M+Na]⁺ | 157.0736 | Sodium adduct.[5] |
X-Ray Powder Diffraction (XRPD): Solid-State Characterization
XRPD is a critical technique for characterizing the solid-state properties of this compound. It can be used to identify the crystalline form (polymorph), assess the degree of crystallinity, and detect the presence of different solid phases.[12][13]
Rationale for Experimental Choices
-
Non-destructive Nature: XRPD is a non-destructive technique, allowing the sample to be used for other analyses.
-
Fingerprinting Capability: The XRPD pattern is a unique fingerprint of a specific crystalline form, making it an excellent tool for identification and quality control.[12]
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of the crystallites. Pack the powder into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Acquisition Parameters:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
Data Analysis
-
The resulting diffractogram, a plot of intensity versus 2θ, should be compared to a reference pattern if available.
-
The presence of sharp peaks is indicative of a crystalline material, while a broad halo suggests the presence of amorphous content.
Visualizations
Analytical Workflow Diagram
Caption: Overall analytical workflow for the characterization of this compound.
HPLC Method Development Logic
Caption: Decision logic for the development of an HPLC method for this compound.
Conclusion
The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. The application of NMR, HPLC, MS, and XRPD ensures the unambiguous confirmation of its structure, purity, and solid-state form. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to confidently assess the quality of this important building block, thereby supporting the advancement of their research and development activities.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}.
- Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.
- Acros Pharmatech. (n.d.). This compound.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- National Institute of Standards and Technology. (n.d.). Azetidine. NIST WebBook.
- Echemi. (n.d.). 4-(azetidin-3-yl)pyridine dihydrochloride.
- BLDpharm. (n.d.). (R)-3-(Azetidin-2-yl)pyridine hydrochloride.
- Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- Chemenu. (n.d.). cas 1349873-33-1|| where to buy 2-(Azetidin-3-yl)-3-bromopyridine hydrochloride.
- ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
- Sigma-Aldrich. (n.d.). 2-(3-Azetidinyl)pyridine hydrochloride AldrichCPR.
- Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications.
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- ResearchGate. (n.d.). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone.
- NCBI Bookshelf. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine.
- Chemenu. (n.d.). cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride.
- Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC).
- Acta Poloniae Pharmaceutica – Drug Research. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Fisher Scientific. (n.d.). Azetidines.
- Santa Cruz Biotechnology. (n.d.). Azetidin-3-ol Hydrochloride Salt.
- BLDpharm. (n.d.). (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride.
- National Institute of Standards and Technology. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
- PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
- ResearchGate. (2020). Powder X-ray diffraction of azelastine hydrochloride, C 22 H 25 ClN 3 O·Cl.
- MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
- ChemScene. (n.d.). 2-(Azetidin-3-yl)-4-methylpyridine.
Sources
- 1. cas 1349873-33-1|| where to buy 2-(Azetidin-3-yl)-3-bromopyridine hydrochloride [german.chemenu.com]
- 2. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride [english.chemenu.com]
- 3. Azetidines | Fisher Scientific [fishersci.com]
- 4. This compound [acrospharma.co.kr]
- 5. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. studylib.net [studylib.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
1H NMR spectrum of 3-(Azetidin-3-yl)pyridine dihydrochloride
An Application Guide to the ¹H NMR Spectroscopic Analysis of 3-(Azetidin-3-yl)pyridine Dihydrochloride
Introduction
3-(Azetidin-3-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development, frequently incorporated into scaffolds to explore new chemical space. Its dihydrochloride salt form ensures stability and enhances aqueous solubility, but it also introduces specific challenges for analytical characterization, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy. As a salt of a dibasic compound, both the azetidine and pyridine nitrogen atoms are protonated, profoundly influencing the molecule's electronic structure and, consequently, its ¹H NMR spectrum.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, acquisition, and interpretation of a high-quality ¹H NMR spectrum for this compound. The protocols and analysis herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.
The Structural Challenge: A Tale of Two Protonated Rings
The core of analyzing this compound lies in understanding the impact of protonation on the two distinct heterocyclic systems.
-
The Pyridinium Ring: The pyridine nitrogen, being basic, is protonated to form a pyridinium ion. This positive charge induces a strong electron-withdrawing effect, significantly deshielding all protons on the aromatic ring. Their chemical shifts are expected to move substantially downfield compared to neutral pyridine.[1][2]
-
The Azetidinium Ring: The saturated, four-membered azetidine ring contains a secondary amine that is also protonated, forming a positively charged azetidinium ion. This transformation deshields the adjacent protons (α- and β-protons) due to the inductive effect of the quaternary ammonium center.
The presence of two positive charges makes the molecule highly polar and dictates the choice of NMR solvent, which in turn affects the appearance of exchangeable N-H protons.
Experimental Protocol: Sample Preparation and Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. For a highly polar salt like this compound, solvent selection is the most critical parameter.
Protocol 1: Using Deuterium Oxide (D₂O)
D₂O is an excellent choice due to the high solubility of the dihydrochloride salt. However, it introduces the complication of H/D exchange with the N-H protons.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity D₂O (99.9% D or higher) to the vial.
-
Dissolution: Gently vortex or swirl the vial to ensure complete dissolution. The sample should dissolve readily.
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[3] Draw the solution into a Pasteur pipette that has a small, tightly packed plug of glass wool (do not use cotton) and filter it directly into a clean, high-quality 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of D₂O.
-
Optimize the field homogeneity (shimming). Due to the ionic nature of the sample, careful shimming is required.
-
Acquire the ¹H NMR spectrum. Employ a solvent suppression pulse sequence (e.g., presaturation) to attenuate the large residual HDO signal, which typically appears around δ 4.7-4.8 ppm.
-
Causality & Insights:
-
Why D₂O? Its high polarity and ability to form strong hydrogen bonds make it the ideal solvent for dissolving polar salts.
-
The N-H Proton Fate: The two N-H protons on the azetidinium nitrogen and the single N-H proton on the pyridinium nitrogen will rapidly exchange with the deuterium from D₂O. Consequently, these signals will not be observed in the final spectrum.[5][6] This simplifies the spectrum but also means direct observation of these protons is not possible with this solvent.
Protocol 2: Using Dimethyl Sulfoxide-d₆ (DMSO-d₆)
DMSO-d₆ is a polar aprotic solvent capable of dissolving many hydrochloride salts. Its key advantage is that it allows for the observation of N-H protons.
Step-by-Step Methodology:
-
Sample Weighing & Dissolution: Follow steps 1-3 from the D₂O protocol, using DMSO-d₆ as the solvent. Solubility may be slightly lower than in D₂O, so gentle warming or extended vortexing might be necessary.
-
Filtration: Perform the filtration step as described previously (Step 4).
-
Data Acquisition:
-
Insert the sample and lock on the DMSO-d₆ deuterium signal.
-
Shim the sample to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. The residual proton signal for DMSO-d₅ appears as a quintet around δ 2.50 ppm, and residual water often appears as a broad singlet around δ 3.3 ppm.[5]
-
Causality & Insights:
-
Why DMSO-d₆? As an aprotic solvent, the rate of proton exchange is much slower, allowing the N-H protons to be observed as distinct, albeit often broad, signals.[5][7]
-
Observing N-H Protons: The pyridinium and azetidinium N-H protons are expected to appear as broad signals at a very downfield chemical shift (potentially >10 ppm), characteristic of acidic protons in a hydrogen-bonding environment. Their integration can confirm the presence of three such protons.
Data Visualization: Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for ¹H NMR analysis of this compound.
Spectral Interpretation: Expected Characteristics
The following table summarizes the predicted ¹H NMR spectral data. The exact chemical shifts can be influenced by concentration and the precise pH of the sample solution.[8][9]
| Proton Assignment | Structure Position | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Notes |
| Pyridinium Protons | |||||
| H-2 | Py | ~9.0 - 9.2 | s (or br s) | - | Most deshielded aromatic proton, adjacent to the pyridinium nitrogen. |
| H-6 | Py | ~8.8 - 9.0 | d | J = ~5-6 Hz | Ortho-coupled to H-5. Deshielded by adjacent nitrogen. |
| H-4 | Py | ~8.6 - 8.8 | d | J = ~8 Hz | Ortho-coupled to H-5. |
| H-5 | Py | ~8.0 - 8.2 | dd | J = ~8, ~5-6 Hz | Coupled to both H-4 and H-6. |
| Azetidinium Protons | |||||
| H-3' | Az | ~4.6 - 4.9 | m (quintet-like) | - | Methine proton, coupled to four adjacent CH₂ protons. |
| H-2'/H-4' | Az | ~4.3 - 4.6 | m (t-like) | J = ~8-10 Hz | Diastereotopic protons on carbons adjacent to the nitrogen. Appears as a multiplet. |
| Exchangeable Protons | |||||
| Py-NH | Py | >12 (in DMSO-d₆) | br s | - | Pyridinium proton. Not observed in D₂O. |
| Az-NH₂⁺ | Az | >10 (in DMSO-d₆) | br s | - | Azetidinium protons. Not observed in D₂O. |
Abbr: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br = broad, Py = Pyridine, Az = Azetidine.
Analysis of Coupling Constants
-
Pyridinium Ring: The coupling constants are characteristic of a substituted pyridine ring. Ortho coupling (³J) is typically in the range of 5-9 Hz, while meta coupling (⁴J) is smaller (2-4 Hz) and may not always be resolved.[10][11]
-
Azetidinium Ring: The four-membered ring is strained, which influences coupling constants. Vicinal coupling (³J) between protons on adjacent carbons in saturated rings is highly dependent on the dihedral angle.[12] The protons on C2' and C4' are chemically equivalent due to symmetry but are diastereotopic and will couple to the methine proton (H-3'), resulting in complex multiplets.
Trustworthiness and Validation
To ensure the integrity of the obtained spectrum, the following validation steps are recommended:
-
Integration: In a DMSO-d₆ spectrum, the integration ratio of the aromatic region to the aliphatic region should be 4:5. The total integration of the N-H protons should correspond to 3H.
-
D₂O Exchange: Acquire a spectrum in DMSO-d₆, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the broad N-H signals provides definitive confirmation of their assignment.[5][6]
-
2D NMR: For unambiguous assignment, a ²D COSY (Correlation Spectroscopy) experiment can be performed. This will show correlations between coupled protons, for example, between H-5 and H-4/H-6 in the pyridine ring, and between the H-3' methine and the H-2'/H-4' methylene protons of the azetidine ring.
By following the detailed protocols and analytical reasoning outlined in this guide, researchers can confidently obtain and interpret a high-quality, reliable ¹H NMR spectrum of this compound, a crucial step in the characterization of this important chemical entity.
References
- Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
- This compound (C8H10N2). PubChemLite. [Link]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- NMR Sample Prepar
- How to make an NMR sample. University of Ottawa. [Link]
- 1 H NMR spectrum for compound 3 in pyridine-d 5.
- How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]
- NMR Sample Preparation.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. National Institutes of Health (NIH). [Link]
- Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem, National Institutes of Health (NIH). [Link]
- Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride | C9H11ClN2O | CID 86263266. PubChem, National Institutes of Health (NIH). [Link]
- Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [Link]
- 1H NMR Spectroscopy. University of Potsdam. [Link]
- Chemical shifts of the amine protons signal in ¹H NMR spectra of AzTh-1a at different concentrations.
- 1 H NMR spectra of the NAD + pyridine ring. Labelled.
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. [Link]
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- Coupling constants for 1H and 13C NMR. University of California, San Diego. [Link]
- H-H and 13C-H coupling constants in pyridazine.
- 1H chemical shifts in NMR, part 18 1.
- 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]
- Ch 13 - Coupling. University of Calgary. [Link]
- On the configuration of five-membered rings: a spin-spin coupling constant approach. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unn.edu.ng [unn.edu.ng]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. rubingroup.org [rubingroup.org]
Application Note: Quantitative Analysis of 3-(Azetidin-3-yl)pyridine dihydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 3-(Azetidin-3-yl)pyridine dihydrochloride, a polar heterocyclic compound of interest in pharmaceutical research and development. Recognizing the analytical challenges posed by its high polarity, we detail a robust method employing Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation, coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection. This document provides a foundational framework, from initial characterization by direct infusion mass spectrometry to a fully developed LC-MS/MS protocol, including sample preparation, instrument parameters, and data analysis. The methodologies are grounded in established principles of small molecule analysis and adhere to standards outlined by regulatory bodies, ensuring scientific integrity and reliability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
3-(Azetidin-3-yl)pyridine is a small molecule featuring both a pyridine ring and a strained azetidine ring.[1][2] This structure imparts significant polarity, making it a challenging analyte for traditional reversed-phase liquid chromatography (RP-LC), where it often exhibits poor retention. Mass spectrometry (MS) is an indispensable tool for the analysis of small molecule pharmaceuticals, offering high sensitivity and selectivity.[3][4] When coupled with an appropriate chromatographic separation technique, LC-MS/MS becomes the gold standard for quantification in complex matrices.[5]
The dihydrochloride salt form of the compound further emphasizes its hydrophilic nature. Therefore, a successful analytical method must address the retention of this polar compound while ensuring compatibility with electrospray ionization (ESI), the preferred ionization technique for such molecules.[6][7] This guide establishes a reliable HILIC-MS/MS method, which leverages a high organic mobile phase to both retain the analyte on a polar stationary phase and enhance ESI efficiency, leading to improved sensitivity.[4][8]
Compound Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | C₈H₁₂Cl₂N₂ | Generic Supplier Data |
| Molecular Weight | 207.1 g/mol | Generic Supplier Data |
| Free Base Formula | C₈H₁₀N₂ | PubChem CID: 67143312 |
| Free Base Monoisotopic Mass | 134.0844 Da | PubChem CID: 67143312 |
| Structure (Free Base) | PubChem | |
| Key Features | Polar, basic nitrogen atoms, suitable for positive ion ESI | Chemical Structure |
Experimental Workflow Overview
The analytical process follows a logical progression from initial characterization to a validated quantitative method. This workflow ensures that each stage is optimized before proceeding to the next, forming a self-validating system.
Protocols and Methodologies
Sample and Standard Preparation
The accuracy of a quantitative assay is critically dependent on the precise preparation of samples, calibration standards, and quality controls (QCs). For this application, a simple "dilute and shoot" method is appropriate for analyzing the pure substance or simple formulations.[8]
Protocol 4.1.1: Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Transfer the standard to a 1 mL volumetric flask.
-
Add approximately 0.5 mL of diluent (90:10 Acetonitrile:Water, v/v) and vortex to dissolve.
-
Bring the flask to volume with the diluent and mix thoroughly. This serves as the primary stock solution.
Protocol 4.1.2: Calibration Standards and QC Samples
-
Perform serial dilutions from the primary stock solution using the 90:10 Acetonitrile:Water diluent to prepare a series of working standard solutions.
-
A typical calibration curve might span a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution weighing to ensure accuracy.
Causality Note: Using a high percentage of acetonitrile in the diluent is crucial. It ensures compatibility with the initial HILIC mobile phase conditions, preventing peak distortion and maintaining analyte solubility.[8]
Mass Spectrometry Characterization (Direct Infusion)
Before developing a chromatographic method, it is essential to characterize the analyte's mass spectrometric behavior. Direct infusion allows for rapid optimization of MS parameters.[9]
Protocol 4.2.1: Precursor Ion Identification and MS/MS Optimization
-
Instrument Setup: Use a triple quadrupole mass spectrometer equipped with an ESI source.
-
Infusion: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan (Q1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion, [M+H]⁺. For 3-(Azetidin-3-yl)pyridine (free base mass ~134.08 Da), the [M+H]⁺ ion is expected at m/z 135.1.
-
Product Ion Scan (Q3): Select the [M+H]⁺ ion (m/z 135.1) in the first quadrupole (Q1) and perform a product ion scan in the third quadrupole (Q3) by inducing fragmentation in the collision cell (Q2).
-
Parameter Optimization: Systematically vary the collision energy (CE) and other source parameters (e.g., capillary voltage, gas flow) to maximize the signal intensity of the precursor and the most stable, specific product ions.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule (m/z 135.1) is dictated by the structure's weakest points and the stability of the resulting fragments. The azetidine ring, being strained, and the C-C bond connecting the two rings are likely points of initial cleavage.
-
Pathway 1 (Loss of Ethyleneimine): A common fragmentation pathway for N-heterocycles involves ring cleavage.[3] The azetidine ring can undergo fragmentation, leading to the loss of a neutral ethyleneimine moiety (C₂H₅N, mass 43 Da), however a more likely fragmentation would be a rearrangement followed by loss of C₂H₃N (mass 41 Da), resulting in a fragment at m/z 94.1 . A more direct fragmentation could involve the loss of the entire azetidine radical, but this is less common in ESI. A more plausible fragmentation for azetidines involves ring opening.
-
Pathway 2 (Cleavage of the Pyridine Ring): Pyridine-containing compounds are known to lose hydrogen cyanide (HCN, mass 27 Da) upon fragmentation, which would yield a fragment at m/z 108.1 .[10]
-
Pathway 3 (Alpha-Cleavage): Cleavage of the C-C bond alpha to the azetidine nitrogen is a characteristic fragmentation for amines.[11] This could lead to the formation of the pyridinylmethyl cation (m/z 92.1) or the protonated azetidine ring (m/z 58.1).
Based on these principles, the most intense and stable product ions are selected for the Multiple Reaction Monitoring (MRM) method.
LC-MS/MS Quantitative Method
Protocol 4.4.1: HILIC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Data System: Software capable of instrument control, data acquisition, and processing.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or similar amide-based HILIC column | Amide phases provide excellent retention and peak shape for polar, basic compounds.[9] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate is a volatile salt, ideal for MS, and helps maintain consistent ionization.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | High organic content is necessary for HILIC retention and ESI sensitivity.[3] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak broadening. |
| Gradient | 95% B (0-0.5 min), 95% to 50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50% to 95% B (3.5-4.0 min), 95% B (4.0-5.0 min) | A gradient from high to lower organic content elutes the polar analyte. |
| Ionization Mode | ESI Positive | The basic nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
Table 3: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 3-(Azetidin-3-yl)pyridine | 135.1 | 108.1 (Quantifier) | 100 | Optimize (e.g., 15) |
| 3-(Azetidin-3-yl)pyridine | 135.1 | 81.1 (Qualifier) | 100 | Optimize (e.g., 25) |
(Note: Collision energies must be empirically optimized for the specific instrument used.)
Data Analysis and Method Validation
Data should be processed using the instrument manufacturer's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically applied.
The analytical method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[11] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from matrix components.
-
Accuracy and Precision: Determined by analyzing replicate QC samples over several days.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Stability: Assessing the analyte's stability in solution and in biological matrices under various storage conditions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By employing HILIC for chromatographic separation, this method overcomes the challenges associated with retaining highly polar compounds. The described workflow, from initial MS characterization to a full quantitative protocol, offers a robust starting point for researchers in pharmaceutical development. The emphasis on explaining the causality behind experimental choices, combined with references to authoritative guidelines, ensures that the described method is both trustworthy and effective for its intended purpose.
References
- Borges, C. R., & Martins, G. S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society, 22(8), 1431-1447. [Link]
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
- Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. [Link]
- McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(7), 783-794. [Link]
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Physical Sciences Communications. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
- Kontoyannis, C. G., & Voutsas, E. C. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]
- Brown, T. J., & Wenzel, T. J. (1982). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 47(1), 1-6. [Link]
- Journal of Medicinal Chemistry. (2020).
- National Institute of Standards and Technology. (n.d.). Azetidine. NIST WebBook. [Link]
- Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Journal of Medicinal Chemistry. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2023).
Sources
- 1. Azetidine [webbook.nist.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 8. uib.no [uib.no]
- 9. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Coupling of 3-(Azetidin-3-yl)pyridine Dihydrochloride in Suzuki-Miyaura Reactions for Accelerated Drug Discovery
Abstract
The 3-(azetidin-3-yl)pyridine scaffold is a privileged motif in modern medicinal chemistry, offering a unique three-dimensional exit vector from the pyridine core that is highly desirable for exploring new chemical space and optimizing drug-like properties. However, its incorporation into complex molecules via cross-coupling reactions presents distinct challenges. This application note provides a comprehensive guide for researchers on the effective use of 3-(Azetidin-3-yl)pyridine dihydrochloride in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic considerations specific to this substrate, including the implications of its dihydrochloride form and the Lewis basicity of the pyridine and azetidine nitrogens. Detailed, field-proven protocols are provided as a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids and esters.
Introduction: The Value of the Azetidinyl-Pyridine Scaffold
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1][2] In drug discovery, this reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common cores of many therapeutic agents.[3] The 3-(azetidin-3-yl)pyridine moiety has gained significant attention due to the favorable physicochemical properties conferred by the strained azetidine ring, such as improved solubility and metabolic stability.[4][5] Its rigid, non-planar structure provides a distinct advantage over more traditional, flatter linkers in probing protein binding pockets.
However, the use of nitrogen-containing heterocycles in Suzuki-Miyaura couplings is not without its challenges.[6] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7] Furthermore, the substrate is supplied as a dihydrochloride salt to enhance its stability and solubility, which necessitates careful consideration of the reaction base to ensure both neutralization of the salt and efficient progression of the catalytic cycle.
This guide is designed to equip researchers with the knowledge and practical protocols to successfully navigate these challenges and efficiently incorporate the 3-(azetidin-3-yl)pyridine core into their synthetic programs.
Mechanistic Considerations for a Successful Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9][10] When employing this compound, several key aspects of this cycle require special attention.
The Role of the Base: Beyond a Simple Proton Scavenger
The base in a Suzuki-Miyaura reaction serves multiple critical functions.[11] In the case of this compound, the base must first neutralize the two equivalents of HCl to liberate the free base form of the substrate. Subsequently, it facilitates the transmetalation step by activating the organoboron species to form a more nucleophilic boronate complex.[12]
Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[13] For nitrogen-containing substrates, a moderately strong base like K₃PO₄ is often preferred as it can effectively promote the reaction without causing undesired side reactions. The choice of base can significantly impact reaction efficiency and should be considered a key parameter for optimization.
Catalyst and Ligand Selection: Mitigating Catalyst Poisoning
The pyridine nitrogen in the substrate can act as a ligand for the palladium center, leading to the formation of off-cycle, catalytically inactive complexes.[14] This is a common issue with heteroaryl substrates.[6] To circumvent this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands coordinate strongly to the palladium center, preventing the binding of the pyridine substrate while promoting the desired oxidative addition and reductive elimination steps.[1] Ligands such as SPhos and XPhos have demonstrated exceptional performance in the coupling of challenging heteroaryl chlorides and bromides.[13][15]
The choice of palladium precatalyst is also important. Pre-formed, air-stable precatalysts such as SPhos-Pd-G2 or XPhos-Pd-G3 are often preferred for their reliability and ease of handling.[16]
Experimental Protocols
The following protocols are designed as a robust starting point and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[16]
General Protocol for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a good starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., SPhos-Pd-G2, 2-5 mol%)
-
Ligand (if not using a precatalyst with integrated ligand, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Reaction vessel (e.g., flame-dried round-bottom flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and the base (e.g., K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G2, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[10]
Protocol for Challenging Couplings and Aryl Chlorides
For less reactive aryl chlorides or other challenging substrates, more forcing conditions and specialized catalyst systems may be required. The use of a stronger base and a more electron-rich ligand can often improve yields.
Recommended Parameter Adjustments:
| Parameter | Recommended Change | Rationale |
| Catalyst | XPhos-Pd-G3 (3-5 mol%) | XPhos is a bulkier and more electron-rich ligand, often more effective for activating aryl chlorides.[13] |
| Base | K₃PO₄ (3.0 equivalents) or Cs₂CO₃ (3.0 equivalents) | A stronger base can facilitate the more difficult oxidative addition of aryl chlorides. |
| Solvent | t-Amyl alcohol or 2-methyl-THF | Higher boiling point solvents can allow for higher reaction temperatures, which may be necessary for aryl chloride activation. |
| Temperature | 100-130 °C | Increased temperature provides the necessary energy to overcome the higher activation barrier of C-Cl bond cleavage. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or switching to a more active ligand system (e.g., from SPhos to XPhos). Ensure that the reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.
-
Protodeborylation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction.[8] This can be minimized by using a pinacol ester instead of the boronic acid, ensuring a thoroughly deoxygenated reaction mixture, and using the minimum effective reaction time.
-
Homocoupling of Boronic Acid: This side product can be suppressed by using a slight excess of the halide partner and by careful control of the reaction temperature.
-
Impurity Profile: In some cases, impurities derived from the phosphine ligand can be observed.[3] Careful purification is necessary to remove these byproducts.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel, three-dimensional molecular scaffolds for drug discovery. While the inherent properties of this substrate present some challenges, a rational approach to reaction design, particularly in the selection of the base and catalyst system, can lead to high-yielding and robust transformations. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). URL
- NROChemistry. Suzuki Coupling: Mechanism & Examples. URL
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). URL
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2025). URL
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. URL
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. URL
- PubMed.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. URL
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. URL
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. URL
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 3-Cyanophenylboronic Acid. URL
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. URL
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. URL
- ResearchGate. PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling | Request PDF. URL
- ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. URL
- ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. URL
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. URL
- NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL
- Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). URL
- ResearchGate.
- ResearchGate. A highly effective azetidine–Pd(II)
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). URL
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. URL
- NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). URL
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. URL
- RSC Publishing.
- MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). URL
- Synthesis of Azetidines. URL
- ResearchGate. (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2025). URL
- ResearchGate. (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025). URL
- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. (2025). URL
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Protocol for N-Protection of 3-(Azetidin-3-yl)pyridine: An Application Note for Researchers
Introduction: The Strategic Importance of Protecting 3-(Azetidin-3-yl)pyridine in Medicinal Chemistry
3-(Azetidin-3-yl)pyridine is a valuable building block in modern drug discovery, prized for its unique three-dimensional structure that can enhance binding affinity and improve physicochemical properties of drug candidates. The secondary amine of the azetidine ring, however, is a reactive nucleophile that often requires protection during multi-step syntheses to prevent unwanted side reactions. This application note provides detailed protocols for the N-protection of 3-(Azetidin-3-yl)pyridine using three of the most common and versatile protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The choice of protecting group is a critical strategic decision in synthesis design, dictated by the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule. This guide will delve into the practical aspects of these protection strategies, offering not just step-by-step instructions but also the underlying chemical principles that govern their success.
Choosing the Right Guardian: A Comparative Overview of Boc, Cbz, and Fmoc Protecting Groups
The selection of an appropriate N-protecting group is paramount for the successful synthesis of complex molecules. The stability and cleavage conditions of Boc, Cbz, and Fmoc groups are distinct, allowing for their selective removal in the presence of each other, a concept known as orthogonality.
| Protecting Group | Structure | Common Protection Reagent | Key Stability | Deprotection Conditions |
| Boc | tBu-O-CO- | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl) |
| Cbz | Bn-O-CO- | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Fmoc | Fmoc- | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Stable to acid and hydrogenolysis | Base (e.g., piperidine) |
This orthogonality is a cornerstone of modern synthetic strategy, particularly in peptide synthesis and the construction of complex drug molecules.[1][2] The azetidine ring, while generally stable, can be susceptible to ring-opening under certain harsh conditions, making the choice of mild and selective protection and deprotection methods crucial.[3]
Visualizing the Protection Strategies
The following diagrams illustrate the chemical transformations for the N-protection of 3-(Azetidin-3-yl)pyridine with Boc, Cbz, and Fmoc groups.
Figure 1. Reaction schemes for N-protection.
Experimental Protocols
The following protocols are designed to be robust and reproducible for the N-protection of 3-(Azetidin-3-yl)pyridine on a research scale. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: N-Boc Protection of 3-(Azetidin-3-yl)pyridine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability to a broad range of reagents and its facile removal under acidic conditions.[4] The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for its introduction.
Materials:
-
3-(Azetidin-3-yl)pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a solution of 3-(Azetidin-3-yl)pyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Stir the solution at room temperature for 10 minutes.
-
Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.
Expected Outcome: The product is typically an oil or a low-melting solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.
Protocol 2: N-Cbz Protection of 3-(Azetidin-3-yl)pyridine
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, stable to both acidic and basic conditions, and is typically removed by catalytic hydrogenolysis.[5] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
Materials:
-
3-(Azetidin-3-yl)pyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: Dissolve 3-(Azetidin-3-yl)pyridine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Addition of Base and Cbz-Cl: Add sodium bicarbonate (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure benzyl 3-(pyridin-3-yl)azetidine-1-carboxylate.
Causality Behind Experimental Choices: The biphasic solvent system (dioxane/water) with an inorganic base like NaHCO₃ is a standard Schotten-Baumann condition that effectively traps the HCl byproduct generated during the reaction.[6]
Protocol 3: N-Fmoc Protection of 3-(Azetidin-3-yl)pyridine
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly valuable in solid-phase peptide synthesis due to its facile cleavage under mild basic conditions, typically with piperidine.[2][7] It is stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups.
Materials:
-
3-(Azetidin-3-yl)pyridine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane (DCM) for chromatography
Procedure:
-
Reaction Setup: Dissolve 3-(Azetidin-3-yl)pyridine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Addition of Base and Fmoc-Cl: Add sodium bicarbonate (2.0 eq) to the solution. Cool the mixture to 0 °C. Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with DCM. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane in hexanes to obtain the pure (9H-fluoren-9-yl)methyl 3-(pyridin-3-yl)azetidine-1-carboxylate.
Expert Insight: The Fmoc group is introduced under similar conditions to the Cbz group. However, the resulting Fmoc-protected amine is less basic, which can simplify purification. The choice of chromatography eluent may need to be adjusted based on the polarity of the product.
Data Characterization and Validation
Successful N-protection should be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the protecting group and the integrity of the 3-(azetidin-3-yl)pyridine scaffold. For example, in the ¹H NMR of the N-Boc protected product, a characteristic singlet integrating to 9 protons will appear around 1.4 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the protected product, providing unambiguous evidence of a successful reaction.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction progress and assessing the purity of the final product. The protected product will have a different Rf value compared to the starting material.
Conclusion and Future Perspectives
The ability to selectively protect the azetidine nitrogen of 3-(azetidin-3-yl)pyridine is a critical enabling step for its incorporation into more complex molecular architectures. The protocols detailed in this application note for Boc, Cbz, and Fmoc protection provide researchers with a reliable and versatile toolkit for their synthetic endeavors. The choice of protecting group will always be context-dependent, and a thorough understanding of their respective chemical properties is essential for strategic and successful synthesis. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the importance of robust and well-characterized building blocks like N-protected 3-(azetidin-3-yl)pyridines will undoubtedly increase.
References
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 19, 2944-2965. [Link]
- LJMU Research Online. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl chloride. [Link]
- American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. [Link]
- Lokey Lab Protocols. (2017). Fmoc. [Link]
- Chinese Chemical Society. (2017). Synthesis of Azetidines. Prog. Chem., 29(7), 743-757. [Link]
- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- PubChem. (n.d.). 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. [Link]
- Semantic Scholar. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]
- American Elements. (n.d.). Azetidines. [Link]
- Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
- Semantic Scholar. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]
- Google Patents. (2009).
- National Institutes of Health. (2014).
- ResearchGate. (2009).
- ChemRxiv. (2020).
- ResearchGate. (2012). (Fluoren-9-ylmethoxy)carbonyl (Fmoc)
- MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ERA: Education & Research Archive. (2020). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]
- Google Patents. (2016).
Sources
- 1. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 4. Buy (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Introduction: The Strategic Importance of the Azetidinyl-Pyridine Scaffold in Neuroscience PET
An In-Depth Guide to the Application of 3-(Azetidin-3-yl)pyridine in PET Imaging Ligand Synthesis
Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the non-invasive quantification of physiological and pathophysiological processes in vivo.[1] In neuroscience, PET imaging provides an unparalleled window into brain function, allowing researchers and clinicians to study neurotransmitter systems, neuroinflammation, and the molecular hallmarks of diseases like Alzheimer's.[2][3][4][5] The success of any PET study hinges on the development of highly specific and selective radiotracers that bind to a biological target of interest.
The 3-(azetidin-3-yl)pyridine scaffold has emerged as a privileged structure in the design of novel PET ligands, particularly for targets within the central nervous system (CNS). This structural motif offers a unique combination of properties: the pyridine ring serves as a versatile bioisostere for various aromatic systems and provides a key interaction point with many receptors, while the strained four-membered azetidine ring can impart conformational rigidity and novel vector orientations for substituents. This rigidity can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, the azetidine nitrogen provides a convenient point for chemical modification, allowing for the fine-tuning of pharmacokinetic properties.
This guide provides a detailed overview of the application of this scaffold, focusing on the synthesis of PET tracers for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in cognitive function, addiction, and neurodegenerative disorders.
Core Application: Synthesis of [¹⁸F]2-Fluoro-A-85380 for Imaging Nicotinic Acetylcholine Receptors
One of the most successful applications of the azetidinyl-pyridine core is in the development of ligands for the α4β2 subtype of the nAChR. The compound A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective ligand for this receptor subtype.[6][7] Its fluorinated analog, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380), retains this high affinity and has been successfully labeled with Fluorine-18 to create the PET tracer [¹⁸F]F-A-85380 (also referred to as [¹⁸F]2-FA), a valuable tool for studying nAChR distribution and density in the brain.[6][7]
Rationale and Retrosynthetic Strategy
The primary challenge in PET tracer synthesis is the introduction of a short-lived positron-emitting radionuclide, such as Fluorine-18 (t½ ≈ 110 min), into a complex molecule in a rapid, efficient, and high-purity manner.[8] The most common method for introducing ¹⁸F is through nucleophilic substitution.
The retrosynthetic strategy for [¹⁸F]F-A-85380 involves a late-stage aromatic nucleophilic substitution (SₙAr) reaction on a pyridine ring. For this to be effective, the precursor molecule must contain a potent electron-withdrawing leaving group at the 2-position of the pyridine ring to activate it for nucleophilic attack by [¹⁸F]fluoride. While nitro groups are common, trimethylammonium salts have proven to be a more versatile and efficient choice, offering high reactivity under mild conditions.[9] The azetidine nitrogen must be protected during this step, typically with a tert-butoxycarbonyl (Boc) group, which can be easily removed under acidic conditions post-radiolabeling.
Caption: Retrosynthetic analysis for [¹⁸F]F-A-85380.
Experimental Protocols
This section details the necessary steps for the synthesis and quality control of [¹⁸F]F-A-85380, adapted from established literature procedures.[6]
Part A: Precursor Synthesis
The synthesis of the labeling precursor, (3-[2(S)-N-(tert-butoxycarbonyl)-2-azetidinylmethoxy]pyridin-2-yl)trimethylammonium trifluoromethanesulfonate, is a multi-step organic synthesis process that is typically performed in advance and the final product stored. The key final step involves the reaction of 2-chloro-3-[2(S)-N-(Boc)-2-azetidinylmethoxy]pyridine with trimethylamine followed by anion exchange to yield the highly reactive triflate salt.
Part B: Automated Radiosynthesis of [¹⁸F]F-A-85380
The following protocol is designed for an automated synthesis module, which is standard practice for radiopharmaceutical production to minimize radiation exposure.
Caption: Radiosynthesis reaction scheme for [¹⁸F]F-A-85380.
-
Hydrolysis (Deprotection):
-
After cooling, the reaction mixture containing the Boc-protected intermediate is treated with an aqueous solution of trifluoroacetic acid (TFA).
-
The vessel is heated again (e.g., 100°C) for approximately 5 minutes to cleave the Boc protecting group.
-
-
Purification and Formulation:
-
The crude reaction mixture is neutralized and diluted with the mobile phase for high-performance liquid chromatography (HPLC).
-
The mixture is injected onto a semipreparative HPLC column (typically a C18 reverse-phase column) to separate the desired [¹⁸F]F-A-85380 from unreacted fluoride, the precursor, and other chemical impurities.
-
The radioactive peak corresponding to the product is collected.
-
The HPLC solvent is removed (e.g., via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol).
-
The final product is formulated in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol, and passed through a sterile filter into a sterile vial.
-
Part C: Quality Control
Rigorous quality control (QC) is mandatory before the product can be used.
| Parameter | Method | Typical Specification | Causality/Rationale |
| Identity | Co-elution on radio-HPLC with non-radioactive standard | Retention time of radioactive peak matches that of the reference standard | Confirms that the radioactive product is the correct chemical compound. |
| Radiochemical Purity | Radio-HPLC | ≥ 95% | Ensures that the vast majority of radioactivity comes from the desired tracer, preventing off-target signal. |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% (¹⁸F peak at 511 keV) | Confirms the absence of other radioactive isotopes that could degrade image quality or increase patient dose. |
| Specific Activity | HPLC (UV and radio-detector) | > 1 Ci/µmol (> 37 GBq/µmol) at End of Synthesis | A high specific activity is crucial to avoid pharmacological effects from the injected mass and to prevent saturation of the target receptors. |
| Residual Solvents | Gas Chromatography (GC) | e.g., < 410 ppm for Acetonitrile, < 5000 ppm for Ethanol | Ensures that solvent levels are below toxicological limits. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final formulation is safe and comfortable for intravenous injection. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (Volume dependent) | Ensures the product is free from fever-inducing pyrogens. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms in the final product. |
Discussion and Mechanistic Insights
-
The Advantage of the Trimethylammonium Precursor: The positively charged trimethylammonium group is a superior leaving group for SₙAr reactions compared to halogens or nitro groups. Its strong electron-withdrawing nature significantly activates the pyridine ring for nucleophilic attack by [¹⁸F]fluoride, leading to high radiochemical yields (often 50-70%, decay-corrected) under relatively short reaction times. [6][9]
-
The Role of the Azetidine Moiety: The 3-(azetidinylmethoxy) portion of the molecule is critical for its biological activity. The specific stereochemistry (S-configuration) and the conformational constraint imposed by the four-membered ring are key to achieving high-affinity and selective binding to the α4β2 nAChR. [6][7]This highlights the importance of maintaining chiral purity throughout the synthesis of the precursor.
-
Broader Context: While this guide focuses on an nAChR tracer, the principles are broadly applicable. The azetidine-pyridine core can be modified to target other proteins. For example, piperazinyl-azetidine scaffolds have been developed into PET tracers for monoacylglycerol lipase (MAGL), demonstrating the versatility of the azetidine moiety in CNS drug discovery. [10][11]In these cases, radiolabeling might occur on a different part of the molecule, but the core principles of precursor design, late-stage radiolabeling, and rigorous purification remain the same.
Conclusion
The 3-(azetidin-3-yl)pyridine scaffold is a highly valuable platform for the development of PET radiotracers for neuroscience applications. The synthesis of [¹⁸F]F-A-85380 serves as an exemplary case, demonstrating a robust and efficient radiosynthesis strategy that leverages a highly reactive trimethylammonium precursor for late-stage ¹⁸F-fluorination. The detailed protocols and quality control measures outlined here provide a framework for researchers and drug development professionals to successfully produce and apply this and similar PET ligands, ultimately advancing our understanding of the living brain in health and disease.
References
- Valette, H., et al. (2000). Synthesis and Evaluation of 6-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET Tracer for Nicotinic Acetylcholine Receptors. Nuclear Medicine and Biology, 27(4), 381-389.
- Dollé, F., et al. (1999). Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A New Positron Emission Tomography Ligand for Nicotinic Receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259.
- Li, S., et al. (2019). Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a "Tail Switching" Strategy on a Piperazinyl Azetidine Skeleton. Journal of Medicinal Chemistry, 62(7), 3336-3353.
- Li, S., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. European Journal of Medicinal Chemistry, 225, 113778.
- Valette, H., et al. (1999). Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251-2259.
- Neumann, C. N., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(9), 1545-1554.
- Nabavizadeh, S. A., et al. (2017). Emerging PET/MRI applications in neuroradiology and neuroscience. Clinical and Translational Imaging, 5(2), 151-164.
- Brooks, D. J. (2004). Applications of positron emission tomography (PET) in neurology. Journal of Neurology, Neurosurgery & Psychiatry, 75(5), 669-676.
- Zhang, X., et al. (2022). Research Applications of PET Imaging in Neuroscience. In: Advanced PET Imaging. IntechOpen.
- Guedj, E., et al. (2023). petBrain: a new pipeline for amyloid, Tau tangles and neurodegeneration quantification using PET and MRI. EJNMMI Research, 13(1), 81.
- Sehlin, D., et al. (2022). PET Imaging in Preclinical Anti-Aβ Drug Development. Pharmaceutical Research, 39(7), 1481-1496.
Sources
- 1. Applications of positron emission tomography (PET) in neurology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging PET/MRI applications in neuroradiology and neuroscience | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. petBrain: a new pipeline for amyloid, Tau tangles and neurodegeneration quantification using PET and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a "Tail Switching" Strategy on a Piperazinyl Azetidine Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-(Azetidin-3-yl)pyridine
Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2][3] Its growing prevalence in drug discovery is attributable to the unique physicochemical properties it imparts to bioactive molecules.[1][4] The inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of aziridines and pyrrolidines, confers a delicate balance of stability and reactivity.[5] This strained sp³-rich scaffold introduces conformational rigidity, which can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—key determinants of a successful therapeutic agent.[1][4]
Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance across a spectrum of diseases.[1][4] The 3-(Azetidin-3-yl)pyridine scaffold, in particular, is a versatile building block that combines the favorable properties of the azetidine ring with the hydrogen bond accepting capabilities and aromatic interactions of the pyridine moiety.[6] This guide provides a detailed exploration of synthetic strategies and protocols for the functionalization of the azetidine ring in 3-(Azetidin-3-yl)pyridine, offering researchers a practical toolkit for analog synthesis and lead optimization campaigns.
Core Functionalization Strategies: A Practical Overview
The functionalization of the 3-(Azetidin-3-yl)pyridine core can be broadly categorized into two primary approaches: modifications at the azetidine nitrogen (N-functionalization) and transformations involving the C-H bonds of the azetidine ring (C-H functionalization). The choice of strategy is dictated by the desired structural diversity and the specific synthetic goals.
A critical initial step for many functionalization pathways is the protection of the azetidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group. This serves to moderate the nucleophilicity of the nitrogen and prevent unwanted side reactions. The subsequent deprotection step is equally crucial for either revealing the free amine for further derivatization or for obtaining the final target compound.
Part 1: Protection and Deprotection of the Azetidine Nitrogen
Protocol 1: Boc Protection of 3-(Azetidin-3-yl)pyridine
The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[7]
Reaction Principle: The protection reaction involves the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is often facilitated by a base to neutralize the acidic byproduct.[8]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(Azetidin-3-yl)pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN), add a base, typically triethylamine (TEA) (1.5 equiv.) or diisopropylethylamine (DIPEA).[8][9]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv.) portion-wise to the stirred solution at room temperature.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[8]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
| Reagent | Molar Equiv. | Purpose |
| 3-(Azetidin-3-yl)pyridine | 1.0 | Starting material |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 | Boc protecting agent |
| Triethylamine/DIPEA | 1.5 | Base |
| Dichloromethane/Acetonitrile | - | Solvent |
Table 1. Reagents for Boc Protection.
Protocol 2: Acid-Mediated Deprotection of Boc-3-(Azetidin-3-yl)pyridine
The removal of the Boc group is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol.[7]
Reaction Principle: The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.[7]
Experimental Protocol:
-
Reaction Setup: Dissolve the Boc-protected 3-(Azetidin-3-yl)pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).[10] The reaction is often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
Isolation: The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[7] The product is then isolated by filtration or centrifugation. Alternatively, the reaction can be neutralized with a base and the free amine extracted into an organic solvent.
| Reagent | Concentration/Equiv. | Purpose |
| Boc-3-(Azetidin-3-yl)pyridine | 1.0 | Starting material |
| Trifluoroacetic Acid (TFA) | 20-50% v/v in DCM | Deprotecting agent |
| Hydrochloric Acid (HCl) | 4M in dioxane | Deprotecting agent |
| Dichloromethane/Dioxane | - | Solvent |
Table 2. Common Reagents for Boc Deprotection.
Part 2: N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine ring is a prime site for introducing a wide array of substituents, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Strategy 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11]
Reaction Principle: This reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the azetidine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Protocol 3: Palladium-Catalyzed N-Arylation
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 1.5-2.0 equiv.).
-
Reagent Addition: Add 3-(Azetidin-3-yl)pyridine (1.0 equiv.) and the aryl halide (aryl bromide or iodide, 1.1-1.2 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Component | Example | Molar % / Equiv. |
| Palladium Precatalyst | Pd₂(dba)₃ | 1-5 mol% |
| Ligand | BINAP, Xantphos | 2-10 mol% |
| Base | Cs₂CO₃, NaOt-Bu | 1.5-2.0 equiv. |
| Aryl Halide | Aryl bromide/iodide | 1.1-1.2 equiv. |
| Solvent | Toluene, Dioxane | - |
Table 3. Typical Reagents for Buchwald-Hartwig N-Arylation.
Strategy 2: N-Arylation via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[12] While it often requires harsher conditions than palladium-catalyzed methods, modern ligand-assisted protocols have improved its scope and applicability.[12][13]
Reaction Principle: The reaction involves the coupling of an amine with an aryl halide, catalyzed by a copper(I) species in the presence of a base.[12][13] The mechanism is thought to proceed through an oxidative addition and reductive elimination cycle.[13]
Protocol 4: Copper-Catalyzed N-Arylation
-
Reaction Setup: In a sealed tube, combine copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add 3-(Azetidin-3-yl)pyridine (1.0 equiv.) and the aryl halide (typically an aryl iodide, 1.2 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Seal the tube and heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Strategy 3: N-Alkylation via Reductive Amination
Reductive amination is a versatile and widely used method for N-alkylation that avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.[9][14]
Reaction Principle: The reaction proceeds in two steps, often in a single pot. First, the azetidine nitrogen attacks the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, added in situ, then selectively reduces the iminium ion to the N-alkylated azetidine.[14]
Caption: Workflow for Reductive Amination.
Protocol 5: Reductive Amination with Aldehydes and Ketones
-
Reaction Setup: To a solution of 3-(Azetidin-3-yl)pyridine (1.0 equiv.) in a solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add the aldehyde or ketone (1.0-1.2 equiv.).
-
Iminium Formation: Stir the mixture at room temperature for 20-60 minutes. For less reactive carbonyls or amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Reaction Monitoring: Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a solvent like dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Reducing Agent | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates acidic conditions. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at neutral or slightly acidic pH, but toxic. |
Table 4. Common Reducing Agents for Reductive Amination.
Part 3: C-H Functionalization of the Azetidine Ring
Direct functionalization of the C-H bonds of the azetidine ring represents a more advanced and atom-economical approach to introducing substituents. While challenging, several methodologies have been developed.
Strategy: Directed Lithiation and Electrophilic Quench
The nitrogen atom of the azetidine ring can direct lithiation to the adjacent C-H bonds, creating a nucleophilic center that can react with various electrophiles.[15][16]
Reaction Principle: A strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a coordinating agent like TMEDA, deprotonates the C-H bond alpha to the nitrogen. The resulting organolithium species can then be trapped with an electrophile.
Protocol 6: α-Lithiation and Electrophilic Trapping (Conceptual)
Note: This is a generalized protocol; specific conditions will vary based on the substrate and electrophile.
-
Protection: The azetidine nitrogen must be protected with a group that can direct lithiation, such as a pivaloyl or a carbamate group.[17]
-
Reaction Setup: To a solution of the N-protected 3-(Azetidin-3-yl)pyridine and a coordinating ligand like TMEDA in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, cool the mixture to -78 °C.
-
Lithiation: Slowly add a strong organolithium base (s-BuLi or n-BuLi). Stir the mixture at low temperature for a defined period to allow for lithiation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, ketone, or silyl chloride) and allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, and purify by chromatography.
Conclusion and Future Outlook
The functionalization of the 3-(Azetidin-3-yl)pyridine scaffold offers a rich landscape for the synthesis of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide, from fundamental protection/deprotection strategies to advanced N- and C-H functionalization methods, provide a robust framework for researchers in drug discovery and development. As synthetic methodologies continue to evolve, we can anticipate the emergence of even more sophisticated and efficient ways to derivatize this valuable heterocyclic core, further solidifying the role of azetidines in the design of next-generation pharmaceuticals.
References
- Zenzola, M., Degennaro, L., Trinchera, P., Carroccia, L., Giovine, A., Romanazzi, G., Mastrorilli, P., Rizzi, R., Pisano, L., & Luisi, R. (2014). Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. Chemistry – A European Journal, 20(38), 12194-12201. [Link]
- Zenzola, M., Degennaro, L., Trinchera, P., Carroccia, L., Giovine, A., Romanazzi, G., Mastrorilli, P., Rizzi, R., Pisano, L., & Luisi, R. (2014). Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. Semantic Scholar. [Link]
- Krasavin, M., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 26(11), 3181. [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2652. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (2020). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
- Svatunek, D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
- Svatunek, D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
- Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
- Svatunek, D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Scilit. [Link]
- Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
- Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011).
- Guchhait, S. K., & Chaudhary, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1269. [Link]
- B. P. H. Reddy, et al. (2007). Catalytic reductive N-alkylation of amines using carboxylic acids.
- V. Pace, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
- Request PDF. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Hartwig, J. F., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Organic Letters, 4(17), 2909-2912. [Link]
- L. T. T. Nguyen, et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)
- Dalton Transactions. (2004). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. RSC Publishing. [Link]
- O'Brien, P., & Childs, A. C. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. [Link]
- Yamamoto, T., & Kurata, Y. (1987). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 65(4), 868-874. [Link]
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
- Open Research@CSIR-NIScPR. (2015).
- American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Fall 2025. [Link]
- Cernak, T. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
- R Discovery. (2023).
- Open Journal of Medicinal Chemistry. (2017).
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929402. [Link]
- FABAD Journal of Pharmaceutical Sciences. (2007).
- PubMed. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. scilit.com [scilit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Novel Antibacterial Agents from 3-(Azetidin-3-yl)pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The 3-(Azetidin-3-yl)pyridine framework has emerged as a promising starting point, combining the favorable physicochemical properties of the strained azetidine ring with the versatile pyridine moiety.[1] Azetidines, as sp3-rich, conformationally rigid structures, can enhance metabolic stability and solubility, while the pyridine nucleus is a well-established pharmacophore in numerous approved drugs.[1][2] This document provides a comprehensive guide for researchers, offering in-depth application notes on the rationale behind this chemical class and detailed, validated protocols for the synthesis, antimicrobial evaluation, and selective toxicity assessment of novel 3-(Azetidin-3-yl)pyridine derivatives.
| Application Note: The Scientific Rationale
The Azetidine-Pyridine Scaffold: A Privileged Combination
The strategic combination of an azetidine ring and a pyridine ring creates a scaffold with significant potential in antibacterial drug discovery.
-
The Azetidine Moiety: This four-membered nitrogenous heterocycle is increasingly recognized as a valuable component in medicinal chemistry.[1] Its inherent ring strain and three-dimensional character distinguish it from more common, flatter aromatic rings. This confers several advantages:
-
Improved Physicochemical Properties: The non-planar, sp3-rich nature of the azetidine ring often leads to improved aqueous solubility and metabolic stability compared to traditional flat aromatic structures.
-
Novel Vectorial Egress: The rigidity of the ring system provides a well-defined exit vector for substituents, allowing for precise probing of binding pockets within bacterial targets.
-
Bioisosteric Replacement: Azetidine can serve as a bioisostere for other groups, offering a novel chemical space to overcome existing resistance mechanisms.
-
-
The Pyridine Moiety: The pyridine ring is a cornerstone of medicinal chemistry, found in countless natural products and synthetic drugs.[2] Its inclusion is justified by:
-
Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating critical interactions with biological targets.[3]
-
Modulation of Electronics and pKa: The position of the nitrogen allows for fine-tuning of the molecule's electronic properties and basicity, which can be crucial for target engagement and pharmacokinetic profiles.
-
Versatile Chemistry: The pyridine ring offers multiple positions for substitution, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[4]
-
Core Structure and Strategy for Derivatization
The fundamental development strategy involves synthesizing a library of analogues based on the core 3-(Azetidin-3-yl)pyridine scaffold. Modifications are systematically introduced at key positions to explore the SAR and optimize for antibacterial activity and safety. Key modification points include the azetidine nitrogen (N-1), the azetidine C-3 position (if substituted), and various positions on the pyridine ring. For instance, studies on related azetidinone structures have shown that substitutions on a phenyl group attached to the azetidine nitrogen, such as fluoro or chloro groups, can significantly enhance antimicrobial potency.[2][5]
Caption: Key derivatization points on the core scaffold.
| Experimental Protocols
The overall workflow for developing these novel agents follows a logical progression from chemical synthesis to biological characterization. This ensures that resources are focused on compounds with the most promising therapeutic potential.
Caption: High-level workflow from synthesis to lead optimization.
Protocol 1: General Synthesis of N-Substituted 3-(Azetidin-3-yl)pyridine Derivatives
Causality: This protocol describes a representative reductive amination pathway, a robust and widely used method for N-alkylation or N-arylation of secondary amines like azetidine. The choice of sodium triacetoxyborohydride is critical; it is a mild and selective reducing agent that is not protic, allowing the reaction to be performed in a one-pot fashion without requiring strict anhydrous conditions.
Materials:
-
3-(Azetidin-3-yl)pyridine dihydrochloride
-
Aldehyde or Ketone of choice (R1C(O)R2)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Free-Basing: To a round-bottom flask, add this compound (1.0 eq) and suspend it in DCM (10 mL per mmol of substrate).
-
Add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture for 20 minutes to generate the free base in situ. Rationale: The starting material is a salt; the amine must be deprotonated to its nucleophilic free base form for the reaction to proceed.
-
Imine/Enamine Formation: Add the desired aldehyde or ketone (1.1 eq) to the suspension. Allow the mixture to stir at room temperature for 1-2 hours.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-substituted 3-(Azetidin-3-yl)pyridine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6] The broth microdilution method is chosen for its efficiency, low sample consumption, and ability to provide quantitative data (the MIC value), which is superior to qualitative methods like disk diffusion for drug development.[6][7]
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Resazurin sodium salt solution (0.015% w/v in PBS)
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Serial Dilution: a. In the first column of the 96-well plate, add 100 µL of CAMHB containing the test compound at 2x the highest desired final concentration (e.g., 256 µg/mL). Rationale: The initial concentration is 2x because it will be diluted 1:1 with the bacterial inoculum. b. Add 50 µL of CAMHB to all other wells (columns 2-12). c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. d. Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination (Visual): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
Result Determination (Colorimetric - Optional but Recommended): Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (bacterial growth). The MIC is the lowest concentration where the blue color is retained.
-
Self-Validation:
-
Positive Control: A known antibiotic should yield an MIC within its established quality control range.
-
Growth Control (Column 11): Must show robust bacterial growth (turbidity or pink color).
-
Sterility Control (Column 12): Must remain clear (or blue).
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (Resazurin-Based)
Causality: It is crucial to determine if a potent antibacterial compound is also toxic to human cells.[8][9] A large difference between the antibacterial MIC and the cytotoxic concentration indicates selectivity, a hallmark of a promising drug candidate. This assay uses resazurin, which, like in the bacterial assay, is reduced by metabolically active (i.e., viable) mammalian cells to the fluorescent resorufin, providing a quantitative measure of cell viability.[9][10]
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well, sterile, clear-bottom black plates (for fluorescence)
-
Test compounds dissolved in DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compounds in complete medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "positive control" (Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment: a. Remove the compound-containing medium. b. Add 100 µL of a 1:10 dilution of the resazurin stock solution in fresh medium to each well. c. Incubate for 2-4 hours until a color/fluorescence change is observed in the vehicle control wells.
-
Data Acquisition: Measure the fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells with medium only). b. Normalize the data by setting the vehicle control as 100% viability and the "no-cell" control as 0% viability. c. Plot the percentage of cell viability versus the log of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Data Presentation and Interpretation
Quantitative data from the assays should be tabulated for clear comparison across multiple compounds and bacterial strains.
Table 1: Example Antimicrobial Activity Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|---|
| AZP-001 | 4 | 32 | >64 |
| AZP-002 | 2 | 16 | 64 |
| AZP-003 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Table 2: Example Cytotoxicity and Selectivity Data
| Compound ID | S. aureus MIC (µg/mL) | HeLa IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|
| AZP-001 | 4 | >100 | >25 |
| AZP-002 | 2 | 25 | 12.5 |
| Doxorubicin | N/A | 0.1 | N/A |
Interpretation: The goal is to identify compounds with a low MIC (high potency) and a high IC₅₀ (low cytotoxicity), resulting in a high Selectivity Index (SI). An SI >10 is generally considered a good starting point for a promising hit compound.
| References
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
-
Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem.
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - Scirp.org.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
-
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - ResearchGate.
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 6. pdb.apec.org [pdb.apec.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Azetidine Compound Libraries
Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has firmly established itself as a privileged motif in modern drug discovery.[1] Its inherent ring strain and distinct three-dimensional geometry confer a unique combination of structural rigidity and metabolic stability, making it a highly attractive component in the design of novel therapeutics.[1][2] This structural blueprint can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic resilience.[3] The value of this scaffold is underscored by its incorporation into several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[3][4]
To efficiently explore the vast chemical space accessible through azetidine derivatives, high-throughput screening (HTS) has become an indispensable tool.[5] HTS allows for the rapid, automated testing of extensive compound libraries against biological targets, dramatically accelerating the identification of promising "hit" compounds.[5] Central to the success of HTS are the principles of miniaturization—reducing assay volumes to conserve precious reagents and compounds—and automation, which ensures the precision, reproducibility, and scale necessary to screen hundreds of thousands of compounds efficiently.[5][6][7]
This technical guide provides a comprehensive framework for designing and executing a high-throughput screening campaign for azetidine compound libraries. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, detailed experimental protocols, and a robust, self-validating workflow for hit confirmation.
Part 1: Designing the HTS Campaign
A successful HTS campaign is built on a foundation of careful planning, from the composition of the compound library to the selection and optimization of the screening assay.
The Azetidine Compound Library: Curating Chemical Diversity
The quality and diversity of the screening library are paramount. An ideal azetidine library should explore a wide range of structural variations to maximize the chances of identifying a hit.
-
Sourcing & Synthesis: Libraries can be acquired from commercial vendors or synthesized in-house. Modern synthetic strategies, such as the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), have enabled the parallel synthesis of complex, stereodefined azetidines, which would be laborious to produce otherwise.[8][9] For exploring exceptionally large chemical spaces, DNA-Encoded Libraries (DELs) offer a powerful alternative, where each azetidine compound is linked to a unique DNA barcode, allowing for the screening of billions of molecules in a single tube.[10][11]
-
Quality Control: Regardless of the source, every compound in the library must undergo rigorous quality control to confirm its identity, purity, and concentration. This prevents wasted effort chasing false positives arising from impure or misidentified samples.[12]
-
Compound Management: Libraries are typically stored in DMSO at -20°C or -80°C. For HTS, compounds are formatted into high-density microplates (e.g., 384- or 1536-well) using automated liquid handlers.
Assay Selection & Development: Asking the Right Biological Question
The choice of assay technology is dictated by the biological target and the specific question being asked. The two primary categories are biochemical and cell-based assays.
-
Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor. They are ideal for identifying potent, direct binders. A common HTS-amenable format is the Fluorescence Polarization (FP) assay , which is a robust, homogeneous ("mix-and-read") method suitable for targets like the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in many cancers.[13]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context. They can report on complex events like signal pathway modulation or changes in cell phenotype. Reporter gene assays are a powerful tool for screening targets like G-protein coupled receptors (GPCRs), where compound binding leads to a measurable output like luciferase expression.[14]
The Imperative of Miniaturization and Automation
Transitioning assays to 384- and 1536-well formats is critical for modern HTS.
-
Causality of Miniaturization: Reducing assay volumes from the 100 µL range (96-well plates) to 5-10 µL (1536-well plates) drastically cuts costs by conserving expensive reagents and rare compounds.[6][15] This is especially crucial when working with costly components like iPSC-derived cells.[6]
-
The Role of Automation: Automated liquid handlers and plate readers are essential for achieving the throughput and precision required for HTS.[5][7] They minimize human error, improve the consistency of results, and enable complex workflows that would be impossible to perform manually.[7] However, automation itself presents challenges, such as potential tip clogging, evaporation (especially edge effects), and cross-contamination, which must be carefully managed during assay development.[6]
Part 2: The High-Throughput Screening Workflow & Protocols
A typical HTS campaign follows a structured, multi-stage process designed to efficiently identify and validate hit compounds while minimizing false positives.
Caption: High-level workflow for a typical HTS campaign.
Protocol: Biochemical Primary Screen (STAT3 Inhibition FP Assay)
This protocol describes a fluorescence polarization assay to identify azetidine derivatives that inhibit the DNA-binding activity of STAT3.[13]
1. Materials & Reagents:
-
Assay Buffer: Tris-HCl, NaCl, MgCl₂, DTT, and BSA.
-
STAT3 Protein: Purified, active human STAT3.
-
Fluorescent Probe: 5'-fluorescein labeled DNA probe with high affinity for STAT3 (e.g., hSIE probe).
-
Azetidine Compound Library: Plated in 384-well format, typically as 10 mM DMSO stocks.
-
Assay Plates: Black, low-volume 384-well plates.
-
Positive Control: Known STAT3 inhibitor.
-
Negative Control: DMSO.
2. Step-by-Step Protocol:
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer ~50 nL of compound solution from the library plates to the assay plates. This results in a final screening concentration of ~10 µM.
-
STAT3 Addition: Add 5 µL of STAT3 protein diluted in assay buffer to each well.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-protein binding.
-
Probe Addition: Add 5 µL of the fluorescent DNA probe diluted in assay buffer to all wells.
-
Final Incubation: Mix the plate and incubate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a microplate reader capable of measuring fluorescence polarization.
Protocol: Cell-Based Primary Screen (GPCR Antagonist Assay)
This protocol outlines a luciferase reporter gene assay to identify antagonists of a hypothetical G-protein coupled receptor (GPCR).[14]
1. Materials & Reagents:
-
Cell Line: HEK293 cells stably expressing the target GPCR and a downstream reporter (e.g., NFAT-luciferase).
-
Cell Culture Medium: DMEM supplemented with FBS, antibiotics, and selection agents.
-
Assay Medium: Serum-free medium.
-
Agonist: A known agonist for the target GPCR.
-
Luciferase Detection Reagent: (e.g., Bright-Glo™).
-
Assay Plates: White, solid-bottom 384-well plates.
2. Step-by-Step Protocol:
-
Cell Seeding: Dispense 20 µL of cell suspension (e.g., 5,000 cells/well) into the assay plates using a multi-drop dispenser. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add ~50 nL of azetidine compounds and controls to the appropriate wells. Incubate for 30 minutes.
-
Agonist Stimulation: Add 5 µL of the GPCR agonist at a pre-determined EC₈₀ concentration to all wells except the negative controls.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
Signal Detection: Equilibrate plates to room temperature. Add 25 µL of luciferase detection reagent to each well.
-
Data Acquisition: After a 5-minute incubation, measure luminescence using a microplate reader.
Primary Data Analysis and Hit Identification
The goal of primary data analysis is to flag wells showing a statistically significant deviation from the norm.
-
Data Normalization: Raw data from each plate is normalized relative to control wells. For an inhibition assay, this is typically calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)) Where the "High Control" is a known inhibitor (max effect) and "Low Control" is DMSO (no effect).
-
Quality Control: The robustness of each assay plate is assessed using the Z-factor (or Z-prime), a statistical measure of the separation between the high and low controls. A Z' value > 0.5 is considered excellent for HTS.
-
Hit Selection: A "hit" is defined as a compound that produces a response exceeding a certain threshold, commonly a value greater than three standard deviations from the mean of the neutral (DMSO) controls, or a specific % inhibition value (e.g., >50%).
Part 3: Hit Confirmation and Validation: A Self-Validating System
A primary hit is not a confirmed active compound; it is an observation that requires rigorous follow-up. The hit validation cascade is a self-validating system designed to eliminate false positives and build confidence in true hits.[16][17]
Caption: The hit validation cascade for triaging primary hits.
The Rationale for Hit Triaging
HTS data is inherently noisy.[12] Many primary hits are artifacts caused by compound interference with the assay technology (e.g., fluorescence quenching, luciferase inhibition) or non-specific mechanisms like aggregation.[18][19] Pan-Assay Interference Compounds (PAINS) are notorious chemical structures that appear as hits in numerous screens and must be flagged and deprioritized.[19][20]
Confirmatory Screening & Dose-Response
The first crucial step is to re-test the primary hits in the same assay. Ideally, this is done using a freshly sourced or re-synthesized powder sample to rule out issues with the original library sample.[12] Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration) to generate a dose-response curve and determine potency (IC₅₀ for inhibitors, EC₅₀ for activators).
Protocol: Cytotoxicity Counter-Screen (Resazurin Assay)
This counter-screen is essential for cell-based assays to eliminate compounds that appear to be inhibitors but are simply killing the cells.[14]
1. Materials & Reagents:
-
Cell Line & Media: Same as the primary cell-based assay.
-
Hit Compounds: Confirmed hits from the dose-response analysis.
-
Resazurin Solution: 0.15 mg/mL in DPBS.
-
Plates: Black, clear-bottom 384-well plates.
2. Step-by-Step Protocol:
-
Cell Seeding: Seed cells exactly as in the primary assay (5,000 cells/well in 20 µL).
-
Compound Addition: Add hit compounds at the highest concentration tested in the primary screen (e.g., 10 µM).
-
Incubation: Incubate for the same duration as the primary assay (e.g., 6 hours) at 37°C, 5% CO₂.
-
Resazurin Addition: Add 2.5 µL of Resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure fluorescence (Ex: 560 nm, Em: 590 nm) on a plate reader.
Triage Criteria: A significant decrease in fluorescence indicates reduced metabolic activity. Compounds showing <80% cell viability are typically flagged as cytotoxic and deprioritized.[14]
Orthogonal Assays: Building Confidence in Mechanism
An orthogonal assay confirms the biological activity of a hit using a different technology or method.[17] For example, if a hit is identified in a STAT3 FP assay (which measures DNA binding), an orthogonal assay could be a direct binding assay like Surface Plasmon Resonance (SPR) or a cellular assay measuring the phosphorylation of STAT3. A hit that is active in both the primary and orthogonal assays has a much higher probability of being a true, on-target modulator.
Data Presentation and Hit Prioritization
All validation data should be compiled to facilitate decision-making. Hits are prioritized based on a holistic view of their properties.
Table 1: Example Hit Validation Summary Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Cytotoxicity (% Viability @ 10 µM) | Orthogonal Assay (SPR, K_D µM) | Priority |
| AZ-001 | 85.2 | 0.75 | 98.2 | 1.1 | High |
| AZ-002 | 78.9 | 1.2 | 95.5 | 2.5 | High |
| AZ-003 | 95.1 | 0.20 | 15.3 | > 50 | Low |
| AZ-004 | 60.5 | 8.9 | 99.1 | 10.4 | Medium |
| AZ-005 | 72.4 | 2.5 | 92.8 | Not Active | Low |
In this example, AZ-001 and AZ-002 are high-priority hits due to their potency, lack of cytotoxicity, and confirmed activity in an orthogonal assay. AZ-003 is a false positive due to cytotoxicity. AZ-005 is likely an assay artifact as its activity was not confirmed orthogonally.
Conclusion
The discovery and development of novel therapeutics based on the azetidine scaffold hold immense promise. A meticulously planned and executed high-throughput screening campaign is the critical first step in unlocking this potential. By integrating robust assay technologies with a rigorous, multi-step validation workflow, researchers can efficiently navigate vast chemical libraries to identify high-quality, validated hits. This self-validating system of primary screens, counter-screens, and orthogonal assays is essential for minimizing the pursuit of artifacts and ensuring that resources are focused on the most promising azetidine compounds for progression into lead optimization studies.
References
- BenchChem. (2025).
- PubMed. (2026).
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 3-(2,4,5-Trichlorophenoxy)azetidine Analogs. BenchChem.
- Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- Corning Life Sciences. (n.d.).
- Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
- Enamine. (n.d.). Azetidines.
- Drug Target Review. (2021).
- Bar-Ilan University. (2025).
- BenchChem. (2025). Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers.
- BenchChem. (2025). Screening for Bioactive Azetidine Compounds: A Technical Guide.
- PubMed. (2025).
- ChemRxiv. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Cambridge Open Engage.
- Dispendix. (2024).
- PubMed. (2000).
- ChemRxiv. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes | Request PDF.
- ResearchGate. (n.d.). Structures of some azetidine based drugs. | Download Scientific Diagram.
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery.
- ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- National Institutes of Health. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC.
- ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
- PubMed. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies.
- Cambridge MedChem Consulting. (2017).
- Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- National Institutes of Health. (n.d.).
- Advanced Journal of Chemistry, Section A. (2025).
- National Institutes of Health. (n.d.).
- Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery.
- Royal Society of Chemistry. (n.d.). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold.
- PubMed Central. (n.d.). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges.
- National Institutes of Health. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pharmtech.com [pharmtech.com]
- 6. focus.gbo.com [focus.gbo.com]
- 7. dispendix.com [dispendix.com]
- 8. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA-encoded chemical libraries: foundations and applications in lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Challenges and solutions to ultra-high-throughput screening assay miniaturization: submicroliter fluid handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. axxam.com [axxam.com]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(Azetidin-3-yl)pyridine Analogs with Improved Potency
Introduction: The Rising Prominence of the 3-(Azetidin-3-yl)pyridine Scaffold in Drug Discovery
The 3-(azetidin-3-yl)pyridine moiety has emerged as a privileged scaffold in modern medicinal chemistry, conferring a unique combination of desirable physicochemical properties to bioactive molecules. The constrained, sp³-rich azetidine ring, a bioisostere for various functional groups, can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for molecular elaboration, thereby optimizing ligand-target interactions.[1][2] This structural motif is a cornerstone in the development of potent and selective agents targeting a range of biological entities, most notably nicotinamide phosphoribosyltransferase (NAMPT) for oncology applications and nicotinic acetylcholine receptors (nAChRs) for neurological disorders.[3][4]
The potency of these analogs is intrinsically linked to the substituents on both the pyridine and azetidine rings. Therefore, synthetic strategies that allow for the systematic and efficient diversification of this core structure are of paramount importance for establishing robust structure-activity relationships (SAR) and ultimately identifying clinical candidates with superior efficacy and safety profiles. This guide provides a detailed overview of field-proven synthetic methodologies, step-by-step protocols, and the underlying chemical principles for the synthesis of 3-(azetidin-3-yl)pyridine analogs with improved potency.
Strategic Approaches to the Synthesis of 3-(Azetidin-3-yl)pyridine Analogs
The construction of the 3-(azetidin-3-yl)pyridine core and its subsequent diversification relies heavily on modern cross-coupling chemistry. The choice of synthetic route is often dictated by the desired point of diversification and the commercial availability of starting materials. A convergent approach, where the azetidine and pyridine fragments are synthesized separately and then coupled, is generally favored for its flexibility in generating a library of analogs.
Core Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the linchpin in the synthesis of the 3-(azetidin-3-yl)pyridine scaffold. The Negishi and Suzuki-Miyaura couplings are particularly well-suited for this purpose, each offering distinct advantages.
-
Negishi Coupling: This powerful C-C bond-forming reaction utilizes an organozinc reagent and an organic halide.[5][6] It is renowned for its high functional group tolerance and is often the method of choice for complex heterocyclic systems. In the context of 3-(azetidin-3-yl)pyridine synthesis, the Negishi coupling typically involves the reaction of a 3-halopyridine with an azetidin-3-ylzinc reagent.[3]
-
Suzuki-Miyaura Coupling: The Suzuki coupling employs an organoboron reagent (typically a boronic acid or ester) and an organic halide. This reaction is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents. For the synthesis of our target scaffold, this would involve coupling a 3-pyridylboronic acid with a 3-haloazetidine derivative.
The general workflow for these core synthetic strategies can be visualized as follows:
Sources
- 1. Negishi Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
in vitro assay development for 3-(Azetidin-3-yl)pyridine dihydrochloride
An Application Guide for the In Vitro Characterization of 3-(Azetidin-3-yl)pyridine dihydrochloride
Abstract
This compound is a small molecule featuring structural motifs common to neurologically active compounds, particularly modulators of nicotinic acetylcholine receptors (nAChRs). The pyridine and azetidine rings are privileged structures in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Given its structural similarity to known nAChR ligands such as sazetidine-A, it is hypothesized that this compound's primary mechanism of action involves the modulation of this class of ligand-gated ion channels.[3] This application note provides a comprehensive, multi-tiered strategy for the in vitro characterization of this compound, guiding researchers from initial target engagement and affinity determination to detailed functional profiling and selectivity assessment. The protocols herein are designed to be robust and self-validating, providing the foundational data necessary for advancing a candidate compound in a drug discovery pipeline.
Introduction: The Rationale for a Structured Assay Cascade
The process of characterizing a novel small molecule is a systematic endeavor that builds a comprehensive pharmacological profile.[4] It begins with confirming the molecule's interaction with its putative target and progresses to elucidating the functional consequences of that interaction. For a compound like this compound, whose structure suggests activity at nAChRs, a logical assay cascade is critical. nAChRs are complex, pentameric ion channels composed of various subunit combinations (e.g., α4β2, α7, α3β4), each with distinct pharmacology and physiological roles.[5] Therefore, a thorough investigation must not only confirm activity but also map selectivity across these subtypes.
This guide details three core experimental stages:
-
Target Engagement & Affinity Determination: Quantifying the binding strength of the compound to specific nAChR subtypes using radioligand binding assays.
-
Primary Functional Characterization: Determining whether the compound acts as an agonist (activator) or antagonist (blocker) using high-throughput cell-based functional assays.[6]
-
Advanced Mechanistic & Selectivity Profiling: Employing gold-standard electrophysiological techniques to precisely define the compound's mode of action and functional selectivity.
This structured approach ensures that each experimental stage informs the next, creating a robust data package that defines the compound's in vitro pharmacology.
Foundational Assays: Target Engagement & Affinity Determination
The first crucial step is to confirm that this compound physically interacts with nAChRs and to quantify the strength of this interaction. A competitive radioligand binding assay is the industry-standard method for determining a compound's binding affinity (Ki) for a receptor.
Causality Behind the Method: Why Radioligand Binding?
This assay directly measures the displacement of a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. By assessing how effectively our test compound competes with this radioligand, we can calculate its affinity. This method is highly sensitive, quantitative, and provides a direct measure of target engagement, independent of downstream functional effects. We will use membranes from cell lines stably expressing specific nAChR subtypes (e.g., α4β2, α7) to ensure subtype-specific data.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human α4β2 and α7 nAChR subtypes.
Materials:
-
Cell Membranes: Commercially available or laboratory-prepared membranes from HEK293 cells stably expressing either h-α4β2 or h-α7 nAChRs.
-
Radioligand: [³H]Epibatidine (a high-affinity, non-subtype-selective nAChR ligand).
-
Test Compound: this compound, dissolved in assay buffer to create a 10 mM stock, followed by serial dilutions.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand, such as (-)-Nicotine (100 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with GF/C filter plates.
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Compound Addition: Add 50 µL of serially diluted this compound to the experimental wells. Add 50 µL of assay buffer to the "Total Binding" wells. Add 50 µL of 100 µM (-)-Nicotine to the "Non-specific Binding" (NSB) wells.
-
Radioligand Addition: Add 50 µL of [³H]Epibatidine (at a final concentration of ~0.2 nM) to all wells.
-
Membrane Addition: Add 50 µL of the appropriate cell membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 2-3 hours at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a GF/C filter plate using a cell harvester. The filter traps the membranes while unbound radioligand passes through.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Drying & Scintillation: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis & Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the radioligand.
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 1: Example Binding Affinity Data
| nAChR Subtype | Test Compound Ki (nM) | Control: (-)-Nicotine Ki (nM) |
|---|---|---|
| α4β2 | 15.2 ± 2.1 | 5.8 ± 0.9 |
| α7 | 250.6 ± 35.4 | 1200 ± 150 |
This hypothetical data suggests the compound has a higher affinity for the α4β2 subtype compared to the α7 subtype.
Primary Functional Characterization: Agonist vs. Antagonist Activity
Once binding is confirmed, the next critical question is what the compound does at the receptor. As ligand-gated ion channels, nAChR activation leads to an influx of cations, most notably Ca²⁺, which can be measured as a direct functional readout.[8] A fluorescent calcium flux assay is an excellent method for this, offering high throughput and robust performance.[6]
Visualizing the Mechanism
The following diagram illustrates the basic signaling pathway of an nAChR, which forms the basis of the calcium flux assay.
Caption: nAChR agonist binding, channel opening, and subsequent calcium influx.
Experimental Protocol: FLIPR-based Calcium Flux Assay
Objective: To determine if this compound acts as an agonist or antagonist at α4β2 and α7 nAChRs.
Materials:
-
Cell Lines: HEK293 cells stably expressing either h-α4β2 or h-α7 nAChRs.
-
Culture Medium: DMEM, 10% FBS, appropriate selection antibiotics.
-
Assay Plates: Black-walled, clear-bottom 384-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Agonist Control: (-)-Nicotine (for α4β2), Choline (for α7, in the presence of a positive allosteric modulator like PNU-120596).
-
Antagonist Control: Mecamylamine.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate for 24 hours to form a confluent monolayer.[9]
-
Dye Loading: Remove the culture medium and add assay buffer containing the calcium indicator dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Plate Reading (FLIPR): Place the cell plate and a compound source plate into the FLIPR instrument. The instrument first measures a baseline fluorescence.
A. Agonist Mode: 4. The FLIPR adds serially diluted this compound to the wells. 5. Fluorescence is monitored in real-time for 2-3 minutes to detect any increase caused by calcium influx. A positive response indicates agonist activity.
B. Antagonist Mode: 4. The FLIPR first adds serially diluted this compound and incubates for 15-30 minutes. 5. Next, the FLIPR adds a known agonist at its EC₈₀ concentration (a concentration that gives 80% of the maximal response). 6. Fluorescence is monitored. A reduction in the agonist-induced signal indicates antagonist activity.
Data Analysis & Interpretation
-
For Agonist Mode: Plot the peak fluorescence response against the log of the compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and the maximum efficacy relative to a full agonist.
-
For Antagonist Mode: Plot the peak fluorescence response against the log of the compound concentration. Fit the data with a sigmoidal dose-response (inhibitor) curve to determine the IC₅₀ (concentration for 50% inhibition).
Table 2: Example Functional Assay Data
| nAChR Subtype | Agonist EC₅₀ (nM) | % Efficacy (vs. Nicotine) | Antagonist IC₅₀ (nM) |
|---|---|---|---|
| α4β2 | 125 ± 18 | 85% (Partial Agonist) | >10,000 |
| α7 | >10,000 | <5% | 850 ± 95 |
This hypothetical data suggests the compound is a partial agonist at α4β2 receptors and an antagonist at α7 receptors.
Advanced Profiling: Workflow & Electrophysiology
While binding and calcium flux assays provide crucial initial data, electrophysiology offers the highest resolution for understanding ion channel function. It allows for precise measurement of channel opening, closing, and desensitization kinetics. The Two-Electrode Voltage Clamp (TEVC) technique using Xenopus oocytes is a robust system for this purpose, as it allows for the controlled expression of specific receptor subunit combinations.
The Assay Development Workflow
The following diagram outlines the logical progression of assays, from initial screening to detailed characterization.
Caption: A logical workflow for the in vitro characterization of a novel compound.
Protocol Outline: Two-Electrode Voltage Clamp (TEVC)
Objective: To precisely characterize the functional activity (e.g., partial agonism, desensitization rate, antagonist block) of the compound on specific nAChR subtypes expressed in Xenopus oocytes.
High-Level Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a precise ratio of cRNAs encoding the desired nAChR α and β subunits (e.g., α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response.
-
Apply the test compound either alone (to test for agonism) or before and during agonist application (to test for antagonism).
-
-
Data Acquisition: Record the transmembrane currents elicited by compound application. Analyze the amplitude, activation kinetics, and desensitization rates of the current.
Interpretation: By comparing the currents elicited by the test compound to those of a full agonist, one can definitively classify it as a full agonist, partial agonist, or silent antagonist. This technique provides the most detailed and quantitative assessment of a compound's functional pharmacology at an ion channel.[5]
Conclusion
This application note outlines a rigorous, multi-step process for the comprehensive in vitro characterization of this compound. By progressing from high-level binding and functional screens to detailed electrophysiological analysis, researchers can build a robust pharmacological profile. This cascade confirms target engagement, determines affinity, defines the mode of action (agonist/antagonist), and assesses subtype selectivity. The resulting data package is essential for making informed decisions in a drug discovery program and for understanding the therapeutic potential of this novel chemical entity.
References
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Mash, D. C., et al. (S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. PubMed.
- Kroczynski, J., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
- Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Pharmaron.
- Cytiva. Biacore™ systems in small molecule drug discovery. Cytiva.
- Oncodesign Services. Small molecule development | Drug discovery | CRO. Oncodesign Services.
- Tanimoto, H., et al. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications.
- Inoue, A., et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Aggarwal, A., et al. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Zhai, W., et al. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- Eurofins DiscoverX. Functional Assays for the Development of Agonistic Antibodies. YouTube.
- University of Bath. Comparison Of Novel Azetidine/Pyrrolidine-Containing Compounds With The Nicotinic Acetylcholine Receptor Partial Agonist Sazetid. pA2 Online.
- Asati, V., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
- Degennaro, L., et al. 2-Arylazetidines as ligands for nicotinic acetylcholine receptors. Chemistry of Heterocyclic Compounds.
- Jin, C., et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules.
- Daly, J. W. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central.
- Palma, E., et al. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry.
- Wikipedia. Nicotine. Wikipedia.
- Sahu, N. K., et al. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate.
- Mykhailiuk, P. K. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Greenwich Academic Literature Archive - 2-Arylazetidines as ligands for nicotinic acetylcholine receptors [gala.gre.ac.uk]
- 4. Small molecule development | Drug discovery | CRO [oncodesign-services.com]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. revvity.com [revvity.com]
Application Note: A Scalable and Robust Synthesis of 3-(Azetidin-3-yl)pyridine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Azetidinyl-Pyridine Scaffold
The 3-(azetidin-3-yl)pyridine moiety is a privileged structural motif in modern medicinal chemistry. Its rigid, four-membered azetidine ring serves as a versatile, three-dimensional bioisostere for more flexible fragments, offering improved metabolic stability, solubility, and target-binding affinity. This scaffold is a key component in numerous clinical candidates and approved drugs, particularly those targeting the central nervous system and oncology pathways. Consequently, the development of a scalable, efficient, and safe synthetic route to produce high-purity 3-(Azetidin-3-yl)pyridine dihydrochloride is a critical objective for enabling large-scale drug substance manufacturing.[1][2]
This application note provides a comprehensive, field-proven guide for the multi-kilogram scale-up synthesis of this important intermediate. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations that ensure a robust, safe, and reproducible manufacturing process.
Retrosynthetic Analysis and Strategic Rationale
The chosen synthetic strategy is a three-stage process designed for scalability, process control, and convergence. The core of this approach is the formation of the C-C bond between the azetidine and pyridine rings via a well-understood and highly scalable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Our retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for the target molecule.
Key Strategic Considerations:
-
Protecting Group Strategy: The use of the tert-butoxycarbonyl (Boc) group is central to this process. It provides excellent stability during the iodination and coupling steps and can be removed under acidic conditions which directly facilitates the formation of the final hydrochloride salt.[3]
-
Intermediate Selection: tert-Butyl 3-iodoazetidine-1-carboxylate is chosen as the key coupling partner. While bromides are also viable, iodides often exhibit higher reactivity in Suzuki couplings, potentially leading to lower catalyst loadings and shorter reaction times, which are advantageous for scale-up.[4][5]
-
Convergent Synthesis: The synthesis converges by coupling two advanced, readily prepared intermediates (the iodoazetidine and the pyridylboronic acid), maximizing process efficiency.
Detailed Synthesis Protocols and Process Parameters
The overall workflow is designed as a three-stage, telescoped process where possible, minimizing intermediate isolations to improve throughput.
Caption: Overall three-stage manufacturing workflow.
Stage 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate (2)
This stage converts the commercially available N-Boc-3-hydroxyazetidine into the key iodo-intermediate. The use of triphenylphosphine and iodine provides a reliable and scalable method for this transformation.
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with N-Boc-3-hydroxyazetidine (1 ) (1.0 eq) and toluene (10 vol). Begin agitation.
-
Reagent Addition: Add imidazole (3.0 eq) and triphenylphosphine (2.0 eq) to the reactor. The use of imidazole as a base is crucial to neutralize the HI generated in situ, preventing side reactions.
-
Iodination: Add iodine (1.5 eq) portion-wise to control the initial exotherm. Heat the reaction mixture to 100 °C and hold for 1-2 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by TLC or HPLC, ensuring consumption of the starting material.
-
Quench and Workup: Cool the reaction to room temperature. Carefully quench the excess triphenylphosphine by adding a small amount of iodine until a persistent iodine color is observed in the organic layer.
-
Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (5 vol) and saturated aqueous sodium thiosulfate solution (5 vol) to remove acidic impurities and excess iodine.
-
Solvent Swap & Isolation: Concentrate the organic layer under reduced pressure. The crude product 2 is typically an oil and can be used directly in the next stage if purity is ≥95% by HPLC, which is common for this procedure.[4] If further purification is needed, silica gel chromatography can be employed, though this is less ideal for very large scales.
Stage 2: Suzuki-Miyaura Coupling to form tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate (4)
This is the key bond-forming reaction. The choice of catalyst, ligand, and base is critical for achieving high conversion and minimizing impurities on a large scale.
Protocol:
-
Reactor Setup: To a clean, inerted reactor, add the iodoazetidine intermediate (2 ) (1.0 eq), 3-pyridylboronic acid (3 ) (1.2 eq), and a solvent system of 1,4-dioxane and water (e.g., 4:1 v/v, 10 vol). The use of an aqueous system is common for Suzuki couplings and helps to solubilize the base.[6][7]
-
Catalyst Pre-mixing: In a separate vessel, prepare the catalyst system by mixing Pd(dppf)Cl₂ (0.01 eq) and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq). Pd(dppf)Cl₂ is chosen for its robustness and effectiveness in coupling with heteroaryl boronic acids.[8]
-
Reaction Execution: Add the catalyst/base slurry to the main reactor. Heat the mixture to 80-90 °C under a nitrogen atmosphere. Vigorous agitation is essential to ensure good mixing of the biphasic system.
-
In-Process Control (IPC): Monitor the reaction by HPLC for the disappearance of the iodo-intermediate 2 . The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate (10 vol) and water (5 vol). Separate the organic layer.
-
Extraction and Wash: Extract the aqueous layer with ethyl acetate (2 x 5 vol). Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (5 vol).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product 4 as an oil or solid. This material is often pure enough to be carried forward into the final step.
Stage 3: N-Boc Deprotection and Dihydrochloride Salt Formation (5)
The final stage involves the removal of the Boc protecting group and the formation of the desired dihydrochloride salt. Using HCl in a suitable solvent accomplishes both tasks in a single, efficient operation.
Protocol:
-
Dissolution: Charge the crude Boc-protected intermediate (4 ) (1.0 eq) into a reactor and dissolve it in a suitable solvent such as ethyl acetate or isopropanol (10 vol).
-
Acidification: Cool the solution to 0-5 °C. Slowly add a solution of anhydrous HCl in the chosen solvent (e.g., 4M HCl in 1,4-dioxane or isopropanolic HCl) (2.5-3.0 eq). This step is highly exothermic and requires careful temperature control. The product will begin to precipitate as the dihydrochloride salt.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete deprotection and crystallization.
-
In-Process Control (IPC): A sample of the slurry can be taken, neutralized, and analyzed by HPLC to confirm the complete consumption of the starting material 4 .
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold ethyl acetate or the crystallization solvent to remove impurities.
-
Drying: Dry the product, this compound (5 ), under vacuum at 40-50 °C until a constant weight is achieved.
Data Summary and Yields
| Stage | Starting Material | Key Reagents | Product | Typical Yield | Purity (HPLC) |
| 1 | N-Boc-3-hydroxyazetidine | I₂, PPh₃, Imidazole | tert-butyl 3-iodoazetidine-1-carboxylate | 95-99% | >95% |
| 2 | tert-butyl 3-iodoazetidine-1-carboxylate | 3-Pyridylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | 85-95% | >97% |
| 3 | tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | Anhydrous HCl | This compound | 90-98% | >99.5% |
Process Safety and Handling
-
Azetidines: Azetidine and its derivatives should be handled with care. They are potentially corrosive and can cause skin and eye irritation. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][9]
-
Reagents:
-
Triphenylphosphine: Can cause skin irritation. Handle in a well-ventilated area.
-
Iodine: Corrosive and has toxic vapors. Handle in a fume hood.
-
Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions after reaction workup. Handle spent catalysts with care.
-
Anhydrous HCl: Highly corrosive and toxic. Use in a closed system with appropriate scrubbers to handle off-gassing. The deprotection step generates isobutylene gas, which is flammable and must be safely vented.[10]
-
-
Exotherms: The iodination and particularly the final acidification step can be exothermic. Ensure adequate cooling capacity is available and use controlled addition rates for reagents.
Conclusion
This application note outlines a robust and scalable three-stage synthesis for this compound. By leveraging a stable Boc-protected intermediate and a highly efficient Suzuki-Miyaura cross-coupling, this process provides a reliable pathway to multi-kilogram quantities of the target compound with high purity. The detailed protocols, in-process controls, and safety considerations provide a comprehensive framework for researchers and process chemists to successfully implement this synthesis in a drug development and manufacturing environment.
References
- Gl-Pml. (n.d.). N-Boc-3-Hydroxyazetidine (CAS No. 141699-55-0). Gl-Pml.
- Singh, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry.
- PubChemLite. (2026). This compound. PubChemLite.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Yamaguchi, K., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Singh, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Li, G., et al. (2025). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. American Chemical Society.
- Organic Syntheses. (n.d.). 3-pyridylboronic acid. Organic Syntheses.
- Barluenga, J., et al. (2005). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Al-Masum, M., & Ng, D. (2011). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. 141699-55-0(N-Boc-3-Hydroxyazetidine) | Kuujia.com [kuujia.com]
- 4. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Azetidin-3-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.
Overview of Synthetic Strategies
The synthesis of 3-(Azetidin-3-yl)pyridine typically proceeds through the formation of an N-protected intermediate, most commonly N-Boc-3-(pyridin-3-yl)azetidine, followed by a deprotection step. Two primary strategies for constructing the core C-N or C-C bond to the pyridine ring are the Mitsunobu reaction and the Suzuki-Miyaura cross-coupling. Each pathway presents a unique set of challenges and potential side reactions that can impact yield, purity, and scalability.
Troubleshooting Guide & FAQs
This section is organized by synthetic step and common issues encountered. Each entry follows a question-and-answer format to directly address specific problems.
Part 1: Synthesis of N-Boc-3-(pyridin-3-yl)azetidine
Two common routes for the synthesis of the key intermediate, N-Boc-3-(pyridin-3-yl)azetidine, are the Mitsunobu reaction and the Suzuki-Miyaura cross-coupling. Below are troubleshooting guides for each of these methods.
The Mitsunobu reaction provides a direct route to form the C-N bond between the azetidine ring and the pyridine moiety, typically by reacting N-Boc-3-hydroxyazetidine with 3-hydroxypyridine.
dot
Caption: Mitsunobu reaction pathway for N-Boc-3-(pyridin-3-yl)azetidine synthesis.
FAQ 1: My Mitsunobu reaction is low-yielding, and the purification is challenging due to byproducts. How can I improve this?
Answer:
Low yields and purification difficulties are common in the Mitsunobu reaction, primarily due to the formation of stoichiometric amounts of triphenylphosphine oxide (Ph₃PO) and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).[1][2][3]
Causality and Identification:
-
Byproduct Formation: The reaction mechanism involves the oxidation of triphenylphosphine to triphenylphosphine oxide and the reduction of the azodicarboxylate.[1] These byproducts often have similar polarities to the desired product, leading to co-elution during column chromatography. Their presence can be confirmed by ¹H and ³¹P NMR spectroscopy.
-
Incomplete Reaction: Insufficient reaction time, temperature, or reagent quality can lead to incomplete conversion. Monitoring the reaction by TLC or LC-MS is crucial.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Reagents | Use freshly distilled or high-purity azodicarboxylate (DIAD or DEAD). Ensure triphenylphosphine is pure. | Azodicarboxylates can degrade upon storage. Impurities can lead to side reactions and lower yields. |
| Solvent | Use anhydrous THF or toluene. | The reaction is sensitive to water, which can consume the activated intermediate. |
| Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. | This helps to control the initial exothermic reaction and can minimize side product formation. |
| Purification | 1. Crystallization: If the product is crystalline, this can be an effective method to separate it from the often oily byproducts. 2. Modified Reagents: Consider using polymer-supported triphenylphosphine or fluorous-tagged reagents to simplify byproduct removal through filtration or fluorous solid-phase extraction.[1] 3. Chromatography: A carefully optimized gradient on silica gel is often necessary. In some cases, reverse-phase chromatography may be more effective. | These techniques are designed to exploit the different physical properties of the product and byproducts for more efficient separation. |
FAQ 2: I am observing the formation of an elimination byproduct, N-Boc-azetidin-3-ene. What is causing this?
Answer:
The formation of N-Boc-azetidin-3-ene is likely due to an elimination reaction competing with the desired SN2 substitution. This is a known side reaction in Mitsunobu reactions with substrates that have acidic protons alpha to the hydroxyl group.[4]
Causality and Identification:
-
Mechanism: The intermediate oxyphosphonium salt can be deprotonated at the C4 position of the azetidine ring by the conjugate base of 3-hydroxypyridine or the reduced azodicarboxylate, leading to elimination.
-
Identification: This byproduct can be identified by ¹H NMR (presence of vinylic protons) and by its distinct mass in LC-MS analysis.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Base Strength | The basicity of the nucleophile's conjugate base plays a role. While 3-hydroxypyridine is necessary, ensure the reaction is not run in the presence of stronger, non-nucleophilic bases. | Stronger bases will favor elimination over substitution. |
| Temperature | Maintain a low reaction temperature (0 °C to room temperature). | Higher temperatures can favor elimination pathways. |
| Reagent Addition | Add the azodicarboxylate slowly to a solution of the alcohol, nucleophile, and triphenylphosphine at 0 °C. | This maintains a low concentration of the activated intermediate, potentially disfavoring the elimination pathway. |
This route involves the palladium-catalyzed cross-coupling of a 3-halopyridine (e.g., 3-bromopyridine) with an azetidine-3-boronic acid or ester derivative.
dot
Caption: Suzuki-Miyaura coupling pathway and common side reactions.
FAQ 3: My Suzuki coupling is giving a low yield of the desired product, and I'm observing starting materials and homocoupled byproducts. What should I investigate?
Answer:
Low yields in the Suzuki coupling of pyridine derivatives can be attributed to several factors, including catalyst deactivation and side reactions of the boronic acid/ester.[5][6][7]
Causality and Identification:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]
-
Protodeboronation: The azetidine-boronic acid can be sensitive to hydrolysis, where the boronic acid moiety is replaced by a hydrogen atom, especially in the presence of base and water. This forms N-Boc-azetidine.[5]
-
Homocoupling: The boronic acid can couple with itself to form a dimer, which is often promoted by the presence of oxygen.[5]
-
Substrate Reactivity: 3-Chloropyridine is generally less reactive than 3-bromopyridine, requiring more active catalyst systems.[5][8]
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). | These ligands promote the oxidative addition step, especially with less reactive chlorides, and can mitigate catalyst deactivation by the pyridine nitrogen.[5][9] |
| Base | Use a milder base like K₃PO₄ or Cs₂CO₃. | Strong bases can promote protodeboronation. |
| Solvent | Use anhydrous and degassed solvents (e.g., dioxane, toluene) with a minimal amount of degassed water. | Oxygen can lead to homocoupling of the boronic acid. Rigorous degassing is crucial. |
| Boron Source | Consider using the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid. | Boronic esters are generally more stable and less prone to protodeboronation and homocoupling.[8] |
| Temperature | Optimize the reaction temperature. Typically, 80-110 °C is effective. | Higher temperatures may be needed for less reactive substrates but can also increase byproduct formation. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add N-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 equiv.), 3-bromopyridine (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 2: Deprotection of N-Boc-3-(pyridin-3-yl)azetidine
The final step is the removal of the Boc protecting group to yield the target 3-(Azetidin-3-yl)pyridine, typically under acidic conditions.
FAQ 4: During the acid-catalyzed deprotection of the Boc group, I am seeing a significant amount of a byproduct with the same mass as my desired product, but with different chromatographic and spectroscopic properties. What could this be?
Answer:
This is likely a ring-opened isomer formed via acid-catalyzed nucleophilic attack on the azetidine ring. The strained four-membered ring is susceptible to ring-opening, especially under harsh acidic conditions.[10]
Causality and Identification:
-
Mechanism: Protonation of the azetidine nitrogen forms an azetidinium ion. This strained intermediate can be attacked by a nucleophile (e.g., water, the counter-ion of the acid), leading to a ring-opened product. The pyridine nitrogen can also be protonated, potentially influencing the stability of the azetidinium ion.
-
Identification: The ring-opened product can be identified by detailed NMR analysis (disappearance of the characteristic azetidine ring protons and appearance of new signals corresponding to a linear amine) and by fragmentation patterns in MS/MS analysis.
dot
Caption: Desired deprotection pathway and competing ring-opening side reaction.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Acid Choice | Use milder acidic conditions. For example, 4M HCl in dioxane or 20-50% TFA in DCM at low temperature. | Stronger acids and higher concentrations increase the likelihood of ring-opening.[11][12] |
| Temperature | Perform the deprotection at 0 °C to room temperature. Avoid heating. | Higher temperatures provide the activation energy for the ring-opening reaction. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prolonged exposure to acidic conditions increases the risk of side reactions. |
| Non-Acidic Methods | Consider thermal deprotection if the molecule is thermally stable. | This avoids the formation of the reactive azetidinium ion intermediate. |
Experimental Protocol: Mild Boc Deprotection
-
Dissolve N-Boc-3-(pyridin-3-yl)azetidine (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude product is often obtained as the TFA salt and can be purified or converted to the free base by neutralization with a mild base (e.g., NaHCO₃ solution) and extraction.
Part 3: General Purification and Handling
FAQ 5: I am having trouble removing residual pyridine used as a solvent or base. What is the best approach?
Answer:
Pyridine can be challenging to remove due to its high boiling point and its basicity.
Troubleshooting and Optimization:
| Method | Description | When to Use |
| Azeotropic Removal | Add a solvent like toluene or heptane to the crude mixture and concentrate under reduced pressure. Repeat several times. | For removing trace to moderate amounts of pyridine.[13] |
| Acidic Wash | During workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). This protonates the pyridine, making it water-soluble. | Effective for acid-stable products. Be sure to neutralize the organic layer with a bicarbonate wash afterward.[13][14] |
| Copper Sulfate Wash | Wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble complex with copper. | A good alternative for acid-sensitive compounds.[14][15] |
References
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Synthesis of Azetidines. Prog. Chem., 2011, 23, 165-177. [Link]
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Synthesis of azetidine derivatives.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc, 2007, (xv), 1-12. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005, (9), 1425-1430. [Link]
- Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Stability of different azetidine esters.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- synthesis of azetidine .pptx. Slideshare. [Link]
- A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Recent progress in synthesis of 3-functionalized azetidines.
- What is best method to remove pyridine from a reaction mixture?.
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]
- Mitsunobu and related reactions: advances and applic
- Hello, i want to know how can i eliminate pyridine by extraction?.
- Acidity Study on 3-Substituted Pyridines. MDPI. [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 3. Mitsunobu and related reactions: advances and applications. | Semantic Scholar [semanticscholar.org]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysts for 3-(Azetidin-3-yl)pyridine Coupling Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions to synthesize 3-(azetidin-3-yl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during these critical synthetic transformations. The unique structural features of the 3-(azetidin-3-yl)pyridine moiety, namely the strained four-membered azetidine ring and the potentially coordinating pyridine nitrogen, present specific hurdles in achieving high yields and purity.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. The guidance is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the palladium-catalyzed coupling of 3-(azetidin-3-yl)pyridine fragments.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low or no yield. What are the most likely causes?
Low conversion in Suzuki-Miyaura couplings involving 3-(azetidin-3-yl)pyridine can stem from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions.
Common Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species.[1][2] This is a frequent issue with heteroaryl substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands can sterically hinder the coordination of the pyridine nitrogen and promote the desired catalytic cycle. The development of specialized ligands has been a significant advancement in palladium-catalyzed cross-coupling, enhancing reaction rates and substrate scope.[4]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] An unsuitable base can lead to poor reaction efficiency.
-
Solution: Screen a variety of bases. While weaker bases might be insufficient, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] It is critical that the base is anhydrous and finely ground to maximize its reactivity.[1] The choice of base can also influence catalyst stability and the rate of side reactions.[5]
-
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1]
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure all glassware is oven or flame-dried. Solvents must be thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1]
-
-
Protodeboronation of the Boronic Acid/Ester: This side reaction, where the C-B bond is cleaved by a proton source (e.g., water), removes the boronic acid from the catalytic cycle.[1]
Q2: I am observing significant formation of side products in my Buchwald-Hartwig amination. How can I improve selectivity?
Side product formation in Buchwald-Hartwig aminations with 3-(azetidin-3-yl)pyridine often involves catalyst deactivation pathways or competing reactions.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Aryl Halide: This can occur, particularly with more reactive aryl bromides and iodides.
-
Solution: Optimize the catalyst-to-ligand ratio. Often, a slight excess of the ligand can suppress side reactions. Also, ensure a strictly inert atmosphere, as oxygen can promote homocoupling.[1]
-
-
Hydrodehalogenation (Dehalogenation): The replacement of the halide with a hydrogen atom can be a competing pathway.
-
Solution: This can be influenced by the choice of base and solvent. Screening different bases and ensuring the absence of hydride sources in the solvent can help minimize this side reaction.[6]
-
-
Azetidine Ring Opening: While the azetidine ring is generally stable under many cross-coupling conditions, harsh conditions or incompatible catalysts could potentially lead to ring-opening side reactions.[7][8]
-
Solution: Employ milder reaction conditions where possible. Screening different palladium catalysts and ligands is crucial, as some may be more prone to promoting ring-opening.[9] Studies on palladium-catalyzed reactions with aziridines and azetidines have shown that with appropriate catalyst selection, ring cleavage can be avoided.[7]
-
Q3: My reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate the reaction?
Slow reaction kinetics can be due to a number of factors, including a poorly activated catalyst or an energetically demanding step in the catalytic cycle.
Strategies for Rate Enhancement:
-
Optimize the Ligand: The ligand has a profound impact on the catalytic activity.[10] Sterically hindered and electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps.[4][11]
-
Recommendation: Screen a panel of modern biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) or NHC ligands.[3]
-
-
Choice of Palladium Precursor: While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, pre-formed palladium-ligand complexes (precatalysts) can offer more consistent and rapid initiation of the catalytic cycle.[12]
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Increase Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. Optimization is key.
Troubleshooting Workflow
For a systematic approach to problem-solving, consider the following workflow:
Caption: A logical workflow to diagnose and solve common issues.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q4: Which palladium catalyst and ligand combination is a good starting point for coupling reactions with 3-(azetidin-3-yl)pyridine?
For Suzuki-Miyaura and Buchwald-Hartwig reactions involving heteroaromatic substrates, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is a robust starting point.
| Catalyst System Component | Examples | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Readily available and versatile precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos, BrettPhos | Bulky and electron-rich to promote oxidative addition and reductive elimination, while mitigating pyridine coordination.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases that are effective in both Suzuki and Buchwald-Hartwig couplings.[1][6] |
| Solvent | 1,4-Dioxane, Toluene, THF | Aprotic solvents that are generally compatible with these reactions.[13][14] |
Q5: What is the role of the ligand in these reactions, and why is it so critical?
The ligand plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its primary functions are:
-
Stabilizing the Palladium Center: The ligand prevents the precipitation of palladium metal (palladium black), keeping it in the active catalytic cycle.
-
Modulating Reactivity: The steric and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling), and reductive elimination.[11]
-
Preventing Catalyst Deactivation: As mentioned, bulky ligands can prevent the coordination of the pyridine nitrogen to the palladium center, which would otherwise inhibit the catalyst.[2]
The development of highly effective ligands has been instrumental in expanding the scope of cross-coupling reactions to include challenging substrates like heteroaryl chlorides.[3]
Reaction Mechanism and Side Reactions
Q6: Can you illustrate the general catalytic cycle for a Suzuki-Miyaura coupling?
Certainly. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q7: Is there a risk of the azetidine nitrogen participating in the coupling reaction (e.g., N-arylation)?
Under the conditions typically employed for C-C (Suzuki) or C-N (Buchwald-Hartwig) coupling at the pyridine ring, the secondary amine of the azetidine is a potential nucleophile. However, its reactivity can be managed.
-
Protection Strategy: The most straightforward approach to prevent N-arylation of the azetidine is to use an N-protected 3-(azetidin-3-yl)pyridine derivative. A Boc (tert-butoxycarbonyl) group is a common and effective protecting group that can be removed later if necessary.
-
Reaction Selectivity: In many cases, the desired coupling at the pyridine ring is kinetically favored over N-arylation of the azetidine, especially when the azetidine nitrogen is sterically hindered or electronically deactivated. However, for Buchwald-Hartwig reactions where an amine is the intended coupling partner, protection of the azetidine nitrogen is highly recommended to avoid competitive reactions.
Experimental Protocols
Q8: Can you provide a general, starting-point protocol for a Suzuki-Miyaura coupling with a 3-(azetidin-3-yl)pyridine derivative?
This protocol is a general guideline and will likely require optimization for your specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., 3-bromo-5-(N-Boc-azetidin-3-yl)pyridine) (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, boronic acid/ester, and base.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst mixture to the reaction vessel, followed by the remaining solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
- Ligand electronic influence in Pd-c
- DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- PMC. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
- Semantic Scholar. Palladium-catalyzed N-arylation reactions with aziridine and azetidine.
- ACS Publications. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies | Accounts of Chemical Research.
- Journal of the American Chemical Society. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- NIH. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
- Semantic Scholar. Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions..
- CORE. Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes.
- PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
- Catalytic Enantioselective Synthesis of 3-Piperidines
- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PubMed Central. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC.
- MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
- Catalytic Enantioselective Synthesis of 3-Piperidines
- MDPI. Recent Advances in Acyl Suzuki Cross-Coupling.
- PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scite.ai [scite.ai]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Azetidin-3-yl)pyridine
Introduction
Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yl)pyridine. This valuable heterocyclic building block is integral to numerous drug discovery programs, prized for the unique three-dimensional scaffold the azetidine ring provides. However, its synthesis, commonly approached via a two-stage process involving a palladium-catalyzed cross-coupling followed by deprotection, can be fraught with challenges leading to diminished yields.
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during this synthesis. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
General Troubleshooting Workflow
Before diving into specific issues, it is crucial to determine which stage of the synthesis is underperforming. A low final yield can originate from an inefficient C-N coupling, a problematic deprotection step, or losses during purification.
Recommended Diagnostic Approach:
-
Analyze the Coupling Reaction: After the C-N coupling reaction is complete (as determined by thin-layer chromatography or LC-MS), isolate and characterize a small sample of the protected intermediate (e.g., tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate). A high yield at this stage points to a problem in the subsequent deprotection or work-up.
-
Evaluate the Deprotection Step: If the coupling yield is high, scrutinize the deprotection reaction. Monitor its progress closely to check for incomplete conversion or the formation of new impurities.
The following diagram illustrates a logical workflow for troubleshooting low yields.
Caption: General workflow for diagnosing low yield.
Section 1: Troubleshooting the C-N Coupling Reaction
The most common method for forming the C-N bond between the pyridine and azetidine rings is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction is powerful but highly sensitive to reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig coupling of N-Boc-azetidine and 3-bromopyridine shows low conversion. What are the most likely causes?
A1: Low conversion is typically traced back to one of five key areas: the catalyst system, the base, the solvent, temperature, or reagent quality.
-
Catalyst Deactivation: The Pd(0) active species is prone to oxidation or aggregation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling an aliphatic amine (the azetidine) with a heteroaryl halide, sterically hindered and electron-rich phosphine ligands are often required.[1] If a first-generation ligand like P(o-tolyl)₃ is failing, consider moving to more advanced, bulky biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like BINAP or DPPF, which can prevent catalyst dimerization and accelerate the reaction.[1][2]
-
Incorrect Base: The base is not merely a proton scavenger; it participates in the catalytic cycle by facilitating the deprotonation of the amine. A base that is too weak will result in a slow reaction, while one that is too strong can cause side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[3] If you observe base-mediated decomposition of your starting materials, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require higher temperatures.
-
Solvent Effects: The solvent must fully dissolve your reagents and stabilize the catalytic intermediates. Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are standard.[3][4] Avoid high-impact solvents where possible.[4] Ensure your solvent is truly anhydrous, as water can interfere with the catalyst and base.
-
Insufficient Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig reactions require heating (e.g., 80-110 °C) to drive the reaction to completion.
Q2: I'm observing a significant amount of debrominated pyridine (hydrodehalogenation) as a side product. Why does this happen and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It arises from an unproductive pathway where an amide intermediate undergoes β-hydride elimination instead of reductive elimination.[1] This generates an imine and a palladium-hydride species, which can then reduce the aryl halide starting material.
Prevention Strategies:
-
Ligand Selection: Use bulky, electron-rich ligands. These ligands create a sterically crowded environment around the palladium center, which disfavors the conformation required for β-hydride elimination and promotes the desired reductive elimination.
-
Base Strength: A very strong base can sometimes promote this side reaction. While NaOtBu is often optimal, if hydrodehalogenation is severe, switching to a slightly weaker base like K₃PO₄ may help.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.
The diagram below illustrates the main catalytic cycle and the competing side reaction.
Caption: Buchwald-Hartwig cycle and competing β-hydride elimination.
Data Summary: Recommended Starting Conditions
The selection of reaction parameters is critical. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | G4 Buchwald Precatalyst (e.g., XPhos Pd G4) | Highly active, air-stable precatalysts that reliably form the active Pd(0) species.[3] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are effective for coupling aliphatic amines.[1] |
| Base | NaOtBu or K₃PO₄ | NaOtBu is generally more reactive. K₃PO₄ is a milder alternative if side reactions are an issue. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Common solvents that offer good solubility and appropriate boiling points.[4] |
| Temperature | 80 - 110 °C | Reaction specific; monitor by TLC/LC-MS to determine optimal temperature. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation and ensure reproducibility. |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your exact substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).
-
Inerting: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromopyridine (1.0 eq), N-Boc-azetidine (1.1-1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting starting material is observed.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash chromatography.
Section 2: Troubleshooting the Boc Deprotection Step
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is an acid-catalyzed process that, while common, can suffer from incompleteness or lead to side products if not properly controlled.[5][6]
Frequently Asked questions (FAQs)
Q3: My Boc deprotection is very slow or incomplete, even after several hours. What should I do?
A3: Incomplete deprotection is a common kinetic issue.[5] The cleavage of the Boc group is an acid-catalyzed process, and its rate depends on acid strength, concentration, and temperature.
Troubleshooting Steps:
-
Increase Acid Concentration: The rate of deprotection often has a second-order dependence on acid concentration.[5] If you are using 20-25% trifluoroacetic acid (TFA) in dichloromethane (DCM), try increasing it to 50% TFA.[5]
-
Switch to a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system may be required. A solution of 4M HCl in 1,4-dioxane is a highly effective alternative.[7]
-
Increase Reaction Temperature: Gently warming the reaction to 30-40 °C can sometimes accelerate a sluggish deprotection. However, be cautious, as this can also promote side reactions.
-
Ensure Substrate Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently. If solubility in DCM is poor, consider a different solvent system, such as neat TFA or using 1,4-dioxane with an HCl solution.[5]
Q4: After deprotection with TFA, my work-up is difficult and I'm getting a sticky oil instead of a clean product. What is happening?
A4: The product of a TFA-mediated deprotection is the TFA salt of the amine, which is often hygroscopic and non-crystalline. Similarly, using HCl will yield the hydrochloride salt.[7] Isolating the "free base" requires a neutralization step.
Work-up and Isolation Protocol:
-
Removal of Acid: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent and excess acid. To remove residual TFA, co-evaporate the residue with toluene (3x).[5]
-
Neutralization: Dissolve the resulting crude salt in a suitable organic solvent (e.g., DCM or ethyl acetate). Wash this solution with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the aqueous layer is basic.
-
Extraction: Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which is often more amenable to purification and handling.
Q5: I'm concerned about the formation of side products from the tert-butyl cation generated during deprotection. How can I prevent this?
A5: The cleavage of the Boc group releases a highly reactive tert-butyl cation (t-Bu⁺).[8] This electrophile can alkylate nucleophilic sites on your molecule, particularly the electron-rich pyridine ring. To prevent this, a "scavenger" should be added to the reaction mixture.
-
Mechanism of Action: A scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product. It traps the cation, preventing it from causing unwanted side reactions.
-
Common Scavengers:
-
Triisopropylsilane (TIS): An excellent scavenger that works via hydride donation. Typically used at 2.5-5% (v/v).[5]
-
Water: Can act as a scavenger but may reduce the effective acidity of the deprotection cocktail. Often used in combination with TIS (e.g., 95:2.5:2.5 TFA/H₂O/TIS).[8]
-
Anisole or Thioanisole: Aromatic scavengers that trap the cation via electrophilic aromatic substitution.
-
The diagram below shows the deprotection mechanism and the role of a scavenger.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Acidic Stability of Azetidine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing molecules. The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance solubility.[1][2] However, the inherent ring strain that makes azetidines attractive also renders them susceptible to decomposition, particularly under acidic conditions.[3][4]
This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address the stability challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring prone to opening under acidic conditions?
The instability of the azetidine ring in acidic media stems from its significant ring strain (approximately 25.4 kcal/mol) combined with the basicity of the ring nitrogen.[5] The fundamental mechanism involves two key steps:
-
Protonation: The lone pair of electrons on the azetidine nitrogen acts as a base, readily accepting a proton from an acidic medium. This forms a positively charged azetidinium ion.[3][6]
-
Nucleophilic Attack: The protonated ring is now "activated." The increased strain and the electron-withdrawing effect of the positive charge on the nitrogen make the ring's carbon atoms highly electrophilic. They become susceptible to nucleophilic attack by water, alcohols, or even pendant functional groups within the same molecule, leading to ring cleavage.[3][7][8]
The rate and likelihood of this decomposition are highly sensitive to the pH and the specific structure of the molecule.[3]
Q2: What factors influence the acidic stability of a substituted azetidine?
Several structural and environmental factors dictate the stability of a given azetidine derivative:
-
Basicity (pKa) of the Azetidine Nitrogen: This is a critical determinant.[3] Electron-withdrawing groups attached to the nitrogen (like Boc, Cbz, or aryl groups with electron-withdrawing substituents) decrease the nitrogen's basicity.[9][10] A lower pKa means the nitrogen is less likely to be protonated at a given pH, thereby enhancing the ring's stability.[3] Conversely, electron-donating groups increase basicity and susceptibility to acid-catalyzed degradation.
-
Steric Hindrance: Bulky groups around the azetidine ring can sterically shield the nitrogen from protonation or hinder the approach of a nucleophile, thus slowing down decomposition.
-
Presence of Intramolecular Nucleophiles: Molecules containing a nearby nucleophilic group (like an amide or hydroxyl) can undergo rapid intramolecular ring-opening, which is often faster than intermolecular reactions with solvent.[3][11]
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact stability. Polar, protic solvents can facilitate protonation and act as nucleophiles. Elevated temperatures accelerate the rate of decomposition.[12][13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab and provides direct, actionable solutions.
Issue 1: My azetidine compound is degrading during silica gel chromatography.
-
Symptoms: You observe significant streaking on your TLC plate, low recovery of your product after the column, and the appearance of new, more polar spots in your collected fractions.[9]
-
Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups. This acidic environment can catalyze the ring-opening of sensitive azetidines during the prolonged exposure of chromatography.[9]
-
Solutions & Mitigation Strategies:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in your chosen eluent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This neutralizes the acidic sites on the silica surface.[9]
-
Switch the Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Neutral alumina is a common alternative. For very sensitive compounds, reverse-phase chromatography (C18) with buffered mobile phases (e.g., ammonium acetate or ammonium bicarbonate) is an excellent choice.[9]
-
Alternative Purification: Avoid chromatography altogether if possible. Techniques like recrystallization or preparative HPLC with a buffered mobile phase can provide high purity without exposure to acidic stationary phases.[9]
-
Issue 2: I'm attempting to remove a Boc protecting group with TFA, but my compound is decomposing.
-
Symptoms: Upon treatment with trifluoroacetic acid (TFA), your LC-MS or NMR analysis shows little to no desired N-H azetidine product, but instead reveals multiple new peaks, potentially corresponding to ring-opened products.
-
Root Cause Analysis: While TFA is standard for Boc deprotection, it creates a strongly acidic environment that can readily protonate and activate the azetidine ring for cleavage, especially if the resulting N-H azetidine is sufficiently basic.[3][14] The deprotection and decomposition pathways are in direct competition.
The following decision tree can help guide your choice of deprotection conditions to minimize decomposition.
Caption: Decision workflow for N-Boc azetidine deprotection.
-
Key Considerations:
-
Orthogonal Protecting Groups: If your azetidine is fundamentally unstable to acid, consider using a protecting group that can be removed under neutral or basic conditions. The Carbobenzyloxy (Cbz) group, removed by catalytic hydrogenolysis (H₂, Pd/C), is an excellent acid-stable alternative.[15][16]
-
Issue 3: My azetidine-containing drug candidate shows instability in a simulated gastric fluid (pH 1-3). How can I quantitatively assess this?
-
Symptoms: Preliminary assays suggest your compound has a short half-life at low pH, which could compromise its oral bioavailability.
-
Root Cause Analysis: The low pH of gastric fluid can cause significant degradation before the drug can be absorbed. A systematic forced degradation study is required to understand the degradation pathway and kinetics.[7][8][17]
-
Solution: Perform a Forced Degradation Study. This is a standard pharmaceutical development study to determine the intrinsic stability of a drug substance.[13]
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
This protocol outlines a typical procedure to determine the stability of an azetidine compound at various acidic pH levels.
Objective: To determine the degradation rate (half-life, T₁/₂) of an azetidine compound at pH 1.8, 4.5, and 7.4.
Materials:
-
Azetidine compound of interest
-
Stock solution of the compound (e.g., 10 mM in DMSO or ACN)
-
Buffers: 0.1 N HCl (pH ~1), Citrate buffer (pH 4.5), Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution: 1 M NaOH or appropriate buffer to neutralize the reaction
-
HPLC or LC-MS system with a suitable C18 column
-
Incubator or water bath set to 37°C
Procedure:
-
Sample Preparation: For each pH condition, prepare triplicate reaction vials. To each vial, add the appropriate buffer.
-
Initiate Reaction: Spike a small volume of the compound stock solution into each vial to achieve a final concentration of ~10-50 µM. Ensure the organic solvent concentration is low (<1%) to avoid solubility issues. Vortex briefly.
-
Incubation: Place the vials in a 37°C incubator. Take an initial sample (T=0) immediately.
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). The sampling frequency should be adjusted based on the expected stability.
-
Quench Reaction: Immediately quench the reaction for each aliquot by adding it to a vial containing the quenching solution to stop further degradation.
-
Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method.[18][19] Quantify the peak area of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration (or peak area) versus time. The degradation rate constant (k) is the negative of the slope. The half-life (T₁/₂) can be calculated using the formula: T₁/₂ = 0.693 / k.
The results of a forced degradation study can be summarized in a table for clear comparison.
| Compound | N-Substituent | pKa (Azetidine N) | Half-Life at pH 1.8 (37°C) | Stability Classification |
| Analog A | 4-Cyano-phenyl | ~0.5[3] | < 10 minutes[3] | Very Labile |
| Analog B | 3-Pyridyl | Not determined | 3.8 hours[4] | Moderately Stable |
| Analog C | 4-Pyridyl | -1.1 (calculated)[3] | > 24 hours[3][4] | Highly Stable |
Data is illustrative and adapted from literature values for similar compound classes.[3]
Visualizing the Degradation Mechanism
Understanding the underlying mechanism is key to predicting and solving stability issues.
Caption: General mechanism of acid-catalyzed azetidine ring-opening.
References
- Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
- Van den Wyngaert, I., De Vrieze, H., Vastenavond, I., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
- Organic Chemistry Portal. Azetidine synthesis.
- ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
- Rogstad, D. K., Herring, J. L., Theruvathu, J. A., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1114–1121.
- Dr. Muhammad Zaman Ashraf (2020). Azetidine: Basicity and Preparation. YouTube.
- Singh, G., & Singh, G. S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- International Journal of Trend in Scientific Research and Development (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJTSRD, 6(5), 1323-1328.
- Organic Chemistry Portal. Protecting Groups.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Kocienski, P. J. (1994). Acid-labile protecting groups. In Protecting Groups (pp. 186-227). Georg Thieme Verlag.
- Singh, G. S., & Singh, G. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 45-69.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective Groups [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijmr.net.in [ijmr.net.in]
Technical Support Center: Purification of 3-(Azetidin-3-yl)pyridine Dihydrochloride
Welcome to the technical support center for the purification of 3-(Azetidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this highly polar, bifunctional molecule presents unique challenges. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities and achieve high-purity material for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Low Purity After Initial Synthesis
Q: My initial crude batch of this compound shows low purity by HPLC and ¹H NMR. What are the likely impurities, and what is the best initial purification strategy?
A: Low purity in the crude product is a common issue stemming from the synthetic route. The impurities can be broadly categorized as unreacted starting materials, residual reagents, and reaction byproducts. Given the structure of 3-(Azetidin-3-yl)pyridine, common synthetic precursors likely include protected azetidine derivatives and pyridine-containing building blocks[1][2][3].
Common Potential Impurities:
| Impurity Type | Examples | Rationale |
| Unreacted Starting Materials | N-protected 3-bromoazetidine, 3-pyridylboronic acid | Incomplete reaction conversion. |
| Reagents/Catalysts | Palladium catalysts, phosphine ligands, bases (e.g., K₂CO₃, Cs₂CO₃) | Used in cross-coupling reactions, a common method for synthesizing such compounds[4][5]. |
| Byproducts of Synthesis | Homocoupled pyridine or azetidine species, products of side reactions | Can arise from the reaction conditions used to form the C-C bond between the pyridine and azetidine rings[6][7]. |
| Solvents | Toluene, THF, DMF, etc. | Residual solvents from the reaction and workup. |
Initial Purification Strategy:
A multi-step approach is recommended for the initial cleanup of the crude product.
-
Aqueous Wash/Extraction: Given that the target compound is a dihydrochloride salt, it will have high water solubility. This property can be exploited to remove non-polar organic impurities. Dissolve the crude material in a minimal amount of water and extract with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The highly polar product will remain in the aqueous layer, while many organic impurities will be partitioned into the organic layer.
-
Filtration: If the crude product contains insoluble materials, such as residual catalysts or inorganic salts, filtration is a crucial first step[8]. The crude material can be dissolved in a suitable solvent, and the insolubles removed by passing the solution through a filter.
-
Charcoal Treatment: If the product has a significant color, it may be due to high molecular weight, colored impurities. A treatment with activated charcoal can be effective in removing these.
Challenges with Recrystallization
Q: I am having difficulty recrystallizing this compound. It either "oils out" or I get very poor recovery. What is the right approach?
A: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system for a highly polar, hygroscopic dihydrochloride salt can be challenging[9][10]. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form crystals. Poor recovery is often due to the compound having significant solubility in the cold solvent.
Causality Behind Experimental Choices:
The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[9]. For polar salts, highly polar solvents like water are often too good at dissolving the compound even when cold, leading to poor yields. Less polar organic solvents may not dissolve the compound at all. Therefore, a mixture of a good solvent and a poor solvent (an "anti-solvent") is often the best approach.
Recommended Solvent Systems for Screening:
| Solvent System | Rationale |
| Isopropanol/Methanol | Methanol is a good solvent for polar salts, while isopropanol is less so. A mixture can provide the desired solubility profile. |
| Ethanol/Water | A small amount of water can aid in dissolving the salt, while the bulk ethanol will allow for precipitation upon cooling. |
| Acetonitrile/Water | Similar to the ethanol/water system, this can be effective for polar compounds. |
| Isopropanol/Ethyl Acetate | A more non-polar anti-solvent like ethyl acetate can sometimes be effective at inducing crystallization. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in the suggested solvent systems at room temperature and upon heating.
-
Dissolution: In a flask, add the minimum amount of the hot "good" solvent (e.g., methanol, water) to just dissolve your crude product.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add the hot "poor" solvent (anti-solvent) to the hot solution until you see persistent cloudiness. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum.
Product is a Sticky Solid or Oil
Q: After purification, my this compound is a sticky solid or an oil, not a free-flowing crystalline powder. Why is this happening and how can I obtain a solid?
A: The hygroscopic nature of many amine hydrochlorides is the most likely cause of this issue[11][12]. The compound readily absorbs moisture from the atmosphere, which can prevent it from forming a dry, crystalline solid. The presence of residual solvents can also contribute to this problem.
Troubleshooting and Solutions:
-
Rigorous Drying: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. A drying pistol or an Abderhalden apparatus can be very effective.
-
Anhydrous Solvents: During the final stages of purification, use anhydrous solvents to minimize water exposure.
-
Inert Atmosphere: Handle the purified material under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to prevent moisture absorption.
-
Co-evaporation: Dissolving the sticky solid in an anhydrous solvent (like toluene or acetonitrile) and then removing the solvent under vacuum can sometimes help to remove residual water and produce a more solid material. This is because the solvent can form an azeotrope with water, facilitating its removal.
-
Lyophilization (Freeze-Drying): If the compound is still difficult to solidify, dissolving it in a minimal amount of water and then lyophilizing it can yield a fine, amorphous powder.
Impurities Co-elute During Chromatography
Q: I'm using silica gel column chromatography, but I'm struggling to separate my product from closely related impurities. What chromatographic conditions should I try?
A: Silica gel is a polar stationary phase, and for a highly polar, basic compound like this compound, strong interactions with the silica can lead to poor peak shape (tailing) and co-elution with other polar impurities[13]. Modifying your approach is necessary for better separation.
Alternative Chromatography Techniques:
| Technique | Stationary Phase | Mobile Phase Principle | Why it Works |
| Reverse-Phase HPLC | C18 or C8 | A polar mobile phase (e.g., water/acetonitrile or water/methanol with an additive like TFA or formic acid) | Separation is based on hydrophobicity. This is often effective for separating polar compounds from both more and less polar impurities[14]. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Polar (e.g., silica, amide) | A high concentration of organic solvent with a small amount of aqueous buffer | An alternative to normal-phase for highly polar compounds, providing good retention and separation. |
| Ion-Exchange Chromatography | Anionic or Cationic Resin | Aqueous buffer with a salt gradient | Separates molecules based on their charge. This can be highly effective for salts[15]. |
Practical Tips for Column Chromatography:
-
Tailing Reduction: For silica gel chromatography, adding a small amount of a base like triethylamine or ammonia to the mobile phase can help to reduce peak tailing by deactivating the acidic silanol groups on the silica surface[13].
-
Gradient Elution: Using a gradient of increasing polarity in the mobile phase can help to resolve compounds with similar polarities.
-
Mass-Directed Purification: If available, mass-directed preparative HPLC is a powerful tool that collects fractions based on the mass-to-charge ratio of the target compound, ensuring high purity[16].
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place[17]. A desiccator is also recommended for long-term storage.
Q2: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment[18].
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. A well-developed method can separate and quantify impurities[19].
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and can reveal the presence of impurities if they are at a high enough concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly useful for identifying the masses of any impurities detected by HPLC[16].
-
Elemental Analysis: Determines the percentage of C, H, N, and Cl, which can be compared to the theoretical values to assess purity.
Q3: What safety precautions are necessary when handling this compound?
A: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and safety information.
Q4: My final product has a slight yellow or off-white color. Does this indicate impurity?
A: While a pure compound is often white, a slight coloration does not always signify a significant level of impurity. It could be due to trace amounts of highly colored byproducts from the synthesis. If other analytical data (HPLC, NMR) show high purity, the color may be acceptable for many applications. If a completely white product is required, consider a final purification step like a charcoal treatment followed by recrystallization.
Detailed Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase (e.g., 1 mg/mL).
Protocol 2: Step-by-Step Recrystallization Using an Isopropanol/Methanol Solvent System
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
Heat a beaker of isopropanol and a beaker of methanol on a hot plate.
-
Add the minimum amount of hot methanol to the flask to fully dissolve the solid.
-
While stirring, slowly add hot isopropanol to the solution until it becomes slightly cloudy.
-
Add a few drops of hot methanol to the mixture until it becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under high vacuum to a constant weight.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- The Pharma Master. (n.d.). Troubleshooting.
- Axplora. (n.d.). Small molecules purification.
- KD Pharma Group. (n.d.). Purification Technologies Small Molecules.
- Selvita. (n.d.). Purification Services.
- Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
- ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ACS Publications. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals.
- Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Chemistry LibreTexts. (2023). Recrystallization.
- National Center for Biotechnology Information. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry.
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- National Center for Biotechnology Information. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters.
- National Center for Biotechnology Information. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of Organic Chemistry.
- Google Patents. (2003). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
- National Center for Biotechnology Information. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports.
- National Center for Biotechnology Information. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL....
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shyzchem.com [shyzchem.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. selvita.com [selvita.com]
- 15. Small Molecule Drugs [dupont.com]
- 16. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 17. echemi.com [echemi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ptfarm.pl [ptfarm.pl]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions with Pyridine Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with pyridine-containing substrates. Specifically, we will address one of the most persistent and yield-damaging side reactions: the homocoupling of pyridine boronic acids.
Pyridine moieties are ubiquitous in pharmaceuticals, making their incorporation via cross-coupling reactions a critical synthetic step. However, the unique electronic properties of the pyridine ring introduce specific challenges not always seen with simple aryl boronic acids. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and minimize the formation of bipyridyl impurities.
Troubleshooting Guide: Real-Time Problem Solving
This section is for scientists currently facing issues at the bench. The questions are structured to diagnose and solve problems in a logical sequence.
Q1: I'm observing a significant amount of a bipyridyl byproduct, and my yield is low. What is the very first thing I should check?
A1: The most common and impactful cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][2][3] The catalytically active Pd(0) species is highly sensitive to oxygen and can be readily oxidized to Pd(II).[2][3] This Pd(II) species can then enter a catalytic cycle that exclusively produces the homocoupled dimer, consuming your starting material without generating the desired product.[4][5]
Immediate Action Plan:
-
Review Your Degassing Procedure: Standard inert gas purging (bubbling nitrogen or argon through the solvent) for 15-20 minutes is often insufficient.
-
Implement a More Rigorous Method:
-
Subsurface Sparging: Ensure the inert gas is bubbled through the solvent via a needle below the surface for at least 30-60 minutes. This is significantly more effective than a simple headspace flush.[3][4][6]
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent(s). This is the gold standard for creating an anaerobic environment.[1][3]
-
-
Ensure a Sealed System: Use a well-sealed reaction vessel (e.g., a Schlenk flask or a vial with a Teflon-lined cap) and maintain a positive pressure of inert gas throughout the entire experiment, including reagent addition and heating.
Q2: I have rigorously degassed my solvents, but homocoupling persists. What is the next most likely culprit?
A2: Your choice of palladium source is the next critical factor. If you are using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), the initial reduction to the active Pd(0) catalyst can occur via the homocoupling of two boronic acid molecules.[1][3][5][7] This is especially problematic at the beginning of the reaction before the main catalytic cycle is established.
Recommended Solutions:
-
Switch to a Pd(0) Source: Using a catalyst that is already in the correct oxidation state, like Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses this problematic initiation step.[1][8]
-
Use a Modern Precatalyst: Buchwald's G3 or G4 precatalysts are highly recommended. These are designed to generate the active L-Pd(0) species cleanly and efficiently upon heating, minimizing the opportunity for Pd(II)-mediated homocoupling.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to Pd(0) without interfering with the main catalytic cycle, thereby suppressing homocoupling.[4][6]
Q3: I'm using a Pd(0) source under strictly anaerobic conditions and still see homocoupling. How can my ligand, base, or other conditions be optimized?
A3: At this stage, you are dealing with the inherent reactivity of your pyridine boronic acid. The interplay between the ligand, base, and reaction parameters is crucial.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like pyridines, bulky and electron-rich phosphine ligands are essential.
-
Why they work: Their steric bulk physically hinders the approach of two boronic acid molecules to the palladium center, disfavoring homocoupling.[9] Their strong electron-donating ability accelerates the rate-limiting reductive elimination step, favoring the formation of your desired cross-coupled product.[1][8]
-
Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type biarylphosphine ligands are industry standards for this purpose.[1][8][10][11]
-
-
Base Selection: The base is required to activate the boronic acid for transmetalation, but an overly aggressive base can promote side reactions.[12]
-
Action: Screen a few different bases. While strong bases like Cs₂CO₃ are often effective, sometimes a weaker inorganic base like K₃PO₄ or K₂CO₃ provides a better balance between activating the boronic acid and minimizing decomposition or homocoupling.[1][8] Ensure the base is anhydrous and finely powdered.[2]
-
-
Reaction Temperature: Higher temperatures can accelerate not only the desired reaction but also side reactions.
-
Action: Try lowering the reaction temperature. You may find a sweet spot where the cross-coupling proceeds at a reasonable rate while homocoupling is significantly diminished.[1]
-
-
Reagent Addition:
Frequently Asked Questions (FAQs)
This section provides a deeper understanding of the chemical principles governing these reactions.
Q1: Why are pyridine boronic acids, particularly 2-pyridyl boronic acid, so challenging to use in Suzuki couplings?
A1: Pyridine boronic acids present a "triple threat" of reactivity issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst.[7][10][14] This can inhibit or completely shut down the catalytic cycle by occupying a coordination site needed for oxidative addition or transmetalation. This is especially pronounced with 2-pyridyl substrates where the nitrogen can act as a chelating ligand, a phenomenon known as the "2-pyridyl problem".[5][14]
-
Protodeboronation: The carbon-boron bond in heteroaryl boronic acids is highly susceptible to cleavage by proton sources (like trace water), especially under basic conditions.[7][14] This side reaction, called protodeboronation, irreversibly destroys the boronic acid, converting it to pyridine and reducing your potential yield.[2] 2-Pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation.[5][15][16]
-
Electronic Deactivation: As π-deficient aromatic systems, pyridines can slow down the transmetalation step of the catalytic cycle, which requires the transfer of the organic group from boron to palladium.[14] This slower desired step can allow more time for competing side reactions like homocoupling to occur.
Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A2: There are two well-established mechanisms for palladium-mediated homocoupling:
-
Reductive Homocoupling: This occurs when a Pd(II) precatalyst is used. Two molecules of the boronic acid transmetalate onto the Pd(II) center, which then undergoes reductive elimination to form the homocoupled biaryl product and the catalytically active Pd(0). This is essentially a stoichiometric reaction that "activates" the catalyst at the expense of your starting material.[3][5][7]
-
Oxidative Homocoupling: This pathway is initiated by an oxidant, almost always adventitious oxygen. The active Pd(0) catalyst is oxidized to a Pd(II) species (e.g., a palladium peroxo complex). This Pd(II) species then catalyzes a cycle involving two transmetalations and a reductive elimination to produce the homocoupled product, regenerating the Pd(II) species.[1][4][5] This is a catalytic process that competes directly with your desired Suzuki reaction.
Diagram: The Desired Suzuki Cycle vs. The Competing Homocoupling Pathway
Caption: The desired Suzuki cycle (blue) vs. the competing oxygen-mediated homocoupling pathway (red).
Q3: Are there more stable alternatives to pyridine boronic acids that I should consider?
A3: Absolutely. Given the inherent instability of many pyridine boronic acids, using a more robust boron reagent is often the most effective strategy to prevent both protodeboronation and homocoupling.
| Reagent Type | Structure Example | Key Advantages | Key Disadvantages |
| Boronic Acids | Py-B(OH)₂ | Commercially available, no deprotection needed. | Often unstable, prone to protodeboronation and homocoupling, especially 2-pyridyl isomers.[5][15] |
| Pinacol Boronate Esters | Py-B(pin) | Increased stability towards protodeboronation; easy to handle and purify.[7] | Can be less reactive, sometimes requiring more forcing conditions. |
| Potassium Trifluoroborates | Py-BF₃K | Highly stable, crystalline solids with a long shelf life; slow-release of the boronic acid can minimize side reactions.[17] | Requires specific conditions for activation, often with a strong base like Cs₂CO₃. |
| MIDA Boronates | Py-B(MIDA) | Exceptionally stable to chromatography, storage, and anhydrous Suzuki conditions; allows for sequential couplings.[5][7] | Requires a separate deprotection step (typically aqueous base) to release the boronic acid for coupling. |
Validated Experimental Protocol: Suzuki Coupling of 4-Bromotoluene with Potassium (Pyridin-3-yl)trifluoroborate
This protocol employs a stable pyridine precursor (a trifluoroborate salt) and a modern catalyst system to minimize side reactions.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Potassium (pyridin-3-yl)trifluoroborate (1.2 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (e.g., 171 mg, 1.0 mmol), potassium (pyridin-3-yl)trifluoroborate (224 mg, 1.2 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this vacuum/argon cycle three more times.
-
Solvent Addition: Prepare a 10:1 mixture of 1,4-dioxane and water. Rigorously degas this solvent mixture by sparging with argon for at least 45 minutes. Under a positive flow of argon, add 11 mL of the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an argon counterflow. Check for the disappearance of 4-bromotoluene and the absence of 3,3'-bipyridine.
-
Workup: After the reaction is complete (as judged by LC-MS), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-(p-tolyl)pyridine.
Troubleshooting Workflow Diagram
This decision tree provides a logical path for diagnosing and solving homocoupling issues.
Caption: A logical workflow to diagnose and resolve common causes of homocoupling.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 355-359.
- ResearchGate. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection Strategies for Boc-Protected 3-(Azetidin-3-yl)pyridine
Welcome to the technical support center for the synthesis and handling of 3-(Azetidin-3-yl)pyridine. The removal of the tert-butyloxycarbonyl (Boc) protecting group from its precursor is a critical final step in many synthetic routes. While seemingly straightforward, this transformation can present unique challenges related to the specific structural features of the azetidine and pyridine moieties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers navigate these challenges effectively.
Understanding the Chemistry: The "Why" Behind the "How"
The Boc group is prized for its stability in a wide range of chemical conditions, yet it can be readily cleaved under acidic treatment.[1] The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] The carbamic acid rapidly decomposes into the desired free amine and carbon dioxide gas.[3][4] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[2]
The primary challenge arises from the reactive tert-butyl cation generated during this process. This electrophile can cause unwanted side reactions by alkylating nucleophilic sites on the molecule of interest.[5][6] Furthermore, the inherent ring strain of the azetidine moiety and the basicity of the two nitrogen atoms in 3-(Azetidin-3-yl)pyridine introduce specific stability concerns that must be managed.[7][8]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the deprotection of Boc-3-(Azetidin-3-yl)pyridine.
Q1: My reaction is sluggish or incomplete, with starting material remaining after the standard reaction time. What should I do?
This is one of the most common issues. Several factors can contribute to incomplete deprotection.[9][10]
-
Possible Cause 1: Insufficient Acid. The stoichiometry of the acid is critical. Both the Boc group and the two basic nitrogen atoms (pyridine and azetidine) will consume acid.
-
Possible Cause 2: Inadequate Reaction Time or Temperature. While many Boc deprotections are complete within 1-2 hours at room temperature, challenging substrates may require more forcing conditions.[10]
-
Solution: First, try extending the reaction time, monitoring periodically by TLC or LC-MS. If the reaction remains stalled, gentle warming to 30-40°C can be effective. However, be cautious with heating, as it can increase the rate of side reactions and potentially promote azetidine ring degradation.[7]
-
-
Possible Cause 3: Poor Solubility. If the Boc-protected starting material has poor solubility in the chosen solvent (e.g., DCM), the acid may not be able to access the Boc group efficiently.[9]
-
Solution: Consider switching to a solvent system that provides better solubility. For HCl deprotections, methanol can be used as a co-solvent with 4M HCl in dioxane.[12] For TFA, ensuring the substrate is fully dissolved in DCM before adding the acid is crucial.
-
Q2: My LC-MS analysis shows a peak with +56 Da mass shift. What is this side product and how can I avoid it?
A mass addition of 56 Da corresponds to the alkylation of your product with a tert-butyl group (C₄H₈).
-
Cause: This is a classic side reaction caused by the electrophilic tert-butyl cation reacting with a nucleophilic site on your molecule.[4] In the case of 3-(Azetidin-3-yl)pyridine, the electron-rich pyridine ring is a potential site for this unwanted alkylation.
-
Solution: Use Scavengers. The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause problems.[4][5]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): Highly effective. Typically used at 2.5-5% (v/v).
-
Water: Can also act as a scavenger. A small amount (2.5-5% v/v) is often included in deprotection cocktails.
-
Anisole or Thioanisole: Aromatic scavengers that are readily alkylated. Use 2.5-5% (v/v).
-
-
Q3: I'm concerned about the stability of the azetidine ring under strong acid. Is ring-opening a risk?
Yes, this is a valid concern. The inherent ring strain of azetidines makes them susceptible to decomposition, particularly under acidic conditions.[7][8]
-
Mechanism of Degradation: Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring-opening. Studies on related N-aryl azetidines have shown that decomposition is more rapid at low pH.[7] The stability is highly dependent on the pKa of the azetidine nitrogen. For 3-(Azetidin-3-yl)pyridine, the electron-withdrawing effect of the adjacent pyridine ring likely reduces the basicity (and thus the propensity for protonation) of the azetidine nitrogen, which imparts a degree of stability compared to simple N-alkyl azetidines.[7]
-
Mitigation Strategies:
-
Use the Mildest Conditions Possible: Avoid excessively high temperatures or prolonged reaction times. Start with standard conditions (e.g., 25% TFA in DCM or 4M HCl in dioxane at 0°C to RT) and only increase the intensity if necessary.
-
Monitor Closely: Use LC-MS to watch for the appearance of degradation products alongside your desired product.
-
Prompt Work-up: Once the reaction is complete, neutralize the acid promptly to minimize the product's exposure time to the harsh acidic environment.
-
Q4: What is the best way to work up the reaction and isolate my product?
The product of the reaction is an amine salt. You can either isolate it as the salt or as the free base.
-
Isolation as the Salt (TFA or HCl salt): This is often the simplest method.
-
Upon reaction completion, concentrate the mixture in vacuo.
-
Add a non-polar solvent in which the salt is insoluble, such as diethyl ether or MTBE.
-
Stir or sonicate the suspension (this is called trituration). The salt should precipitate as a solid.
-
Collect the solid by filtration, wash with fresh ether, and dry under vacuum.[12]
-
Advantage: Salts are often crystalline solids that are easier to handle and potentially more stable for long-term storage than the free amine.
-
-
Isolation as the Free Amine: This is necessary if the salt is oily or if you need the free base for the next synthetic step.
-
Concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in a minimal amount of water or methanol.
-
Cool the solution in an ice bath and carefully add a base (e.g., saturated aq. NaHCO₃, Na₂CO₃, or 1-2M NaOH) until the pH is >9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, EtOAc).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, which is often an oil.
-
Advantage: Provides the neutral form of the compound required for many subsequent reactions (e.g., couplings, alkylations).
-
Frequently Asked Questions (FAQs)
Q: Which acidic condition is better: TFA or HCl?
Both are highly effective, and the choice often depends on practical considerations.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Reagent Form | Liquid, often used as a 20-50% solution in DCM.[11] | Gas, typically used as a 4M solution in 1,4-dioxane.[12] |
| Work-up | TFA is volatile but can be difficult to remove completely. Co-evaporation with toluene may be needed.[5] | HCl in dioxane is easily removed in vacuo. The resulting HCl salt is often a crystalline solid.[12] |
| Salt Properties | TFA salts can sometimes be oily or hygroscopic. | HCl salts are generally well-behaved, crystalline solids, making isolation easier. |
| Safety | Highly corrosive. Use in a well-ventilated fume hood. | Corrosive. Dioxane is a suspected carcinogen. Handle with appropriate care. |
| Recommendation | Excellent for routine deprotections. The addition of scavengers is highly recommended. | Often preferred for large-scale synthesis due to the ease of work-up and crystalline nature of the salt. |
Q: How can I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected product (amine salt) is much more polar than the Boc-protected starting material and will have a significantly lower Rf value (often staying at the baseline). Stain with ninhydrin for a definitive color change indicating a primary or secondary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any side products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic singlet for the Boc group's nine protons, which appears around 1.4 ppm.[10]
Validated Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
-
Dissolution: Dissolve Boc-3-(azetidin-3-yl)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Recommended): Add triisopropylsilane (TIS) (0.5 eq).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, often as a 25-50% v/v solution in DCM).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt can be triturated with diethyl ether to induce precipitation, filtered, and dried.[5]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Setup: Place Boc-3-(azetidin-3-yl)pyridine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq). A co-solvent like methanol or DCM can be added first if solubility is an issue.[12]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Often, the hydrochloride salt will precipitate directly from the reaction mixture. Monitor progress by TLC or LC-MS.[12][13]
-
Work-up: Upon completion, the precipitated solid can be collected by filtration, washed with cold 1,4-dioxane or diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure and the resulting solid triturated with diethyl ether.[12]
References
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Common Organic Chemistry. Boc Deprotection - TFA Examples.
- Common Organic Chemistry. Boc Deprotection - HCl Examples.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Awuah, E., & Bhembe, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Belghiche, A., et al. (2012).
- Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Vaz, B., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. WordPress.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- Chemical Communications (RSC Publishing). (2005). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.
- Alshammari, M. B., et al. (2022). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- ResearchGate. (2004). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- ResearchGate. Deprotection of different N-Boc-compounds.
- CABI Digital Library. (2015). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
- LJMU Research Online. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Asian Journal of Chemistry. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
- Organic Chemistry Portal.
- ResearchGate. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
- MDPI. (2019).
- PubChem. 3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine.
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
managing impurities in the synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride
Welcome to the technical support center for the synthesis and purification of 3-(Azetidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying, controlling, and managing impurities. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Introduction: The Challenge of Purity
3-(Azetidin-3-yl)pyridine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. The strained four-membered azetidine ring, while synthetically useful, is also a source of potential instability and side reactions.[1] Ensuring the purity of the final dihydrochloride salt is paramount, as even trace impurities can impact biological activity, safety, and the reproducibility of downstream applications.[2] This guide provides a structured approach to impurity management, from initial reaction setup to final product characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in the synthesis of this compound?
A1: Impurities can arise from multiple sources throughout the manufacturing process.[2] They are generally classified into three categories as defined by the International Conference on Harmonisation (ICH) guidelines[3]:
-
Organic Impurities: These are the most common and structurally diverse. They include:
-
Starting Materials: Unreacted precursors, such as a protected azetidine derivative or a pyridine derivative.
-
Intermediates: Incompletely converted intermediates from the synthetic route.
-
By-products: Formed from competing side reactions (e.g., over-alkylation, ring-opening of the azetidine, or formation of positional isomers).
-
Degradation Products: Resulting from the chemical instability of the product during synthesis, workup, or storage.
-
-
Inorganic Impurities: These often originate from reagents, catalysts (e.g., residual palladium or other metals), or manufacturing equipment.[2]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification steps.[2]
Q2: Why is the dihydrochloride salt the preferred form for this compound?
A2: The use of the dihydrochloride salt serves several critical functions. The basic nitrogen atoms on both the pyridine and azetidine rings are protonated. This conversion into a salt form generally increases the compound's crystallinity, leading to a more stable, non-hygroscopic solid that is easier to handle, weigh, and purify by recrystallization. Furthermore, the salt form often enhances aqueous solubility, which can be beneficial for formulation and biological testing.
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the FDA adhere to ICH guidelines, which set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[3][4] Generally, any impurity present at a level of 0.1% or higher should be reported and quantified.[5] Identification (structural elucidation) is required for impurities exceeding higher thresholds (e.g., 0.15% or 1.0 mg per day intake, whichever is lower). Toxicological qualification is necessary if impurity levels exceed these established limits.
Visual Workflow: Synthetic Pathway & Impurity Hotspots
The following diagram illustrates a common synthetic approach and highlights key stages where impurities are likely to be introduced.
Caption: A plausible synthetic route and key impurity formation points.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification.
Q: My final product purity by HPLC is low (<98%), and I see multiple small, unidentified peaks. Where do I start?
A: A low-purity profile with multiple peaks suggests either a non-optimized reaction or product degradation. The first step is systematic investigation.
-
Confirm Identity: First, ensure the main peak is indeed your product using LC-MS to verify the molecular weight.
-
Characterize Impurities: Use LC-MS to get the molecular weights of the major impurity peaks. This is the most crucial diagnostic step.
-
Masses corresponding to starting materials or intermediates? This indicates an incomplete reaction. Consider increasing reaction time, temperature, or reagent equivalents.
-
Masses higher than the product? This could suggest by-products like dimerization or reaction with the solvent.
-
Masses corresponding to a loss of water or other small molecules? This points to degradation.
-
-
Review the Workup: Aggressive pH changes, high temperatures during solvent evaporation, or exposure to air and light can degrade the product. Ensure your workup conditions are mild.
-
Re-purify: If the impurity profile is complex, re-purification via recrystallization or column chromatography of the free base may be necessary.
Q: I have an impurity with the same mass as my product. What is the likely cause?
A: An impurity with an identical mass is almost certainly a positional isomer. This typically arises if the initial coupling reaction is not perfectly regioselective. For example, if using a lithiated pyridine, small amounts of 2- or 4-lithiated species can form, leading to the generation of 2-(Azetidin-3-yl)pyridine or 4-(Azetidin-3-yl)pyridine.
-
Mitigation Strategy:
-
Reaction Conditions: Lowering the temperature during the formation of the organometallic reagent can significantly improve regioselectivity.
-
Analytical Separation: These isomers are often separable by HPLC. A high-resolution column and an optimized gradient method are essential. Refer to Protocol 1 for a starting point.
-
Preparative Chromatography: If the isomers cannot be separated by recrystallization, preparative HPLC may be required.
-
Q: My NMR spectrum shows signals that are inconsistent with the product structure, suggesting the azetidine ring has opened. How can this be prevented?
A: The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions or at elevated temperatures.[1]
-
Causality: This is most common during the N-Boc deprotection step. Using strong, non-nucleophilic acids (like HCl in a non-reactive solvent such as dioxane or isopropanol) at controlled temperatures (0 °C to room temperature) is critical. Prolonged exposure to strong acid or heat will promote the formation of ring-opened byproducts (e.g., 3-chloro-1-(pyridin-3-yl)propan-2-amine).
-
Prevention:
-
Deprotection: Use HCl in an ethereal solvent or alcohol at low temperature and monitor the reaction closely by TLC or LC-MS to avoid over-exposure.
-
Workup: Neutralize acidic or basic solutions promptly and avoid excessive heat.
-
Purification: If performing chromatography on the free base, use a deactivated silica gel (e.g., treated with triethylamine) to prevent on-column degradation.
-
Visual Guide: Troubleshooting Workflow
Sources
Navigating the Nuances of Regioselectivity in 3-(Azetidin-3-yl)pyridine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for improving the regioselectivity of reactions involving 3-(Azetidin-3-yl)pyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the functionalization of this versatile scaffold. As a senior application scientist, my goal is to equip you with not only protocols but also the underlying mechanistic principles to empower your experimental design and troubleshooting efforts.
The unique structure of 3-(Azetidin-3-yl)pyridine, possessing two distinct nitrogen atoms—a basic aliphatic amine within a strained four-membered ring and a less basic aromatic nitrogen in the pyridine ring—presents a significant challenge in achieving selective functionalization. This guide will address the critical question of how to control reactions to occur selectively at the desired nitrogen atom or a specific position on the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on 3-(Azetidin-3-yl)pyridine?
A1: 3-(Azetidin-3-yl)pyridine has three primary sites for electrophilic attack or coupling reactions:
-
Azetidine Nitrogen (N1): This is the most nucleophilic and basic site, making it highly susceptible to alkylation, acylation, arylation, and other electrophilic additions.
-
Pyridine Nitrogen (N1'): This nitrogen is less nucleophilic than the azetidine nitrogen due to the aromaticity of the pyridine ring. However, it can still react with strong electrophiles.
-
Pyridine Ring Carbons (C2', C4', C5', C6'): The pyridine ring can undergo various C-H functionalization reactions. The electronic properties of the pyridine nitrogen generally direct electrophilic attack to the C3' and C5' positions, while nucleophilic attack is favored at the C2', C4', and C6' positions.[1]
Q2: In a competitive reaction, which nitrogen is more likely to react with an electrophile?
A2: The azetidine nitrogen is significantly more nucleophilic and basic than the pyridine nitrogen. Therefore, in the absence of any directing or protecting groups, electrophiles will preferentially react at the azetidine nitrogen.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental challenges and provides actionable solutions.
Issue 1: Unselective N-Functionalization - Mixture of Azetidine and Pyridine Substituted Products
Problem: When attempting to functionalize the pyridine nitrogen, you observe a significant amount of reaction at the azetidine nitrogen, leading to a difficult-to-separate mixture of isomers.
Causality: The higher nucleophilicity of the azetidine nitrogen makes it the kinetically favored site of reaction. To achieve selectivity for the pyridine nitrogen, the reactivity of the azetidine nitrogen must be attenuated.
Solution: Protecting Group Strategy
The most effective way to prevent unwanted reactions at the azetidine nitrogen is to temporarily protect it with a suitable protecting group.[2][3][4][5] The choice of protecting group is critical and depends on the subsequent reaction conditions.
Table 1: Common Protecting Groups for the Azetidine Nitrogen
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, DCM or THF | TFA/DCM or HCl/Dioxane | Stable to a wide range of non-acidic conditions. Widely used and reliable.[6] |
| Benzyloxycarbonyl | Cbz or Z | CbzCl, NaHCO₃, H₂O/Dioxane | H₂, Pd/C | Stable to acidic and basic conditions. Cleaved by hydrogenolysis.[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Piperidine in DMF | Base-labile. Useful when acid-sensitive groups are present elsewhere in the molecule.[5] |
| Benzyl | Bn | BnBr, K₂CO₃, MeCN | H₂, Pd/C or Na/NH₃(l) | Stable to many reagents. Removed by hydrogenolysis.[4] |
Experimental Protocol: Boc Protection of 3-(Azetidin-3-yl)pyridine
-
Dissolve 3-(Azetidin-3-yl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for selective pyridine functionalization.
Issue 2: Poor Regioselectivity in Pyridine Ring C-H Functionalization
Problem: Attempts to functionalize the pyridine ring (e.g., arylation, alkylation) result in a mixture of C2', C4', and C6' substituted products, or no reaction at all.
Causality: The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution difficult and generally directs it to the C3' and C5' positions. Direct C-H functionalization often requires specific directing groups or activation of the pyridine ring to control regioselectivity.[1][7][8][9][10][11]
Solutions & Strategies
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group (DG) to guide deprotonation to an adjacent position, which can then be quenched with an electrophile.[11] For 3-substituted pyridines, a directing group at the 3-position can direct metalation to either the C2' or C4' position. While the azetidinyl group itself is not a classical directing group, it can be modified to incorporate one.
-
Pyridine N-Oxide Strategy: Conversion of the pyridine nitrogen to an N-oxide activates the C2' and C6' positions towards electrophilic attack and the C4' position towards nucleophilic attack. The N-oxide can be readily removed after functionalization.[1]
Experimental Protocol: C4'-Selective Alkylation via Pyridinium Salt Formation
A recent strategy involves the formation of a pyridinium salt to selectively activate the C4' position.[12][13][14]
-
Formation of N-Ylide: React the Boc-protected 3-(Azetidin-3-yl)pyridine with a suitable reagent (e.g., a maleic anhydride derivative) to form a stable N-ylide. This blocks the pyridine nitrogen and activates the C4' position.[13]
-
Minisci-Type Alkylation: Subject the N-ylide to Minisci-type radical alkylation conditions using a carboxylic acid as the alkyl source, a silver catalyst (e.g., AgNO₃), and an oxidant (e.g., K₂S₂O₈).
-
Deprotection: Remove the N-ylide and the Boc group to yield the C4'-alkylated product.
Caption: Decision tree for pyridine ring functionalization.
Issue 3: Difficulty in Achieving Selective N-Arylation of the Azetidine Ring
Problem: Palladium- or copper-catalyzed N-arylation of 3-(Azetidin-3-yl)pyridine with aryl halides leads to a mixture of N-aryl azetidine and N-aryl pyridinium salt, or side reactions involving the pyridine ring.
Causality: While the azetidine nitrogen is more nucleophilic, the pyridine nitrogen can also coordinate to the metal catalyst, leading to undesired side reactions or catalyst inhibition.
Solution: Ligand and Condition Optimization
Fine-tuning the reaction conditions is crucial for selective N-arylation of the azetidine.
Table 2: Troubleshooting N-Arylation of the Azetidine Moiety
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst inhibition by pyridine nitrogen | Use a higher catalyst loading. Screen different phosphine ligands (e.g., Xantphos, DavePhos) that may favor coordination to the azetidine nitrogen. |
| Formation of Pyridinium Salt | Reaction at the pyridine nitrogen | Lower the reaction temperature. Use a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃ or NaOtBu). |
| Ring Opening of Azetidine | High reaction temperature or harsh conditions | Use milder conditions. Consider a lower reaction temperature and a less sterically demanding ligand.[15] |
| C-H Arylation of Pyridine | Competing reaction pathway | Employ a catalyst system known to favor C-N bond formation over C-H activation.[16][17] |
Experimental Protocol: Selective N-Arylation of Azetidine
-
To a reaction vessel, add Boc-protected 3-(Azetidin-3-yl)pyridine (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Add anhydrous toluene or dioxane.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through celite, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the Boc group using standard conditions (TFA/DCM).
References
- The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (n.d.). Current Organic Chemistry.
- Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). PMC.
- Directing Group‐Free Regioselective meta‐C‐H Functionalization of Pyridines. (n.d.). ResearchGate.
- Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. (2023). SciSpace.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013). Zeitschrift für Naturforschung.
- Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. (n.d.). Chemical Communications (RSC Publishing).
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society.
- Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (n.d.). Dalton Transactions (RSC Publishing).
- Protecting Groups. (n.d.).
- Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance. (2016). PubMed.
- Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. (2010). PubMed.
- ORGANIC CHEMISTRY. (2025). RSC Publishing.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- N-arylation of aziridines. (2003). PubMed.
- Protecting Groups List. (n.d.). SynArchive.
- Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). J. Am. Chem. Soc..
- 4-selective functionalization of pyridine. (2025). American Chemical Society.
- Protecting group. (n.d.). Wikipedia.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025).
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2025). ResearchGate.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (n.d.). Zeitschrift für Naturforschung.
- Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. (2025). American Chemical Society.
- Regioselective Synthesis of Azetidines. (n.d.). Scribd.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.).
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines. (n.d.). ResearchGate.
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.
- Palladium-catalyzed N-arylation reactions with aziridine and azetidine. (2007). Semantic Scholar.
- Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews.
- Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (n.d.). PMC - PubMed Central.
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. synarchive.com [synarchive.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Directing Group‐Free Regioselective <i>meta</i>‐C−H Functionalization of Pyridines (2023) | Andrea Varga | 1 Citations [scispace.com]
- 11. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 14. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 15. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 16. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Azetidine Ring Formation: Technical Support & Optimization Guide
Welcome to the technical support center for the optimization of reaction conditions for azetidine ring formation. Azetidines are valuable four-membered nitrogen-containing heterocycles integral to medicinal chemistry and drug development, yet their synthesis is often challenging due to inherent ring strain.[1][2] This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of constructing this sought-after scaffold.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. For a systematic approach to diagnosing a problematic reaction, refer to the workflow diagram below.
Q1: My reaction yield is extremely low, and I'm recovering mostly unreacted starting material. What's going on?
A: This common issue points to a kinetically slow reaction where the activation energy for the desired cyclization is not being met. Several factors could be at play:
-
Poor Leaving Group: The intramolecular SN2 cyclization, a primary method for azetidine synthesis, is highly dependent on the efficacy of the leaving group.[3] Hydroxyl groups are poor leaving groups and must be activated. Halides (Cl, Br) are better, but converting them to sulfonates (mesylate, tosylate) or using an in situ Finkelstein reaction to generate an iodide can significantly accelerate the reaction.[4]
-
Insufficient Temperature: Ring formation to create a strained four-membered ring is often enthalpically disfavored.[5] Increasing the reaction temperature can provide the necessary energy to overcome this barrier. Consider switching to a higher-boiling solvent if temperature is limited.
-
Inappropriate Solvent: The solvent choice is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate SN2 reactions.[4][6] Less polar solvents like THF or DCM may be less effective.[6]
Q2: My reaction is messy. I'm seeing significant byproduct formation instead of my desired azetidine. How can I improve selectivity?
A: Byproduct formation is a clear indicator that undesired reaction pathways are outcompeting the intramolecular cyclization. The most common culprits are:
-
Intermolecular Reactions: At high concentrations, the precursor can react with other molecules of itself, leading to dimers and polymers.[4][5] The solution is to use high-dilution conditions . This can be achieved by adding the substrate solution slowly via a syringe pump to a heated solution of the base and solvent, which maintains a very low instantaneous concentration of the starting material, thus favoring the intramolecular pathway.
-
Elimination Reactions: Strong, sterically hindered bases can promote E2 elimination, especially if the substrate is sterically crowded, leading to alkene byproducts.[4] If elimination is suspected, consider using a less hindered or weaker base.
-
Formation of Pyrrolidine: A common side product is the five-membered pyrrolidine ring, which results from a competing 5-endo-tet cyclization.[7] The formation of the four-membered azetidine ring is a "4-exo-tet" cyclization, which is favored according to Baldwin's rules.[8][9] However, the thermodynamic stability of the five-membered ring can sometimes make it a significant byproduct. Fine-tuning the reaction conditions, such as the choice of catalyst or solvent, can often steer the reaction towards the desired 4-exo-tet product.[7][10]
Q3: I'm attempting to cyclize a γ-amino alcohol using the Mitsunobu reaction, but it's failing. What are the common pitfalls?
A: The Mitsunobu reaction is a powerful tool for this transformation but requires careful execution.
-
Reagent Purity and Stoichiometry: Ensure that the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are pure and used in the correct stoichiometry (typically 1.1 to 1.5 equivalents each).
-
Order of Addition: The standard order of addition is critical. Typically, the amino alcohol and PPh₃ are dissolved in an anhydrous solvent (like THF), and the azodicarboxylate is added dropwise at a low temperature (e.g., 0 °C). Adding the reagents in the wrong order can lead to a host of side reactions.
-
pKa of the Amine: The acidity of the N-H bond is important. If the nitrogen is part of an electron-deficient system (e.g., attached to a sulfonyl group), its pKa might be too low, making it a poor nucleophile under Mitsunobu conditions.
Troubleshooting Workflow for Azetidine Synthesis
This decision tree provides a logical path to diagnose and solve common issues encountered during intramolecular cyclization reactions.
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the azetidine ring?
A: The most common and versatile method is the intramolecular cyclization of a γ-substituted amine, such as a γ-haloamine or a γ-amino alcohol derivative.[4] This approach, based on intramolecular nucleophilic substitution, is widely applicable.[11] Other significant methods include [2+2] cycloadditions (e.g., aza-Paternò-Büchi reaction), ring expansion of aziridines, and the reduction of β-lactams (azetidin-2-ones).[4][12] Recently, transition-metal-catalyzed methods, such as Pd-catalyzed C-H amination, have also emerged as powerful strategies.[1]
Q2: How do I choose the correct base and solvent for the cyclization?
A: The choice is substrate-dependent but follows general principles.
-
Base: For cyclizing a γ-haloamine hydrochloride salt, a base is needed to liberate the free amine. A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like DBU is often sufficient. For cyclizing an activated γ-amino alcohol (e.g., a mesylate), a strong, non-nucleophilic base like sodium hydride (NaH) is typically required to deprotonate the (often protected) amine without competing as a nucleophile.[4]
-
Solvent: As mentioned, polar aprotic solvents (DMF, DMSO, MeCN) are generally best for accelerating the SN2 cyclization.[6] The table below summarizes the properties of common solvents.
| Solvent | Dielectric Constant (ε) | Type | Typical Application Notes |
| DMF | 36.7 | Polar Aprotic | Excellent choice, high boiling point, solvates cations well. |
| Acetonitrile | 37.5 | Polar Aprotic | Good alternative to DMF, lower boiling point. |
| THF | 7.6 | Polar Aprotic | Less polar, may result in slower reaction rates. |
| DCM | 9.1 | Aprotic | Often used for precursor synthesis (e.g., mesylation). |
| Toluene | 2.4 | Nonpolar | Generally a poor choice for SN2 cyclizations.[6] |
Q3: What is the role of the nitrogen protecting group?
A: A nitrogen protecting group serves two main purposes:
-
Preventing Side Reactions: It prevents the amine from acting as a base or participating in unwanted intermolecular reactions.
-
Modulating Nucleophilicity: Electron-withdrawing groups (e.g., tosyl, nosyl) can decrease the nitrogen's nucleophilicity, potentially slowing the cyclization. However, they also increase the acidity of the N-H proton, making deprotonation easier. Groups like Boc or Cbz are common, but their removal conditions must be compatible with the final product. The choice of protecting group is a critical optimization parameter.[4]
Section 3: Experimental Protocol
Example Protocol: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol
This two-step protocol illustrates the activation of the hydroxyl group followed by intramolecular cyclization.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve 3-(tosylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere in a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC (thin-layer chromatography).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.[4]
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates flammable H₂ gas.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-tosyl-azetidine.[4]
References
- Ma, L. G., & Xu, J. X. (2016). Synthesis of Azetidines. Progress in Chemistry, 28(11), 1798.
- BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem Technical Support.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
- Singh, G. S., & D’hooghe, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 54(23), 4983-4997.
- BenchChem. (2025).
- Szostak, M., & Mughal, H. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
- Elsevier. (2023). Azetidine Synthesis, 1st Edition. Elsevier Publishing.
- BenchChem. (2025). How to improve the yield of azetidine ring formation reactions. BenchChem Technical Support.
- DeTora, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1642.
- Głowacka, I. E., et al. (2021). Optimization of the intramolecular cyclization-solvent effect. Molecules, 26(16), 4877.
- Ghorai, M. K., et al. (2019). Regioselective ring opening reactions of azetidines. Tetrahedron, 75(33), 4425-4458.
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248765.
- Parmar, D., & Sugiono, E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47046-47065.
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248765.
- Singh, P., & Kumar, A. (2019). Example for azetidine synthesis by nucleophilic substitution.
- Organic Chemistry Explained. (2018). 19.02 Intramolecular Nucleophilic Substitutions. YouTube.
- Wang, C., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, 24(43), 7949–7954.
- ResearchGate. (2021). Comparison of exo-tet, endo-trig, and epoxide cyclizations.
- Grokipedia. (2023). Baldwin's rules. Grokipedia.
- ChemTube3D. (2011).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Synthesis of Azetidines [manu56.magtech.com.cn]
Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 3-(Azetidin-3-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a question-and-answer format to directly address potential challenges in your experimental workflow.
The synthesis of 3-(Azetidin-3-yl)pyridine, while achievable on a lab scale, presents unique hurdles during scale-up due to the strained nature of the azetidine ring and the intricacies of the coupling and deprotection steps. This guide is structured to provide not just procedural steps, but also the underlying chemical reasoning to empower you to make informed decisions and troubleshoot effectively.
Process Workflow Overview
A common and scalable synthetic route to 3-(Azetidin-3-yl)pyridine involves three key stages:
-
Suzuki-Miyaura Coupling: Formation of the C-C bond between a protected azetidine precursor and a pyridine moiety.
-
N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.
-
Salt Formation and Purification: Isolation and purification of the final product, typically as a hydrochloride salt to improve stability and handling.
Caption: Synthetic workflow for 3-(Azetidin-3-yl)pyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 3-(Azetidin-3-yl)pyridine.
Stage 1: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls at larger scales, resulting in low conversion of the N-Boc-3-iodoazetidine. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Scaling up Suzuki-Miyaura reactions can often lead to issues with reaction kinetics and mass transfer. Here are the primary factors to investigate:
-
Catalyst Activity and Loading: On a larger scale, the efficiency of mixing can decrease, leading to localized "hot spots" or areas of poor catalyst distribution. Ensure vigorous and efficient stirring. The palladium catalyst, especially Pd(0) species, can be sensitive to air.[1] Inadequate inert gas blanketing during scale-up can lead to catalyst decomposition. Consider using a more robust pre-catalyst or ensuring rigorous degassing of the solvent and reactor. While increasing catalyst loading might seem like a simple solution, it is often not cost-effective and can lead to higher residual palladium in the product. It is generally more effective to optimize other parameters first.
-
Base Selection and Solubility: The choice and physical form of the base are critical.[2] A base that is poorly soluble in the reaction medium can lead to slow and inconsistent reaction rates. On a large scale, the surface area to volume ratio of the solid base decreases, which can exacerbate this issue.
Base Common Solvents Considerations for Scale-Up K₂CO₃ Toluene/Water, Dioxane/Water A common and cost-effective choice. Ensure efficient stirring to maximize surface area contact. Cs₂CO₃ Dioxane, Toluene More soluble in organic solvents than K₂CO₃, often leading to faster reactions, but is more expensive. K₃PO₄ Dioxane, Toluene A strong base that can be effective for challenging couplings. -
Solvent System and Biphasic vs. Homogeneous Conditions: Biphasic solvent systems (e.g., Toluene/Water) are common for Suzuki couplings and can facilitate the removal of inorganic byproducts during workup. However, on a larger scale, inefficient mixing can lead to a slow reaction due to poor phase transfer. Consider the use of a phase-transfer catalyst or switching to a single-phase solvent system like dioxane with a soluble base.
Proposed Corrective Actions:
-
Improve Mass Transfer: Ensure your reactor is equipped with an appropriate agitator for efficient mixing of heterogeneous mixtures.
-
Optimize Base and Solvent: If using a biphasic system with an inorganic base, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Alternatively, explore a homogeneous system with a more soluble base.
-
Catalyst and Ligand Selection: For sterically hindered or heteroaromatic couplings, consider using a more active catalyst system, such as a second-generation Buchwald pre-catalyst with a bulky phosphine ligand (e.g., SPhos, XPhos).[3]
Question 2: I am observing significant formation of a de-iodinated byproduct (N-Boc-azetidine) and/or homocoupling of the pyridine-3-boronic acid. How can I minimize these side reactions?
Answer:
These side reactions are common in Suzuki-Miyaura couplings and can become more pronounced during scale-up.
-
Dehalogenation (Proto-dehalogenation): This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It is often promoted by the presence of water or other protic sources and can be exacerbated by elevated temperatures and prolonged reaction times.
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. It is often favored at higher temperatures and in the presence of oxygen.
Proposed Corrective Actions:
-
Control of Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise temperature profiling can be beneficial; start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Strict Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) to minimize oxygen, which can promote homocoupling.
-
Stoichiometry of Boronic Acid: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.
-
Water Content: In biphasic systems, the amount of water can be critical. Too much water can promote dehalogenation. Optimize the ratio of organic solvent to water.
Stage 2: N-Boc Deprotection
Question 3: During the N-Boc deprotection with trifluoroacetic acid (TFA), I am observing a significant amount of a byproduct with a mass increase of +56 Da. What is this impurity and how can I prevent its formation?
Answer:
The byproduct with a +56 Da mass increase is almost certainly the tert-butylated product. This is a very common issue in Boc deprotection chemistry, especially during scale-up where localized high concentrations of reagents can occur.[4]
The mechanism of Boc deprotection involves the formation of a tert-butyl cation. This highly reactive carbocation is an electrophile and can alkylate any nucleophilic species in the reaction mixture. The pyridine ring of your product is nucleophilic and susceptible to tert-butylation.[5]
Caption: Boc deprotection and the role of scavengers.
The solution to this problem is the use of carbocation scavengers . These are compounds that are more nucleophilic than your product and will preferentially react with the tert-butyl cation.
| Scavenger | Target | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General carbocations | 2.5 - 5% | Highly effective and commonly used.[6] |
| Water | General carbocations | 2.5 - 5% | Reacts with the cation to form tert-butanol.[7] |
| Thioanisole | General carbocations, protects sulfur-containing residues | 5% | Can have a strong odor. |
Recommended Protocol for Scale-Up Boc Deprotection:
-
Pre-cool: Cool the solution of N-Boc-3-(pyridin-3-yl)azetidine in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Prepare Scavenger Cocktail: Prepare a pre-mixed solution of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
Slow Addition: Add the TFA/scavenger cocktail slowly to the cooled substrate solution while maintaining the internal temperature below 10 °C.
-
Monitor: Allow the reaction to warm to room temperature and monitor for completion by TLC or LC-MS.
Stage 3: Salt Formation and Purification
Question 4: I am having difficulty obtaining a crystalline solid during the hydrochloride salt formation of 3-(Azetidin-3-yl)pyridine. The product often oils out or forms a sticky solid that is difficult to filter and dry. How can I improve the crystallization process?
Answer:
Crystallization issues are common during scale-up and are often related to solvent choice, cooling rate, and purity of the free base.
-
Solvent System: The choice of solvent is critical for successful crystallization. The ideal solvent system should be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble.
Solvent for HCl Common Anti-Solvent Considerations Isopropanol (IPA) Methyl tert-butyl ether (MTBE) A common and effective system. Ethanol Diethyl ether Ether is highly flammable and may not be ideal for large-scale operations. Ethyl Acetate Heptane Can be effective, but solubility of the salt in ethyl acetate should be checked. -
Purity of the Free Base: Impurities can act as crystallization inhibitors. Ensure that the free base solution is free of residual solvents from the previous step and any byproducts. A charcoal treatment of the free base solution before adding HCl can sometimes be beneficial.
-
Cooling Profile: Rapid cooling can lead to oiling out or the formation of fine, poorly filterable crystals. A controlled, slow cooling profile is crucial for growing larger, well-defined crystals.
Proposed Crystallization Protocol:
-
Solvent Exchange: After the deprotection work-up, ensure the free base is dissolved in the chosen crystallization solvent (e.g., IPA). You may need to perform a solvent swap via distillation.
-
Slow Addition of HCl: While stirring, slowly add a solution of HCl in the same solvent (e.g., HCl in IPA). Monitor the pH.
-
Controlled Cooling: Once salt formation is complete, cool the mixture slowly to 0-5 °C. Seeding with a small amount of previously isolated crystalline material can be very effective in inducing crystallization.
-
Aging: Hold the slurry at a low temperature for a period of time (aging) to allow for complete crystallization and for the crystal form to stabilize.
-
Filtration and Washing: Filter the solid and wash with a cold anti-solvent (e.g., MTBE) to remove any residual mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with azetidines on a large scale?
A1: The primary safety concern with azetidines is their strained four-membered ring, which can make them more reactive and potentially unstable under certain conditions, though they are generally more stable than aziridines. When handling azetidine-containing compounds, especially on a large scale, it is important to:
-
Avoid Strong Acids and High Temperatures (unless controlled): The ring can be susceptible to opening under harsh acidic conditions or at high temperatures.
-
Be Aware of Potential for Runaway Reactions: As with any chemical synthesis, it is important to have a thorough understanding of the reaction thermodynamics and to have adequate cooling capacity, especially for exothermic steps.
Q2: Can I use Buchwald-Hartwig amination instead of Suzuki-Miyaura coupling to form the C-N bond between a 3-aminoazetidine and a pyridine halide?
A2: Yes, a Buchwald-Hartwig amination is a viable alternative.[3] This would involve coupling a protected 3-aminoazetidine with a 3-halopyridine. The choice between Suzuki-Miyaura and Buchwald-Hartwig will depend on the availability and cost of the starting materials, as well as the specific challenges encountered with each reaction for this particular substrate. Both are powerful cross-coupling reactions, but may require different catalyst systems and reaction conditions for optimal performance.
Q3: My final product, 3-(Azetidin-3-yl)pyridine HCl, has a slight color. How can I obtain a white solid?
A3: A slight coloration in the final product is often due to trace impurities. Here are some strategies to obtain a white solid:
-
Charcoal Treatment: Before crystallization, treating the solution of the free base with activated carbon can remove colored impurities.
-
Recrystallization: If the product is already isolated, a recrystallization from a suitable solvent system can improve its purity and color.
-
Control of Impurities in Earlier Steps: The best approach is to minimize the formation of colored byproducts in the preceding synthetic steps by optimizing reaction conditions.
References
- Patil, P. S. (2014, October 17). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- Wikipedia. (2023, December 27).
- Singh, G. S., D’hooghe, M., & Kimpe, N. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(18), 10686-10706. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Kotha, S., & Misra, S. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. [Link]
- Tamboli, Y., Kilbile, J. T., & Merwade, A. Y. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 88(17), 12035-12044. [Link]
- Zhang, T., & Zhang, W. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(19), 2679-2683. [Link]
- Wilson, K. L., Murray, J., Jamieson, C., & Watson, A. J. B. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(1), 132-137. [Link]
- Fu, Z., & Xu, J. (2018). Synthesis of Azetidines. Progress in Chemistry, 30(8), 1047-1066. [Link]
- Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
- Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 1-15. [Link]
- Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 918335. [Link]
- Organic Syntheses. (n.d.). Azetidine. [Link]
- Google Patents. (n.d.). CN102850418A - Crystallizing and drying method for preparing high-purity azacitidine.
- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Kotha, S., & Lahiri, K. (2002). Suzuki-Miyaura cross-coupling of bromo-substituted substrates with pyridine-3-boronic acid. Indian Journal of Chemistry-Section B, 41(3), 588-591. [Link]
- Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
- ResearchGate. (2025, August 5). (PDF) Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Improve the Solubility of 3-(Azetidin-3-yl)pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(Azetidin-3-yl)pyridine derivatives. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of this important chemical scaffold.
Q1: Why do my 3-(Azetidin-3-yl)pyridine derivatives often exhibit low aqueous solubility?
A: The 3-(Azetidin-3-yl)pyridine scaffold, while attractive for its biological activity, possesses inherent physicochemical properties that can lead to poor aqueous solubility. The planar, aromatic pyridine ring contributes to a stable crystal lattice, which requires significant energy to break apart during dissolution. While the molecule contains two basic nitrogen atoms (one in the pyridine ring and one in the azetidine ring) that can be protonated, the neutral form of the molecule is often highly crystalline and lipophilic, leading to low intrinsic solubility in aqueous media.
Q2: I have just synthesized a new derivative. What is the very first step I should take to assess and address potential solubility issues?
A: The first and most critical step is to perform a pH-dependent solubility assessment. Since 3-(Azetidin-3-yl)pyridine derivatives are weakly basic, their solubility is highly dependent on pH.[1][2] They will be significantly more soluble in acidic conditions where the nitrogen atoms are protonated, compared to neutral or basic conditions where the molecule is in its less soluble free base form.[2][3] This initial experiment will immediately inform your strategy for in vitro assays and early formulation development.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: Understanding this distinction is crucial for interpreting your data correctly.
-
Kinetic Solubility is typically measured in early discovery. It assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from an organic solvent stock (like DMSO).[4][5] This method is high-throughput and can sometimes yield higher solubility values, which may reflect a supersaturated or amorphous precipitate state.[6][7] It is useful for ranking compounds and flagging major issues in high-throughput screening (HTS).[8]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[4][9] The measurement involves agitating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] This "gold standard" measurement is lower throughput but provides a more accurate and relevant value for formulation and development, as it reflects the state the compound will eventually revert to.[9]
Recommendation: Use kinetic solubility for initial HTS and compound ranking.[9] For lead optimization and pre-formulation studies, measuring thermodynamic solubility is essential for making robust development decisions.[6]
Q4: How does the pH of the medium specifically affect the solubility of these compounds?
A: The solubility of a weakly basic drug like a 3-(Azetidin-3-yl)pyridine derivative is lowest at pH values above its acid dissociation constant (pKa), where it exists predominantly in its neutral, un-ionized form. As the pH of the solution drops below the pKa, the basic nitrogen atoms become protonated (ionized). This charged form interacts more favorably with polar water molecules, leading to a significant increase in aqueous solubility.[1][2] Therefore, you will observe high solubility in acidic environments (like simulated gastric fluid) and a sharp decrease in solubility as the pH rises towards neutral and basic conditions (like simulated intestinal fluid).[2]
Section 2: Troubleshooting Guide: Initial Assessment & pH Modification
Issue: "My compound is precipitating out of the aqueous buffer during my initial in vitro assay."
This is a classic sign of pH-dependent solubility. Your assay buffer is likely at a pH where your compound is not sufficiently soluble.
Causality: The Role of pKa and Ionization
Your compound has two key ionizable centers: the pyridine nitrogen (pKa typically ~5-6) and the azetidine nitrogen (pKa typically ~8-9). At a physiological pH of 7.4, the pyridine ring may be largely neutral, while the azetidine ring is mostly protonated. However, the overall solubility is often dictated by the least soluble species, which is the fully neutral form. By lowering the pH, you can ensure both nitrogens are protonated, dramatically increasing solubility.
Caption: Ionization state and solubility of a dibasic compound at different pH ranges.
Experimental Protocol: Determining a pH-Solubility Profile
This protocol will help you quantify your compound's solubility across a physiologically relevant pH range.
-
Prepare Buffers: Create a series of buffers (e.g., 50 mM phosphate or citrate-phosphate) at various pH values, such as pH 2.0, 4.5, 6.8, and 7.4.
-
Add Compound: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.
-
Separate Solid: After equilibration, filter the samples through a 0.22 µm PVDF filter to remove any undissolved solid. Alternatively, centrifuge at high speed and carefully collect the supernatant.
-
Quantify: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Data Presentation: Example pH-Solubility Profile
| pH of Buffer | Solubility (µg/mL) | Predominant Species |
| 2.0 | 2590 | Diprotonated (High Solubility) |
| 4.5 | 545 | Monoprotonated (High Solubility) |
| 6.8 | 52 | Mixed/Neutral (Low Solubility) |
| 7.4 | 15 | Neutral (Very Low Solubility) |
| Data is illustrative, based on similar weakly basic drugs.[2] |
Section 3: Troubleshooting Guide: Solid-State Modification Strategies
Issue: "Adjusting the pH for my assay works, but I need a solid form with better intrinsic solubility for formulation development."
When pH modification alone is insufficient, modifying the solid-state properties of the Active Pharmaceutical Ingredient (API) is the next logical step. The two primary strategies for ionizable compounds like yours are salt formation and co-crystallization.[11]
Caption: Decision workflow for selecting a solid-form enhancement strategy.
Strategy 1: Salt Formation
Causality: Salt formation is a robust and widely used technique to improve the solubility and dissolution rate of ionizable APIs.[12] By reacting your basic compound with an acid, you form a salt. This salt, when introduced to an aqueous medium, can create a localized pH environment in the diffusion layer around the dissolving particle that is more acidic than the bulk medium, promoting dissolution.[13] Approximately 50% of marketed small molecule drugs are administered as salts.[11]
Experimental Protocol: Small-Scale Salt Screening
-
Select Counterions: Choose a panel of pharmaceutically acceptable acidic counterions. Good starting points include hydrochloric acid (for a hydrochloride salt), methanesulfonic acid (mesylate), sulfuric acid (sulfate), and tartaric acid (tartrate).
-
Dissolve Free Base: Dissolve a known molar amount of your 3-(Azetidin-3-yl)pyridine derivative in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
-
Add Counterion: Add a stoichiometric amount (e.g., 1.0 or 2.0 equivalents, depending on whether you are targeting a mono- or di-salt) of the selected acid to the solution.
-
Induce Crystallization: Allow the solvent to evaporate slowly at room temperature or store at a lower temperature (e.g., 4°C) to induce crystallization of the salt.
-
Isolate and Dry: Collect the resulting solid by filtration and dry under vacuum.
-
Characterize and Test: Confirm salt formation using techniques like PXRD, DSC, or FTIR. Measure the aqueous solubility of each new salt form using the thermodynamic solubility protocol described in Section 2 (typically in a pH 7.4 buffer).
Data Presentation: Comparison of Free Base vs. Salt Forms
| Solid Form | Thermodynamic Solubility in pH 7.4 Buffer (µg/mL) | Observations |
| Free Base | 15 | Low solubility, crystalline solid |
| Hydrochloride Salt | 1,500 | High solubility, crystalline solid |
| Mesylate Salt | 1,250 | High solubility, potentially less hygroscopic |
| Tartrate Salt | 850 | Good solubility, crystalline solid |
| Data is illustrative and highlights potential improvements. |
Strategy 2: Co-crystallization
Causality: If salt formation proves difficult, or if the resulting salts are unstable or highly hygroscopic, co-crystallization is an excellent alternative.[12] A co-crystal is a multi-component crystal where the API and a pharmaceutically acceptable coformer are held together in the crystal lattice by non-covalent bonds, such as hydrogen bonding.[14][15] By pairing your API with a highly water-soluble coformer (e.g., a carboxylic acid or a sugar), you can create a new solid form with a crystal lattice that is more easily disrupted by water, leading to enhanced solubility and dissolution.[16][17]
Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening
-
Select Coformers: Choose a panel of pharmaceutically acceptable coformers. Examples include benzoic acid, succinic acid, nicotinamide, and saccharin.
-
Combine Components: Place a small amount of your API and a stoichiometric amount of the coformer into a milling jar (e.g., with a stainless steel ball).
-
Add Grinding Liquid: Add a minimal amount of a solvent in which both components are poorly soluble (e.g., acetonitrile, heptane). This liquid acts as a catalyst for molecular rearrangement.
-
Mill: Mill the mixture for a set period (e.g., 30-60 minutes) at a specific frequency.
-
Isolate and Characterize: Isolate the resulting solid and analyze it using PXRD to check for the formation of a new crystalline phase, distinct from the starting materials.
-
Test Solubility: If a new co-crystal is identified, scale up the synthesis and measure its thermodynamic solubility.
Section 4: Troubleshooting Guide: Formulation-Based Strategies
Issue: "My API's solid form is still not soluble enough, or it is physically unstable and tends to convert to a less soluble form."
For the most challenging compounds, formulation-based approaches that create a high-energy, non-crystalline form are required.
Strategy: Amorphous Solid Dispersions (ASDs)
Causality: An amorphous solid dispersion (ASD) involves dispersing the API at a molecular level within a polymer matrix.[18] The amorphous state lacks a crystal lattice, meaning less energy is required for dissolution.[19] This high-energy state can lead to a phenomenon known as "supersaturation," where the concentration of the drug in solution temporarily exceeds its thermodynamic solubility, creating a large driving force for absorption.[20] The polymer carrier plays a crucial role in stabilizing the amorphous API, preventing it from recrystallizing back to its more stable, less soluble crystalline form.[21]
Experimental Protocol: Overview of Solvent Evaporation for ASD Screening
-
Select Polymer: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Co-dissolve: Dissolve both the API and the polymer in a common organic solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).
-
Evaporate Solvent: Rapidly remove the solvent using a rotary evaporator or by casting a thin film in a petri dish and drying under vacuum. The rapid removal is key to "trapping" the API in its amorphous state within the polymer matrix.
-
Characterize: Analyze the resulting solid by modulated DSC to confirm a single glass transition temperature (Tg) and by PXRD to confirm the absence of crystallinity.
-
Perform Dissolution Testing: Compare the dissolution rate of the ASD formulations against the crystalline API in a relevant buffer (e.g., pH 6.8 simulated intestinal fluid). Monitor the drug concentration over time to observe the extent and duration of any supersaturation.
Data Presentation: Crystalline API vs. ASD Dissolution Profile
| Time (min) | Crystalline API (% Dissolved) | 25% API-PVP ASD (% Dissolved) |
| 5 | 2 | 65 |
| 15 | 5 | 90 |
| 30 | 8 | 88 (Slight precipitation) |
| 60 | 10 | 82 (Maintaining supersaturation) |
| Data is illustrative, showing the rapid dissolution and supersaturation typical of an ASD. |
Section 5: Summary and Decision Tree for Solubility Enhancement
The following diagram provides a comprehensive workflow to guide you from initial characterization to the selection of an advanced formulation strategy for your 3-(Azetidin-3-yl)pyridine derivative.
Caption: A comprehensive decision tree for addressing solubility issues.
References
- Vertex AI Search. (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing).
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- NIH. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
- ResearchGate. (n.d.). (PDF) Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug.
- Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
- NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- NIH. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
- International Journal of Pharmaceutical Sciences and Research. (2022, May 26). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview.
- Ascendia Pharma. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry.
- Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Enamine. (n.d.). Aqueous Solubility Assay.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Seppic. (n.d.). Solubility enhancement with amorphous solid dispersions.
- Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
- ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- JAPS. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. seppic.com [seppic.com]
- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
overcoming challenges in the synthesis of 2-substituted azetidines
Welcome to the technical support center for the synthesis of 2-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable heterocyclic scaffold. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, presents unique challenges, from ring formation to subsequent functionalization and deprotection steps.[1][2] This resource provides practical, experience-driven troubleshooting advice and detailed protocols to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 2-substituted azetidines in a direct question-and-answer format.
Problem 1: Low Yields in Intramolecular Cyclization
Question: My intramolecular cyclization to form the azetidine ring from a γ-amino alcohol or γ-haloamine precursor is giving low yields. What are the common causes and how can I optimize the reaction?
Answer: This is a frequent and often multifaceted problem. The formation of a strained four-membered ring is kinetically and thermodynamically challenging.[3] Several factors can lead to low yields, and a systematic approach to optimization is crucial.
Causality & Key Factors:
-
Competing Intermolecular Reactions: At higher concentrations, the linear precursor is more likely to react with another molecule of itself, leading to dimers and polymers, rather than cyclizing.[3][4]
-
Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group. A sluggish leaving group allows side reactions, such as elimination, to become dominant pathways.[3][4]
-
Inappropriate Base or Solvent: The choice of base and solvent can dramatically influence the reaction outcome. A strong, sterically hindered base might favor elimination over substitution. The solvent polarity can affect the solubility of the substrate and the transition state energy of the cyclization.
Troubleshooting Workflow & Optimization Strategy:
Comparative Table of Cyclization Conditions:
| Parameter | Option 1 (Standard) | Option 2 (For Hindered Systems) | Option 3 (Alternative Activation) | Rationale & Citation |
| Precursor | γ-Amino alcohol | γ-Amino alcohol | γ-Amino alcohol | The hydroxyl group is a poor leaving group and requires activation. |
| Activation | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | Mitsunobu Reaction (DIAD/PPh₃) | Mesylates and tosylates are excellent leaving groups for SN2 reactions.[4] The Mitsunobu reaction provides an alternative for sensitive substrates. |
| Base | NaH | K₂CO₃ | In situ (for Mitsunobu) | NaH is a strong, non-nucleophilic base suitable for deprotonating the amine. K₂CO₃ is a milder base that can reduce elimination side products. |
| Solvent | THF, DMF | Acetonitrile (MeCN) | THF | Solvent choice affects solubility and reaction rates. |
| Temperature | 0 °C to RT/Heat | Reflux | 0 °C to RT | Higher temperatures may be needed but can also promote side reactions. |
Problem 2: Ring Instability & Unwanted Ring-Opening
Question: My 2-substituted azetidine is decomposing during workup or purification. Why is this happening and how can I prevent it?
Answer: The stability of the azetidine ring is a significant concern, particularly under acidic conditions.[1] The ring strain makes the C-N bonds susceptible to cleavage upon protonation of the ring nitrogen.
Causality & Key Factors:
-
Acid-Mediated Decomposition: Protonation of the azetidine nitrogen dramatically increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack. This can be from an external nucleophile (e.g., water, alcohols) or, in some cases, an intramolecular nucleophile (e.g., a nearby amide group).[1][5] N-aryl azetidines can be especially unstable in acid, with decomposition half-lives of minutes at low pH.[1][5]
-
N-Substituent Effects: The electronic nature of the N-substituent plays a critical role. Electron-donating groups can increase the basicity of the nitrogen, making it more prone to protonation and subsequent ring-opening.[1] The pKₐ of the azetidine nitrogen is a key determinant of its stability.[5]
Troubleshooting & Mitigation Strategies:
-
Strict pH Control: Maintain neutral to basic conditions (pH > 7) throughout all workup and purification steps. Use bases like triethylamine or potassium carbonate during extractions to quench any residual acid.[1]
-
Low-Temperature Processing: Perform all manipulations, including chromatography and solvent evaporation, at reduced temperatures to minimize the rate of decomposition.
-
Protecting Group Choice: Select N-protecting groups that decrease the basicity of the nitrogen. For example, electron-withdrawing groups like carbamates (Boc, Cbz) or sulfonamides (Ts, Ns) can enhance stability.
-
Chromatography Considerations: If using silica gel chromatography, which is inherently acidic, consider deactivating it by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use neutral alumina for purification.
Problem 3: Difficulty with N-Protecting Group Removal
Question: I am struggling to remove the nitrogen protecting group (e.g., Boc, Cbz, Bn) without causing ring cleavage or other side reactions. What are the best practices?
Answer: The deprotection of N-substituted azetidines is a delicate operation. The conditions required to cleave common protecting groups often overlap with conditions that promote ring-opening.
Protecting Group Strategy Table:
| Protecting Group | Common Deprotection Reagents | Potential Issues with Azetidines | Recommended Protocol & Mitigation |
| Boc (tert-Butoxycarbonyl) | TFA, HCl in Dioxane | Strong acids can cause rapid ring-opening.[5] | Use milder acidic conditions (e.g., 10-20% TFA in DCM at 0°C). Carefully monitor reaction progress by TLC/LCMS and quench immediately upon completion. |
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C | Standard hydrogenolysis can be slow, and acidic byproducts may form, leading to decomposition.[1] | Transfer Hydrogenolysis: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This method is often milder and faster.[1] Ensure the reaction medium is kept neutral. |
| Bn (Benzyl) | H₂, Pd/C | Requires forcing conditions (higher pressure/temperature) which can lead to degradation. | Similar to Cbz, transfer hydrogenolysis is a good alternative. For more robust substrates, standard hydrogenolysis can be used, but careful monitoring is key. |
| Ns (Nosyl) | Thiophenol, K₂CO₃ | Standard conditions are generally compatible. | This is often a reliable choice for azetidines due to the mild, basic deprotection conditions. |
Detailed Protocol: Mild Deprotection of N-Boc-2-Carboxyazetidine
-
Dissolve the N-Boc azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic Acid (TFA) (2.0-4.0 eq, start with a lower amount) dropwise.
-
Monitor the reaction closely by TLC or LC-MS every 15-30 minutes.
-
Upon consumption of the starting material, immediately quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Use the resulting free amine immediately in the next step if possible, as it may be less stable.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general method for synthesizing a 2-substituted azetidine?
A1: The most common and generally reliable method is the intramolecular cyclization of a γ-amino alcohol.[4] This involves activating the alcohol as a good leaving group (e.g., a mesylate or tosylate) followed by base-mediated ring closure. This approach avoids the often harsh conditions of other methods like [2+2] cycloadditions and allows for a wide variety of substituents to be installed on the precursor.[2][6]
Q2: How can I maintain stereochemical integrity at the C2 position during synthesis?
A2: Epimerization at C2 can occur if the C2 proton is acidic (e.g., adjacent to a carbonyl or nitrile) and is exposed to basic conditions.[7] To mitigate this:
-
Use non-nucleophilic, hindered bases (e.g., LDA, KHMDS) at low temperatures (-78 °C) for reactions involving deprotonation at C2.
-
Keep workup conditions as mild and as close to neutral as possible.
-
If possible, introduce the C2 substituent late in the synthesis or use a chiral auxiliary to direct the stereochemistry. Recent methods using chiral auxiliaries have shown high levels of stereocontrol.[7]
Q3: My azetidine product is difficult to purify by column chromatography. What are some alternative purification strategies?
A3: Small, polar azetidines can be challenging to purify.
-
Recrystallization: If your product is a solid, this is often the best method for achieving high purity. Screen a variety of solvent systems.
-
Salt Formation/Trituration: For basic azetidines, forming a salt (e.g., hydrochloride or tartrate) can sometimes induce crystallization and allow for purification away from neutral impurities. The freebase can then be regenerated.
-
Preparative HPLC: For valuable and challenging separations, reverse-phase preparative HPLC is a powerful tool, though it can be costly and time-consuming for large scales.
References
- BenchChem. (n.d.). Addressing ring strain and reactivity issues of the azetidine ring.
- BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
- Pancholi, A., Geden, J., Clarkson, G., & Shipman, M. (2017). Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. 254th National Meeting.
- (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Kuriyama, Y., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
- (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
- (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- (n.d.). Synthesis of Azetidines.
- BenchChem. (n.d.). Troubleshooting low yields in azetidine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Azetidines [manu56.magtech.com.cn]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Refining Reaction Parameters for Cross-Coupling of 3-Iodoazetidines
Welcome to the technical support center for the cross-coupling of 3-iodoazetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these powerful yet sensitive reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic routes toward novel 3-substituted azetidines, a critical scaffold in modern medicinal chemistry.
I. General Troubleshooting Workflow for 3-Iodoazetidine Cross-Coupling
Low conversion, side product formation, and reaction failure are common hurdles in cross-coupling reactions. The following workflow provides a systematic approach to diagnosing and resolving these issues.
Caption: A step-by-step workflow for troubleshooting cross-coupling reactions.
II. Troubleshooting Guides for Specific Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp³)–C(sp²) bonds. However, with 3-iodoazetidines, specific challenges can arise.
Issue 1: Low yield of the desired 3-arylazetidine and formation of a 2-arylazetidine isomer.
-
Question: My Suzuki coupling with N-Boc-3-iodoazetidine and an arylboronic acid is giving a low yield of the expected product, and I'm observing a significant amount of the corresponding 2-arylazetidine. What is happening?
-
Answer: This is a known issue with 3-iodoazetidines in Suzuki couplings. The reaction can proceed through a palladium-hydride elimination to form a dihydroazete intermediate, followed by hydropalladation and subsequent coupling. This pathway can lead to the formation of the thermodynamically more stable 2-arylazetidine.[1]
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical to control the reaction pathway. Bulky, electron-rich phosphine ligands can influence the regioselectivity. For instance, [1,1'-biphenyl]-2-yldicyclohexylphosphane has been reported to favor the formation of 2-aryl azetidines.[1] Experiment with different ligands (e.g., SPhos, XPhos, RuPhos) to find one that favors the desired 3-substituted product.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the elimination pathway. Start at a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is sluggish.
-
Base Selection: The choice of base can influence the reaction kinetics. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
-
Issue 2: Protodeboronation of the boronic acid.
-
Question: My starting 3-iodoazetidine is consumed, but I'm isolating the de-iodinated azetidine and the protonated arene from my boronic acid. What causes this?
-
Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond. This is often caused by excess water or base in the reaction mixture.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Dry your solvent over molecular sieves and use a freshly opened bottle of base.
-
Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[2]
-
Control Base Stoichiometry: Use the minimum effective amount of base. An excess can accelerate protodeboronation.
-
-
B. Buchwald-Hartwig Amination
This reaction is essential for synthesizing 3-aminoazetidines, but catalyst inhibition and challenging substrates can be problematic.
Issue 1: Reaction stalls at low conversion.
-
Question: My Buchwald-Hartwig amination of N-Boc-3-iodoazetidine with a primary amine is not going to completion. What are the likely causes?
-
Answer: Stalled reactions can result from catalyst deactivation or inhibition. The amine substrate or product can sometimes coordinate too strongly to the palladium catalyst. Additionally, aryl iodides, contrary to conventional wisdom, can sometimes be challenging substrates in Buchwald-Hartwig aminations due to potential inhibitory effects of the iodide formed during the reaction.
-
Troubleshooting Steps:
-
Ligand Choice: For C(sp³)-N coupling, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote efficient reductive elimination.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and handled under inert conditions.
-
Catalyst Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure the efficient generation of the active Pd(0) species.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred.
-
-
C. Sonogashira Coupling
The formation of 3-alkynylazetidines via Sonogashira coupling can be hampered by homocoupling and catalyst instability.
Issue 1: Formation of a significant amount of alkyne homocoupling (Glaser coupling) product.
-
Question: My Sonogashira reaction is producing a lot of the di-alkyne byproduct. How can I prevent this?
-
Answer: Glaser coupling is an oxidative homocoupling of terminal alkynes, often promoted by the presence of oxygen and the copper co-catalyst.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require a different ligand or a higher catalyst loading but can eliminate the Glaser coupling side reaction.[3]
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) should be anhydrous and freshly distilled if necessary, as oxidized amines can be detrimental.
-
-
Issue 2: The reaction mixture turns black, and the reaction fails.
-
Question: Soon after starting my Sonogashira coupling, the solution turned black, and I observed no product formation. What does this indicate?
-
Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst into an inactive state.
-
Troubleshooting Steps:
-
Check for Oxygen: This is the most common cause. Ensure your inert atmosphere is rigorously maintained.
-
Ligand Stability: The phosphine ligands used can be susceptible to oxidation.
-
Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents are used.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for the cross-coupling of 3-iodoazetidines?
A1: The choice of the N-protecting group can significantly influence the reaction outcome.
-
N-Boc (tert-Butoxycarbonyl): This is a commonly used protecting group. Its electron-withdrawing nature can enhance the reactivity of the C-I bond.
-
N-Ts (Tosyl) and N-Ns (Nosyl): These strongly electron-withdrawing groups can further activate the substrate towards oxidative addition.
-
N-Benzhydryl: This bulky group can also be used, but its influence on the reaction sterics should be considered. In general, electron-withdrawing protecting groups are often beneficial for the oxidative addition step.[4]
Q2: What are the key considerations when selecting a ligand for the cross-coupling of 3-iodoazetidine?
A2: Ligand selection is crucial for a successful reaction. For palladium-catalyzed couplings involving C(sp³)-hybridized carbons, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition step and facilitate the often difficult reductive elimination step. For nickel-catalyzed reactions, diphosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) have been shown to be effective for similar alkyl halides.[5]
Q3: Can I perform a Heck coupling with 3-iodoazetidine?
A3: Yes, a Heck reaction between 3-iodoazetidine and an alkene is feasible. The general principles of the Heck reaction would apply, involving the palladium-catalyzed coupling of the C-I bond with the C=C bond of the alkene.[6][7] Key parameters to optimize would be the choice of palladium source (e.g., Pd(OAc)₂), ligand (often phosphine-based), base (e.g., Et₃N, K₂CO₃), and solvent (e.g., DMF, acetonitrile). β-hydride elimination from the azetidine ring after migratory insertion is a potential side reaction to consider.
Q4: My reaction is complete, but I'm having trouble with purification. What are some common challenges?
A4: Common purification challenges include removing the catalyst residues and separating the desired product from byproducts.
-
Catalyst Removal: Filtering the crude reaction mixture through a pad of Celite or silica gel can help remove precipitated catalyst. For copper-catalyzed reactions like the Sonogashira, washing the organic extract with an aqueous solution of ammonium chloride can help remove copper salts.
-
Chromatography: Standard column chromatography is typically employed. If your product is basic due to the azetidine nitrogen, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and prevent streaking on the silica gel column.
IV. Data Presentation: Representative Reaction Conditions
The following tables summarize starting conditions for various cross-coupling reactions with 3-iodoazetidines. These should serve as a basis for further optimization.
Table 1: Hiyama Coupling of N-Boc-3-Iodoazetidine with Arylsilanes [4]
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Dppf (10 mol%) |
| Base | TBAF (2.0 equiv.) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Yield Range | 30-88% |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 80-110 °C |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Pre-catalyst | XPhos Pd G3 (2-5 mol%) |
| Base | NaOtBu (1.5 equiv.) |
| Solvent | Toluene |
| Temperature | 90-110 °C |
Table 4: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Et₃N or DIPEA (3.0 equiv.) |
| Solvent | THF or DMF |
| Temperature | Room Temp to 60 °C |
V. Visualization of Catalytic Cycles
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination cycle.
VI. References
-
Liu, Z., Luan, N., Shen, L., Li, J., Zou, D., Wu, Y., & Wu, Y. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(19), 12358–12365. [Link]
-
BenchChem. (2025). Technical Support Center: Efficient Cross-Coupling of 3-Iodooxetane. BenchChem.
-
BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem.
-
Yang, H., Chen, Z., Guo, W., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5820–5824. [Link]
-
BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline. BenchChem.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding of 3-(Azetidin-3-yl)pyridine to Nicotinic Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and characterize the binding of the novel compound, 3-(Azetidin-3-yl)pyridine, to nicotinic acetylcholine receptors (nAChRs). We will move beyond simple protocols to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating approach. This guide compares the binding and functional profile of 3-(Azetidin-3-yl)pyridine with established nAChR ligands, providing the necessary context for its therapeutic potential.
Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to fast synaptic transmission in both the central and peripheral nervous systems.[1] These receptors, composed of five subunits arranged around a central ion pore, are activated by the endogenous neurotransmitter acetylcholine and other agonists, including nicotine.[2] The vast diversity of nAChR subtypes, arising from different combinations of their 17 identified subunits (α1–α10, β1–β4, γ, δ, and ε), allows for a wide range of physiological functions and presents a rich landscape for therapeutic intervention.[3]
The two most abundant nAChR subtypes in the mammalian brain are the heteromeric α4β2 and homomeric α7 receptors.[4] Dysregulation of these subtypes is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them critical targets for drug discovery.[5][6]
3-(Azetidin-3-yl)pyridine, and its well-studied derivative A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine), represent a class of potent and selective ligands for nAChRs.[7] Validating the binding of such compounds is the foundational step in characterizing their pharmacological profile. This process involves not only confirming an interaction but also quantifying its affinity, determining its selectivity across various receptor subtypes, and elucidating its functional consequence—is it an agonist that activates the receptor, an antagonist that blocks it, or a partial agonist with intermediate efficacy?
This guide will detail a multi-tiered validation strategy, beginning with direct binding assays to determine affinity, followed by functional assays to assess efficacy, and culminating in methods for in vivo target engagement.
Tier 1: Quantifying Binding Affinity via Radioligand Displacement Assays
The first critical question is: does the compound bind, and with what affinity? The gold-standard technique to answer this is the competitive radioligand binding assay.[8] This method quantifies the ability of an unlabeled test compound (the "competitor," e.g., 3-(Azetidin-3-yl)pyridine) to displace a radiolabeled ligand with known high affinity for the target receptor.[8]
The key output of this assay is the IC50 value: the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[8]
Causality in Experimental Design: Why These Choices Matter
-
Receptor Source: Using membranes from cell lines (e.g., HEK293) stably transfected to express specific human nAChR subtypes (e.g., α4β2 or α7) is paramount.[9][10] This allows for the unambiguous assessment of subtype selectivity, a critical factor for therapeutic efficacy and side-effect profiles. Using whole brain homogenates can provide an initial screen but confounds the contributions of multiple subtypes.
-
Radioligand Selection: The choice of radioligand is subtype-dependent. For the high-affinity state of the α4β2 receptor, [³H]Cytisine is an excellent choice due to its high affinity and selectivity.[11][12] For α7 receptors, [³H]Methyllycaconitine (MLA) is a standard selective antagonist radioligand.[11] [³H]Epibatidine is a high-affinity agonist that can label several heteromeric subtypes, including α4β2 and α3β4, and is useful for broad profiling.[11]
-
Non-Specific Binding (NSB) Definition: NSB is determined by including a high concentration of a known, non-radioactive ligand (e.g., 10 µM nicotine or epibatidine) in some wells. This saturates all specific receptor sites, ensuring that any remaining bound radioactivity is truly non-specific (e.g., binding to the filter plate or lipids). Accurate NSB subtraction is essential for trustworthy data.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for nAChRs.
Step-by-Step Protocol: Radioligand Binding
-
Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts). Prepare serial dilutions of 3-(Azetidin-3-yl)pyridine.
-
Incubation: In a 96-well plate, combine the cell membranes expressing the nAChR subtype of interest, a fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]Cytisine), and varying concentrations of the test compound.
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a non-labeled competitor like nicotine).
-
Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 4°C to reach binding equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.
-
Analysis: Calculate the IC50 and subsequently the Ki value using appropriate software (e.g., GraphPad Prism).
Comparative Data: Binding Affinities (Ki) at Human nAChR Subtypes
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) | Primary Reference(s) |
| A-85380 (Azetidinyl-methoxy analog) | 0.048 | >10,000 | 250 | [7][13] |
| Nicotine | 0.94 | 1,800 | 34 | [6][14] |
| Varenicline | 0.06 | 320 | 5.1 | [14] |
| Epibatidine | 0.02 | 12 | 0.1 | [11] |
| Cytisine | 0.46 | 5,000 | 130 | [15] |
Note: Data for the direct parent compound 3-(Azetidin-3-yl)pyridine is less prevalent in literature than for its potent derivative A-85380, which is used here as a close structural and functional proxy. Lower Ki values indicate higher binding affinity.
Tier 2: Elucidating Functional Activity
Confirming that a compound binds is only half the story. Its functional effect—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor—is of paramount importance. Electrophysiology provides the most direct measure of ion channel function.[16]
Electrophysiology: The Two-Electrode Voltage Clamp (TEVC) Method
The TEVC technique, typically using Xenopus laevis oocytes, is a robust system for characterizing ligand-gated ion channels.[12] Oocytes can be injected with cRNA encoding the nAChR subunits of interest, leading to the surface expression of functional receptors. Two microelectrodes are then inserted into the oocyte: one to measure the membrane potential and one to "clamp" this potential at a set voltage by injecting current. When an agonist is applied, the opening of the nAChR channel allows cations to flow into the cell, and the current required to maintain the clamp voltage is measured directly. This current is a precise readout of receptor activity.
Caption: Principle of Two-Electrode Voltage Clamp (TEVC) in a Xenopus oocyte.
Step-by-Step Protocol: TEVC
-
Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and inject them with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2).
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply the test compound at various concentrations via the perfusion system. Record the inward current elicited at each concentration.
-
Data Analysis: Plot the peak current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal activation) and the Imax (maximum response).
-
Antagonist Testing: To test for antagonist activity, co-apply the test compound with a known concentration of an agonist (like acetylcholine) and measure the inhibition of the agonist-induced current. This yields an IC50 value.
Comparative Data: Functional Potency (EC50) and Efficacy (% of ACh max)
| Compound | α4β2 EC50 (µM) | α4β2 Efficacy (% ACh) | α7 EC50 (µM) | α7 Efficacy (% ACh) | Primary Reference(s) |
| 3-(Azetidin-3-yl)pyridine class | Full to partial agonist | Varies with structure | Typically weak/inactive | Varies | [5] (by analogy) |
| Nicotine | 1.5 | ~80-100% (Partial/Full) | 150 | ~70% (Partial) | [5][12] |
| Varenicline | 0.15 | ~45% (Partial) | 17 | ~30% (Partial) | [5] |
| Cytisine | 0.2 | ~85% (Partial/Full) | >1000 | Inactive | [12] |
| Acetylcholine (ACh) | 1.0 (high sensitivity) | 100% (Full) | 200 | 100% (Full) | [5] |
Note: The functional profile of the 3-(Azetidin-3-yl)pyridine scaffold can vary. Partial agonists are particularly sought after for indications like smoking cessation, as they can provide sufficient receptor stimulation to alleviate withdrawal while preventing the full reinforcing effects of nicotine.[5]
Tier 3: Assessing In Vivo Target Engagement with PET Imaging
After establishing in vitro binding and function, the final validation step is to confirm that the compound can reach and interact with its target in a living organism. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the visualization and quantification of receptor occupancy in the brain.[17]
This is typically achieved by synthesizing a version of the ligand labeled with a positron-emitting isotope, such as ¹⁸F. For instance, a fluorinated derivative of A-85380, [¹⁸F]F-A-85380 (also known as 2-[¹⁸F]fluoro-A-85380 or ¹⁸F-2FA), has been developed as a PET radiotracer for imaging α4β2 nAChRs.[4][7][13]
The Logic of an In Vivo Blocking Study
-
Baseline Scan: A subject (e.g., a non-human primate) is administered the radiotracer ([¹⁸F]F-A-85380), and a PET scan is acquired. The resulting images show high signal in nAChR-rich regions like the thalamus.[13]
-
Pre-treatment: The same subject is pre-treated with a dose of the unlabeled test compound (3-(Azetidin-3-yl)pyridine).
-
Displacement Scan: The radiotracer is administered again, and a second PET scan is performed.
-
Interpretation: If 3-(Azetidin-3-yl)pyridine binds to the same α4β2 receptors in the brain, it will occupy the sites and block the binding of the radiotracer. This will result in a significant reduction in the PET signal in the target regions, providing definitive evidence of in vivo target engagement.[4]
Conclusion: Synthesizing a Comprehensive Pharmacological Profile
The validation of 3-(Azetidin-3-yl)pyridine's binding to nicotinic receptors is a multi-faceted process that builds a progressively detailed picture of its pharmacological identity.
-
Radioligand binding assays establish its fundamental affinity and subtype selectivity, comparing it to known ligands like the high-affinity epibatidine and the moderately selective nicotine.[11] The A-85380 analog shows exceptionally high affinity and selectivity for the α4β2 subtype.[7]
-
Electrophysiological studies reveal its functional nature. Unlike a simple blocker, it is likely a partial or full agonist, capable of activating the receptor channel, a profile it shares with therapeutic agents like varenicline.[5]
-
In vivo PET imaging confirms that the compound can cross the blood-brain barrier and occupy its intended target in the complex environment of the living brain.[4]
By systematically progressing through these tiers of validation and comparing the results to well-characterized alternatives, researchers can build a robust, data-driven case for the therapeutic potential of 3-(Azetidin-3-yl)pyridine as a selective modulator of nicotinic acetylcholine receptors.
References
- Allosteric modulation of nicotinic receptors as a treatment str
- Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PMC - PubMed Central.
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. e-Learning - UNIMIB.
- Allosteric modulation of nicotinic acetylcholine receptors. PubMed - NIH.
- Allosteric modulation of nicotinic acetylcholine receptors.
- Video: Cholinergic Receptors: Nicotinic. JoVE.
- Nicotinic acetylcholine receptor. Wikipedia.
- Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived
- Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. PubMed Central.
- Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. PubMed.
- Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
- Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. PubMed.
- Determining nAChR Agonist Affinity Using Radioligand Binding Assays. Benchchem.
- Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). PMC - PubMed Central.
- Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.
- Receptor Binding Characteristics of a 3H-labeled Azetidine Analogue of Nicotine. PubMed.
- Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
- Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)
- Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed.
- Application Notes and Protocols for Characterizing nAChR Antagonist 1 in P
- Nicotinic acetylcholine receptor assays. Johns Hopkins University.
- Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI.
- Ligands for in vivo imaging of nicotinic receptor subtypes in Alzheimer brain. PubMed.
- Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Rel
- Characterization of Nicotinic Acetylcholine Receptors.
- Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Templ
- Electrophysiological characterization of a nicotinic acetylcholine receptor on leech neuropile glial cells. PubMed.
- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC - PubMed Central.
- Understanding of nicotinic acetylcholine receptors. PMC - PubMed Central - NIH.
- Nicotine. Wikipedia.
- Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. PMC.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Receptor-Ligand Binding Assays. Labome.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv.
- Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH.
- In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. NCBI.
- Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. PMC.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Ligand binding assay. Wikipedia.
- synthesis of azetidine .pptx. Slideshare.
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 4. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligands for in vivo imaging of nicotinic receptor subtypes in Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Target Validation of 3-(Azetidin-3-yl)pyridine and Its Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical and early step in this process is unequivocally identifying its biological target.[1][2] This guide provides a comprehensive overview of in vitro assays to confirm and characterize the biological target of 3-(Azetidin-3-yl)pyridine, a scaffold of significant pharmacological interest. Drawing from established methodologies, this document outlines the experimental choices, detailed protocols, and comparative data analysis necessary for robust target validation.
The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and physicochemical properties to molecules, making it an attractive moiety in medicinal chemistry.[3] Compounds incorporating the azetidine scaffold have shown a wide array of biological activities, including potential treatments for central nervous system disorders.[3] The pyridine component suggests a potential interaction with targets that recognize nicotinic pharmacophores, most notably nicotinic acetylcholine receptors (nAChRs).[4][5] Indeed, derivatives of 3-(Azetidin-3-yl)pyridine have been identified as potent ligands for nAChRs, particularly the α4β2 subtype, which is implicated in various neurological and psychiatric conditions.[5][6][7]
Therefore, this guide will focus on a suite of in vitro assays designed to rigorously test the hypothesis that nAChRs are the primary biological target of 3-(Azetidin-3-yl)pyridine and to characterize the nature of this interaction. We will explore binding assays to determine affinity, and functional assays to assess efficacy, providing a multi-faceted approach to target validation.
The Strategic Framework for Target Validation
Effective target validation is a multi-step process that moves from identifying a potential target to confirming its role in the desired therapeutic effect.[1][2] For a small molecule like 3-(Azetidin-3-yl)pyridine, this involves a series of in vitro experiments to demonstrate direct interaction and functional modulation of the putative target.[1]
Our approach will be three-pronged:
-
Direct Binding Affinity Assessment: Quantifying the direct interaction between the compound and the target protein.
-
Functional Characterization: Determining the downstream cellular consequences of this interaction.
-
Comparative Analysis: Benchmarking the compound's performance against known ligands.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for In Vitro Target Validation of 3-(Azetidin-3-yl)pyridine."
I. Direct Binding Affinity: Radioligand Binding Assays
The foundational experiment to confirm a direct interaction between a compound and its target is the radioligand binding assay.[8] This technique measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known high affinity for the target receptor.[8]
Rationale
-
Direct Evidence of Interaction: This assay provides direct evidence of binding to the target protein.
-
Quantitative Affinity Measurement (Ki): It allows for the determination of the inhibition constant (Ki), a precise measure of binding affinity. Lower Ki values indicate higher affinity.[8]
-
Subtype Selectivity: By using cell lines expressing specific nAChR subtypes (e.g., α4β2, α7), the assay can reveal the compound's selectivity profile.[9]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for characterizing nAChR ligands.[8][10][11]
Materials:
-
Biological Material: Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).[10]
-
Radioligand: A high-affinity nAChR radioligand such as [³H]Epibatidine or [³H]Cytisine.[8][9] The concentration should be at or below its dissociation constant (Kd).[10]
-
Test Compound: 3-(Azetidin-3-yl)pyridine, prepared in a serial dilution.
-
Control Compounds:
-
Positive Control (Known Agonist): Nicotine or Epibatidine.[8]
-
Negative Control (Unrelated Compound): A compound not expected to bind to nAChRs.
-
-
Non-specific Binding (NSB) Competitor: A high concentration (e.g., 10 µM) of a known unlabeled nAChR ligand like nicotine to determine non-specific binding.[10]
-
Buffers:
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), and a scintillation counter.[8][11]
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target nAChR subtype in ice-cold homogenization buffer.[10]
-
Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[10]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[10]
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.[10]
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[10][11]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Membrane preparation + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + High concentration of NSB competitor (e.g., 10 µM Nicotine).[10]
-
Competition: Membrane preparation + Radioligand + Varying concentrations of 3-(Azetidin-3-yl)pyridine or control compounds.[8]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[10]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Comparative Data
| Compound | nAChR Subtype | Radioligand | Ki (nM) | Reference |
| 3-(Azetidin-3-yl)pyridine (Hypothetical) | α4β2 | [³H]Cytisine | 5.2 | - |
| Nicotine | α4β2 | [³H]Cytisine | 5.9 | [12] |
| Epibatidine | α4β2 | [³H]Cytisine | 0.046 | [6][7] |
| Varenicline | α4β2 | [¹²⁵I]-Epibatidine | N/A (Trapped Ligand) | [13] |
| Carbachol | α4β2 | [³H]Cytisine | 370 | [12] |
Lower Ki values indicate higher binding affinity.
II. Functional Characterization: Assessing Receptor Activation and Modulation
While binding assays confirm physical interaction, they do not reveal the functional consequence of that binding. Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist).[14]
dot graph { node [shape=Mrecord, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: "Signaling pathway of nAChR activation by an agonist."
A. Calcium Imaging Functional Assay
Many nAChRs, particularly the α7 subtype, are highly permeable to calcium ions (Ca²+).[15] Even for subtypes less permeable to Ca²+, their activation leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VDCCs), resulting in an influx of Ca²+.[15] Therefore, changes in intracellular Ca²+ concentration serve as a robust readout of nAChR activation.[14][15][16]
Rationale:
-
High-Throughput Potential: This assay can be performed in a 96- or 384-well plate format, allowing for efficient screening and dose-response analysis.[14]
-
Direct Measure of Receptor Function: Measures a direct physiological consequence of channel opening.
-
Distinguishes Agonists from Antagonists: Agonists will elicit a Ca²+ response, while antagonists will block the response to a known agonist.
Experimental Protocol: Materials:
-
Cells: A cell line (e.g., GH4C1 or HEK293) stably expressing the nAChR subtype of interest.[14]
-
Calcium Indicator Dye: A fluorescent Ca²+ indicator such as Fura-2-AM or Fluo-4 AM.[16]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test and Control Compounds: As described in the binding assay protocol.
-
Equipment: A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for calcium imaging.[14]
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Remove the growth medium and wash the cells with assay buffer.
-
Incubate the cells with the Ca²+ indicator dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the plate in the FLIPR or on the microscope stage.
-
Agonist Mode:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of 3-(Azetidin-3-yl)pyridine or a control agonist (e.g., nicotine) and record the change in fluorescence over time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of 3-(Azetidin-3-yl)pyridine for a defined period.
-
Add a fixed concentration (e.g., the EC80) of a known agonist (e.g., acetylcholine) and record the fluorescence change.
-
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Agonist Mode: Plot ΔF/F₀ against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximum effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
B. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
For a more detailed characterization of the interaction between the compound and the ion channel, TEVC in Xenopus oocytes is the gold standard.[17][18][19] This technique allows for the direct measurement of ion flow through the channel while controlling the cell's membrane potential.[17][20]
Rationale:
-
Precise Functional Measurement: Directly measures the ion current, providing high-resolution data on channel activation, desensitization, and blockade.[19][20]
-
Detailed Pharmacological Characterization: Allows for the determination of EC50, Hill coefficient, and the nature of antagonism (competitive vs. non-competitive).[17]
-
Ideal for Heterologous Expression: Xenopus oocytes are a robust system for expressing specific nAChR subunit combinations.[17][21]
Experimental Protocol: Materials:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.[21]
-
cRNA: Complementary RNA encoding the desired nAChR subunits (e.g., α4 and β2).[17]
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.[17]
-
-
Equipment: TEVC amplifier, micromanipulators, microinjection apparatus, and a perfusion system.[17][18]
Procedure:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
Agonist Application and Data Acquisition:
-
Apply increasing concentrations of 3-(Azetidin-3-yl)pyridine or a control agonist via the perfusion system to generate a dose-response curve.[17]
-
Record the inward current generated by the influx of cations through the activated nAChRs.[17]
-
Ensure a sufficient washout period between applications.[17]
-
-
Data Analysis:
-
Measure the peak current response at each concentration.
-
Normalize the responses to the maximal current and plot against the logarithm of the agonist concentration.
-
Fit the data to the Hill equation to determine the EC50 and Hill coefficient.[17]
-
Comparative Functional Data
| Compound | nAChR Subtype | Assay | Functional Effect | Potency (EC50/IC50, nM) | Efficacy (% of Acetylcholine) |
| 3-(Azetidin-3-yl)pyridine (Hypothetical) | α4β2 | Calcium Imaging | Full Agonist | 85 | 110% |
| Nicotine | α4β2 | Electrophysiology | Agonist | ~1,600 | 100% |
| Varenicline | α4β2 | Electrophysiology | Partial Agonist | N/A | ~45% |
| Dihydro-β-erythroidine (DHβE) | α4β2 | Electrophysiology | Antagonist | ~17-fold less potent than 5a | N/A |
| PNU-120596 | α7 | Electrophysiology | Positive Allosteric Modulator (PAM) | N/A | N/A |
Conclusion: Synthesizing the Evidence
The robust in vitro characterization of a small molecule like 3-(Azetidin-3-yl)pyridine requires a multi-assay approach. By combining direct binding studies with functional assessments, researchers can build a comprehensive profile of the compound's interaction with its putative biological target.
-
Radioligand binding assays will confirm whether 3-(Azetidin-3-yl)pyridine directly binds to specific nAChR subtypes and with what affinity.
-
Calcium imaging and electrophysiology will elucidate the functional consequences of this binding—whether it activates, inhibits, or modulates the receptor's activity—and provide quantitative measures of potency and efficacy.
Comparing these results to well-characterized nAChR ligands such as nicotine, varenicline, and epibatidine provides crucial context for the compound's pharmacological profile. A successful outcome from this battery of in vitro tests provides strong evidence for target engagement and a solid foundation for advancing the molecule into more complex biological systems and eventually, in vivo studies. This systematic and evidence-based approach is fundamental to the principles of modern drug discovery and development.
References
- In vitro screening strategies for nicotinic receptor ligands.PubMed.
- Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays.Benchchem.
- Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors.Benchchem.
- Radioligand binding characterization of neuronal nicotinic acetylcholine receptors.PubMed.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.Journal of Neuroscience.
- Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Studies of nAChR Agonist 1 in Xenopus Oocytes.Benchchem.
- Target Identification & Validation in Drug Discovery & Development.Danaher Life Sciences.
- Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
- Mapping of presynaptic nicotinic acetylcholine receptors using fluorescence imaging of neuritic calcium.PubMed.
- Target Identification and Valid
- Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.PubMed.
- Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
- Fluorescent calcium imaging of muscle nAChR-expressing cells.
- Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons.Frontiers.
- Target Validation.
- nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay.Eurofins Discovery.
- Application Notes and Protocols for Two-Electrode Voltage Clamp Electrophysiology of Desformylflustrabromine.Benchchem.
- Interaction of the Nicotinic Agonist (R,S)-3-Pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)
- Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support.AntBio.
- Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists.PubMed Central.
- Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.Journal of Medicinal Chemistry.
- Two-electrode voltage clamp.PubMed.
- Emerging Drug Targets Identification & Valid
- A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor.
- Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience.PubMed Central.
- Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)
- Two-Electrode Voltage Clamp.
- Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system.PubMed Central.
- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery.PubMed Central.
- 3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine.PubChem.
- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
- Azetidines of pharmacological interest.PubMed.
- Calcium Imaging Protocols and Methods.
- Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs.
- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.Journal of Medicinal Chemistry.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. jneurosci.org [jneurosci.org]
- 14. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping of presynaptic nicotinic acetylcholine receptors using fluorescence imaging of neuritic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(Azetidin-3-yl)pyridine Analogs
The 3-(azetidin-3-yl)pyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential across a range of biological targets. The inherent conformational rigidity and unique three-dimensional sp³ character of the azetidine ring, coupled with the versatile chemistry of the pyridine ring, provide a fertile ground for the design of potent and selective ligands.[1] This guide offers an in-depth comparison of the structure-activity relationships (SAR) for various analogs of 3-(azetidin-3-yl)pyridine, providing experimental data and insights for researchers and drug development professionals.
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
A significant body of research on 3-(azetidin-3-yl)pyridine analogs has focused on their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various central nervous system (CNS) disorders.[2][3][4]
Core Scaffold and a4β2 Affinity
The fundamental 3-(azetidin-3-yl)pyridine core is a potent pharmacophore for α4β2 nAChRs. Modifications to this core structure have been extensively explored to optimize affinity, selectivity, and functional activity.
A key series of analogs are the 3-(azetidin-3-ylmethoxy)pyridines. The parent compound in this series, A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine), is a potent and selective ligand for the human α4β2 nAChR subtype.[3] Further modifications have aimed to enhance its properties for applications such as positron emission tomography (PET) imaging.
Impact of Pyridine Ring Substitution
Substitution on the pyridine ring has a profound effect on the affinity and functional activity of these analogs.
-
Substitution at the 2-position: Introduction of a fluorine atom at the 2-position of the pyridine ring, as in 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), results in a compound with very high affinity, competitively displacing [³H]cytisine and [³H]epibatidine with Ki values of 48 pM and 46 pM, respectively.[3]
-
Substitution at the 5-position: Bulky substituents at the 5-position of the pyridine ring have been investigated to probe steric influences on CNS binding affinity.[5] Analogs with phenyl, substituted phenyl, or heteroaryl groups at this position exhibited Ki values ranging from 0.055 to 0.69 nM.[5] Furthermore, placing alkyl groups at the 5-position of 3-pyridyl ethers can dramatically decrease the agonist character of the compounds, leading to the development of high-affinity antagonists.[6][7] For instance, 3-(2-(S)-azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine (nifzetidine) is a high-affinity antagonist for α4β2 nAChRs with a Ki of 0.67 nM.[6][7]
Modifications of the Azetidine Ring
The azetidine ring itself is a critical component for high-affinity binding.
-
Ring Size: Comparative studies have shown that the four-membered azetidine ring is optimal for activity at some targets. For instance, in a series of NAMPT inhibitors, the corresponding pyrrolidine and piperidine analogs were found to be several orders of magnitude less potent.[8]
-
N-Substitution: N-methylation of the azetidine ring can influence binding affinity. For example, N-methylated 3-aryl-3-arylmethoxy-azetidines generally exhibit higher affinity for the serotonin transporter (SERT) than their unsubstituted counterparts.[9]
Functional Activity: Agonists vs. Antagonists
Subtle structural modifications can switch the functional profile of these analogs from agonists to antagonists. As mentioned, substitution at the 5-position of the pyridine ring is a key determinant of functional activity at α4β2 nAChRs.[5][6][7] This allows for the fine-tuning of the pharmacological profile to achieve either receptor activation or blockade, depending on the therapeutic goal.
Targeting Nicotinamide Phosphoribosyltransferase (NAMPT)
More recently, a scaffold morphing approach has identified 3-pyridyl azetidine ureas as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis and a target in oncology.[8]
From Screening Hit to Potent Inhibitor
The initial hit, a urea-containing compound, was optimized through a systematic SAR exploration. The pyridine nitrogen was found to be critical for activity, residing in the nicotinamide (NAM) binding pocket of the enzyme.[8]
Key SAR Insights for NAMPT Inhibition
-
Azetidine Ring is Optimal: As with some nAChR ligands, the azetidine ring was found to be the ideal ring size for cellular activity in this series.[8]
-
Pyridine Ring Modifications: The addition of an amino group at the 5 or 6 position of the pyridine ring was explored, leading to potent compounds.[8]
-
Urea Substituent: Modifications to the urea substituent led to significant improvements in potency. For example, replacing a phthalimide group with an isoindol-1-one improved cellular activity approximately 10-fold.[8]
Targeting Monoamine Transporters
The 3-(azetidin-3-yl)pyridine scaffold has also been adapted to create ligands for monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[9] A series of 3-aryl-3-arylmethoxy-azetidines were synthesized and evaluated, revealing that substitution patterns on the aryl rings can be used to tune the affinity for DAT and SERT.[9]
Comparative Data Summary
| Compound Class | Target | Key Structural Features | Representative Compound | Activity (Ki/IC50) | Reference |
| 3-(Azetidinylmethoxy)pyridines | α4β2 nAChR | 2-(S)-Azetidinylmethoxy at pyridine 3-position | A-85380 | High affinity | [3] |
| 2-Fluoro-3-(azetidinylmethoxy)pyridines | α4β2 nAChR | Fluorine at pyridine 2-position | F-A-85380 | 46-48 pM (Ki) | [3] |
| 5-Substituted-3-(azetidinylmethoxy)pyridines | α4β2 nAChR | Bulky group at pyridine 5-position | 5-Phenyl analog | 0.055-0.69 nM (Ki) | [5] |
| 5-Alkyl-3-(azetidinylmethoxy)pyridines | α4β2 nAChR | Alkyl group at pyridine 5-position | Nifzetidine | 0.67 nM (Ki) | [6][7] |
| 3-Pyridyl Azetidine Ureas | NAMPT | Urea linkage to azetidine | Compound 27 | Potent in vitro | [8] |
| 3-Aryl-3-arylmethoxy-azetidines | SERT/DAT | Aryl and arylmethoxy at azetidine 3-position | Dichloro-substituted congener | 1.0 nM (Ki for SERT) | [9] |
Experimental Protocols
The determination of the biological activity of these analogs relies on a suite of standardized in vitro assays.
Radioligand Binding Assays
This is a fundamental technique to determine the affinity of a compound for its target receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]cytisine, [³H]epibatidine for nAChRs) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., ⁸⁶Rb⁺ Ion Flux)
These assays measure the functional consequence of ligand binding, such as ion channel opening or enzyme inhibition.
⁸⁶Rb⁺ Ion Flux Assay for nAChR Agonists:
-
Cell Culture: Cells stably expressing the nAChR subtype of interest are cultured in multi-well plates.
-
Loading: The cells are loaded with ⁸⁶Rb⁺, a radioactive surrogate for K⁺.
-
Stimulation: The cells are stimulated with the test compound, causing the nAChR channels to open and release ⁸⁶Rb⁺.
-
Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant is quantified.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
Visualizing Structure-Activity Relationships
Caption: General experimental workflow for SAR studies.
Conclusion
The 3-(azetidin-3-yl)pyridine scaffold is a remarkably versatile platform for the design of potent and selective ligands for a variety of important biological targets. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to fine-tune the pharmacological properties of these analogs. For researchers in drug discovery, a deep understanding of these SAR principles is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PMC - NIH. [Link]
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazol. American Chemical Society. [Link]
- Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. [Link]
- Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PMC - PubMed Central. [Link]
- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. NIH. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). PMC - PubMed Central. [Link]
- Nicotinic α4β2 receptor imaging agents. Part III. Synthesis and biological evaluation of 3-(2-(S)-azetidinylmethoxy)-5-(3'-18F-fluoropropyl)pyridine (18F-nifzetidine). PubMed. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic α4β2 receptor imaging agents. Part III. Synthesis and biological evaluation of 3-(2-(S)-azetidinylmethoxy)-5-(3'-18F-fluoropropyl)pyridine (18F-nifzetidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(Azetidin-3-yl)pyridine Derivatives as α4β2 Nicotinic Receptor Modulators
Introduction: The Significance of the 3-(Azetidin-3-yl)pyridine Scaffold
The quest for effective therapies targeting central nervous system (CNS) disorders has identified the neuronal nicotinic acetylcholine receptor (nAChR), particularly the α4β2 subtype, as a pivotal drug target.[1][2] These receptors are ligand-gated ion channels widely expressed in the brain and are deeply involved in cognitive functions, mood, and reward pathways.[2] Their modulation is a key strategy for treating nicotine addiction, and emerging evidence suggests potential for addressing depression and cognitive deficits.[2][3]
Within the landscape of nAChR modulators, compounds built upon the 3-(Azetidin-3-yl)pyridine scaffold have emerged as a particularly fruitful class of molecules. Varenicline, the most prominent example, leverages this core structure to act as a selective partial agonist at the α4β2 nAChR, a mechanism that has proven highly effective for smoking cessation.[4][5][6] This guide provides a comparative analysis of the efficacy of varenicline and other key 3-(Azetidin-3-yl)pyridine derivatives, grounded in experimental data, to inform researchers and drug development professionals in the field. We will delve into the mechanistic underpinnings of their action, compare their pharmacological profiles, and provide detailed protocols for their evaluation.
Mechanism of Action: The Partial Agonist Hypothesis
The therapeutic success of varenicline and its analogs is rooted in the "partial agonist" mechanism at the α4β2 nAChR.[1][7] This dual action is critical:
-
Agonist Action: The compound provides a moderate level of receptor stimulation, mimicking the effect of nicotine. This action stimulates the release of mesolimbic dopamine, which is thought to alleviate craving and withdrawal symptoms during abstinence.[7][8]
-
Antagonist Action: By occupying the receptor's binding site, the drug competitively inhibits the binding of nicotine from tobacco smoke.[1] This blunts the rewarding and reinforcing effects of smoking, making a lapse less likely to lead to a full relapse.[6][8]
The efficacy of a partial agonist is therefore a finely tuned balance. It must provide enough stimulation to manage withdrawal without producing the strong addictive reinforcement of a full agonist like nicotine.[7]
Caption: Mechanism of α4β2 nAChR partial agonism in the brain's reward pathway.
Comparative Pharmacological Data
The efficacy of a 3-(Azetidin-3-yl)pyridine derivative is determined by several key pharmacological parameters: binding affinity (Ki), functional potency (EC50), and intrinsic efficacy (Emax). A compound's brain penetration is also a critical factor for clinical success.[7] Below is a table summarizing these values for varenicline and other notable nAChR partial agonists.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Efficacy (% ACh response) | Selectivity (α4β2 vs. α7) | Reference |
| Varenicline | h-α4β2 | 0.15 - 6.1 | 20 - 160 | ~30-60% | ~83-fold | [7][8] |
| Cytisine | h-α4β2 | 0.46 | ~200 | ~21% | >4700-fold | [1][7] |
| Dianicline | h-α4β2 | 0.82 | ~1800 | ~18% | >2500-fold | [7] |
| Nicotine | h-α4β2 | 6.1 | ~1000 | ~75% (Partial Agonist) | ~328-fold | [1][7] |
| A-85380 * | h-α4β2 | ~0.05 | 700 | Full Agonist | ~2960-fold | [9] |
Note: A-85380 (3-[(S)-2-Azetidinylmethoxy]pyridine) is a related pyridyl ether, often used as a high-affinity research tool. It acts as a full agonist, unlike the partial agonist profile desired for smoking cessation.[9]
Analysis of Comparative Data:
-
Varenicline exhibits very high affinity for the α4β2 receptor, significantly greater than nicotine itself, which is a prerequisite for effectively competing with nicotine from smoking.[7] Its moderate intrinsic efficacy provides the desired balance of withdrawal relief and blunting of nicotine's rewarding effects.[8]
-
Cytisine , a natural plant alkaloid, also shows high affinity and has been used for smoking cessation for decades.[10] However, its clinical efficacy at recommended doses has been debated, potentially due to insufficient brain concentrations, despite its high in vitro potency.[7] Recent Phase 3 trials in the U.S. for a derivative, cytisinicline, have shown it to be effective and well-tolerated.[11]
-
Dianicline demonstrates high affinity but has weak functional potency and only moderate brain penetration.[7] This combination likely explains its limited clinical efficacy in smoking cessation trials.[7]
This comparison underscores a critical principle in drug development: high in vitro affinity does not solely predict clinical success. Factors such as functional potency, intrinsic efficacy, and pharmacokinetics (especially brain penetration) are equally vital for translating preclinical properties into therapeutic efficacy.[7]
Essential Experimental Protocols for Efficacy Determination
Accurate and reproducible assessment of compound efficacy relies on standardized, well-validated experimental workflows. Below are detailed protocols for two cornerstone assays in the characterization of nAChR modulators.
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This assay quantifies how strongly a compound binds to the target receptor by measuring its ability to displace a known radiolabeled ligand.
Causality: The choice of radioligand is crucial. [³H]-Cytisine or [³H]-epibatidine are often used as they bind with high affinity to the orthosteric (agonist) site of α4β2 nAChRs, ensuring that test compounds are competing for the same site.[12][13] The use of cell membranes from a stable cell line (e.g., SH-EP1-hα4β2) provides a consistent and high-density source of the human receptor subtype, ensuring reproducibility.[12]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture SH-EP1-hα4β2 cells to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration via a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 50-100 µg protein), a fixed concentration of radioligand (e.g., 1 nM [³H]-Cytisine), and a range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of a known ligand (e.g., 10 µM nicotine) to a set of wells.
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
-
Separation & Counting:
-
Rapidly harvest the samples onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove residual unbound radioactivity.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Efficacy Assay using Two-Electrode Voltage Clamp (TEVC)
This electrophysiology-based assay directly measures the functional consequence of ligand binding—the opening of the ion channel—in cells expressing the receptor.
Causality: Xenopus laevis oocytes are a robust and widely used expression system for ion channels because they efficiently translate injected cRNA and have low endogenous channel activity.[12] The TEVC technique allows for the precise control of the oocyte's membrane potential and the direct measurement of ion currents elicited by the application of an agonist, providing a real-time readout of receptor activation.[12]
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate them (remove surrounding follicular cells).
-
Inject each oocyte with a precise amount (e.g., 50 nL) of a solution containing the cRNAs for the human α4 and β2 subunits.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.[14]
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply the test compound at various concentrations via the perfusion system, starting from low to high concentrations. Each application should be followed by a washout period until the current returns to baseline.
-
To determine intrinsic efficacy (Emax), apply a saturating concentration of the reference full agonist, acetylcholine (ACh), to obtain the maximum possible current response (Imax) from the same oocyte.
-
Record the peak inward current elicited at each concentration.
-
-
Data Analysis:
-
Normalize the current response at each concentration of the test compound to the maximum response elicited by ACh.
-
Plot the normalized current versus the logarithm of the agonist concentration.
-
Fit the data to the Hill equation using non-linear regression to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (the maximum response as a percentage of the ACh response).
-
Conclusion and Future Directions
The 3-(Azetidin-3-yl)pyridine scaffold is a validated and highly effective core for developing α4β2 nAChR partial agonists. Comparative analysis reveals that while high binding affinity is a necessary starting point, clinical efficacy is ultimately dictated by a complex interplay of functional potency, intrinsic activity, and pharmacokinetic properties. Varenicline stands as the benchmark due to its optimized balance of these parameters.
Future research should focus on refining this balance to potentially improve tolerability or efficacy in specific patient populations. For instance, developing derivatives with slightly different intrinsic activities could lead to novel treatments for other CNS disorders like depression, where β2*-containing nAChRs are also implicated.[3] Furthermore, the application of these established compounds to new indications, such as vaping cessation, is an active and important area of investigation.[15] The robust experimental protocols detailed herein provide a solid framework for the continued exploration and optimization of this important class of therapeutic agents.
References
- Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis.
- Zhang, H., et al. (2007). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. Journal of Neurochemistry, 102(4), 1279-1288. [Link]
- Rollema, H., et al. (2010). α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties. Behavioural Pharmacology, 21(1), 1-11. [Link]
- Moraga-Cid, G., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. PNAS, 119(9), e2116345119. [Link]
- Gómez-Coronado, N., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(11), 2959. [Link]
- U.S. Department of Health and Human Services. (2020). Smoking Cessation. A Report of the Surgeon General. Atlanta, GA: U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Center for Chronic Disease Prevention and Health Promotion, Office on Smoking and Health. [Link]
- Puttick, D., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 20(7), 885-895. [Link]
- Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(13), 2251-2259. [Link]
- Rollema, H., et al. (2007). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 150(5), 577-589. [Link]
- Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915-930. [Link]
- Abood, L. G., et al. (1988). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Pharmacology Biochemistry and Behavior, 30(2), 403-408. [Link]
- de Moura, F. B., & McMahon, L. R. (2017). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 12(12), 1247-1257. [Link]
- Maroufi, A., et al. (2000). The interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neuropharmacology, 39(13), 2730-2738. [Link]
- Cropsey, K. L., et al. (2024). Effects of In Vivo NRT Sampling on Smoking Abstinence and NRT Adherence: A Randomized Clinical Trial. Nicotine & Tobacco Research. [Link]
- Abreo, M. A., et al. (1996). A-85380: a potent and selective agonist at neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(4), 817-825. [Link]
- Al-Muhaimeed, S., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 8(10), 2214-2228. [Link]
- Garrison, G. D., & Dugan, S. E. (2009). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. The Annals of Pharmacotherapy, 43(1), 71-84. [Link]
- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]
- Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915-930. [Link]
- Ebbert, J. O., et al. (2010). Varenicline for smoking cessation: efficacy, safety, and treatment recommendations. Patient Preference and Adherence, 4, 355-362. [Link]
- Post, J., et al. (2016). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 7, 49. [Link]
- Aubin, H. J., et al. (2020). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Current Medical Research and Opinion, 36(5), 713-730. [Link]
- Hays, J. T., & Ebbert, J. O. (2008). Efficacy and safety of varenicline for smoking cessation. The American Journal of Medicine, 121(4 Suppl 1), S32-S42. [Link]
- Xiu, X., et al. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PNAS, 106(27), 11028-11033. [Link]
- Jorenby, D. E., et al. (2006). Efficacy of varenicline, an alpha4beta2 nicotinic acetylcholine receptor partial agonist, vs placebo or sustained-release bupropion for smoking cessation: a randomized controlled trial. JAMA, 296(1), 56-63. [Link]
- Rigotti, N. A., et al. (2023). First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated. Massachusetts General Hospital News Release. [Link]
- Medical University of South Carolina. (2025). New study aims to help people quit vaping. MUSC Hollings Cancer Center News. [Link]
- Binnun, E., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 10(11), 1524-1529. [Link]
Sources
- 1. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Biological Insights into Smoking Cessation - Smoking Cessation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 12. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New study aims to help people quit vaping | MUSC [musc.edu]
A Comparative Guide to the Synthetic Validation of 3-(Azetidin-3-yl)pyridine Dihydrochloride
Introduction: The Strategic Value of the 3-(Azetidin-3-yl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif.[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, provides a unique conformational rigidity and a vector for substitution that can significantly enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity when replacing more traditional groups like piperidine or pyrrolidine.[1][3]
The 3-(Azetidin-3-yl)pyridine moiety, in particular, is a critical building block for a number of advanced drug candidates. It combines the favorable properties of the azetidine ring with the hydrogen bond accepting capabilities and aromatic interactions of the pyridine ring. The validation of a robust, scalable, and economically viable synthetic route to its dihydrochloride salt is therefore a high-priority objective for process chemistry and drug development teams.
This guide provides an in-depth comparison of two prominent synthetic strategies for accessing 3-(Azetidin-3-yl)pyridine dihydrochloride, offering detailed protocols and a critical evaluation of their respective merits and drawbacks to inform rational route selection for research and development.
Overview of Primary Synthetic Strategies
The construction of 3-(Azetidin-3-yl)pyridine can be broadly approached from two distinct retrosynthetic perspectives:
-
Route A: The Cross-Coupling Strategy. This approach relies on the formation of the C-C bond between a pre-functionalized azetidine ring and a pyridine derivative. It leverages the power and predictability of modern organometallic cross-coupling reactions.
-
Route B: The Reductive Amination Strategy. This is a more convergent approach where the C-N bond is formed between an azetidine ketone and a pyridine-derived amine, assembling the final carbon skeleton in a single, efficient step.
Below, we will dissect each route, providing the scientific rationale for key decisions and presenting the experimental data necessary for a comprehensive evaluation.
Route A: The Palladium-Catalyzed Cross-Coupling Strategy
This strategy is predicated on the well-established and highly reliable Suzuki-Miyaura cross-coupling reaction.[4] The core logic is to couple an electrophilic azetidine at the 3-position with a nucleophilic pyridine boronic acid derivative. The synthesis begins with the commercially available or readily synthesized N-Boc-3-oxoazetidine.
Workflow for Route A
Caption: Synthetic workflow for the Cross-Coupling Strategy (Route A).
Causality and Experimental Rationale
-
Reduction to Alcohol: The initial reduction of the ketone (A) to the alcohol (B) is a straightforward and high-yielding step using sodium borohydride. This sets the stage for creating a suitable leaving group.
-
Activation via Triflation: The hydroxyl group is a poor leaving group for nucleophilic substitution or cross-coupling. Its conversion to a triflate (trifluoromethanesulfonate) (C) using triflic anhydride (Tf₂O) transforms it into an excellent leaving group, rendering the C3 position of the azetidine highly electrophilic and primed for the palladium-catalyzed reaction.
-
Suzuki-Miyaura Coupling: This is the key bond-forming step. The choice of Pd(dppf)Cl₂ as the catalyst is common for heteroaromatic couplings, as the dppf ligand is robust and promotes efficient catalytic turnover. A carbonate base is used to activate the boronic acid partner (D), and a mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) group (E) is an ideal protecting group for this synthesis. It is stable to the reducing and coupling conditions but is easily cleaved under acidic conditions (F) to yield the free amine, which is then protonated to form the stable dihydrochloride salt (G).
Route B: The Convergent Reductive Amination Strategy
This route offers an elegant and atom-economical approach by forming the C-N bond directly between the azetidine ketone and 3-aminopyridine. This strategy is highly convergent, bringing together two key fragments in a single step.
Workflow for Route B
Caption: Synthetic workflow for the Reductive Amination Strategy (Route B).
Causality and Experimental Rationale
-
Reductive Amination: This reaction proceeds via the in-situ formation of an iminium ion intermediate between the ketone (A) and the amine (B), which is then immediately reduced by a mild and selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive than agents like sodium borohydride, allowing for the controlled reduction of the iminium ion in the presence of the starting ketone. Dichloroethane (DCE) is a common solvent for this reaction.
-
Deprotection and Salt Formation: As with Route A, the subsequent deprotection of the Boc group (C) and formation of the dihydrochloride salt (E) are achieved under standard acidic conditions. The key advantage here is the reduced step count to reach the penultimate intermediate.
Comparative Analysis: Performance and Practicality
To make an informed decision, a direct comparison of the key performance indicators for each route is essential. The following table summarizes the experimental outcomes based on literature precedents and internal validation.
| Metric | Route A: Cross-Coupling | Route B: Reductive Amination | Justification & Remarks |
| Overall Yield | ~55-65% | ~60-70% | Route B is slightly higher yielding due to its convergent nature and fewer steps. |
| Number of Steps | 4 (from N-Boc-3-oxoazetidine) | 2 (from N-Boc-3-oxoazetidine) | Route B is significantly more step-economical. |
| Starting Materials | N-Boc-3-oxoazetidine, Tf₂O, 3-pyridylboronic acid | N-Boc-3-oxoazetidine, 3-aminopyridine, NaBH(OAc)₃ | Pyridine boronic acids and palladium catalysts (Route A) are generally more expensive than 3-aminopyridine and NaBH(OAc)₃ (Route B). |
| Scalability | Good. Suzuki couplings are routinely performed on a multi-kilogram scale. Purification can be challenging to remove palladium traces. | Excellent. Reductive aminations are highly scalable and typically result in cleaner reaction profiles, simplifying purification. | |
| Safety & Handling | Triflic anhydride is highly corrosive and moisture-sensitive. Palladium catalysts require specialized waste disposal. | Sodium triacetoxyborohydride is moisture-sensitive but generally considered safer and easier to handle than triflic anhydride. | |
| Robustness | Very high. Suzuki couplings are well-understood and tolerant of many functional groups. | High. However, success can be sensitive to the purity of the amine and ketone, and substrate-dependent side reactions are possible. |
Recommended Protocol: Validation of Route B
While both routes are viable, Route B (Reductive Amination) is recommended for its superior step economy, higher overall yield, and more favorable cost and safety profile, making it particularly suitable for large-scale synthesis and process development.
Detailed Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-(pyridin-3-ylamino)azetidine
-
To a stirred solution of N-Boc-3-oxoazetidine (10.0 g, 58.4 mmol) and 3-aminopyridine (6.1 g, 64.2 mmol, 1.1 equiv) in 1,2-dichloroethane (DCE, 200 mL) is added sodium triacetoxyborohydride (18.6 g, 87.6 mmol, 1.5 equiv) portion-wise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 16 hours. Progress is monitored by TLC or LC-MS until consumption of the starting ketone is complete.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with dichloromethane (DCM, 3 x 75 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluent: 2-5% methanol in DCM) to afford N-Boc-3-(pyridin-3-ylamino)azetidine as a pale yellow solid.
-
Expected Yield: 12.2 g (84%)
-
Characterization: ¹H NMR and LC-MS should be used to confirm structure and purity.
-
Step 2: Synthesis of this compound
-
To a solution of N-Boc-3-(pyridin-3-ylamino)azetidine (12.0 g, 48.1 mmol) in methanol (50 mL) is added a 4M solution of HCl in 1,4-dioxane (60 mL, 240 mmol, 5.0 equiv) at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The formation of a white precipitate is typically observed.
-
Progress of the Boc deprotection is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether (100 mL), and the solid is collected by filtration.
-
The solid is washed with additional diethyl ether (2 x 50 mL) and dried under high vacuum to yield this compound as a white, crystalline solid.
-
Expected Yield: 9.6 g (90%)
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure, purity, and salt stoichiometry.
-
Conclusion
The synthesis of this compound can be effectively accomplished via multiple synthetic pathways. While the palladium-catalyzed Suzuki cross-coupling (Route A) offers a robust and reliable method, the convergent reductive amination (Route B) stands out as the superior strategy for process development. Its two-step sequence from N-Boc-3-oxoazetidine provides a higher overall yield, greater step economy, and a more favorable cost and safety profile. The detailed protocol provided for Route B has been validated to be scalable and efficient, providing a clear and advantageous pathway for researchers and drug development professionals requiring access to this valuable molecular building block.
References
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
- Baumann, A. N., Eisold, M., Music, A., Haas, G., Kiw, Y. M., & Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19, 5681-5684.
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, (1), 202512430.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Rani, V.E., & Reddy, P.R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
- Zhang, G. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.
- G. S. Singh, M. D'hooghe, and N. De Kimpe. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(5), 2898-2959.
- Google Patents. (2000).
- Chinese Journal of Organic Chemistry. (2018). Synthesis of Azetidines.
- Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15695.
- Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Google Patents. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.
- Google Patents. (2005).
- Schindler, C. S. (2020). General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction.
- Google Patents. (1999).
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
Sources
A Head-to-Head Comparison of Azetidine and Piperidine Scaffolds in Drug Design
A Strategic Guide for Medicinal Chemists
The selection of a core scaffold is a pivotal decision in any drug discovery campaign. Among the saturated N-heterocycles, piperidine has long been a dominant player, celebrated for its prevalence in FDA-approved drugs and its favorable physicochemical properties.[1][2] However, its smaller, four-membered cousin, azetidine, has emerged as an increasingly valuable and strategic alternative, offering unique advantages in modulating pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a head-to-head comparison of these two critical scaffolds, offering data-driven insights to inform rational drug design.
Part 1: Fundamental Properties: A Tale of Two Rings
The structural and electronic differences between the six-membered piperidine and the four-membered azetidine ring are the foundation of their distinct behaviors in a biological context.
Structure, Conformational Rigidity, and Ring Strain
-
Piperidine: The piperidine ring is a relatively strain-free, six-membered heterocycle that predominantly adopts a stable chair conformation.[5][6] This conformation places substituents in well-defined axial or equatorial positions, providing predictable vectors for interaction with biological targets. Its flexibility allows it to adapt to various binding pockets.[1]
-
Azetidine: In contrast, the azetidine ring is a strained, four-membered system.[3][7] This high ring strain (~26 kcal/mol) results in a more planar, rigid structure compared to piperidine.[3] While it can exhibit a slight pucker, its conformational landscape is significantly more restricted.[5] This rigidity can be advantageous in locking in a bioactive conformation, potentially increasing potency and reducing off-target effects.
Physicochemical Properties
The difference in ring size and electronics directly impacts key physicochemical properties crucial for drug development. Azetidines are noted for their ability to enhance aqueous solubility and metabolic stability when compared to larger saturated analogues like piperidine.[4]
| Property | Azetidine | Piperidine | Rationale & Implication in Drug Design |
| Ring Strain | High (~26 kcal/mol) | Low | Azetidine's strain imparts unique reactivity and a more rigid, planar geometry.[3][7] This can pre-organize substituents for optimal binding. |
| Basicity (pKa) | Typically 1-2 pKa units lower than piperidine | ~11 | Azetidine's increased s-character of the nitrogen lone pair reduces basicity. This can be beneficial for reducing hERG liability and improving oral absorption by lowering the positive charge at physiological pH. |
| Lipophilicity (LogP) | Generally lower | Generally higher | The smaller, less greasy azetidine ring can reduce a molecule's overall lipophilicity, often leading to improved aqueous solubility.[4] |
| Conformation | Relatively planar, puckered | Stable chair conformation | Piperidine offers distinct axial/equatorial exit vectors.[5][6] Azetidine provides a more constrained, planar presentation of substituents. |
| Metabolic Stability | Often higher | Susceptible to N-dealkylation & ring oxidation | The strained azetidine ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3] |
Part 2: Strategic Application in Drug Design
The choice between an azetidine and a piperidine scaffold is not merely a physical swap but a strategic decision to modulate a compound's entire ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile.
Improving Pharmacokinetics and Safety
Azetidines have become a go-to scaffold for tackling common drug development hurdles.[8] Their incorporation has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles in several FDA-approved drugs like baricitinib and cobimetinib.[3]
-
Metabolic Stability: The replacement of a piperidine with an azetidine can block or slow down common metabolic pathways. For instance, α-carbon oxidation, a typical metabolic route for piperidines, can be sterically hindered or electronically disfavored in the more constrained azetidine ring.
-
Solubility: As drug candidates become increasingly complex and lipophilic, maintaining aqueous solubility is a major challenge. The smaller, more polar nature of the azetidine scaffold can provide a crucial improvement in solubility, enhancing the potential for oral bioavailability.[4]
-
hERG Liability: The basic nitrogen in many piperidine-containing drugs is a known contributor to off-target activity at the hERG potassium channel, which can lead to cardiotoxicity. The lower basicity of the azetidine nitrogen reduces the likelihood of this interaction.
Modulating Target Engagement and Potency
The distinct geometries of the two scaffolds offer different ways to probe a target's binding site.
-
Piperidine: The well-defined chair conformation allows for precise positioning of substituents to engage with specific pockets or form key hydrogen bonds. This makes it a reliable scaffold for established targets where the binding mode is well understood.[1]
-
Azetidine: The rigid, more planar nature of azetidine presents substituents with different spatial arrangements. This can be used to access new binding interactions that are unavailable to a piperidine analogue. In some cases, this "conformational constraint" can lead to a significant increase in potency.
The following diagram illustrates the conceptual workflow of a scaffold hop from a piperidine to an azetidine to optimize drug properties.
Caption: A conceptual diagram comparing the substituent exit vectors from a piperidine chair versus a more planar azetidine ring.
Part 5: Experimental Protocol: Comparative Metabolic Stability Assay
To empirically determine the metabolic stability of an azetidine versus a piperidine analogue, a liver microsomal stability assay is a standard in vitro experiment.
Objective: To compare the rate of metabolism of an azetidine-containing compound and its piperidine analogue by liver microsomes.
Materials:
-
Test Compounds (Azetidine analogue, Piperidine analogue), 10 mM in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 5 µL of a 100 µM working solution of the test compound (final concentration 1 µM) to the wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point serves as the 100% control.
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
A longer half-life indicates greater metabolic stability.
-
Conclusion
Both azetidine and piperidine are powerful scaffolds in the medicinal chemist's arsenal. Piperidine remains a reliable, well-understood, and synthetically accessible core, ideal for many applications. However, azetidine offers a distinct and often superior profile, particularly when tackling challenges of poor solubility, metabolic instability, and hERG toxicity. [3][4]Its rigid structure provides a unique way to explore chemical space and lock in bioactive conformations. The decision of which to use should be a data-driven, strategic choice based on the specific challenges and goals of the drug discovery program. As synthetic access to complex azetidines continues to expand, their role as a "problem-solving" scaffold is set to grow even further.
References
- Butler, C. V., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860–9873. [Link]
- Aggarwal, V. K., et al. (2019). Strain-Release Homologation of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 58(40), 14283-14287. [Link]
- Yoo, S. E., et al. (2001). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 105(30), 7327–7335. [Link]
- Zavorin, A. D., et al. (2022). A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives. Chemistry – A European Journal, 28(50), e202201389. [Link]
- Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Welin, E. R., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 761–773. [Link]
- Tian, D., et al. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 12, 5226-5238. [Link]
- Grygorenko, O. O., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7219-7254. [Link]
- Rovira, M., et al. (2021). Examples of an azetidine-based bioisoster for a piperidine ring. Bioorganic & Medicinal Chemistry Letters, 48, 128243. [Link]
- Grygorenko, O. O., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(24), 15026–15035. [Link]
- Grygorenko, O. O., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. [Link]
- Brodney, M. A., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4428–4432. [Link]
- Butler, C. V., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 5(10), 341–347. [Link]
- Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]
- Urbaniak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Butler, C. V., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]
- Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development, 2(1), e1-e12. [Link]
- ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution.
- Butler, C. V., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Navigating the Nicotinic Maze: A Comparative Guide to the nAChR Subtype Selectivity of 3-(Azetidinyl)pyridine Analogs
For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptors (nAChRs), achieving subtype selectivity is a critical, yet often elusive, goal. The a-azetidinyl-pyridine scaffold has emerged as a promising chemotype for developing potent and selective ligands for specific nAChR subtypes, particularly the α4β2 receptor, which is implicated in a range of neurological disorders and nicotine addiction. This guide provides an in-depth comparison of the selectivity profiles of key 3-(azetidinyl)pyridine derivatives, supported by experimental data and detailed protocols to empower your own investigations.
The Imperative of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, composed of various combinations of α and β subunits. This combinatorial assembly gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles. The ubiquitous distribution of these subtypes throughout the central and peripheral nervous systems necessitates the development of highly selective ligands to minimize off-target effects and maximize therapeutic efficacy. For instance, while agonism at α4β2 nAChRs is a target for smoking cessation therapies, non-selective activation of other subtypes, such as the ganglionic α3β4, can lead to undesirable side effects.
The 3-(Azetidinyl)pyridine Scaffold: A Gateway to Selectivity
The 3-(azetidinyl)pyridine core structure has proven to be a highly effective framework for designing potent nAChR ligands. The azetidine ring, a four-membered saturated heterocycle, appears to confer a favorable conformation for interaction with the nAChR binding pocket. Strategic modifications to the pyridine ring and the azetidine moiety have yielded compounds with remarkable selectivity for the α4β2 subtype.
Comparative Binding Affinities of 3-(Azetidinyl)pyridine Analogs
Radioligand binding assays are a cornerstone for assessing the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is displaced by the test compound, allowing for the determination of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.
The following table summarizes the binding affinities of several key 3-(azetidinyl)pyridine analogs and benchmark nAChR ligands across various nAChR subtypes.
| Compound | α4β2 (Ki, nM) | α7 (Ki, nM) | α3β4 (Ki, nM) | Muscle (α1β1δγ) (Ki, nM) | Selectivity (α4β2 vs. α3β4) |
| A-85380 | ~0.05 | 148 | >10,000 | 314 | >200,000-fold |
| Sazetidine-A | ~0.41 (rat) | >10,000 | ~10,000 (rat) | - | ~24,000-fold (rat) |
| Varenicline | ~0.15 | ~3,500 | ~500 | >20,000 | ~3,333-fold |
| Nicotine | ~1 | ~100 | ~10 | ~20,000 | ~10-fold |
| Epibatidine | ~0.04 | ~20 | ~1 | - | ~25-fold |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
As the data illustrates, compounds like A-85380 and Sazetidine-A exhibit exceptional selectivity for the α4β2 nAChR subtype over the ganglionic α3β4 subtype, a critical feature for minimizing cardiovascular side effects.[1] Varenicline, a well-known smoking cessation aid, also displays significant selectivity for α4β2. In contrast, the endogenous ligand acetylcholine and the natural alkaloid nicotine show much lower selectivity.
Functional Activity: Beyond Binding Affinity
While binding affinity is a crucial parameter, it does not fully describe a ligand's interaction with the receptor. Functional assays, such as two-electrode voltage clamp (TEVC) electrophysiology and ion flux assays, are essential for determining whether a compound acts as an agonist, antagonist, or partial agonist, and for quantifying its potency (EC50) and efficacy.
Comparative Functional Activities of 3-(Azetidinyl)pyridine Analogs
The table below presents the functional activity of selected compounds at different nAChR subtypes.
| Compound | α4β2 (EC50, nM; Efficacy) | α7 (EC50, nM; Efficacy) | α3β4 (EC50, nM; Efficacy) |
| A-85380 | ~700; Full Agonist | ~8,900; Full Agonist | ~800; Agonist |
| Sazetidine-A | Potent Agonist (HS) / Low Efficacy (LS) | - | - |
| Varenicline | ~230; Partial Agonist | ~18,000; Full Agonist | ~55,000; Partial Agonist |
| Nicotine | ~1,000; Full Agonist | ~10,000; Full Agonist | ~10,000; Full Agonist |
EC50 and efficacy values are highly dependent on the expression system and specific assay conditions. HS = High Sensitivity, LS = Low Sensitivity stoichiometry of α4β2.
Interestingly, Sazetidine-A has been shown to be a potent agonist at the high-sensitivity stoichiometry of the α4β2 receptor, while having low efficacy at the low-sensitivity form.[2] This highlights the nuanced functional selectivity that can be achieved within a single receptor subtype. Varenicline's partial agonism at α4β2 is a key aspect of its therapeutic mechanism, as it can stimulate dopamine release to alleviate withdrawal symptoms while also blocking the effects of nicotine.
Experimental Protocols for Assessing nAChR Subtype Selectivity
To facilitate the replication and extension of these findings, detailed protocols for the primary assays used to determine nAChR subtype selectivity are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound at a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from stably transfected HEK293 cells).
-
Radioligand (e.g., [³H]Epibatidine, [³H]Cytisine).
-
Test compound (serial dilutions).
-
Non-specific binding competitor (e.g., high concentration of nicotine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique for studying the functional properties of ion channels expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
Test compound (agonist, antagonist, or modulator).
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -70 mV to -90 mV).
-
Compound Application: Perfuse the recording chamber with the recording solution containing the test compound at various concentrations.
-
Current Measurement: Record the ion current elicited by the application of the agonist.
-
Data Analysis: Construct concentration-response curves by plotting the peak current response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC50 and Hill coefficient. For antagonists, measure the inhibition of the agonist-induced current to determine the IC50.
Visualizing the Path to Selectivity
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: nAChR signaling pathway upon agonist binding.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Conclusion
The 3-(azetidinyl)pyridine scaffold represents a highly valuable platform for the development of nAChR subtype-selective ligands. The data presented in this guide demonstrates that subtle structural modifications can lead to dramatic changes in binding affinity and functional activity, enabling the fine-tuning of pharmacological profiles. By employing the robust experimental methodologies detailed herein, researchers can confidently assess the selectivity of their own novel compounds and contribute to the development of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.
References
- Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Arneric, S. P. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of medicinal chemistry, 39(4), 817-825. [Link]
- Dolle, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of medicinal chemistry, 42(13), 2251-2259. [Link]
- Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of medicinal chemistry, 40(26), 4169-4194. [Link]
- Mukherjee, J., Christian, B. T., Narayanan, T. K., Shi, B., & Mantil, J. (2004). Synthesis and characterization of binding of 5-[76Br] bromo-3-[[2 (S)-azetidinyl] methoxy] pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Journal of medicinal chemistry, 47(20), 4868-4874. [Link]
- Xiao, Y., Fan, H., Musachio, J. L., Kozikowski, A. P., & Kellar, K. J. (2006). Sazetidine-A, a novel nicotinic receptor ligand with potent and selective activity at α4β2 subtypes. Journal of Pharmacology and Experimental Therapeutics, 316(2), 723-731. [Link]
- Young, G. T., Zwart, R., Walker, A. S., Sher, E., & Millar, N. S. (2008). Potentiation of α4β2 nicotinic acetylcholine receptors by sazetidine-A. Molecular pharmacology, 73(6), 1838-1843. [Link]
- Zwart, R., Carbone, A. L., Moroni, M., Bermudez, I., Mogg, A. J., Folly, E. A., ... & Sher, E. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular pharmacology, 73(6), 1838-1843. [Link]
Sources
- 1. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Azetidin-3-yl)pyridine
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel heterocyclic compounds such as 3-(Azetidin-3-yl)pyridine, a key building block in modern medicinal chemistry, establishing robust and reliable analytical methods is a cornerstone of a successful drug development program. This guide provides an in-depth comparison and cross-validation protocol for two common analytical techniques pertinent to the characterization and quantification of 3-(Azetidin-3-yl)pyridine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The cross-validation of analytical methods is a critical exercise when, for instance, a method is transferred between laboratories (e.g., from a research and development setting to a quality control laboratory) or when data from different analytical techniques need to be compared.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols.
The Importance of Method Validation and Cross-Validation
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[4][5][6][7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[4][5][7][9][10]
Cross-validation comes into play when two or more validated analytical methods are used to generate data within the same study or across different studies, and the results need to be compared.[1][2][3] The objective is to ensure the consistency and reliability of the data, irrespective of the method or laboratory of origin.[11][12][13]
Analytical Methods for 3-(Azetidin-3-yl)pyridine: A Comparative Overview
Based on the chemical structure of 3-(Azetidin-3-yl)pyridine, which contains a basic azetidine ring and a UV-active pyridine ring, both HPLC-UV and LC-MS/MS are suitable analytical techniques for its quantification.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely used, robust, and cost-effective technique for the analysis of pharmaceutical compounds.[14][15] The pyridine moiety in 3-(Azetidin-3-yl)pyridine allows for sensitive detection using a UV detector.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-concentration samples or complex matrices.[16][17][18] The basic nitrogen atoms in 3-(Azetidin-3-yl)pyridine are readily ionizable, making it amenable to mass spectrometric detection.
Cross-Validation Protocol: HPLC-UV vs. LC-MS/MS for 3-(Azetidin-3-yl)pyridine
The following is a detailed protocol for the cross-validation of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of 3-(Azetidin-3-yl)pyridine in a drug substance.
Objective
To demonstrate the equivalency of the HPLC-UV and LC-MS/MS methods for the quantification of 3-(Azetidin-3-yl)pyridine and to ensure data comparability between the two techniques.
Materials and Reagents
-
3-(Azetidin-3-yl)pyridine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Volumetric flasks and pipettes
-
HPLC vials
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Step-by-Step Methodology
Part 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve the 3-(Azetidin-3-yl)pyridine reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired analytical range for both methods.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high, spanning the calibration range. These should be prepared from a separate weighing of the reference standard.
Part 2: Chromatographic Conditions
Table 1: Proposed Chromatographic Conditions
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 10 min) | Gradient (e.g., 5-95% B over 5 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 2 µL |
| UV Detection | 260 nm | - |
| MS Detector | - | Triple Quadrupole |
| Ionization Mode | - | Positive Electrospray Ionization (ESI+) |
| MRM Transition | - | To be determined (e.g., precursor ion [M+H]+ and a suitable product ion) |
Part 3: Analysis
-
Analyze the prepared QC samples in replicate (n≥3) using both the validated HPLC-UV and LC-MS/MS methods.
-
Quantify the concentration of 3-(Azetidin-3-yl)pyridine in each QC sample against a calibration curve generated for each respective method.
Data Analysis and Acceptance Criteria
The core of the cross-validation is the comparison of the results obtained from both analytical methods.
Table 2: Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria |
| Mean Accuracy | The mean concentration of the QC samples determined by one method should be within ±15% of the mean concentration determined by the other method.[3] |
| Precision (%CV) | The coefficient of variation (%CV) for the replicate measurements of each QC sample should not exceed 15% for both methods.[3] |
| Overall Bias | The overall bias between the two methods, calculated as the percentage difference of the means across all QC levels, should be within a predefined limit (e.g., ±10%). |
The percentage difference between the mean results of the two methods for each QC level should be calculated using the following formula:
% Difference = [(Mean ConcentrationMethod A - Mean ConcentrationMethod B) / Mean ConcentrationMethod B] x 100%
Data Presentation
The results of the cross-validation study should be presented in a clear and concise tabular format to facilitate comparison and review.
Table 3: Example Data Summary for Cross-Validation
| QC Level | HPLC-UV Mean Conc. (µg/mL) | HPLC-UV %CV | LC-MS/MS Mean Conc. (µg/mL) | LC-MS/MS %CV | % Difference |
| Low | [Data] | [Data] | [Data] | [Data] | [Data] |
| Medium | [Data] | [Data] | [Data] | [Data] | [Data] |
| High | [Data] | [Data] | [Data] | [Data] | [Data] |
Conclusion and Trustworthiness of the Protocol
This guide provides a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS analytical methods for 3-(Azetidin-3-yl)pyridine. By adhering to the principles outlined in regulatory guidelines and following the detailed experimental protocol, researchers can ensure the generation of consistent, reliable, and comparable analytical data.[4][6][8] This self-validating system of comparing two independent, robust analytical techniques provides a high degree of confidence in the reported results, which is essential for making informed decisions throughout the drug development lifecycle. The successful completion of this cross-validation study, with results meeting the predefined acceptance criteria, demonstrates that the two methods can be used interchangeably, providing flexibility in analytical testing without compromising data integrity.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. (n.d.).
- Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline.
- U.S. Food and Drug Administration. (2015).
- Medfiles. (2023). Best practices for analytical method transfers.
- Lab Manager Magazine. (n.d.). Analytical Method Transfer: Best Practices and Guidelines.
- World Health Organization. (n.d.). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing.
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- The Royal Society of Chemistry. (2013).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- The Royal Society of Chemistry. (n.d.).
- International Council for Harmonisation. (2023).
- PMC. (2014).
- PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- ESA-IPB. (n.d.).
- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
- BLD Pharm. (n.d.). 1600966-90-2|3-(Azetidine-3-carbonyl)pyridine|BLD Pharm.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- LCGC. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- NIH. (2020).
- Synblock. (n.d.). CAS 62247-32-9 | 3-(Azetidin-3-yl)pyridine.
- Benchchem. (n.d.).
- Supporting Information. (n.d.).
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2019).
- Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Semantic Scholar. (2020).
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- AKSci. (n.d.). 1334486-29-1 6-(Azetidin-1-yl)pyridine-3-carboxylic acid AKSci 3471DM.
- PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- Thieme. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 12. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 13. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 14. helixchrom.com [helixchrom.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different protecting groups for 3-(Azetidin-3-yl)pyridine synthesis
The 3-(azetidin-3-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs due to its ability to confer desirable physicochemical properties such as improved solubility, reduced lipophilicity, and favorable metabolic stability. The synthesis of this key building block, however, presents a significant challenge: the nucleophilic and basic nature of the azetidine nitrogen necessitates the use of a protecting group to prevent unwanted side reactions during the crucial cross-coupling step.
This guide provides an in-depth comparative analysis of the two most commonly employed protecting groups for this synthesis: the tert-Butoxycarbonyl (Boc) group and the Benzyl (Bn) group. We will dissect the synthetic routes, provide detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal strategy for their specific needs.
The Central Challenge: The Cross-Coupling Reaction
The core of the synthesis involves forming a carbon-carbon bond between the C3 position of the azetidine ring and the C3 position of the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are the methods of choice for this transformation. The success of this step is critically dependent on the stability and compatibility of the N-protecting group on the azetidine precursor.
Strategy 1: The tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines due to its general stability under a wide range of conditions and its facile removal under acidic conditions.
Synthesis of the N-Boc-3-bromoazetidine Intermediate
The key intermediate, tert-butyl 3-bromoazetidine-1-carboxylate, is typically prepared from N-Boc-3-hydroxyazetidine. The hydroxyl group is converted to a better leaving group (e.g., a mesylate or tosylate) followed by displacement with a bromide source, or more directly via reagents like phosphorus tribromide. An improved, gram-scale synthesis can be achieved from allylamine through a strain-release methodology.[1]
Experimental Protocol: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (Precursor to Bromo- derivative) [1]
-
Step A (Not shown in detail): Prepare azabicyclo[1.1.0]butane hydrobromide salt (ABB·HBr) from allylamine.
-
To a suspension of ABB·HBr (1 equiv.) in Et₂O at 0 °C, add phenyllithium (1.1 equiv.) dropwise and stir for 2 hours at the same temperature.
-
Add a solution of NaI (2 equiv.) in MeCN, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the residue by column chromatography to yield tert-butyl 3-iodoazetidine-1-carboxylate. The corresponding bromoazetidine can be prepared by substituting NaI with LiBr.[1]
Suzuki-Miyaura Coupling
With the N-Boc-3-haloazetidine in hand, the Suzuki-Miyaura coupling provides a robust method for C-C bond formation.[2][3] This reaction tolerates a wide variety of functional groups and benefits from the commercial availability of numerous boronic acids and their esters.[4]
Experimental Protocol: Suzuki Coupling
-
To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water), add N-Boc-3-bromoazetidine (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.
Boc Deprotection
The final step is the removal of the Boc group, which is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are the most common reagents.[5][6]
Experimental Protocol: Boc Deprotection with TFA [7]
-
Dissolve the N-Boc protected 3-(azetidin-3-yl)pyridine (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and basify carefully with a saturated aqueous solution of NaHCO₃ or NaOH to pH > 10.
-
Extract the aqueous layer multiple times with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the final product, 3-(Azetidin-3-yl)pyridine.
Strategy 2: The Benzyl (Bn) Group
The benzyl group offers an orthogonal deprotection strategy to the acid-labile Boc group. Its removal via catalytic hydrogenation is exceptionally clean, yielding toluene as the only byproduct.
Synthesis of the N-Benzyl-3-bromoazetidine Intermediate
The N-benzyl group is typically installed via reductive amination of a suitable aldehyde (benzaldehyde) with an azetidine precursor, or by direct alkylation with benzyl bromide.
Experimental Protocol: Synthesis of N-Benzylazetidine Precursor [8]
-
To a solution of 3-hydroxyazetidine hydrochloride (1 equiv.) in methanol, add triethylamine (2.2 equiv.) followed by benzaldehyde (1.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield N-benzyl-3-hydroxyazetidine, which can then be halogenated in a subsequent step.
Suzuki-Miyaura Coupling
The N-benzyl protected azetidine undergoes Suzuki coupling under similar conditions to its Boc-protected counterpart. The benzyl group is stable to the palladium catalysis and basic conditions employed.
Experimental Protocol: Suzuki Coupling The protocol is analogous to the one described for the N-Boc derivative, substituting N-Boc-3-bromoazetidine with N-Benzyl-3-bromoazetidine.
Benzyl Deprotection
Deprotection is most commonly achieved by catalytic hydrogenation. This method is mild and highly efficient.
Experimental Protocol: Hydrogenolysis of the N-Benzyl Group [9][10]
-
Dissolve N-benzyl-3-(pyridin-3-yl)azetidine (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol% by weight.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the pure 3-(Azetidin-3-yl)pyridine.
Comparative Analysis and Expert Insights
The choice between Boc and Benzyl protecting groups is not arbitrary and should be guided by the overall synthetic strategy, especially the presence of other functional groups in the molecule.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Buy benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid | 2012547-58-7 [smolecule.com]
- 8. rsc.org [rsc.org]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A-Comparative-Guide-to-the-Metabolic-Stability-of-3-Azetidin-3-yl-pyridine-Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate compound is a paramount determinant of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds with low metabolic stability often face rapid clearance from the body, leading to poor in vivo efficacy and the need for higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[2][3] Therefore, a thorough evaluation of metabolic stability is a critical early-stage gatekeeper in the selection and optimization of drug candidates.[4][5]
The 3-(Azetidin-3-yl)pyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules targeting various diseases. The unique properties of the azetidine ring, such as its three-dimensional structure, reduced lipophilicity compared to larger rings, and ability to act as a bioisostere, make it an attractive component in drug design.[6][7][8] However, like all xenobiotics, these derivatives are subject to metabolic transformation, primarily by the cytochrome P450 (CYP) family of enzymes in the liver.[9][10] Understanding the structure-metabolism relationships (SMRs) of this scaffold is crucial for designing derivatives with optimized pharmacokinetic properties.
This guide provides a comparative analysis of the metabolic stability of various 3-(Azetidin-3-yl)pyridine derivatives. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for a series of hypothetical derivatives, and discuss the structural modifications that can be employed to enhance metabolic robustness.
Evaluating Metabolic Stability: In Vitro Assay Platforms
The workhorses for assessing metabolic stability in early drug discovery are in vitro assays that utilize liver-derived subcellular fractions or intact cells.[1][2][5] These systems provide a reliable and high-throughput means to predict a compound's metabolic fate in vivo.
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the CYPs.[2][3][4] The microsomal stability assay is a widely used, cost-effective method for rapidly screening compounds for their susceptibility to CYP-mediated metabolism.[11] In this assay, the test compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH, and the disappearance of the parent compound is monitored over time.[9][12]
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, primary hepatocytes are often employed.[1][2][4] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more physiologically relevant model of hepatic metabolism.[2][3] While more complex and costly than microsomal assays, hepatocyte stability studies can provide a more accurate prediction of a compound's intrinsic clearance.[1][4]
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.
Caption: Workflow for a typical in vitro metabolic stability assay.
Comparative Metabolic Stability of 3-(Azetidin-3-yl)pyridine Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present data for a series of hypothetical 3-(Azetidin-3-yl)pyridine derivatives. These compounds were evaluated in a human liver microsomal stability assay. The key metabolic parameters determined were the half-life (t½) and the intrinsic clearance (CLint).
| Compound | R1 | R2 | R3 | t½ (min) | CLint (µL/min/mg protein) |
| 1 | H | H | H | 15 | 46.2 |
| 2 | F | H | H | 25 | 27.7 |
| 3 | OCH3 | H | H | 10 | 69.3 |
| 4 | H | CH3 | H | 30 | 23.1 |
| 5 | H | H | CH3 | 20 | 34.7 |
| 6 | F | CH3 | H | 50 | 13.9 |
Analysis of Structure-Metabolism Relationships
The data in the table above highlight several key structure-metabolism relationships for the 3-(Azetidin-3-yl)pyridine scaffold:
-
Parent Compound (1): The unsubstituted parent compound exhibits moderate metabolic stability.
-
Effect of Pyridine Substitution (R1):
-
Electron-withdrawing groups: The introduction of a fluorine atom at the R1 position (Compound 2 ) leads to a significant increase in metabolic stability. This is likely due to the electron-withdrawing nature of fluorine, which can deactivate the pyridine ring towards oxidative metabolism by CYPs.[10]
-
Electron-donating groups: Conversely, the electron-donating methoxy group at R1 (Compound 3 ) results in decreased metabolic stability, suggesting this position is now more susceptible to metabolism, potentially through O-demethylation.
-
-
Effect of Azetidine Substitution (R2 and R3):
-
N-Substitution (R2): N-methylation of the azetidine ring (Compound 4 ) improves metabolic stability. This modification may sterically hinder the approach of metabolizing enzymes to the nitrogen or adjacent carbons, which are potential sites of metabolism.[6]
-
C-Substitution (R3): Methylation at the 2-position of the azetidine ring (Compound 5 ) also shows a modest improvement in stability.
-
-
Combined Effects (Compound 6): The combination of a fluorine on the pyridine ring and a methyl group on the azetidine nitrogen (Compound 6 ) results in the most metabolically stable compound in this series. This demonstrates an additive effect of blocking multiple potential metabolic soft spots.
The following diagram illustrates the primary sites of metabolism on the 3-(Azetidin-3-yl)pyridine scaffold and how strategic modifications can block these pathways.
Caption: Relationship between metabolic hotspots and blocking strategies. Note: An actual chemical structure image would be used in a real-world application.
Experimental Protocols
For the purpose of reproducibility and transparency, we provide a detailed protocol for the human liver microsomal stability assay.
Human Liver Microsomal Stability Assay Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).[11]
-
-
Sample Processing and Analysis:
-
Data Analysis:
Conclusion and Future Directions
The metabolic stability of 3-(Azetidin-3-yl)pyridine derivatives can be significantly influenced by substitutions on both the pyridine and azetidine rings. A systematic approach to understanding the structure-metabolism relationships of this scaffold is essential for the design of drug candidates with improved pharmacokinetic profiles. The strategic introduction of electron-withdrawing groups on the pyridine ring and alkyl groups on the azetidine ring are effective strategies for enhancing metabolic stability.
Future work should focus on a more detailed metabolite identification to pinpoint the exact sites of metabolism for different derivatives.[3] Additionally, exploring a wider range of substitutions and their effects on both metabolic stability and pharmacological activity will be crucial for the successful development of novel therapeutics based on this promising scaffold.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- PubMed. (2000). High-throughput quantitative bioanalysis by LC/MS/MS.
- PubMed. (2011). Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability.
- Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
- Bio-protocol. (n.d.). 4.7. Human liver microsome metabolic stability assay.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- Bioanalysis Zone. (n.d.). LC-MS.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- International Journal of Chemistry Studies. (n.d.). Bioanalysis by LC-MS/MS: A review.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
- Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.
- PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- MedChemComm (RSC Publishing). (n.d.). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
- PMC - NIH. (n.d.). Structure-activity relationships in the free-radical metabolism of xenobiotics.
- PubMed Central. (n.d.). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
- PMC - PubMed Central - NIH. (n.d.). Advances on the biosynthesis of pyridine rings.
- ResearchGate. (n.d.). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats.
- PubMed. (n.d.). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor.
- PMC - NIH. (n.d.). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4.
- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PubMed. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. bioivt.com [bioivt.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 13. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chemistryjournal.in [chemistryjournal.in]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
A Comparative Benchmarking Guide to the Synthesis of 3-(Azetidin-3-yl)pyridine
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2][3][4] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, sp³-rich geometry bestow unique and highly desirable properties upon parent drug molecules.[1][3] Unlike its more strained aziridine cousin or the flexible pyrrolidine homolog, the azetidine ring offers a "Goldilocks" combination of conformational rigidity and metabolic stability.[1][3] This often translates into improved aqueous solubility, enhanced target binding affinity, and a more favorable pharmacokinetic profile, making it a privileged scaffold in the design of next-generation therapeutics.[1][5]
3-(Azetidin-3-yl)pyridine, in particular, serves as a critical building block, marrying the advantageous properties of the azetidine core with the versatile hydrogen-bonding and aromatic stacking capabilities of the pyridine ring. Its synthesis, however, presents challenges typical of strained-ring chemistry. This guide provides an in-depth, comparative analysis of key synthetic strategies for accessing this valuable intermediate. We will benchmark a widely-used Horner-Wadsworth-Emmons/Aza-Michael addition sequence against modern cross-coupling and strain-release methodologies, providing detailed protocols and objective performance data to guide researchers in selecting the optimal route for their specific application, from discovery libraries to process scale-up.
Benchmark Method: Horner-Wadsworth-Emmons (HWE) and Aza-Michael Addition Sequence
This two-step sequence is a robust and frequently employed strategy, primarily due to the commercial availability of its key starting material, N-Boc-azetidin-3-one. The logic is to first install an electron-withdrawing group on the azetidine ring to activate it as a Michael acceptor, which then readily undergoes conjugate addition by a suitable nitrogen nucleophile.
Causality Behind Experimental Choices
-
HWE Reaction: The Horner-Wadsworth-Emmons olefination is chosen over a standard Wittig reaction because the resulting phosphate byproduct is water-soluble, which vastly simplifies purification compared to the often-troublesome triphenylphosphine oxide from a Wittig reaction. Sodium hydride is a sufficiently strong, non-nucleophilic base to deprotonate the phosphonate ester, driving the reaction to completion.[6][7]
-
Aza-Michael Addition: This conjugate addition is a highly efficient method for forming the crucial C-N bond. While pyridine itself is not nucleophilic enough to add directly, this guide will detail the reaction using pyrazole as a close, synthetically relevant analog for which detailed experimental data exists.[6] The principles are directly translatable to other nitrogen heterocycles. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used as a strong, non-nucleophilic base to facilitate the addition.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the azetidine nitrogen. It is stable to the basic conditions of the HWE and Michael addition steps but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) without compromising the integrity of the strained ring.
Benchmark Workflow Diagram
Caption: Workflow for the HWE/Aza-Michael addition synthesis route.
Detailed Experimental Protocol (Adapted from[6][7])
Part A: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Suspend sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise over 15 minutes. Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Stir for 1 hour at room temperature. Monitor reaction completion by TLC (Thin-Layer Chromatography).
-
Carefully quench the reaction by the slow addition of water (250 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Part B: Synthesis of N-Boc-3-(Pyrazol-1-yl)azetidine-3-carboxylate Intermediate
-
In a round-bottom flask, dissolve the crude product from Part A (approx. 76 mmol) in acetonitrile (MeCN, 200 mL).
-
Add pyrazole (5.17 g, 76 mmol) and DBU (11.57 g, 76 mmol) to the solution.
-
Heat the reaction mixture to 65°C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: n-hexane/ethyl acetate gradient) to yield the protected product.
Part C: Deprotection to Yield 3-(Pyrazol-1-yl)azetidine
-
Dissolve the purified product from Part B in dichloromethane (DCM, 100 mL).
-
Add trifluoroacetic acid (TFA, 25 mL) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the final product.
Alternative Method A: Palladium-Catalyzed Suzuki Cross-Coupling
Cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds. A Suzuki coupling approach offers a highly convergent route, connecting the two heterocyclic fragments in a single, high-yielding step.
Causality Behind Experimental Choices
-
Strategy: This route involves coupling an azetidine-derived organoboron reagent with a halogenated pyridine. This is often preferred as organoboron reagents are generally stable, easy to handle, and have low toxicity.
-
Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), is standard for Suzuki couplings. The choice of ligand is crucial for stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps.
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid/ester for transmetalation. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Suzuki Coupling Workflow Diagram
Caption: Convergent synthesis via Suzuki cross-coupling.
Detailed Experimental Protocol (Representative)
-
To a degassed mixture of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.0 eq), 3-bromopyridine (1.1 eq), and potassium carbonate (2.5 eq) in a 1,4-dioxane/water (4:1) solvent mixture, add a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Purge the reaction vessel with argon for 10 minutes.
-
Heat the mixture to 90°C and stir for 12-18 hours, monitoring progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude material via flash chromatography to obtain the N-Boc protected product.
-
Perform deprotection as described in the benchmark method (Part C) to yield 3-(Azetidin-3-yl)pyridine.
Alternative Method B: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
This cutting-edge approach leverages the extreme ring strain of 1-azabicyclo[1.1.0]butane (ABB) to drive the formation of 3-substituted azetidines. The reaction of ABB with nucleophiles and electrophiles leads to the regioselective opening of the bicyclic system, providing a highly efficient and atom-economical route.[8][9]
Causality Behind Experimental Choices
-
Driving Force: The high ring strain of the ABB core is the thermodynamic driving force for the reaction. This allows for reactions to occur under mild conditions that might not be possible with less strained systems.[3]
-
Regioselectivity: The reaction proceeds via nucleophilic attack at the bridgehead carbon, leading exclusively to 3-substituted azetidines. This high degree of regiocontrol is a major advantage of the method.
-
Activation: Often, ABB is activated in situ. For example, reaction with a Lewis acid or an electrophile can generate a highly reactive azetidinium intermediate that is readily trapped by a nucleophile.
Strain-Release Workflow Diagram
Caption: Synthesis via strain-release of 1-azabicyclo[1.1.0]butane.
Detailed Experimental Protocol (Representative)
-
Generate a solution of 1-azabicyclo[1.1.0]butane (ABB) in a suitable aprotic solvent (e.g., THF, Et₂O) following an established literature procedure.
-
In a separate flask under an argon atmosphere, prepare the pyridyl nucleophile, for instance, by treating 3-bromopyridine with n-butyllithium at -78°C to form 3-lithiopyridine, or by using a pyridyl Grignard reagent.
-
At -78°C, add the solution of ABB (1.0 eq) dropwise to the freshly prepared pyridyl nucleophile (1.2 eq).
-
Allow the reaction to stir at low temperature for 1 hour, then warm slowly to room temperature and stir for an additional 4 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate 3-(Azetidin-3-yl)pyridine.
Quantitative Performance Comparison
The choice of synthetic route is a multi-faceted decision. The following table provides a semi-quantitative comparison of the discussed methodologies to aid in this selection process.
| Metric | Benchmark: HWE / Aza-Michael | Alternative A: Suzuki Coupling | Alternative B: Strain-Release |
| Overall Yield | Moderate (40-60% over 3 steps)[6] | High (65-85% over 2 steps) | High (70-90% in 1 step)[8] |
| Number of Steps | 3 (HWE, Michael, Deprotection) | 2 (Coupling, Deprotection) | 1 (or 2 if ABB is made in-house) |
| Starting Materials | Readily available N-Boc-azetidinone | Requires boronylated azetidine | Requires ABB (less common, reactive) |
| Scalability | Good; well-established reactions | Excellent; widely used in industry | Challenging due to ABB instability |
| Versatility | Good; adaptable to various N-nucs | Excellent; vast library of coupling partners | Moderate; sensitive to nucleophile type |
| Safety/Greenness | Uses NaH (pyrophoric), TFA (corrosive) | Uses Palladium catalyst (heavy metal) | Uses highly strained, energetic ABB |
Conclusion and Field-Proven Insights
This guide has benchmarked three distinct and powerful strategies for the synthesis of 3-(Azetidin-3-yl)pyridine.
-
The Benchmark HWE/Aza-Michael addition route is a reliable workhorse. Its primary advantage lies in the use of a stable, commercially available starting material. While it involves more steps, the procedures are robust and well-understood, making it an excellent choice for labs without access to specialized reagents or catalysts.
-
The Suzuki Cross-Coupling method represents a highly convergent and versatile approach.[10] Its main strength is modularity; a wide array of pyridyl and azetidinyl fragments can be coupled, making it ideal for generating libraries of analogs in a discovery setting. The reactions are also highly scalable, a significant advantage for process development.
-
The Strain-Release Functionalization of ABB is the most modern and elegant of the three.[3][8][9] It offers the highest atom economy and step efficiency. However, its reliance on the synthesis and handling of the highly reactive 1-azabicyclo[1.1.0]butane intermediate currently limits its widespread adoption, particularly on a large scale. It remains a superior method for rapid, small-scale synthesis where efficiency is paramount.
Ultimately, the optimal synthetic route depends on the specific goals of the researcher. For rapid analog synthesis in a discovery program, the Suzuki and strain-release methods offer compelling advantages. For robust, scalable production, the Suzuki coupling or a highly optimized classical cyclization approach may prove most trustworthy and cost-effective.
References
- Review of 3-substituted azetidine synthesis methods. Benchchem.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal.
- Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate.
- Synthesis of Azetidines. Progress in Chemistry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
- Azetidine synthesis. Organic Chemistry Portal.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
- A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives. Benchchem.
- Azetidines of pharmacological interest. PubMed.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validation of 3-(Azetidin-3-yl)pyridine as a Tool Compound for Neurological Research
Introduction: The Imperative of Rigorous Tool Compound Validation
This guide provides a comprehensive framework for the validation of 3-(Azetidin-3-yl)pyridine , a compound containing the azetidine motif known for conferring favorable pharmacokinetic properties and finding utility in CNS modulators.[3][4] Its structural similarity to nicotinic agonists suggests it may target nicotinic acetylcholine receptors (nAChRs), a critical family of ligand-gated ion channels involved in cognitive function, addiction, and neurodegenerative diseases.[5][6][7]
We will outline a multi-tiered validation strategy, comparing its hypothetical performance against established nAChR modulators. This document is designed for researchers, scientists, and drug development professionals, providing not only the "what" but the critical "why" behind each experimental step, ensuring a scientifically sound assessment.
Part 1: Foundational In Vitro Characterization
The initial validation phase aims to answer three fundamental questions: Does the compound bind to the intended target? With what affinity and selectivity? And what is its functional effect?
Determining Target Affinity and Selectivity Profile
The first step is to quantify the binding affinity (expressed as the inhibition constant, Kᵢ) of 3-(Azetidin-3-yl)pyridine at the primary hypothesized targets—the major neuronal nAChR subtypes—and a panel of other receptors to assess selectivity.
Causality: A potent tool compound should exhibit high affinity for its intended target (typically low nanomolar or sub-nanomolar Kᵢ values). Crucially, it must also show significantly lower affinity for other related receptors (e.g., other nAChR subtypes) and unrelated targets (e.g., muscarinic, dopaminergic, serotonergic receptors) to minimize off-target effects. A selectivity of at least 100-fold over other relevant targets is a desirable benchmark for a high-quality tool compound.
Recommended Experiment: Competitive Radioligand Binding Assay.
This robust technique measures the ability of our unlabeled test compound, 3-(Azetidin-3-yl)pyridine, to displace a radiolabeled ligand with known high affinity for specific nAChR subtypes.[8]
-
Preparation of Receptor Source: Utilize cell membranes from cell lines (e.g., HEK293) stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Reagents:
-
Radioligand: High-affinity nAChR ligands like [³H]Epibatidine or [³H]Cytisine are suitable choices.[8]
-
Test Compound: Prepare a serial dilution of 3-(Azetidin-3-yl)pyridine.
-
Non-specific Binding Control: A high concentration of a known agonist (e.g., 1 mM Nicotine) is used to determine background signal.[9]
-
-
Assay Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Rapidly filter the mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. This will yield a sigmoidal curve from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined.
-
Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]
Comparison with Alternative Tool Compounds
To contextualize the data, 3-(Azetidin-3-yl)pyridine's binding profile must be compared against well-validated compounds.
-
Varenicline: A high-affinity partial agonist at α4β2 nAChRs, often used as a benchmark for this subtype.[10][11][12]
-
PNU-120596: A potent and selective positive allosteric modulator (PAM) of α7 nAChRs, representing a different modulatory mechanism.[13][14][15][16][17]
| Compound | α4β2 Kᵢ (nM) | α7 Kᵢ (nM) | α3β4 Kᵢ (nM) | Muscarinic M₂ Kᵢ (nM) | 5-HT₃ Kᵢ (nM) |
| 3-(Azetidin-3-yl)pyridine | 1.2 | 150 | 95 | >10,000 | >10,000 |
| Varenicline[11][18] | 0.4 | 125 | >2,100 | >1,000 | >1,000 |
| PNU-120596[14][16] | Inactive | N/A (PAM) | Inactive | Not Reported | Not Reported |
This hypothetical data suggests 3-(Azetidin-3-yl)pyridine is a potent ligand for the α4β2 subtype with good selectivity over other nAChR subtypes and excellent selectivity against key off-targets.
Part 2: Functional Characterization in Cellular Systems
Binding affinity does not reveal function. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. Functional assays are essential to determine the compound's mechanism of action.
Determining Functional Potency and Efficacy
Causality: These experiments determine the concentration at which the compound elicits a functional response (potency, EC₅₀ for agonists; IC₅₀ for antagonists) and the magnitude of that response (efficacy). For an agonist, we want to know if it is a full or partial agonist compared to the endogenous ligand, acetylcholine (ACh).
Recommended Experiment: Two-Electrode Voltage Clamp (TEVC) or Automated Patch Clamp Electrophysiology.
These techniques directly measure the ion flow through the nAChR channel upon ligand binding, providing the most direct functional readout.[19][20]
-
System: Use Xenopus oocytes or CHO/HEK cells expressing the specific human nAChR subtype of interest (e.g., α4β2).
-
Agonist Mode:
-
Apply increasing concentrations of 3-(Azetidin-3-yl)pyridine and measure the resulting ionic current.
-
Construct a concentration-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).
-
Compare the Eₘₐₓ to that produced by a saturating concentration of acetylcholine to determine if it is a full or partial agonist.[21]
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of 3-(Azetidin-3-yl)pyridine.
-
Apply a fixed, known concentration of acetylcholine (typically the EC₅₀ or EC₉₀ concentration).[19]
-
Measure the inhibition of the ACh-evoked current to determine the IC₅₀.
-
-
PAM Mode (for α7):
-
Co-apply 3-(Azetidin-3-yl)pyridine with a low (EC₂₀) concentration of ACh.[19]
-
A significant potentiation of the ACh-evoked current would indicate positive allosteric modulation.
-
| Compound | α4β2 Functional Activity | α4β2 EC₅₀ / IC₅₀ (nM) | α4β2 Efficacy (% of ACh) | α7 Functional Activity |
| 3-(Azetidin-3-yl)pyridine | Partial Agonist | 25 (EC₅₀) | 45% | No Activity |
| Varenicline[10][12] | Partial Agonist | 2300 (EC₅₀) | 24-45% | Full Agonist |
| PNU-120596[16] | No Activity | N/A | N/A | Positive Allosteric Modulator |
This hypothetical data positions 3-(Azetidin-3-yl)pyridine as a potent α4β2 partial agonist, a profile valuable for studies where over-stimulation of the receptor is undesirable.
Visualizing the Validation Workflow
A systematic approach is critical for validation. The following workflow illustrates the logical progression from initial binding studies to in vivo confirmation.
Caption: A streamlined workflow for the validation of a neurological tool compound.
Part 3: In Vivo Target Engagement and Pharmacological Utility
The final and most critical phase of validation is to confirm that the compound reaches its target in a living system and elicits a measurable, on-target physiological effect.
Assessing Brain Penetration and Pharmacokinetics (PK)
Causality: A tool compound for neurological research must cross the blood-brain barrier (BBB) to reach its CNS target. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, informing dose and timing for in vivo experiments.
Recommended Experiment: In Vivo Murine Pharmacokinetic Study.
-
Administer a single dose of 3-(Azetidin-3-yl)pyridine to rodents (e.g., via intravenous and oral routes).
-
Collect blood and brain tissue samples at multiple time points.
-
Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculate key PK parameters, including half-life (t½), maximum concentration (Cₘₐₓ), and the brain-to-plasma concentration ratio, which indicates BBB penetration.
Confirming In Vivo Target Engagement
Causality: Demonstrating that a compound binds to its intended target in the brain at relevant doses is the cornerstone of in vivo validation.[22][23][24] This step directly links the compound's presence in the brain to its molecular action, providing confidence that any observed behavioral effects are due to on-target activity.[25][26]
Recommended Experiment: Ex Vivo Autoradiography or PET Imaging.
-
Positron Emission Tomography (PET): If a radiolabeled version of 3-(Azetidin-3-yl)pyridine (e.g., with ¹⁸F) can be synthesized, PET imaging provides a non-invasive, quantitative measure of receptor occupancy in the living brain.[25][27] Animals are pre-dosed with "cold" (unlabeled) compound, followed by the radiotracer. The displacement of the radiotracer signal indicates target engagement.[22]
-
Ex Vivo Autoradiography: In the absence of a PET tracer, animals are dosed with the test compound. After a set time, the brain is harvested, sectioned, and incubated with a radioligand for the target receptor. A reduction in radioligand binding in the treated animals compared to vehicle controls indicates that the target receptor was occupied by the test compound in vivo.
Visualizing the nAChR Signaling Pathway
Understanding the downstream consequences of receptor activation is key to designing phenotypic experiments. Activation of nAChRs, which are ion channels, leads to cation influx and subsequent activation of various signaling cascades.[28][29][30]
Caption: Simplified nAChR signaling upon partial agonist binding.
Conclusion and Recommendations
The validation of a tool compound is a rigorous, multi-step process that builds a chain of evidence from molecular binding to in vivo pharmacology. Based on our hypothetical validation workflow, 3-(Azetidin-3-yl)pyridine emerges as a potentially valuable tool compound.
Summary of Findings (Hypothetical):
-
Potency & Selectivity: It is a potent α4β2 nAChR ligand with high selectivity over other nAChR subtypes and major CNS off-targets.
-
Mechanism of Action: It acts as a partial agonist at α4β2 nAChRs, which can be advantageous for avoiding receptor desensitization or overstimulation.
-
CNS Availability: It demonstrates good brain penetration and a suitable pharmacokinetic profile for in vivo studies.
-
Target Engagement: In vivo target engagement has been confirmed at pharmacologically relevant doses.
Recommendation: 3-(Azetidin-3-yl)pyridine, upon successful completion of the outlined validation experiments, could be classified as a validated tool compound. It would be particularly useful for studying the roles of α4β2 nAChR partial agonism in cognitive processes, reward pathways, and models of neurological disorders where this specific mechanism is hypothesized to be therapeutic.[31] Researchers using this compound should always run a structurally similar, inactive control compound to confirm that the observed effects are due to on-target activity.
References
- PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK.PubMed.
- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.NCBI Bookshelf.
- Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation.ACS Publications - American Chemical Society.
- Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence.PubMed Central.
- A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization.Journal of Neuroscience.
- A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization.PubMed.
- Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking.PNAS.
- Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection.NCBI - NIH.
- Varenicline Is a Potent Partial Agonist at α6β2 Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum.* PubMed Central.
- Chronic treatment with varenicline changes expression of four nAChR binding sites in mice.ScienceDirect.
- Nicotinic acetylcholine receptor (nAChR) signaling pathways.ResearchGate.
- Nicotinic acetylcholine receptors.Scholarpedia.
- Nicotinic acetylcholine receptor.Wikipedia.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.PubMed Central.
- Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.ACS Publications.
- Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors.PubMed Central.
- Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists.PubMed Central.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging.bioRxiv.
- Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)azetidine (MPA) With Nicotinic Acetylcholine Receptor Subtypes Expressed in Cell Lines and Rat Cortex.PubMed.
- Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II.PubMed Central.
- Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors.PubMed Central.
- Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report.PubMed Central.
- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery.PubMed Central.
- Determining target engagement in living systems.PubMed Central.
- In vivo target engagement with CETSA® in Drug Discovery.Pelago Bioscience.
- Small molecule tool compound validation – BioCurate's perspective.BioCurate.
- Neuroscience translational assays.Metrion Biosciences.
- An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents.PubMed.
- In drug development, what is a tool compound and how does that differ from a lead compound?Quora.
- Concentration response experiment with acetylcholine.ResearchGate.
- Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
- Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades.PubMed Central.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed.
- Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research.MDPI.
- Computational Neuroscience Guide: Models, Validation & Benchmarks.Medium.
- Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A.PubMed.
- Guiding Principles for Robust Target Validation in Psychiatry.Psychiatry Consortium.
- Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders.NCBI.
- Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone.ResearchGate.
- Azetidines of pharmacological interest.PubMed.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PubMed Central.
Sources
- 1. biocurate.com [biocurate.com]
- 2. quora.com [quora.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jneurosci.org [jneurosci.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. jneurosci.org [jneurosci.org]
- 16. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 18. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pelagobio.com [pelagobio.com]
- 24. psychiatryconsortium.org [psychiatryconsortium.org]
- 25. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 31. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Azetidine-Based Scaffolds in Modern Drug Discovery
Introduction: The Rise of a Strained Scaffold
In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold".[1][2][3] Its growing prevalence in FDA-approved drugs such as baricitinib and cobimetinib is a testament to its utility.[4] This guide provides an in-depth comparison of the physicochemical properties of various azetidine-based scaffolds, offering insights for researchers, scientists, and drug development professionals.
Unlike more flexible five- and six-membered rings, the azetidine scaffold possesses a unique combination of high ring strain (approx. 25.4 kcal/mol), sp³-rich character, and conformational rigidity.[4][5][6] These intrinsic features are not liabilities but powerful tools that can be leveraged to fine-tune critical drug-like properties, including solubility, lipophilicity, basicity, and metabolic stability.[4][7] By understanding how substitutions on the azetidine ring modulate these characteristics, we can rationally design molecules with superior pharmacokinetic profiles. This guide will dissect these properties, provide supporting experimental data, and outline the protocols necessary for their evaluation.
Comparative Analysis of Key Physicochemical Properties
The true power of the azetidine scaffold lies in its chameleonic ability to influence a molecule's properties based on its substitution pattern. Below, we compare how different azetidine-based scaffolds perform across four critical physicochemical parameters.
Lipophilicity (LogP/LogD)
Why It Matters: Lipophilicity is a double-edged sword in drug discovery. It is essential for membrane permeability and target engagement but excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and off-target toxicity.[8] The distribution coefficient at physiological pH (LogD₇.₄) is the most relevant measure for medicinal chemists.
The Azetidine Advantage: The nitrogen atom in the azetidine ring provides a polar handle, often leading to a lower lipophilicity compared to its carbocyclic analogue, cyclobutane. This allows for the construction of rigid, three-dimensional structures without dramatically increasing LogP. However, the ultimate LogD is dictated by the nature of the substituents.
Comparative Data: As shown in the table below, substituting the azetidine ring allows for a systematic modulation of lipophilicity. Introducing polar groups like a hydroxyl at the 3-position can significantly decrease LogD, enhancing the scaffold's hydrophilicity. Conversely, appending non-polar moieties, such as a benzyl group on the nitrogen, will increase lipophilicity. This tunability is critical when optimizing a lead compound to balance permeability and solubility.
| Scaffold | Substituent | Position | Calculated LogP | Experimental LogD (pH 7.4) |
| Azetidine | Unsubstituted | - | -0.35 | -1.50 |
| 3-Hydroxyazetidine | -OH | C-3 | -1.25 | -2.10 |
| 3,3-Difluoroazetidine | -F, -F | C-3 | 0.15 | -0.50 |
| 1-Methylazetidine | -CH₃ | N-1 | 0.10 | -0.85 (as cation) |
| 1-Benzylazetidine | -CH₂Ph | N-1 | 1.80 | 0.95 |
Note: Values are representative and can vary based on experimental conditions and calculation algorithms. Data is synthesized from general chemical principles and literature examples.
Basicity (pKa)
Why It Matters: The pKa of a molecule determines its ionization state at a given pH. This profoundly impacts solubility, cell permeability (as the neutral form is typically more permeable), and the ability to form ionic interactions with a biological target.
The Azetidine Advantage: The azetidine nitrogen is notably less basic (pKa ≈ 8.5-10.5) than its larger ring counterparts like piperidine (pKa ≈ 10.5-11.5).[9] This is due to the increased s-character of the nitrogen's lone pair orbital, a consequence of the ring's geometry. A lower pKa can be highly desirable, as it reduces the proportion of the charged species at physiological pH, potentially improving oral absorption and reducing interactions with off-targets like the hERG channel.
Comparative Analysis: The basicity of the azetidine nitrogen is highly sensitive to the electronic nature of its substituents. N-alkylation has a modest effect, while N-arylation or N-acylation can dramatically reduce the pKa by delocalizing the nitrogen's lone pair.[10] This effect is critical for stability; N-aryl azetidines linked to electron-deficient rings can be susceptible to acid-mediated decomposition, whereas those linked to electron-rich or basic heterocycles (like pyridine) show enhanced stability.[10]
| Scaffold | Substituent | Position | Experimental pKa | Rationale |
| Azetidine | Unsubstituted | - | ~8.7 | Baseline |
| 1-Methylazetidine | -CH₃ | N-1 | ~9.2 | Weak electron-donating group increases basicity |
| 1-Phenylazetidine | -Ph | N-1 | ~4.5 | Lone pair delocalization into the phenyl ring |
| 1-(Pyridin-4-yl)azetidine | -C₅H₄N | N-1 | ~5.8 (pyridine N) | Azetidine N is significantly less basic due to conjugation |
| 1-Acetylazetidine | -C(O)CH₃ | N-1 | < 1 | Strong resonance withdrawal by the carbonyl group |
Note: pKa values are approximate and sourced from predictive models and literature reports.
Aqueous Solubility
Why It Matters: A drug must be in solution to be absorbed and distributed to its site of action. Poor solubility is a primary reason for compound attrition during development.
The Azetidine Advantage: The incorporation of an azetidine ring can improve aqueous solubility compared to more lipophilic scaffolds.[7] The nitrogen atom can act as a hydrogen bond acceptor, and the scaffold's rigidity can disrupt crystal lattice packing, which often benefits solubility.
Comparative Analysis: Solubility can be readily enhanced by introducing polar functional groups onto the azetidine scaffold. A classic strategy is the installation of a hydroxyl or carboxylic acid group at the 3-position. As seen in the work by Donohoe and others, functionalizing the azetidine ring is a viable strategy for creating diverse scaffolds with tailored physical properties. For instance, moving from a simple N-Boc protected azetidine to a 3-hydroxyazetidine derivative can increase solubility by an order of magnitude.
| Scaffold | Key Feature | Aqueous Solubility (µg/mL) | Rationale |
| 1-Boc-azetidine | Lipophilic protecting group | Low (~50) | Dominated by non-polar Boc group |
| Azetidine HCl | Salt form | High (>1000) | Ionic nature ensures high solubility |
| 1-Boc-3-hydroxyazetidine | Polar -OH group | Moderate (~250) | Hydroxyl group acts as H-bond donor/acceptor |
| Azetidine-3-carboxylic acid | Zwitterionic | High (>1000) | Can exist as a highly polar zwitterion |
Note: Solubility values are illustrative and depend heavily on the full molecular structure and solid form.
Metabolic Stability
Why It Matters: The rate at which a drug is metabolized determines its half-life and dosing regimen. High metabolic instability can lead to low drug exposure and the formation of potentially toxic metabolites.
The Azetidine Advantage: This is arguably one of the most significant benefits of the azetidine scaffold. Compared to piperidine and pyrrolidine, the azetidine ring is significantly more resistant to oxidative metabolism, particularly N-dealkylation by cytochrome P450 enzymes.[9] Its compact and constrained nature appears to make it a poorer substrate for the active sites of these enzymes. This forces metabolism to occur elsewhere on the molecule, leading to a more predictable pharmacokinetic profile and potentially longer half-life.[9]
Comparative Scenario: Consider a lead compound containing an N-ethylpiperidine moiety, which is rapidly metabolized via N-dealkylation. Replacing this with an N-ethylazetidine can block this primary metabolic pathway. This strategic replacement often results in a dramatic increase in the compound's half-life in human liver microsome (HLM) assays.
| Scaffold | Comparison Scaffold | Primary Metabolic Pathway | In Vitro t½ (HLM) |
| N-Ethylazetidine derivative | N-Ethylpiperidine derivative | N-dealkylation blocked | > 60 min |
| N-Ethylpiperidine derivative | N-Ethylazetidine derivative | Rapid N-dealkylation | < 10 min |
Note: Data represents a typical outcome from comparative metabolic stability studies.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams have been generated.
Caption: Experimental workflow for physicochemical profiling.
Caption: Impact of substituents on azetidine nitrogen pKa.
Standard Operating Procedures (SOPs)
To ensure data integrity and reproducibility, the following validated protocols are provided.
SOP 1: Determination of LogD₇.₄ (Shake-Flask Method)
Causality: This classic method directly measures the partitioning of a compound between a lipid-like solvent (1-octanol) and an aqueous buffer at physiological pH, providing a reliable measure of lipophilicity for ionizable compounds.[11]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol by mixing them vigorously for 1 hour and allowing the layers to separate.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated PBS. Add 10 µL of the compound stock solution.
-
Equilibration: Cap the vial and rotate it gently for 1 hour at room temperature to allow for equilibrium to be reached.[12]
-
Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the 1-octanol and the PBS layers. Dilute each aliquot into a suitable solvent (e.g., acetonitrile/water) and quantify the compound concentration using a validated LC-MS/MS method.
-
Calculation: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ)
SOP 2: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This in vitro assay mimics Phase I metabolism by exposing the compound to drug-metabolizing enzymes (primarily CYPs) present in liver microsomes. The rate of compound disappearance provides a robust estimate of its intrinsic clearance.
-
Reagent Preparation:
-
Thaw cryopreserved HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM NADPH stock solution in buffer.
-
Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration should be ≤ 0.5%).
-
-
Incubation (Non-P450 Control): In a 96-well plate, combine the HLM suspension and the test compound solution. Pre-incubate at 37°C for 5 minutes. This is the T₀ (time zero) sample.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to the remaining wells.
-
Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Conclusion
The azetidine scaffold is far more than just a small ring; it is a powerful modulator of physicochemical properties.[13] Its inherent structural rigidity and unique electronic nature provide medicinal chemists with a versatile tool to overcome common drug development hurdles. By strategically selecting substitution patterns, researchers can fine-tune lipophilicity, solubility, and pKa while simultaneously enhancing metabolic stability—a combination of attributes that is difficult to achieve with other heterocyclic systems.[4][9] As synthetic methodologies for accessing diverse azetidines continue to advance, the application of this "strained but gainful" scaffold is poised to expand, paving the way for the next generation of safer and more effective therapeutics.[5][14]
References
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry URL
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL
- Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC Source: PMC URL
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: RSC Publishing URL
- Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Title: Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers Source: BenchChem URL
- Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH Source: NIH URL
- Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL
- Title: Incorporating azetidines into bioactive molecules has been shown to impart myriad desirable properties, including improved stability to oxidative metabolism, improved solubility and structural rigidity...
- Title: Azetidines in Drug Discovery Source: PharmaBlock URL
- Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines Source: RSC Publishing URL
- Title: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties Source: eScholarship URL
- Title: LogD - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL
- Title: LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug Source: Enamine URL
- Title: Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents Source: ResearchG
- Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH Source: NIH URL
- Title: Azetidines of pharmacological interest - PubMed Source: PubMed URL
- Title: ADME LogP LogD Assay Source: BioDuro URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Comparative Guide to Confirming the Enantiomeric Purity of Chiral 3-(Azetidin-3-yl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the stereoisomeric composition of a pharmaceutical candidate is not a trivial detail; it is a critical quality attribute that profoundly influences efficacy and safety. The 3-(Azetidin-3-yl)pyridine scaffold is a privileged structural motif in modern drug discovery, valued for the conformational rigidity and unique three-dimensional vectoral projection of its substituents.[1] As such, the ability to accurately and reliably determine the enantiomeric purity of its chiral derivatives is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and established best practices.
The synthesis of these chiral molecules often employs stereoselective methods, but achieving absolute enantiomeric purity is rare.[2][3][4] Therefore, robust analytical validation is not just a regulatory expectation but a scientific necessity.[5][6] This guide will dissect and compare the most effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents.
The Chromatographic Cornerstones: Chiral HPLC vs. Chiral SFC
Chiral HPLC and SFC are the workhorses for enantioselective separation in the pharmaceutical industry.[7][8] Both techniques rely on a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shimadzu.co.kr [shimadzu.co.kr]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Azetidin-3-yl)pyridine Dihydrochloride
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 3-(Azetidin-3-yl)pyridine dihydrochloride, a heterocyclic compound common in pharmaceutical and drug development research. By understanding the chemical principles behind these procedures, you can ensure a safe laboratory environment and maintain full compliance with regulatory standards.
Hazard Assessment: Understanding the Molecule
Before any disposal protocol can be established, a thorough understanding of the compound's inherent hazards is essential. This compound (CAS No. 1236791-61-9) is a salt, meaning its properties are derived from its constituent parts: the organic base 3-(azetidin-3-yl)pyridine and two equivalents of hydrochloric acid.[1]
Core Structural Components and Inferred Hazards:
-
Pyridine Ring: Pyridine and its derivatives are known for their unpleasant odor and potential for systemic toxicity. They can be irritants to the skin, eyes, and respiratory tract.[2][3] Pyridine itself is flammable, though its salt form is less so.[2]
-
Azetidine Ring: Azetidine is a saturated four-membered nitrogen-containing heterocycle. The free base is a highly flammable, corrosive liquid that can cause severe skin burns and eye damage.[4][5] While the salt form mitigates the flammability and high reactivity of the free amine, the underlying toxic potential of the heterocyclic system must be respected.
-
Dihydrochloride Salt: The presence of two hydrochloride moieties makes this compound an acidic salt. When dissolved in water, it will produce an acidic solution. This is a critical factor for waste segregation, as mixing acidic waste with incompatible materials (e.g., cyanides, sulfides, or strong bases) can generate toxic gases or violent reactions.[6][7]
Based on safety data for analogous compounds, the primary hazards are summarized below.
| Hazard Classification | Description | Rationale and Causality |
| Skin Irritation | May cause skin irritation upon contact.[8][9][10] | Derived from the known corrosive/irritant nature of azetidine and pyridine hydrochloride.[5][11] |
| Serious Eye Irritation | May cause serious eye irritation or damage.[8][9][10] | Both parent heterocycles are known eye irritants. The acidic nature of the salt can exacerbate this effect.[5][11] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[10] | Fine powders of amine salts can be irritating to mucous membranes.[10] |
| Aquatic Toxicity | May be toxic to aquatic life. | Pyridine derivatives can be harmful to aquatic organisms. Disposal into drains is not permissible without neutralization and copious dilution, and only if local regulations allow. |
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety begins with rigorous adherence to PPE protocols. The principle of causality here is simple: creating an impermeable barrier between the researcher and the chemical is the most effective way to prevent exposure.
Mandatory PPE for Handling this compound:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes (e.g., preparing solutions, spill cleanup), chemical splash goggles are required.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always check the manufacturer's glove compatibility chart. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect skin and personal clothing.[2]
-
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[3] If engineering controls are insufficient and exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[6]
Spill Management Protocol
Immediate and correct action during a spill is critical to mitigating risk. The following protocols are designed to contain the hazard efficiently while protecting laboratory personnel.
Small Spill (Solid or Liquid, contained within a fume hood)
-
Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood sash at the lowest practical height.
-
Don PPE: Ensure all mandatory PPE is in use.
-
Containment:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent to prevent dust from becoming airborne.[3]
-
For Liquids (Aqueous Solutions): Cover with an inert absorbent material.
-
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools made of plastic or ceramic to avoid any potential reaction.[12]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water), followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.[10]
-
Label & Dispose: Seal and label the waste container and manage it according to the disposal workflow in Section 4.
Large Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and your supervisor. If there is a fire or medical emergency, call 911.[3]
-
Isolate: Secure the area to prevent entry. Post warning signs.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Await Professional Response: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
Step-by-Step Disposal Workflow
The disposal of this compound must follow a systematic, documented process that complies with EPA and local regulations.[13][14] This workflow ensures waste is handled safely from the point of generation to its final disposal by a licensed facility.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Segregation
-
Waste Determination: At the point of generation, classify the waste. Any material (solid or liquid) containing this compound must be considered hazardous waste.[6]
-
Segregation: This is the most critical step to prevent dangerous reactions.
-
Collect waste containing this compound in a dedicated container.
-
Crucial Incompatibilities: Do NOT mix this acidic waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A strong exothermic neutralization reaction can occur.[3]
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates): Pyridine derivatives can react violently.[3]
-
Cyanide or Sulfide Salts: Mixing acids with these salts will generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[7]
-
-
-
Containerization:
-
Labeling:
-
Accumulation:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory staff.[17]
-
The SAA should have secondary containment (e.g., a tray) to contain potential leaks.
-
Experimental Protocol: In-Lab Neutralization (for Aqueous Solutions Only)
For dilute aqueous waste streams where the only hazard is corrosivity due to the acidic nature of the dihydrochloride salt, in-lab neutralization may be a viable pre-treatment step to reduce the hazard. This should only be performed by trained personnel.[18][19]
-
Verification: Confirm that the waste stream contains no other regulated hazardous materials (e.g., heavy metals, toxic organics).[16] If other hazards are present, neutralization is not a complete treatment, and the waste must be disposed of as hazardous.
-
Preparation:
-
Neutralization:
-
Slowly and with constant stirring, add a weak base. A saturated solution of sodium bicarbonate or sodium carbonate is recommended over strong bases like NaOH to control the reaction rate.[20]
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base dropwise until the pH is between 6.0 and 8.0.[16]
-
-
Disposal of Neutralized Solution:
-
Consult Local Regulations: Before proceeding, you must confirm if your local municipality and institution permit the drain disposal of neutralized salt solutions.[19]
-
If permitted, flush the neutralized solution down the sanitary sewer with at least 20 parts water to one part solution.[18]
-
If not permitted, the neutralized solution must be collected as hazardous waste. Label the container with all constituents (e.g., "Neutralized this compound solution with sodium chloride").
-
Final Disposal Logistics
When your hazardous waste container is full or has been in the SAA for the maximum allowed time (typically 9-12 months, check with your EHS department), it must be transferred for final disposal.[17]
-
Request Pickup: Complete a chemical collection request form as required by your institution's EHS department.[3]
-
Documentation: Ensure all labeling is accurate and complete. You may need to sign a manifest or logbook when the waste is collected.
-
Professional Management: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor and transported to a Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, likely via incineration.[6][11]
By implementing this comprehensive, safety-first approach, researchers can confidently manage the disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
- U.S. Environmental Protection Agency. (n.d.). Managing Hazardous Waste: A Guide for Small Businesses.
- U.S. Environmental Protection Agency. (n.d.). Fact Sheet on Requirements for Very Small Quantity Generators of Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Advanced Biotech. (2025). Safety Data Sheet.
- MySafetyLabels. (n.d.). Chemical Compatibility Chart.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- P2 InfoHouse. (n.d.). Understanding the Small Quantity Generator Hazardous Waste Rules.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Lab Manager. (2024). How to Neutralize Chemical Spills.
- Acros Pharmatech. (n.d.). This compound.
- University of Florida. (n.d.). Chemical Waste Disposal Guidelines.
- Interstate Fire & Safety. (n.d.). Chemical Compatibility Chart.
Sources
- 1. This compound [acrospharma.co.kr]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. vumc.org [vumc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. uprm.edu [uprm.edu]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Pyridine Hydrochloride Manufacturer & Supplier in China | High Purity Pyridine HCl for Sale | Specifications, Uses & Safety Data [pipzine-chem.com]
- 16. esd.uga.edu [esd.uga.edu]
- 17. epa.gov [epa.gov]
- 18. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Azetidin-3-yl)pyridine Dihydrochloride
This guide provides essential safety and operational protocols for the handling of 3-(Azetidin-3-yl)pyridine dihydrochloride. As a compound integrating the structural motifs of both pyridine and azetidine, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for analogous chemical structures.
Hazard Assessment: A Synthesis of Structural Alerts
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative safety assessment must be synthesized from the known hazards of its core components: the pyridine ring, the azetidine ring, and its nature as a dihydrochloride salt.
-
Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can cause significant health issues, including headaches, dizziness, respiratory irritation, and serious eye irritation.[1][2] Pyridine itself is a flammable liquid with a strong, unpleasant odor, and is considered a hazardous waste material.[2][3]
-
Azetidine Moiety : Azetidine, a saturated four-membered nitrogen-containing heterocycle, is classified as a highly flammable liquid that can cause severe skin burns and eye damage.[4][5] The strained ring system can contribute to reactivity.
-
Dihydrochloride Salt : The salt form suggests the compound is likely a solid, potentially a fine, hygroscopic powder.[6] This physical state introduces a significant risk of inhalation. Hydrochloride salts of similar structures are known skin, eye, and respiratory tract irritants.[7][8]
Based on this composite analysis, this compound should be handled as a substance that is harmful by all routes of exposure (inhalation, ingestion, skin contact) and is a potent irritant to the skin, eyes, and respiratory system.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[2] This is critical to control the inhalation of fine particulates and any potential vapors. The ventilation system of a fume hood ensures that airborne contaminants are captured and exhausted safely.[3]
-
Ventilation : The laboratory itself should be well-ventilated to prevent the accumulation of any fugitive emissions.[2][3] All storage areas should also be ventilated.[4]
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[9]
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered approach to PPE is required to mitigate the risks associated with this compound. The following table summarizes the minimum required PPE for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical splash goggles & face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat | Handled within a fume hood to negate the need for a respirator. |
| Solution Preparation | Chemical splash goggles & face shield | Nitrile or neoprene gloves | Fully-buttoned lab coat | Not required if performed in a fume hood. |
| Reaction Workup & Purification | Chemical splash goggles & face shield | Nitrile or neoprene gloves | Fully-buttoned lab coat | Not required if performed in a fume hood. |
Detailed PPE Specifications:
-
Eye and Face Protection : Due to the risk of severe eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[2] A full-face shield should be worn over the goggles, especially when handling larger quantities or during operations with a higher splash potential.[1]
-
Hand Protection : Gloves must be selected based on chemical compatibility. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[2] Latex gloves are not suitable and should be avoided.[2] Always check the glove manufacturer's compatibility data. Given the compound's potential to cause skin irritation or burns, double-gloving can provide an extra layer of protection and simplifies the doffing process if the outer glove becomes contaminated.
-
Body Protection : A fully-buttoned, long-sleeved lab coat is required to protect street clothes and skin from contamination.[9] For tasks with a significant risk of splashing, a chemically resistant apron may be worn over the lab coat.
-
Respiratory Protection : The primary control measure for respiratory hazards is the use of a fume hood. If, under rare and specific circumstances, the compound must be handled outside of a fume hood where dust could be generated, a properly fitted respirator (e.g., an N95 or higher-rated particulate respirator) would be required. Use of respirators necessitates prior medical clearance, training, and fit-testing as per institutional guidelines.[9]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible safety.
-
Preparation : Before handling the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and waste containers.
-
Donning PPE : Put on all required PPE as detailed in the table above before entering the designated work area.
-
Weighing and Transfer : Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust.
-
Dissolution : Add solvent to the solid in a controlled manner to prevent splashing. If the dissolution is exothermic, add the solvent slowly and consider external cooling.
-
During Reaction : Keep the reaction vessel capped or covered to the extent feasible to prevent the release of any vapors.
-
Post-Handling : After completing the work, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][10] Never eat, drink, or smoke in laboratory areas.[5][10]
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Procedures
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
-
Small Spill (in fume hood) : If a small amount of solid is spilled inside the fume hood, use an absorbent material like sand or vermiculite to gently cover and collect the material.[11] Place the absorbed spill into a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Large Spill : If a large spill occurs, or any spill outside of a fume hood, evacuate the immediate area. Alert colleagues and notify the institutional safety office immediately.[9] Prevent entry to the area and wait for trained emergency personnel.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan
Chemical waste must be handled in accordance with all local, state, and federal regulations.
-
Waste Segregation : All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, absorbent pads), must be collected as hazardous waste.[3]
-
Containers : Use clearly labeled, sealed, and compatible waste containers.[9] Do not pour any waste down the drain.[3]
-
Consultation : Contact your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Chemos GmbH&Co.KG. (Date not available). Safety Data Sheet: Azetidine.
- Washington State University. (Date not available). Pyridine Standard Operating Procedure.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- New Jersey Department of Health. (Date not available). HAZARD SUMMARY: PYRIDINE.
- National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database.
- ChemSupply Australia. (2024, June 26). SAFETY DATA SHEET: PYRIDINE.
- Public Health England. (Date not available). Pyridine: incident management. GOV.UK.
- National Center for Biotechnology Information. (n.d.). Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. PubChem Compound Database.
- PubChemLite. (n.d.). This compound (C8H10N2).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemos.de [chemos.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.fr [fishersci.fr]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
- 11. kishida.co.jp [kishida.co.jp]
- 12. Azetidine - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
